molecular formula C19H20N2O2 B1672419 GTS-21 dihydrochloride CAS No. 148372-04-7

GTS-21 dihydrochloride

カタログ番号: B1672419
CAS番号: 148372-04-7
分子量: 308.4 g/mol
InChIキー: RPYWXZCFYPVCNQ-RVDMUPIBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GTS-21, also known as DMXBA, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) . As an investigational compound, it is a valuable tool for probing the cholinergic anti-inflammatory pathway and the role of α7 nAChR in various disease models. Its primary research value lies in its potent anti-inflammatory and neuroprotective properties . Recent studies demonstrate that GTS-21 inhibits the release of key pro-inflammatory cytokines, such as TNF and IL-6, in immune cells like macrophages, an effect mediated through the inhibition of the PI3K/Akt and NF-κB signaling pathways . This mechanism underpins its therapeutic research potential in neuroinflammation and neurodegenerative diseases. In a Parkinson's disease mouse model, GTS-21 treatment restored locomotor activity and reduced dopaminergic neuronal cell death by inhibiting microglial activation . Beyond neuroscience, GTS-21 has shown promise in metabolic research, significantly ameliorating diabetic nephropathy in a mouse model of type 2 diabetes by reducing renal inflammation, mitochondrial dysfunction, and apoptosis . Furthermore, in immunology research, GTS-21 has been shown to improve bacterial clearance and survival in models of polymicrobial septic peritonitis by enhancing the recruitment and antibacterial activity of monocytes . The compound is orally active and has been studied in multiple clinical trials for conditions including Alzheimer's disease and schizophrenia, though it remains an investigational drug not approved for clinical use . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications or human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-pyridin-6-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16/h3,6-9,11-13H,4-5,10H2,1-2H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYWXZCFYPVCNQ-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027513
Record name GTS-21
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148372-04-7
Record name (3E)-3-[(2,4-Dimethoxyphenyl)methylene]-3,4,5,6-tetrahydro-2,3′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148372-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GTS-21
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148372047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GTS-21
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05708
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GTS-21
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GTS-21
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S399XDN2K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GTS-21 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GTS-21 dihydrochloride, a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), has garnered significant scientific interest for its therapeutic potential in a range of neurological and inflammatory disorders. This technical guide provides a comprehensive overview of the core mechanism of action of GTS-21, detailing its molecular interactions, downstream signaling cascades, and pharmacological effects. Through a synthesis of preclinical and in vitro data, this document elucidates the multifaceted roles of GTS-21 in modulating neuronal and immune functions, with a focus on its anti-inflammatory and neuroprotective properties. Quantitative pharmacological data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Core Pharmacological Profile

GTS-21, also known as DMXB-A, is a derivative of the natural product anabaseine.[1] It acts as a partial agonist at the α7-nAChR, a ligand-gated ion channel highly expressed in the central nervous system and on immune cells.[1][2] While it also binds to the α4β2 nAChR subtype, it primarily activates the α7 receptor.[1] This selective agonism is the cornerstone of its therapeutic effects.

Receptor Binding and Activation

GTS-21 binds to the α7-nAChR, inducing a conformational change that opens the ion channel, leading to an influx of cations, primarily Ca2+.[2] This influx triggers a cascade of intracellular signaling events. It is important to note that GTS-21 exhibits species-specific differences in its efficacy, being more potent and efficacious at rat α7-nAChRs compared to human receptors.[2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of GTS-21 binding and efficacy at various receptors.

Receptor SubtypeSpeciesParameterValueReference
α7-nAChRHumanKi2000 nM[2]
α7-nAChRRatKi650 nM[2]
α7-nAChRHuman (Xenopus oocytes)EC5011 µM[2]
α7-nAChRRat (Xenopus oocytes)EC505.2 µM[2]
α7-nAChRHuman (Xenopus oocytes)Emax9%[2]
α7-nAChRRat (Xenopus oocytes)Emax32%[2]
α4β2-nAChRHumanKi20 nM[2]
α4β2-nAChRRatKi19 nM[2]
5-HT3A Receptor-IC503.1 µM[4]

Table 1: Receptor Binding Affinities (Ki) and Efficacy (EC50, Emax) of GTS-21.

Core Signaling Pathways

The therapeutic effects of GTS-21 are mediated through the modulation of several key intracellular signaling pathways. These pathways are integral to its anti-inflammatory and neuroprotective actions.

The Cholinergic Anti-Inflammatory Pathway

A primary mechanism of GTS-21's anti-inflammatory effects is through the activation of the cholinergic anti-inflammatory pathway. This involves the inhibition of pro-inflammatory cytokine production and the modulation of immune cell function.

In inflammatory conditions, the activation of Toll-like receptors (TLRs) by pathogens or damage-associated molecular patterns triggers a signaling cascade involving phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt). This leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression. GTS-21, through α7-nAChR activation, has been shown to inhibit the phosphorylation of Akt, thereby preventing the subsequent activation and nuclear translocation of NF-κB.[5][6] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]

PI3K_Akt_NFkB_Pathway gts21 GTS-21 a7nAChR α7-nAChR gts21->a7nAChR activates pi3k PI3K a7nAChR->pi3k inhibits akt Akt pi3k->akt activates ikb IκB akt->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates pro_inflammatory Pro-inflammatory Gene Expression nucleus->pro_inflammatory induces JAK2_STAT3_Pathway gts21 GTS-21 a7nAChR α7-nAChR gts21->a7nAChR activates jak2 JAK2 a7nAChR->jak2 activates stat3 STAT3 jak2->stat3 phosphorylates stat3->stat3 nucleus Nucleus stat3->nucleus translocates gene_expression Gene Expression (Anti-inflammatory) nucleus->gene_expression modulates Neuroprotective_Pathways gts21 GTS-21 a7nAChR α7-nAChR gts21->a7nAChR activates ampk AMPK a7nAChR->ampk nrf2 Nrf2 a7nAChR->nrf2 creb CREB a7nAChR->creb ppary PPARγ a7nAChR->ppary neuroprotection Neuroprotection & Cognitive Enhancement ampk->neuroprotection antioxidant Antioxidant Response nrf2->antioxidant creb->neuroprotection ppary->neuroprotection Electrophysiology_Workflow oocyte Xenopus Oocyte (expressing α7-nAChR) gts21_app GTS-21 Application (varying concentrations) oocyte->gts21_app voltage_clamp Two-Electrode Voltage Clamp gts21_app->voltage_clamp current_rec Ionic Current Recording voltage_clamp->current_rec data_analysis Dose-Response Analysis (EC50, Emax) current_rec->data_analysis

References

GTS-21 Dihydrochloride: A Selective α7 Nicotinic Acetylcholine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GTS-21 dihydrochloride (B599025), also known as DMXB-A, is a synthetic derivative of the natural marine toxin anabaseine. It has garnered significant attention in the scientific community as a selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] This receptor subtype is a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cerebral cortex, as well as on immune cells. The unique pharmacological profile of GTS-21, coupled with its ability to cross the blood-brain barrier, has positioned it as a promising therapeutic candidate for a range of central nervous system (CNS) disorders and inflammatory conditions. This guide provides a comprehensive technical overview of GTS-21, including its mechanism of action, key experimental data, detailed methodologies, and an exploration of the signaling pathways it modulates.

Pharmacological Profile and Quantitative Data

GTS-21 exhibits a complex interaction with nicotinic receptors, acting as a partial agonist at α7 nAChRs while also displaying antagonist activity at other nAChR subtypes and the 5-HT3A receptor. Its binding affinity and functional potency have been characterized in various in vitro systems.

Receptor SubtypeParameterValueSpeciesReference
α7 nAChR Ki~2000 nMHuman[1]
Ki~650 nMRat[1]
α4β2 nAChR Ki20 nMHuman[3]
Ki19 nMRat[1]
5-HT3A Receptor IC503.1 µMNot Specified
Dopamine (B1211576) Release (Striatum) EC5010 ± 2 µMRat[3]

Table 1: Binding Affinities (Ki) and Functional Activities (IC50, EC50) of GTS-21 at various receptors.

Mechanism of Action and Signaling Pathways

GTS-21 exerts its effects primarily through the activation of α7 nAChRs. This activation leads to the modulation of several downstream signaling cascades, underpinning its neuroprotective and anti-inflammatory properties.

Anti-Inflammatory Signaling

The anti-inflammatory effects of GTS-21 are largely attributed to its ability to suppress the production of pro-inflammatory cytokines. This is achieved through the modulation of key inflammatory signaling pathways:

  • NF-κB Pathway: GTS-21 has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression.[4] In models of inflammation, GTS-21 prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.

  • JAK2-STAT3 Pathway: Activation of α7 nAChR by GTS-21 can lead to the phosphorylation and activation of Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3). This pathway is implicated in both pro- and anti-inflammatory responses, and its modulation by GTS-21 contributes to the overall attenuation of inflammation.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another target of GTS-21. Inhibition of this pathway by GTS-21 has been observed in microglia, contributing to its anti-inflammatory effects.[4]

GTS-21 Anti-Inflammatory Signaling Pathways GTS21 GTS-21 a7nAChR α7 nAChR GTS21->a7nAChR activates PI3K PI3K a7nAChR->PI3K inhibits JAK2 JAK2 a7nAChR->JAK2 activates Akt Akt PI3K->Akt activates NFkB NF-κB Akt->NFkB activates Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation promotes STAT3 STAT3 JAK2->STAT3 activates STAT3->Inflammation modulates

GTS-21 Anti-Inflammatory Signaling Pathways.
Neuroprotective Signaling

GTS-21 has demonstrated neuroprotective effects in various models of neuronal injury and neurodegeneration. These effects are mediated by signaling pathways that promote cell survival and combat oxidative stress:

  • Nrf2/HO-1 Pathway: GTS-21 can upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, Heme Oxygenase-1 (HO-1). This pathway plays a crucial role in the cellular antioxidant response, thereby protecting neurons from oxidative damage.

  • AMPK Pathway: AMP-activated protein kinase (AMPK) is a key regulator of cellular energy homeostasis. GTS-21 has been shown to upregulate AMPK signaling, which can contribute to its neuroprotective effects.[4]

  • CREB Pathway: cAMP response element-binding protein (CREB) is a transcription factor involved in neuronal plasticity and survival. Upregulation of CREB signaling by GTS-21 is another mechanism contributing to its neuroprotective profile.[4]

GTS-21 Neuroprotective Signaling Pathways GTS21 GTS-21 a7nAChR α7 nAChR GTS21->a7nAChR activates AMPK AMPK a7nAChR->AMPK upregulates Nrf2 Nrf2 a7nAChR->Nrf2 upregulates CREB CREB a7nAChR->CREB upregulates Neuroprotection Neuroprotection & Antioxidant Response AMPK->Neuroprotection HO1 HO-1 Nrf2->HO1 activates HO1->Neuroprotection CREB->Neuroprotection

GTS-21 Neuroprotective Signaling Pathways.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the effects of GTS-21.

In Vitro Assays
  • Radioligand Binding Assays:

    • Objective: To determine the binding affinity (Ki) of GTS-21 for specific receptor subtypes.

    • Methodology: Crude membranes from cells expressing the target receptor (e.g., human α7 or α4β2 nAChRs) are incubated with a radiolabeled ligand (e.g., [³H]-MLA for α7 nAChR) in the presence of varying concentrations of GTS-21. The amount of bound radioactivity is measured, and Ki values are calculated using competitive binding analysis.

  • Electrophysiological Recordings (Two-Electrode Voltage Clamp):

    • Objective: To characterize the functional activity (agonist/antagonist) and potency (EC50/IC50) of GTS-21.

    • Methodology: Xenopus oocytes are injected with cRNA encoding the subunits of the target receptor. The oocytes are then voltage-clamped, and the currents evoked by the application of acetylcholine (ACh) or GTS-21 are recorded. To assess antagonist activity, GTS-21 is co-applied with ACh.

  • Cell-Based Functional Assays (FLIPR):

    • Objective: High-throughput screening of GTS-21's agonist or positive allosteric modulator (PAM) activity.

    • Methodology: Cells expressing the receptor of interest (e.g., GH4C1 cells expressing rat α7 nAChR) are loaded with a calcium-sensitive fluorescent dye. Changes in intracellular calcium levels upon application of GTS-21 (alone or with an agonist) are measured using a Fluorometric Imaging Plate Reader (FLIPR).[5]

In Vivo Models
  • LPS-Induced Neuroinflammation Mouse Model:

    • Objective: To evaluate the anti-inflammatory effects of GTS-21 in a model of systemic inflammation-induced neuroinflammation.

    • Methodology: Mice are administered lipopolysaccharide (LPS) intraperitoneally (i.p.) to induce a systemic inflammatory response. GTS-21 is administered prior to or following the LPS challenge. Endpoints include the measurement of pro-inflammatory cytokines in the brain and periphery, assessment of microglial activation via immunohistochemistry, and behavioral analyses.[6][7]

LPS-Induced Neuroinflammation Model Workflow Start Start GTS21_Admin GTS-21 or Vehicle Administration Start->GTS21_Admin LPS_Admin LPS Administration (i.p.) GTS21_Admin->LPS_Admin Incubation Incubation Period LPS_Admin->Incubation Tissue_Collection Tissue Collection (Brain, Blood) Incubation->Tissue_Collection Analysis Analysis (Cytokines, Microglia) Tissue_Collection->Analysis End End Analysis->End

Workflow for LPS-Induced Neuroinflammation Model.
  • MPTP Mouse Model of Parkinson's Disease:

    • Objective: To assess the neuroprotective effects of GTS-21 in a model of dopaminergic neurodegeneration.

    • Methodology: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to mice to induce selective degeneration of dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.[8][9][10][11] GTS-21 is administered before, during, or after MPTP treatment. Outcomes are assessed through behavioral tests (e.g., rotarod, open field) and post-mortem analysis of dopaminergic neuron survival and striatal dopamine levels.[4]

  • Cisplatin-Induced Acute Kidney Injury Model:

    • Objective: To investigate the protective effects of GTS-21 against chemotherapy-induced nephrotoxicity.

    • Methodology: The chemotherapeutic agent cisplatin (B142131) is administered to mice, leading to acute kidney injury.[12] GTS-21 is given as a pretreatment. Renal function is assessed by measuring blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels. Kidney tissue is analyzed for markers of inflammation, oxidative stress, and apoptosis.[13][14][15][16]

Clinical Development and Future Directions

GTS-21 has undergone several clinical trials for various indications, including Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD).[1] Phase I studies in healthy volunteers demonstrated that GTS-21 is well-tolerated.[17] While some Phase II trials showed modest or inconclusive results regarding cognitive enhancement, there were indications of potential benefits for negative symptoms in schizophrenia.[1]

The complex pharmacology of GTS-21, including its off-target effects and the potential role of its active metabolites, such as 4-OH-GTS-21, requires further investigation.[18][19][20] Future research should focus on elucidating the precise molecular mechanisms underlying its therapeutic effects and identifying patient populations most likely to benefit from treatment. The development of more selective α7 nAChR agonists and positive allosteric modulators continues to be an active area of research, with the goal of harnessing the therapeutic potential of this receptor system while minimizing off-target effects.

References

A Technical Guide to GTS-21 Dihydrochloride for Cognitive Enhancement Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GTS-21 dihydrochloride (B599025), also known as DMXB-A, is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) that has been investigated for its potential in treating cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] This technical guide provides a comprehensive overview of GTS-21, consolidating key preclinical and clinical data, outlining experimental protocols, and visualizing its mechanism of action. The information presented is intended to serve as a foundational resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

GTS-21 is a synthetic derivative of the natural toxin anabaseine.[3] Its primary mechanism of action is the selective activation of α7-nAChRs, which are ligand-gated ion channels highly permeable to calcium and widely expressed in brain regions critical for cognition, including the hippocampus and cerebral cortex.[3] Beyond its pro-cognitive effects, GTS-21 has demonstrated significant anti-inflammatory properties, primarily through the cholinergic anti-inflammatory pathway.[4][5] This dual action makes it a compound of considerable interest for neurodegenerative and neuroinflammatory conditions.

Mechanism of Action

GTS-21 acts as a partial agonist at α7-nAChRs.[2] Upon binding, it induces a conformational change in the receptor, leading to channel opening and an influx of calcium ions. This influx triggers a cascade of downstream signaling events. Notably, GTS-21 also exhibits antagonist activity at α4β2 nicotinic receptors and 5-HT3 receptors at higher concentrations.[2]

Signaling Pathways

The cognitive and anti-inflammatory effects of GTS-21 are mediated by several key intracellular signaling pathways. The activation of α7-nAChR by GTS-21 has been shown to modulate the JAK2-STAT3 and PI3K/Akt pathways, which are crucial for cell survival, neuroprotection, and the regulation of inflammatory responses.[3][6]

GTS21_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GTS21 GTS-21 a7nAChR α7-nAChR GTS21->a7nAChR Binds JAK2 JAK2 a7nAChR->JAK2 Activates PI3K PI3K a7nAChR->PI3K Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates AntiInflammatory Anti-inflammatory Effects STAT3->AntiInflammatory Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Inhibits Cognitive Cognitive Enhancement Akt->Cognitive ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory

GTS-21 Signaling Pathway

Quantitative Data

Receptor Binding and Potency

The following table summarizes the binding affinity (Ki) and potency (EC50) of GTS-21 for various receptors. It is important to note the species-specific differences in potency, with GTS-21 being more potent at rat α7-nAChRs compared to human receptors.

Receptor SubtypeSpeciesParameterValueReference
α7 nAChRHumanKi2000 nM[2]
α7 nAChRRatKi650 nM[2]
α4β2 nAChRHumanKi20 nM[2]
α4β2 nAChRRatKi19 nM[2]
α7 nAChRHumanEC5011 µM[2]
α7 nAChRRatEC505.2 µM[2]
α3β4 nAChR-EC5021 µM[2]
α4β2 nAChR-IC5017 µM[2]
Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in both animals and humans, revealing good oral bioavailability and rapid clearance.

SpeciesDosageRouteCmaxAUCT1/2BioavailabilityReference
Rat1-10 mg/kgOral---23%[7]
Dog3 mg/kgOral---27%[7]
Human25, 75, 150 mg (tid)OralDose-related increaseDose-related increase--[8]
Effects on Cytokine Levels

GTS-21 has been shown to modulate the release of pro- and anti-inflammatory cytokines in various models.

ModelTreatmentCytokineEffectReference
Human Endotoxemia150 mg GTS-21 (tid)TNF-αTrend towards decrease[4]
Human Endotoxemia150 mg GTS-21 (tid)IL-10Trend towards increase[4]
LPS-stimulated BV2 microgliaGTS-21TNF-α, IL-1β, IL-6Reduced expression[5]
LPS-stimulated BV2 microgliaGTS-21TGF-βIncreased expression[5]
LPS-injected miceGTS-21TNF-α, iNOS, COX-2, IL-1β, IL-6Reduced expression[5]

Experimental Protocols

Preclinical Assessment of Cognitive Enhancement

The NOR task is used to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

NOR_Workflow cluster_setup Setup cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis Habituation Habituation: Allow rodent to explore the empty arena. Training Present two identical objects (A + A). Allow exploration. Habituation->Training Delay Inter-trial delay (e.g., 1 hour) Training->Delay Testing Present one familiar (A) and one novel object (B). Record exploration time. Delay->Testing Analysis Calculate Discrimination Index: (Time with B - Time with A) / (Time with B + Time with A) Testing->Analysis

Novel Object Recognition Task Workflow

Protocol:

  • Habituation: Individually habituate each animal to the testing arena (e.g., a 40x40 cm open field) for a set period (e.g., 5-10 minutes) on consecutive days prior to testing.[9]

  • Training (Familiarization) Phase: Place two identical objects in the arena. Allow the animal to explore the objects for a defined period (e.g., 5 minutes).[10]

  • Inter-Trial Interval (ITI): Return the animal to its home cage for a specific delay period (e.g., 1 hour to 24 hours).[10]

  • Testing Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Record the time the animal spends exploring each object for a set duration (e.g., 3-5 minutes).[10]

  • Data Analysis: Calculate a discrimination index to quantify recognition memory. A higher index indicates better memory.

The MWM is a widely used task to assess spatial learning and memory, which are hippocampus-dependent functions.

Protocol:

  • Apparatus: A large circular pool (e.g., 1.5-2 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface.[11][12]

  • Acquisition Training: For several consecutive days, conduct multiple trials per day. In each trial, the rodent is placed in the water at different starting locations and must find the hidden platform. Guide the animal to the platform if it fails to find it within a set time (e.g., 60 seconds).[12][13]

  • Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set duration (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.[14]

  • Data Analysis: Key measures include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.

PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in disorders like schizophrenia.

Protocol:

  • Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.[15][16]

  • Acclimation: Place the animal in the chamber and allow it to acclimate for a short period (e.g., 5 minutes) with background white noise.[16]

  • Stimuli Presentation: Present a series of trials in a pseudo-random order:

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB).

    • Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 75-85 dB) presented shortly before the startling pulse.[16]

    • No-stimulus trials: Background noise only.

  • Data Analysis: Calculate the percentage of PPI: 100 - [((startle response on prepulse-pulse trials) / (startle response on pulse-alone trials)) * 100].[17]

Clinical Trial Protocol for Cognitive Assessment

Clinical trials investigating the effects of GTS-21 on cognitive function typically follow a randomized, double-blind, placebo-controlled design.

Clinical_Trial_Workflow cluster_enrollment Enrollment cluster_randomization Randomization cluster_treatment Treatment Period cluster_analysis Data Analysis Screening Screening of Participants (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomized Assignment to Treatment Groups (GTS-21 or Placebo) Informed_Consent->Randomization Baseline Baseline Cognitive Assessment Randomization->Baseline Treatment Administration of GTS-21 or Placebo for a Defined Period Baseline->Treatment Follow_up Follow-up Cognitive Assessments Treatment->Follow_up Unblinding Unblinding of Treatment Assignments Follow_up->Unblinding Statistical_Analysis Statistical Analysis of Cognitive Outcomes Unblinding->Statistical_Analysis

Clinical Trial Workflow for Cognitive Assessment

Protocol Outline:

  • Participant Recruitment: Recruit healthy volunteers or patients with specific cognitive impairments (e.g., mild to moderate Alzheimer's disease).[18][19]

  • Screening and Baseline: Screen participants based on predefined inclusion and exclusion criteria. Conduct baseline assessments of cognitive function using standardized neuropsychological tests (e.g., CogState, CDR Battery).[8][20]

  • Randomization and Blinding: Randomly assign participants to receive either GTS-21 at various doses (e.g., 25 mg, 75 mg, 150 mg) or a placebo in a double-blind manner.[8]

  • Treatment Period: Administer the assigned treatment for a specified duration (e.g., 5 days to several weeks).[8][18]

  • Cognitive Assessments: Repeat cognitive assessments at predefined intervals during and after the treatment period to evaluate changes in cognitive domains such as attention, working memory, and episodic memory.[8]

  • Safety Monitoring: Monitor participants for any adverse events throughout the study.[19]

  • Data Analysis: After the study is completed and unblinded, statistically analyze the data to compare the cognitive outcomes between the GTS-21 and placebo groups.

Safety and Tolerability

In Phase I clinical trials with healthy male volunteers, GTS-21 was found to be well-tolerated at doses up to 450 mg/day (150 mg three times daily).[8][19] The most commonly reported adverse event was headache.[19] No serious adverse events were reported at these dosages.[8]

Conclusion

GTS-21 dihydrochloride remains a compound of significant interest for cognitive enhancement research due to its selective action on α7-nAChRs and its favorable safety profile in early clinical studies. Its dual pro-cognitive and anti-inflammatory properties suggest a broad therapeutic potential for a range of CNS disorders. This guide provides a consolidated resource of quantitative data and experimental methodologies to aid researchers in designing and interpreting future studies with this promising compound. Further investigation is warranted to fully elucidate its therapeutic efficacy in larger patient populations.

References

The Anti-Inflammatory Properties of GTS-21 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GTS-21 dihydrochloride (B599025), a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), has emerged as a promising therapeutic agent with potent anti-inflammatory properties. This technical guide provides an in-depth overview of the core mechanisms underlying the anti-inflammatory effects of GTS-21. It details the key signaling pathways modulated by GTS-21, presents quantitative data from pivotal preclinical studies, and outlines the experimental protocols used to elucidate its activity. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of targeting the cholinergic anti-inflammatory pathway.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide range of acute and chronic diseases. The cholinergic anti-inflammatory pathway, a neural circuit that inhibits inflammation, has been identified as a key endogenous regulatory mechanism.[1] A central component of this pathway is the α7 nicotinic acetylcholine receptor (α7 nAChR), which is expressed on various immune cells, including macrophages and microglia.[1] Activation of the α7 nAChR can attenuate the production of pro-inflammatory cytokines, making it an attractive target for therapeutic intervention.[1][2]

GTS-21 dihydrochloride (also known as DMXB-A) is a selective agonist for the α7 nAChR that has demonstrated significant anti-inflammatory and cognitive-enhancing activities in preclinical models.[3] Its ability to modulate inflammatory responses has been observed in various contexts, including endotoxemia, sepsis, and neuroinflammation.[1][4][5] This guide will delve into the molecular mechanisms, quantitative effects, and experimental methodologies related to the anti-inflammatory properties of GTS-21.

Mechanism of Action: Modulation of Key Signaling Pathways

The anti-inflammatory effects of GTS-21 are primarily mediated through its interaction with the α7 nAChR, leading to the modulation of several downstream intracellular signaling cascades.[6] The binding of GTS-21 to the α7 nAChR on immune cells, such as microglia and macrophages, initiates a signaling cascade that ultimately suppresses the production of pro-inflammatory mediators and enhances anti-inflammatory responses.[2][7]

Inhibition of Pro-inflammatory Pathways

GTS-21 has been shown to inhibit the activation of key pro-inflammatory signaling pathways, most notably the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) and the Nuclear Factor-kappa B (NF-κB) pathways.[2][6][7]

  • PI3K/Akt Pathway: In inflammatory conditions, the PI3K/Akt pathway is often activated, leading to the promotion of cell survival and pro-inflammatory gene expression. GTS-21 has been demonstrated to inhibit the phosphorylation of Akt, thereby downregulating this pathway.[2][8]

  • NF-κB Pathway: NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[7] GTS-21 suppresses the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This leads to the retention of NF-κB in the cytoplasm and a reduction in the transcription of its target genes.[2][7]

Activation of Anti-inflammatory and Cytoprotective Pathways

In addition to inhibiting pro-inflammatory signaling, GTS-21 also activates pathways that promote anti-inflammatory and cytoprotective responses.

  • JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a crucial signaling cascade involved in immune responses.[9] GTS-21 has been shown to modulate this pathway, contributing to its anti-inflammatory effects.[9][10][11] Specifically, activation of the α7 nAChR by GTS-21 can lead to the activation of JAK2, which in turn phosphorylates and activates STAT3. Activated STAT3 can then promote the transcription of anti-inflammatory genes.[10]

  • AMPK Pathway: AMP-activated protein kinase (AMPK) is a key cellular energy sensor with anti-inflammatory properties. GTS-21 has been found to upregulate the phosphorylation and activation of AMPK, which can contribute to the suppression of inflammatory responses.[2][6]

  • Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme oxygenase-1 (HO-1). GTS-21 has been shown to upregulate the Nrf2/HO-1 signaling pathway, which plays a role in mitigating oxidative stress and inflammation.[2][8]

  • CREB and PPARγ Signaling: GTS-21 has also been found to upregulate the signaling of cAMP response element-binding protein (CREB) and Peroxisome proliferator-activated receptor-gamma (PPARγ), both of which have known anti-inflammatory functions.[2][6]

It is important to note that while the majority of GTS-21's anti-inflammatory effects are mediated through the α7 nAChR, some studies suggest the existence of α7 nAChR-independent mechanisms, particularly at higher concentrations.[12][13]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of GTS-21 has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings on its effects on cytokine production and other inflammatory markers.

Table 1: In Vitro Effects of GTS-21 on Pro-inflammatory Cytokine Production in LPS-Stimulated Microglia
Cell TypeInflammatory StimulusGTS-21 ConcentrationMeasured Cytokine/Marker% Inhibition / ChangeReference
BV2 microglial cellsLPS (100 ng/mL)1, 5, 10 µMNitric Oxide (NO)Dose-dependent decrease[2]
BV2 microglial cellsLPS (100 ng/mL)1, 5, 10 µMTNF-αDose-dependent decrease[2]
BV2 microglial cellsLPS (100 ng/mL)1, 5, 10 µMIL-1βDose-dependent decrease[2]
BV2 microglial cellsLPS (100 ng/mL)1, 5, 10 µMIL-6Dose-dependent decrease[2]
Primary microgliaLPS (10 ng/mL)1, 5, 10 µMTNF-αDose-dependent decrease[2]
Primary microgliaLPS (10 ng/mL)1, 5, 10 µMIL-1βDose-dependent decrease[2]
Primary microgliaLPS (10 ng/mL)1, 5, 10 µMIL-6Dose-dependent decrease[2]
RAW 264.7 cellsLPSNot specifiedIL-1β, IL-6, TNF-αDecreased production[7]
Table 2: In Vitro Effects of GTS-21 on Anti-inflammatory Cytokine Production in LPS-Stimulated Microglia
Cell TypeInflammatory StimulusGTS-21 ConcentrationMeasured Cytokine% Increase / ChangeReference
BV2 microglial cellsLPS (100 ng/mL)1, 5, 10 µMTGF-βDose-dependent increase[2]
Primary microgliaLPS (10 ng/mL)1, 5, 10 µMTGF-βDose-dependent increase[2]
Human whole bloodVarious TLR agonistsNot specifiedIL-10Significantly stimulated[1]
Table 3: In Vivo Effects of GTS-21 in Animal Models of Inflammation
Animal ModelInflammatory ChallengeGTS-21 DosageMeasured OutcomeResultReference
MiceLPS-induced systemic inflammationNot specifiedMicroglial activation, pro-inflammatory markers in the brainReduced[2]
MiceMPTP-induced Parkinson's diseaseNot specifiedMicroglial activation, pro-inflammatory gene expressionInhibited[2]
MiceEndotoxemia4 mg/kgSerum TNF levelsSignificantly inhibited[4]
MiceCecal ligation and puncture (CLP) - severe sepsis4 mg/kgSerum HMGB1 levelsSignificantly inhibited[4]
MiceEndotoxemia4 mg/kgSurvivalImproved[4]
MiceCecal ligation and puncture (CLP) - severe sepsis4 mg/kgSurvivalImproved[4]
Human VolunteersEndotoxemia (LPS injection)150 mg tidCirculating TNFα levelsTrend towards a decrease[14]
Human VolunteersEndotoxemia (LPS injection)150 mg tidCirculating IL-10 levelsTrend towards an increase[14]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the studies cited in this guide.

In Vitro Studies
  • Cell Lines: Murine microglial cell lines such as BV-2 and RAW 264.7 are commonly used.[2][7]

  • Primary Microglia Culture: Primary microglial cells are isolated from the cerebral cortices of neonatal rodents (e.g., rats or mice).[2]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • GTS-21 and LPS Treatment: Cells are pre-treated with this compound for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[2] The concentrations of GTS-21 and LPS can vary depending on the cell type and the specific experiment.[2][15]

  • Nitric Oxide (NO) Assay: The production of NO, an inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.[2]

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., TGF-β, IL-10) in the cell culture supernatant are quantified using commercially available ELISA kits.[2][7]

Western blotting is used to determine the expression and phosphorylation status of key proteins in the signaling pathways.

  • Cell Lysis: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-NF-κB p65, IκBα, iNOS, COX-2, etc.). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

RT-PCR is employed to measure the mRNA expression levels of inflammatory genes.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and complementary DNA (cDNA) is synthesized using a reverse transcription kit.

  • Quantitative PCR: The relative expression of target genes (e.g., TNF-α, IL-1β, IL-6, iNOS, COX-2, TGF-β) is quantified using a real-time PCR system with specific primers. The expression levels are typically normalized to a housekeeping gene such as GAPDH.[2]

  • Transfection: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Treatment and Lysis: The transfected cells are treated with GTS-21 and/or LPS, and then lysed.

  • Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB transcriptional activity.[2]

In Vivo Studies
  • LPS-Induced Endotoxemia/Systemic Inflammation: Mice or rats are administered a systemic injection of LPS (intraperitoneally or intravenously) to induce a systemic inflammatory response.[2][4]

  • Cecal Ligation and Puncture (CLP)-Induced Sepsis: This is a more clinically relevant model of sepsis where the cecum is ligated and punctured to induce polymicrobial peritonitis.[4]

  • MPTP-Induced Parkinson's Disease Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to mice to induce neuroinflammation and dopaminergic neuron loss, mimicking aspects of Parkinson's disease.[2]

GTS-21 is typically administered to the animals via intraperitoneal (i.p.) or oral routes at various doses and time points relative to the inflammatory challenge.[4]

  • Cytokine Measurement: Blood samples are collected to measure the serum levels of pro-inflammatory cytokines (e.g., TNF-α, HMGB1) using ELISA.[4]

  • Immunohistochemistry: Brain tissues are collected and processed for immunohistochemical staining to assess microglial activation (e.g., using Iba1 antibody) and the expression of inflammatory markers.[2]

  • Behavioral Tests: In neuroinflammation models, behavioral tests (e.g., rotarod test, pole test) are used to assess motor function.[2]

  • Survival Studies: In severe inflammation models like sepsis, the survival rate of the animals is monitored over time.[4]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by GTS-21 and a typical experimental workflow for its in vitro evaluation.

GTS21_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_pro_inflammatory Pro-inflammatory Pathways cluster_anti_inflammatory Anti-inflammatory & Cytoprotective Pathways GTS-21 GTS-21 alpha7_nAChR α7 nAChR GTS-21->alpha7_nAChR Binds to PI3K PI3K alpha7_nAChR->PI3K Inhibits JAK2 JAK2 alpha7_nAChR->JAK2 Activates AMPK AMPK alpha7_nAChR->AMPK Activates Nrf2 Nrf2 alpha7_nAChR->Nrf2 Activates Akt Akt PI3K->Akt IKK IKK Akt->IKK IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IKK->NFkappaB Activates IkappaB->NFkappaB Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, iNOS) NFkappaB->Pro_inflammatory_Genes Promotes Transcription STAT3 STAT3 JAK2->STAT3 Phosphorylates Anti_inflammatory_Genes Anti-inflammatory & Cytoprotective Gene Expression STAT3->Anti_inflammatory_Genes Promotes Transcription HO1 HO-1 Nrf2->HO1 Promotes Expression HO1->Anti_inflammatory_Genes

Caption: GTS-21 Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Anti-inflammatory Assay Workflow cluster_assays Assess Inflammatory Response start Seed Microglial Cells (e.g., BV-2 or Primary) pretreatment Pre-treat with GTS-21 start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for a Defined Period stimulation->incubation elisa ELISA for Cytokines (Supernatant) incubation->elisa griess Griess Assay for NO (Supernatant) incubation->griess western Western Blot for Signaling Proteins (Cell Lysate) incubation->western rtpcr RT-PCR for Gene Expression (Cell Lysate) incubation->rtpcr end Data Analysis and Interpretation elisa->end griess->end western->end rtpcr->end

Caption: In Vitro Experimental Workflow.

Conclusion

This compound represents a significant advancement in the development of anti-inflammatory therapeutics that target the cholinergic anti-inflammatory pathway. Its selective agonism of the α7 nAChR and subsequent modulation of a complex network of intracellular signaling pathways underscore its potential for treating a variety of inflammatory conditions. The quantitative data from both in vitro and in vivo studies provide compelling evidence of its efficacy in reducing pro-inflammatory mediators and promoting anti-inflammatory responses. The detailed experimental protocols outlined in this guide offer a framework for further investigation into the therapeutic applications of GTS-21 and other α7 nAChR agonists. As our understanding of the intricate interplay between the nervous and immune systems continues to grow, compounds like GTS-21 will undoubtedly play a crucial role in the development of novel and targeted anti-inflammatory therapies.

References

The Neuroprotective Potential of GTS-21 Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Examination of a Selective α7 Nicotinic Acetylcholine (B1216132) Receptor Agonist for Neurodegenerative and Neuroinflammatory Disorders

Introduction

GTS-21 dihydrochloride, also known as DMXB-A, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) that has garnered significant interest for its neuroprotective properties.[1] Emerging research has highlighted its potential therapeutic utility in a range of neurological disorders characterized by neuroinflammation, oxidative stress, and neuronal cell death, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[2][3][4][5] This technical guide provides a comprehensive overview of the neuroprotective effects of GTS-21, detailing its mechanism of action, associated signaling pathways, quantitative in vitro and in vivo data, and detailed experimental protocols to facilitate further research and drug development in this promising area.

Mechanism of Action: Targeting the Cholinergic Anti-Inflammatory Pathway

The primary mechanism underlying the neuroprotective effects of GTS-21 is its activation of the α7 nAChR, a key component of the "cholinergic anti-inflammatory pathway."[6] This pathway is a physiological mechanism in which the nervous system modulates immune responses. By binding to α7 nAChRs expressed on various cell types in the central nervous system, including microglia and neurons, GTS-21 initiates a cascade of intracellular signaling events that collectively suppress neuroinflammation, reduce oxidative stress, and promote neuronal survival.[2][4][5][7] The anti-inflammatory effects of GTS-21 are mediated through the inhibition of pro-inflammatory signaling pathways and the upregulation of anti-inflammatory molecules.[2][4][5][7][8]

Signaling Pathways Modulated by GTS-21

The neuroprotective effects of GTS-21 are orchestrated through the modulation of multiple interconnected signaling pathways. Activation of the α7 nAChR by GTS-21 leads to the inhibition of pro-inflammatory cascades and the promotion of pro-survival and antioxidant responses.

Anti-Inflammatory Signaling

GTS-21 has been shown to suppress neuroinflammation by inhibiting the PI3K/Akt and NF-κB signaling pathways.[2][4][5][7][8] The NF-κB pathway is a critical regulator of the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[2][4] By inhibiting the activation and nuclear translocation of NF-κB, GTS-21 effectively dampens the inflammatory response in microglia.[2][4] Concurrently, GTS-21 upregulates the JAK2-STAT3 pathway, which can have both pro- and anti-inflammatory roles depending on the context, but in the case of α7nAChR activation, it contributes to the resolution of inflammation.[9][10]

GTS21 GTS-21 a7nAChR α7 nAChR GTS21->a7nAChR activates PI3K_Akt PI3K/Akt Pathway a7nAChR->PI3K_Akt inhibits JAK2_STAT3 JAK2/STAT3 Pathway a7nAChR->JAK2_STAT3 activates NFkB NF-κB Pathway PI3K_Akt->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, iNOS) NFkB->Pro_inflammatory_Cytokines promotes transcription of Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Anti_inflammatory_Response Anti-inflammatory Response JAK2_STAT3->Anti_inflammatory_Response

Figure 1: Anti-inflammatory signaling pathway of GTS-21.

Antioxidant and Pro-survival Signaling

GTS-21 also exerts potent antioxidant effects by upregulating key protective signaling pathways. It activates AMP-activated protein kinase (AMPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][4][5][7][8] Nrf2 is a master regulator of the antioxidant response, promoting the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and catalase.[2] Furthermore, GTS-21 enhances the cAMP response element-binding protein (CREB) and Peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathways, which are involved in promoting neuronal survival and reducing oxidative stress.[2][4][5][7][8]

GTS21 GTS-21 a7nAChR α7 nAChR GTS21->a7nAChR activates AMPK AMPK a7nAChR->AMPK upregulates Nrf2 Nrf2 Pathway a7nAChR->Nrf2 upregulates CREB CREB Pathway a7nAChR->CREB upregulates PPARg PPARγ Pathway a7nAChR->PPARg upregulates Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, Catalase) Nrf2->Antioxidant_Enzymes promotes transcription of Neuronal_Survival Neuronal Survival CREB->Neuronal_Survival PPARg->Neuronal_Survival Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress reduces cluster_0 Cell Culture and Treatment cluster_1 Endpoint Analysis plate_cells Plate BV2 microglial cells pretreat Pre-treat with GTS-21 (1-10 µM) for 1 hour plate_cells->pretreat stimulate Stimulate with LPS (100 ng/mL) for 6-24 hours pretreat->stimulate elisa ELISA for cytokines (TNF-α, IL-1β, IL-6, TGF-β) stimulate->elisa griess Griess assay for Nitric Oxide stimulate->griess western_blot Western Blot for protein expression (iNOS, COX-2, p-NF-κB, Nrf2, HO-1) stimulate->western_blot qpcr RT-qPCR for mRNA expression (pro-inflammatory and antioxidant genes) stimulate->qpcr cluster_0 Animal Model and Treatment cluster_1 Behavioral and Histological Analysis mptp_injection Induce Parkinsonism with MPTP injections (e.g., 20 mg/kg, i.p., 4 times at 2-hour intervals) gts21_treatment Administer GTS-21 (e.g., 4 mg/kg, i.p.) daily for a specified period mptp_injection->gts21_treatment behavioral_tests Behavioral tests (Rotarod, Pole test) gts21_treatment->behavioral_tests tissue_collection Sacrifice and collect brain tissue (Substantia nigra, Striatum) behavioral_tests->tissue_collection ihc Immunohistochemistry (TH for dopaminergic neurons, Iba-1 for microglia) tissue_collection->ihc western_blot_invivo Western Blot for protein markers tissue_collection->western_blot_invivo

References

GTS-21 Dihydrochloride in Alzheimer's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GTS-21 dihydrochloride (B599025), also known as DMXBA, is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) that has garnered significant interest in the field of Alzheimer's disease (AD) research. Its multifaceted mechanism of action, encompassing pro-cognitive, anti-inflammatory, and neuroprotective effects, positions it as a promising therapeutic candidate. This technical guide provides an in-depth overview of the core scientific and clinical research on GTS-21, with a focus on its pharmacological properties, preclinical evidence, and clinical evaluation. Detailed experimental protocols and structured data presentations are included to facilitate further research and development in this area.

Introduction: The Rationale for Targeting α7 nAChR in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The cholinergic hypothesis of AD has long suggested that a deficit in the neurotransmitter acetylcholine contributes to the cognitive symptoms of the disease. While acetylcholinesterase inhibitors have been a mainstay of treatment, their efficacy is limited.

The α7 nAChR has emerged as a particularly compelling target for AD therapeutics. These receptors are highly expressed in brain regions critical for learning and memory, such as the hippocampus and cerebral cortex.[1] Beyond their role in synaptic transmission, α7 nAChRs are implicated in modulating neuroinflammation and neuronal survival. Their activation has been shown to be neuroprotective against Aβ-induced toxicity and to reduce the production of pro-inflammatory cytokines. GTS-21, as a selective agonist for this receptor, offers a targeted approach to potentially modify the course of AD.

Pharmacology of GTS-21 Dihydrochloride

GTS-21 is a synthetic derivative of the natural product anabaseine. It acts as a partial agonist at the α7 nAChR. Its pharmacological profile is characterized by its binding affinity for nicotinic receptor subtypes and its functional activity.

Receptor Binding and Functional Activity

GTS-21 exhibits selectivity for the α7 nAChR. It also has a notable affinity for the α4β2 nAChR, where it acts as an antagonist. This dual activity may contribute to its overall pharmacological effect. Furthermore, it has been shown to be an antagonist at the 5-HT3A receptor.

Table 1: Receptor Binding Affinities and Functional Activity of GTS-21

Receptor SubtypeParameterValueSpeciesReference
α7 nAChRAgonist-Rat, Human[2]
α4β2 nAChRKi20 nMHuman
5-HT3A ReceptorIC503.1 μM-

Note: A lower Ki value indicates a higher binding affinity. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Pharmacokinetics

The pharmacokinetic profile of GTS-21 has been investigated in both preclinical and clinical studies. It is rapidly absorbed after oral administration and readily crosses the blood-brain barrier.

Table 2: Pharmacokinetic Parameters of GTS-21 in Rats (Oral Administration)

ParameterValueUnitReference
Cmax1010 ± 212ng/mL[3]
Tmax10min
Elimination Half-life1.74h[3]
AUC0-∞1440 ± 358ng·h/mL[3]
Absolute Bioavailability23%[3]

In humans, GTS-21 and its active metabolite, 4-OH-GTS-21, show a dose-related increase in plasma concentrations.[4]

Preclinical Evidence in Alzheimer's Disease Models

Extensive preclinical research has demonstrated the potential of GTS-21 to address key pathological features of AD, including cognitive deficits, neuroinflammation, and Aβ pathology.

Cognitive Enhancement

In aged rats, chronic administration of GTS-21 (1 mg/kg, i.p.) was shown to be as effective as nicotine (B1678760) in improving performance in various learning and memory tasks, including the one-way active avoidance, Lashley III maze, and 17-arm radial maze.[5] These findings suggest that GTS-21 can ameliorate age-associated cognitive decline.

Anti-Inflammatory Effects

Neuroinflammation is a critical component of AD pathogenesis. GTS-21 has demonstrated potent anti-inflammatory properties in various models. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, GTS-21 inhibited the production of pro-inflammatory mediators. This effect is mediated, at least in part, through the activation of α7 nAChRs on microglia.

Effects on Amyloid-β Pathology

GTS-21 has been shown to impact Aβ pathology through multiple mechanisms. In vitro studies have demonstrated that GTS-21 promotes the phagocytosis of Aβ by microglia.[6] Furthermore, it has been reported to suppress the activity of γ-secretase, an enzyme involved in the production of Aβ.[6] In a transgenic mouse model of AD, administration of GTS-21 attenuated the brain Aβ burden and improved memory dysfunction.[6]

Clinical Studies of GTS-21

GTS-21 has been evaluated in several clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Studies in Healthy Volunteers

In a study with healthy male volunteers, GTS-21 was well-tolerated at doses up to 450 mg/day (150 mg three times daily).[4] The most common adverse event was headache. Importantly, this study showed that GTS-21 led to statistically significant enhancements in attention, working memory, and episodic secondary memory compared to placebo.[4] A dose-dependent effect on cognitive enhancement was observed, with maximal effects seen at doses between 75 and 150 mg three times a day.[4]

Table 3: Summary of a Phase I Clinical Trial of GTS-21 in Healthy Male Volunteers

Study DesignPopulationDosesKey FindingsReference
Randomized, double-blind, placebo-controlled18 healthy male volunteers25, 75, and 150 mg (three times daily)Well-tolerated up to 450 mg/day. Statistically significant improvement in attention, working memory, and episodic secondary memory.[4]
Studies in Alzheimer's Disease Patients

A Phase II, randomized, double-blind, placebo-controlled study was initiated to evaluate the safety and tolerability of GTS-21 administered daily for 28 days to individuals with probable Alzheimer's disease.[7] While the detailed results of this and other trials in AD patients are not fully published in the public domain, the progression to Phase II indicates a favorable safety profile from earlier studies.

Human Endotoxemia Model

To investigate the anti-inflammatory effects of GTS-21 in humans, a study was conducted using the human endotoxemia model, where healthy volunteers are administered a low dose of LPS to induce a systemic inflammatory response.[8][9] In this model, pre-treatment with GTS-21 (150 mg three times daily) showed a trend towards decreasing TNF-α levels and increasing the anti-inflammatory cytokine IL-10, suggesting a shift towards a more anti-inflammatory state.[8]

Signaling Pathways and Experimental Workflows

Signaling Pathways

GTS-21 exerts its effects through the activation of the α7 nAChR, which in turn modulates several downstream signaling pathways.

GTS21_Signaling_Pathway cluster_outcomes Cellular Outcomes GTS21 GTS-21 a7nAChR α7 nAChR GTS21->a7nAChR Activates Neuroprotection Neuroprotection a7nAChR->Neuroprotection Anti_Inflammation Anti-Inflammation a7nAChR->Anti_Inflammation Cognitive_Enhancement Cognitive Enhancement a7nAChR->Cognitive_Enhancement

Caption: Simplified signaling pathway of GTS-21.

Experimental Workflow: In Vitro Microglial Phagocytosis Assay

A key preclinical validation of GTS-21's therapeutic potential involves assessing its ability to enhance the clearance of amyloid-beta by microglia.

Phagocytosis_Workflow Start Isolate Primary Microglia or Culture BV2 Cells Treatment Treat cells with GTS-21 or Vehicle Control Start->Treatment Add_Abeta Add fluorescently-labeled Amyloid-β Treatment->Add_Abeta Incubate Incubate for a defined period (e.g., 1-3 hours) Add_Abeta->Incubate Analysis Analyze Aβ uptake by: - Fluorescence Microscopy - Flow Cytometry Incubate->Analysis

Caption: Workflow for assessing Aβ phagocytosis by microglia.

Detailed Experimental Protocols

In Vitro Anti-Inflammatory Assay in BV2 Microglial Cells
  • Cell Culture: BV2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

  • Analysis: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits. Cell lysates can be used to analyze the expression of inflammatory mediators by Western blot or RT-PCR.[10]

Rodent Model of Cognitive Impairment
  • Animal Model: Aged (e.g., 20-24 months old) Sprague-Dawley rats are commonly used to model age-associated cognitive decline.[5][11]

  • Drug Administration: GTS-21 (e.g., 1 mg/kg) or vehicle is administered intraperitoneally (i.p.) daily, typically 15-30 minutes before behavioral testing.[5]

  • Behavioral Testing: A battery of cognitive tests is employed to assess learning and memory. These can include:

    • Morris Water Maze: To assess spatial learning and memory.

    • Radial Arm Maze: To evaluate working and reference memory.[5]

    • Novel Object Recognition Test: To assess recognition memory.

  • Data Analysis: Performance metrics such as escape latency (Morris water maze), number of errors (radial arm maze), and discrimination index (novel object recognition) are statistically analyzed to compare the GTS-21 treated group with the control group.

Amyloid-β Phagocytosis Assay
  • Microglia Culture: Primary microglia are isolated from neonatal rat or mouse pups, or a microglial cell line (e.g., BV2) is used.

  • Amyloid-β Preparation: Fluorescently labeled Aβ42 peptides (e.g., HiLyte Fluor 488-labeled) are prepared as oligomers or fibrils.

  • Assay Procedure: Microglia are plated in a multi-well plate and treated with GTS-21 or vehicle. Fluorescently labeled Aβ is then added to the wells.

  • Quantification: After incubation, the amount of Aβ phagocytosed by the microglia is quantified. This can be done by:

    • Fluorescence Microscopy: Visualizing and quantifying the internalized fluorescent Aβ.

    • Flow Cytometry: Measuring the fluorescence intensity of individual cells.

    • Plate Reader: Measuring the total fluorescence in the well after washing away extracellular Aβ.[1][12][13]

γ-Secretase Activity Assay
  • Principle: This assay measures the cleavage of a specific substrate by γ-secretase, leading to the release of a detectable signal (e.g., fluorescence or luminescence).

  • Cell-Based Assay: A cell line (e.g., U2OS) stably expressing a fluorescently tagged amyloid precursor protein (APP) C-terminal fragment (C99), which is a substrate for γ-secretase, is used.[14]

  • Procedure: The cells are incubated with test compounds, such as GTS-21, for a defined period. Inhibition of γ-secretase activity results in the accumulation of the uncleaved fluorescent substrate within the cells.

  • Detection: The cellular fluorescence is quantified using high-content imaging or a fluorescence plate reader.[14][15]

Conclusion and Future Directions

This compound represents a promising, multi-target therapeutic approach for Alzheimer's disease. Its ability to enhance cognitive function, reduce neuroinflammation, and potentially modify amyloid-beta pathology through the selective activation of the α7 nAChR underscores its therapeutic potential. The favorable safety profile observed in early clinical trials is encouraging.

Future research should focus on larger, long-term clinical trials in Alzheimer's disease patients to definitively establish the efficacy of GTS-21. Further elucidation of the downstream signaling pathways and the interplay between its various mechanisms of action will provide a more complete understanding of its therapeutic effects. The development of biomarkers to identify patient populations most likely to respond to GTS-21 treatment will also be crucial for its successful clinical translation. The comprehensive data and protocols presented in this guide are intended to support and accelerate these ongoing research efforts.

References

GTS-21 Dihydrochloride and the Cholinergic Anti-inflammatory Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response, yet its dysregulation underlies a vast array of chronic and acute diseases. The Cholinergic Anti-inflammatory Pathway (CAP) represents an endogenous neuro-immune axis that controls inflammation. This pathway is primarily mediated by the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), a ligand-gated ion channel expressed on immune cells.[1] Activation of α7nAChR by its endogenous ligand, acetylcholine, or by exogenous agonists, suppresses the production of pro-inflammatory cytokines. GTS-21 (also known as DMXB-A), a selective partial agonist for the α7nAChR, has emerged as a significant investigational compound for leveraging this pathway for therapeutic benefit.[2][3] This document provides an in-depth technical overview of the CAP, the pharmacological profile of GTS-21, its mechanism of action, preclinical efficacy data, and key experimental protocols for its evaluation.

The Cholinergic Anti-inflammatory Pathway (CAP)

The CAP is a physiological mechanism that links the nervous system to the immune system, functioning as a natural brake on inflammation.[4]

  • The Inflammatory Reflex Arc: The pathway operates as a reflex. The afferent (sensory) arc involves the vagus nerve detecting peripheral inflammation via cytokines, which signals the brain. The efferent (motor) arc involves signals traveling down the vagus nerve to the spleen and other organs.[1][4]

  • Neurotransmitter Release: In the spleen, the vagus nerve triggers the release of norepinephrine (B1679862) from the splenic nerve. This neurotransmitter prompts a specific subset of T cells to release acetylcholine (ACh).

  • Immune Cell Modulation: ACh then binds to α7nAChR expressed on the surface of macrophages and other cytokine-producing cells.[5]

  • Intracellular Signaling and Anti-inflammatory Effect: This binding event initiates an intracellular signaling cascade, most notably involving the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[6][7][8] The ultimate effect is the inhibition of the synthesis and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[8][9]

Cholinergic_Anti_Inflammatory_Pathway cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System & Spleen cluster_Immune Immune Response brain Brain (Dorsal Motor Nucleus of Vagus) vagus Vagus Nerve (Efferent Pathway) brain->vagus Signal Initiation splenic_nerve Splenic Nerve vagus->splenic_nerve t_cell ACh-Synthesizing T-Cell splenic_nerve->t_cell releases ACh Acetylcholine (ACh) t_cell->ACh releases macrophage Macrophage cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) macrophage->cytokines Inhibits Release inflammation Peripheral Inflammation (Cytokine Sensing) inflammation->brain Afferent Vagus Signal ACh->macrophage binds to α7nAChR NE Norepinephrine

Caption: The efferent arc of the Cholinergic Anti-inflammatory Pathway.

Profile of GTS-21 Dihydrochloride

GTS-21, or 3-(2,4-dimethoxybenzylidene) anabaseine (B15009) dihydrochloride, is a synthetic derivative of anabaseine, a natural toxin. It has been extensively studied as a selective partial agonist of the α7nAChR.[2] While initially investigated for cognitive disorders like Alzheimer's disease and schizophrenia, its potent anti-inflammatory properties have made it a lead compound for studying the CAP.[2][3]

Pharmacological Data

GTS-21 exhibits selectivity for the α7nAChR subtype. However, its potency and efficacy show notable species-dependent differences, being more effective on rat receptors than human ones.[10] This is an important consideration for translating preclinical findings. Some studies also suggest that GTS-21 may have anti-inflammatory effects that are independent of the α7nAChR, adding a layer of complexity to its mechanism.[9]

ParameterSpeciesValue / ObservationReference(s)
Receptor Target Human, RatSelective partial agonist of α7 nAChR[9][11]
Receptor Potency Rat vs. HumanMore potent and efficacious for rat α7nAChR[10][12]
Pharmacokinetics RatAbsolute Bioavailability: ~23%[13]
DogAbsolute Bioavailability: ~27%[13]
HumanWell-tolerated up to 450 mg/day (150 mg, TID)[4][14]
Metabolism Rat, HumanExtensive first-pass metabolism (O-demethylation)[13]
Key Metabolite Human4-OH-GTS-21[14]

Mechanism of Action

GTS-21 exerts its anti-inflammatory effects by binding to and activating α7nAChRs on immune cells, which triggers downstream signaling that suppresses pro-inflammatory gene expression.

  • α7nAChR Activation: GTS-21 mimics acetylcholine, binding to the orthosteric site on the homopentameric α7nAChR.[5][15] This causes a conformational change, opening the ion channel which is highly permeable to Calcium (Ca²+).[16]

  • JAK2-STAT3 Pathway Activation: The influx of Ca²+ and/or a direct interaction with the receptor's intracellular domain leads to the phosphorylation and activation of JAK2.[11][17] Activated JAK2 then phosphorylates STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor that can upregulate anti-inflammatory genes and suppress pro-inflammatory gene expression.[6][17][18]

  • NF-κB Pathway Inhibition: A primary mechanism for inflammation is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activation of the α7nAChR by GTS-21 has been shown to inhibit the NF-κB signaling pathway, preventing its translocation to the nucleus and thereby reducing the transcription of genes for TNF-α, IL-6, and other inflammatory mediators.[19]

  • Other Modulated Pathways: Research also indicates that GTS-21 can upregulate other protective pathways, including the Nrf2/HO-1 antioxidant response.[19][20]

GTS21_Mechanism_of_Action cluster_membrane Macrophage Cell Membrane cluster_nucleus Nucleus a7nAChR α7nAChR JAK2 JAK2 a7nAChR->JAK2 activates IKK IKK a7nAChR->IKK Inhibits GTS21 GTS-21 GTS21->a7nAChR binds & activates pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc translocates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB NF-κB / IκB (Inactive Complex) NFkB_IkB->NFkB releases DNA DNA Cytokines Pro-inflammatory Gene Transcription DNA->Cytokines Suppression DNA->Cytokines Induction pSTAT3_nuc->DNA modulates transcription NFkB_nuc->DNA binds promoter regions LPS LPS (Stimulus) TLR4 TLR4 LPS->TLR4 TLR4->IKK activates Experimental_Workflow_In_Vitro start Start step1 1. Plate Macrophages (e.g., RAW 264.7) 24h Incubation start->step1 step2 2. Pre-treat with GTS-21 or Vehicle Control 1h Incubation step1->step2 step3 3. Add LPS to Induce Inflammation step2->step3 step4 4. Incubate for 8-16h step3->step4 step5 5. Collect Supernatant step4->step5 step6 6. Quantify Cytokines (e.g., TNF-α) via ELISA step5->step6 end End (Data Analysis) step6->end

References

GTS-21 Dihydrochloride for Schizophrenia Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Schizophrenia is a severe psychiatric disorder characterized by a constellation of symptoms, including positive symptoms (hallucinations, delusions), negative symptoms (avolition, anhedonia), and significant cognitive impairment. While current antipsychotic medications primarily target the dopaminergic system and are effective for positive symptoms, the cognitive deficits associated with schizophrenia remain a major unmet therapeutic need.[1] These cognitive impairments in domains such as attention, working memory, and executive function are strong predictors of functional outcomes.[2]

Growing evidence implicates the cholinergic system, specifically the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), in the pathophysiology of schizophrenia.[2][3][4] Post-mortem studies have revealed a decreased expression of α7 nAChRs in the brains of individuals with schizophrenia.[3] This has led to the hypothesis that targeting this receptor could offer a novel therapeutic strategy for treating the cognitive deficits of the disorder.[4][5] GTS-21 (also known as DMXB-A or 3-(2,4-dimethoxybenzylidene)anabaseine) is a selective partial agonist for the α7 nAChR that has been investigated for its potential to ameliorate these cognitive symptoms.[4][6] This guide provides an in-depth technical overview of GTS-21 for researchers, scientists, and drug development professionals.

Core Pharmacology of GTS-21 Dihydrochloride (B599025)

Mechanism of Action

GTS-21 is a synthetic derivative of the natural nemertine toxin anabaseine.[6] It acts as a selective partial agonist at the α7 nicotinic acetylcholine receptor.[7] The α7 nAChR is a ligand-gated ion channel composed of five identical α7 subunits, which is highly expressed in brain regions crucial for cognition, such as the hippocampus and prefrontal cortex.[8] This receptor is notable for its high permeability to calcium ions (Ca²⁺), comparable to that of the NMDA receptor.[9][10]

Upon binding, GTS-21 stabilizes the open conformation of the α7 nAChR channel, leading to an influx of cations, primarily Ca²⁺. This influx triggers a cascade of downstream intracellular signaling events that are believed to mediate its neuroprotective, anti-inflammatory, and pro-cognitive effects.[10][11] Its selectivity for the α7 subunit over other nicotinic receptor subunits, such as α2, α3, and α4, minimizes off-target effects.[7]

Pharmacokinetics and Metabolism

GTS-21 is characterized by rapid oral absorption and the ability to readily cross the blood-brain barrier.[12] However, it undergoes extensive first-pass metabolism, which limits its oral bioavailability.[12]

  • Absorption & Distribution : After oral administration in rats, peak plasma concentrations are observed within 10 minutes. The brain-to-plasma concentration ratio is approximately 2.6, indicating efficient penetration into the central nervous system.[12]

  • Metabolism : The primary metabolic pathway is O-demethylation of the methoxy (B1213986) groups on the benzylidene ring, a process primarily mediated by cytochrome P450 enzymes CYP1A2 and CYP2E1.[13] The resulting hydroxy metabolites are then conjugated, typically via glucuronidation, for excretion. The major metabolite is 4-OH-GTS-21.[14]

  • Excretion : The majority of an orally administered dose is excreted in the feces via biliary secretion, with a smaller fraction eliminated in the urine. Less than 1% of the parent compound is excreted unchanged in the urine, highlighting the extensive metabolic clearance.[12][13]

Parameter Value (Rat Model) Value (Human) Reference(s)
Oral Bioavailability ~19-23%Not explicitly stated, but extensive first-pass metabolism is noted.[12]
Time to Peak Plasma Conc. (Tmax) 10 minutes (oral)Dose-dependent[12][14]
Elimination Half-life (t½) 1.74 - 3.71 hoursVariable, decreases with continued dosing.[12][14]
Brain-Plasma Ratio ~2.61Not applicable[12]
Primary Metabolic Enzymes Not specifiedCYP1A2, CYP2E1 (with some CYP3A contribution)
Primary Metabolites 4-OH-GTS-21, 2-OH-GTS-21 (and their glucuronides)4-OH-GTS-21[14]

Table 1: Summary of Pharmacokinetic Parameters for GTS-21.

Parameter Value Assay System Reference(s)
EC₅₀ 10 µMIn vitro (striatal slices)[7]
Binding Selectivity Selective for α7 subunits vs. α2, α3, α4Not specified[7]

Table 2: In Vitro Activity of GTS-21.

Key Signaling Pathways

Activation of the α7 nAChR by GTS-21 initiates multiple downstream signaling cascades implicated in neuroprotection and inflammation modulation. The influx of Ca²⁺ serves as a critical second messenger that can directly and indirectly activate a variety of kinases and transcription factors.

Key pathways include:

  • PI3K/Akt Pathway : The α7 nAChR can physically associate with and activate the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[10] This pathway is central to promoting cell survival and inhibiting apoptosis by up-regulating anti-apoptotic proteins like Bcl-2.[10] Some studies suggest GTS-21 can inhibit this pathway in the context of neuroinflammation.[11]

  • JAK2/STAT3 Pathway : In certain cell types, α7 nAChR activation leads to the phosphorylation and activation of Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3).[8] Activated STAT3 translocates to the nucleus to regulate the transcription of genes involved in anti-inflammatory and anti-apoptotic responses.[8]

  • NF-κB Inhibition : GTS-21 has been shown to exert anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB).[11][15] This is a critical transcription factor that drives the expression of pro-inflammatory cytokines like TNF-α and IL-6. Inhibition of NF-κB is a cornerstone of the "cholinergic anti-inflammatory pathway."[16]

  • Nrf2/CREB Upregulation : Mechanistic studies have revealed that GTS-21 can upregulate the Nrf2/ARE and PKA/CREB signaling pathways.[11] These pathways are involved in antioxidant responses and the expression of neuroprotective factors like Brain-Derived Neurotrophic Factor (BDNF).[11]

G_alpha7_Signaling cluster_anti_inflammatory Anti-inflammatory Pathway cluster_neuroprotective Neuroprotective Pathway GTS21 GTS-21 a7nAChR α7 nAChR GTS21->a7nAChR Activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx JAK2 JAK2 a7nAChR->JAK2 Activates NFkB NF-κB Activation a7nAChR->NFkB Inhibits PI3K PI3K Ca_influx->PI3K Activates CREB CREB Ca_influx->CREB Activates Nrf2 Nrf2 Ca_influx->Nrf2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Neuroprotection Neuroprotection & Antioxidant Response CREB->Neuroprotection Nrf2->Neuroprotection

Caption: α7 nAChR-mediated neuroprotective and anti-inflammatory signaling pathways.

Preclinical Research in Schizophrenia Models

GTS-21 has been evaluated in various animal models designed to mimic the cognitive and sensory gating deficits observed in schizophrenia.[5] These models are crucial for establishing proof-of-concept and understanding the compound's in vivo effects.

Common Animal Models
  • NMDA Receptor Antagonist Models : Non-competitive NMDA receptor antagonists like phencyclidine (PCP), ketamine, and MK-801 are used to induce behavioral changes in rodents that resemble the positive, negative, and cognitive symptoms of schizophrenia.[17] These models are based on the glutamate (B1630785) hypofunction hypothesis of the disorder.[18] GTS-21 has been shown to reverse cognitive deficits induced by these agents.[5][19]

  • Dopamine (B1211576) Agonist Models : Administration of dopamine agonists such as apomorphine (B128758) or amphetamine induces hyperlocomotion and disrupts sensorimotor gating, modeling the hyperdopaminergic state thought to underlie psychosis.[17][20] GTS-21 can ameliorate the sensory gating deficits induced by apomorphine.[5]

Key Preclinical Findings

Preclinical studies consistently demonstrate that GTS-21 can ameliorate schizophrenia-relevant deficits in rodents and non-human primates.

  • Sensorimotor Gating : GTS-21 reverses deficits in prepulse inhibition (PPI) of the acoustic startle reflex induced by both the NMDA antagonist MK-801 and the dopamine agonist apomorphine in rats.[5] PPI is a measure of sensorimotor gating that is reliably impaired in schizophrenia patients.[4]

  • Cognitive Enhancement : In object recognition tasks, GTS-21 reverses memory deficits induced by MK-801 and enhances long-term memory in rats.[5] In non-human primates, GTS-21 attenuated cognitive impairment induced by ketamine in an object retrieval-detour task, which is dependent on the prefrontal cortex.[19]

Study Focus Animal Model GTS-21 Dose Range Key Findings Reference(s)
Sensorimotor Gating Wistar Rats (MK-801 & Apomorphine-induced PPI deficit)1–10 mg/kg, i.p.Reversed PPI deficits induced by both agents.[5]
Recognition Memory Wistar Rats (MK-801-induced deficit & long-term memory)0.1–10 mg/kg, i.p.Reversed MK-801 deficit; enhanced 48h memory.[5]
Executive Function Rhesus Monkeys (Ketamine-induced impairment)0.03 mg/kg, i.m.Attenuated ketamine-induced cognitive impairment.[19]
Anti-inflammatory BALB/c Mice (Endotoxemia & Sepsis)0.4 or 4 mg/kgInhibited pro-inflammatory cytokines (TNF, HMGB1) and improved survival.[15]
Neuroprotection Aged Rats (Isoflurane-induced cognitive impairment)Not specifiedAlleviated learning/memory deficits, reduced IL-1β, and decreased neuroapoptosis.[21]

Table 3: Summary of Key Preclinical In Vivo Studies of GTS-21.

Example Experimental Protocol: Prepulse Inhibition (PPI) in Rats

This protocol is a synthesized example based on methodologies described in the literature.[5]

  • Animals : Male Wistar rats (250-300g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle. Animals are handled for 3-5 days prior to testing to acclimate them to the procedure.

  • Apparatus : Four standard startle chambers (SR-LAB, San Diego Instruments), each consisting of a Plexiglas cylinder mounted on a platform inside a sound-attenuated, ventilated chamber. A piezoelectric accelerometer detects and transduces the motion of the cylinder.

  • Procedure :

    • Acclimation : Each rat is placed in the cylinder for a 5-minute acclimation period with 65 dB background white noise, which continues throughout the session.

    • Startle Baseline : The session begins with 5 presentations of a 120 dB startle pulse (40 ms (B15284909) duration) alone to establish a baseline startle response and allow for initial habituation.

    • PPI Testing : The core test consists of a series of trials presented in a pseudorandom order:

      • Pulse Alone : 120 dB startle pulse (40 ms).

      • Prepulse + Pulse : A prepulse stimulus (20 ms duration) at an intensity of 3, 6, or 12 dB above background noise (i.e., 68, 71, or 77 dB) is presented 100 ms before the 120 dB startle pulse.

      • No Stimulus : Trials with only the background white noise to measure baseline movement.

    • Dosing : GTS-21 (e.g., 1, 3, 10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection 30 minutes before testing. The PPI-disrupting agent (e.g., MK-801 at 0.1 mg/kg or apomorphine at 0.5 mg/kg) is administered 15 minutes before testing.

  • Data Analysis : The startle amplitude is measured as the average response over the 100 ms following the onset of the startle stimulus. PPI is calculated as a percentage: [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] x 100. Data are analyzed using ANOVA.

G_Preclinical_Workflow A Animal Acclimation (e.g., Wistar Rats) B Randomization into Treatment Groups A->B C Group 1: Vehicle + Vehicle B->C D Group 2: Vehicle + Deficit Agent (e.g., MK-801) B->D E Group 3: GTS-21 + Deficit Agent B->E F Behavioral Testing (e.g., PPI, Object Recognition) C->F D->F E->F G Tissue Collection (Brain Regions) F->G H Biochemical Analysis (e.g., Western Blot, ELISA) G->H I Data Analysis & Interpretation H->I

Caption: A typical experimental workflow for preclinical evaluation of GTS-21.

Clinical Research in Schizophrenia

The promising preclinical data for GTS-21 and other α7 agonists led to several clinical trials in patients with schizophrenia. The primary goal was to assess safety, tolerability, and efficacy, particularly for cognitive and negative symptoms.

Summary of Clinical Findings

Phase 1 and initial Phase 2 trials of GTS-21 in schizophrenia provided some evidence of pro-cognitive effects and good tolerability.[22] One study found that GTS-21 enhanced both P50 auditory sensory gating and cognition.[4] Another study in healthy male volunteers showed that GTS-21 significantly enhanced attention, working memory, and episodic secondary memory compared to placebo.[14]

However, the translation of these early positive signals into successful larger-scale trials has been challenging for the entire class of α7 agonists.[3] A Phase 2 trial of GTS-21 (also referred to as DMXB-A) showed improvement in negative symptoms and a composite cognitive score at higher doses, but the results were not consistently robust across all measures.[22][23] Ultimately, like other α7-targeting drugs, GTS-21 did not proceed to successful Phase 3 trials for schizophrenia, and a meta-analysis of both rodent and human studies did not support α7 agonists as a strong therapeutic option for cognitive dysfunction.[3][23]

Trial Identifier / Study Phase Population GTS-21 Dosing Regimen Key Outcomes & Findings Reference(s)
Olincy et al. (2006) Phase 231 non-smoking patients with schizophreniaCrossover design with placebo, low dose, and high dose for 4 weeks each.High dose improved MATRICS cognitive battery composite score and SANS total score.[22]
Kitagawa et al. (2003) Phase 118 healthy male volunteers25, 75, and 150 mg TID for 5 days.Well tolerated up to 450 mg/day. Statistically significant enhancement of attention, working memory, and episodic memory.[14]
NCT00100165 Phase 2Patients with schizophrenia75 mg or 150 mg twice daily.To determine if 4 weeks of dosing improves cognition and is safe.[24]
NCT00255918 Phase 1Patients with schizophrenia75 mg or 150 mg doses.Assessed safety and effects on neurobiological measures and cognition.[24][25]

Table 4: Summary of Selected Clinical Trials of GTS-21 in Schizophrenia.

Safety and Tolerability

Across multiple Phase 1 and 2 studies, GTS-21 was generally well-tolerated. In healthy volunteers, doses up to 450 mg/day were administered without clinically significant safety findings.[14][26] The most commonly reported adverse events were mild and included gastrointestinal symptoms and headache.[3][26]

Example Experimental Protocol: Phase 2 Clinical Trial Design

This protocol is a synthesized example based on publicly available trial information.[22][24]

  • Study Design : A randomized, double-blind, placebo-controlled, multi-center, three-arm crossover study.

  • Participants : 30-40 adult subjects (18-55 years) with a confirmed diagnosis of schizophrenia or schizoaffective disorder, stabilized on a second-generation antipsychotic. Key exclusion criteria include current substance abuse, significant medical conditions, and being a current smoker.

  • Interventions : Each participant undergoes three 4-week treatment periods, separated by a 4-week washout period. The order of treatments is randomized.

    • Arm 1 : GTS-21 Low Dose (e.g., 75 mg twice daily)

    • Arm 2 : GTS-21 High Dose (e.g., 150 mg twice daily)

    • Arm 3 : Placebo (twice daily)

  • Outcome Measures :

    • Primary Efficacy : Change from baseline in the MATRICS Consensus Cognitive Battery (MCCB) composite score.

    • Secondary Efficacy :

      • Change in the Scale for the Assessment of Negative Symptoms (SANS) total score.

      • Change in the Brief Psychiatric Rating Scale (BPRS) total score.

      • Change in individual MCCB domain scores.

    • Safety : Incidence of adverse events, clinical laboratory tests, vital signs, and ECGs.

  • Data Analysis : The primary analysis would use a mixed-effects model for repeated measures (MMRM) to compare the change from baseline in the MCCB composite score between each active dose of GTS-21 and placebo at the end of the 4-week treatment period.

G_Clinical_Workflow cluster_crossover Crossover Treatment Periods (3x) A Patient Screening & Informed Consent B Baseline Assessments (Cognitive, Symptomatic, Safety) A->B C Randomization B->C D Period 1: 4 Weeks Treatment (GTS-21 or Placebo) C->D E 4 Week Washout D->E F Period 2: 4 Weeks Treatment (Crossover) E->F G 4 Week Washout F->G H Period 3: 4 Weeks Treatment (Crossover) G->H I Endpoint Assessments (After each period) H->I J Final Data Analysis (Efficacy & Safety) I->J

Caption: Example workflow for a crossover design Phase 2 clinical trial.

Conclusion and Future Directions

GTS-21 is a well-characterized α7 nAChR partial agonist that demonstrates a strong biological rationale and robust, positive effects in preclinical models of schizophrenia-related cognitive and sensory gating deficits. Its ability to modulate key signaling pathways involved in neuroprotection and inflammation further supports its therapeutic potential.

However, the journey of GTS-21 and other α7 agonists highlights a significant challenge in psychiatric drug development: the difficulty in translating promising preclinical findings into clear clinical efficacy.[3] While early phase trials of GTS-21 suggested pro-cognitive effects, these were not sufficiently robust to warrant progression to larger, pivotal trials. This translational gap may be due to numerous factors, including the complexity of cognitive deficits in schizophrenia, the limitations of animal models in fully recapitulating the human disease state, and potential pharmacokinetic or pharmacodynamic differences between species.

Future research in this area may focus on:

  • Positive Allosteric Modulators (PAMs) : Compounds that enhance the effect of the endogenous agonist acetylcholine, rather than directly activating the receptor, may offer a more nuanced modulation and avoid issues of receptor desensitization.

  • Combination Therapies : Investigating α7 agonists as adjuncts to existing antipsychotic medications to specifically target cognitive and negative symptoms.

  • Improved Patient Stratification : Identifying biomarkers that could predict which patients are most likely to respond to α7-targeted therapies.

References

GTS-21 Dihydrochloride: A Technical Guide to its Binding Affinity for Nicotinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of GTS-21 dihydrochloride (B599025) for various nicotinic acetylcholine (B1216132) receptors (nAChRs). GTS-21, also known as DMXBA, is a selective partial agonist of the α7 nAChR and has been a subject of extensive research for its potential therapeutic applications in neurological and inflammatory disorders.[1] This document summarizes key binding affinity data, details relevant experimental methodologies, and visualizes associated pathways to support ongoing research and development efforts.

Core Data: Binding Affinity of GTS-21 Dihydrochloride

The binding affinity of GTS-21 for nAChRs is a critical determinant of its pharmacological profile. The following tables summarize the inhibition constants (Ki) of GTS-21 for human and rat nAChR subtypes, providing a comparative view of its selectivity. It is noteworthy that while GTS-21 is functionally a selective α7 nAChR partial agonist, it exhibits a higher binding affinity for the α4β2 subtype.[1]

Table 1: Binding Affinity of GTS-21 for Human Nicotinic Receptor Subtypes

Receptor SubtypeKi (nM)RadioligandTissue/Cell LineReference
α72000[125I]α-bungarotoxin-[1]
α4β220--[1]

Table 2: Binding Affinity of GTS-21 for Rat Nicotinic Receptor Subtypes

Receptor SubtypeKi (nM)RadioligandTissue/Cell LineReference
α7650--[1]
α4β219--[1]

Experimental Protocols: Determining Binding Affinity

The binding affinity of GTS-21 is typically determined using competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (GTS-21) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Detailed Methodology: Competitive Radioligand Binding Assay for α7 nAChR

This protocol outlines a standard procedure for determining the binding affinity of GTS-21 for the α7 nAChR using a filtration-based assay.

1. Materials and Reagents:

  • Membrane Preparation: Homogenates from rat brain tissue or cell lines expressing the α7 nAChR (e.g., GH4C1 cells).[2]

  • Radioligand: [³H]methyllycaconitine ([³H]MLA) or [¹²⁵I]α-bungarotoxin.[3]

  • Unlabeled Competitor: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., GF/C, pre-soaked in a solution like 0.3% polyethyleneimine).[4]

2. Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[4]

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.[4]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known α7 nAChR ligand (e.g., nicotine) to saturate the receptors.

    • Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[4]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the GTS-21 concentration.

  • Determine the IC50 value (the concentration of GTS-21 that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the signaling pathway associated with the primary target of GTS-21.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Tissue/Cells) Incubation Incubation (Binding Equilibrium) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, GTS-21, Buffers) Reagent_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression (IC50) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Ki) Curve_Fitting->Ki_Calculation

Workflow of a Competitive Radioligand Binding Assay.

signaling_pathway α7 Nicotinic Acetylcholine Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling Cascades cluster_nucleus Nucleus GTS21 GTS-21 (Agonist) a7nAChR α7 nAChR GTS21->a7nAChR Binds to Ca_Influx Ca²⁺ Influx a7nAChR->Ca_Influx Opens channel JAK2 JAK2 Ca_Influx->JAK2 PI3K PI3K Ca_Influx->PI3K STAT3 STAT3 JAK2->STAT3 Phosphorylates Akt Akt PI3K->Akt Activates Transcription Gene Transcription (e.g., Anti-inflammatory) STAT3->Transcription Translocates to nucleus Akt->Transcription Influences

α7 Nicotinic Acetylcholine Receptor Signaling Pathway.

References

The Pharmacokinetics of GTS-21 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of GTS-21 dihydrochloride (B599025), a selective α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) partial agonist. The information presented herein is compiled from preclinical and clinical research to support further investigation and development of this compound.

Introduction

GTS-21, also known as DMXBA, is a synthetic analog of the natural product anabaseine. It has been investigated for its potential therapeutic effects in a range of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, primarily due to its activity as a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR). Understanding the absorption, distribution, metabolism, and excretion (ADME) of GTS-21 is critical for its development as a therapeutic agent.

Pharmacokinetic Profile

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have provided foundational knowledge of the ADME properties of GTS-21.

Data Presentation: Preclinical Pharmacokinetic Parameters of GTS-21

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)T½ (h)Reference
RatOral101010 ± 2120.171440 ± 35819 - 231.74 ± 0.34[1]
RatIV5--3790 ± 630-3.71 ± 1.12 (elimination)[1]
DogOral3---27-[1]

Note: Data presented as mean ± standard deviation where available. Dashes indicate data not reported in the cited literature.

Human Pharmacokinetics

Clinical studies in healthy male volunteers have demonstrated that GTS-21 is well-tolerated at doses up to 150 mg administered three times daily.[2][3] Pharmacokinetic analyses from these studies revealed that the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of both GTS-21 and its primary active metabolite, 4-hydroxy-GTS-21 (4-OH-GTS-21), increase in a dose-dependent manner.[2][3] Despite these findings, specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, and half-life) from human clinical trials are not publicly available in the reviewed literature. Considerable inter-subject variability in pharmacokinetic parameters was observed, which tended to decrease with continued dosing.[2][3]

Metabolism

GTS-21 undergoes extensive metabolism, primarily through O-demethylation of the methoxy (B1213986) groups on the benzylidene ring, followed by glucuronidation.[1]

Metabolites

The major identified metabolites of GTS-21 are:

  • 4-hydroxy-GTS-21 (4-OH-GTS-21): A pharmacologically active metabolite.

  • 2-hydroxy-GTS-21 (2-OH-GTS-21)

  • Glucuronide conjugates of the hydroxylated metabolites.[1]

Metabolic Pathways

In vitro studies using human liver microsomes have identified the cytochrome P450 enzymes CYP1A2 and CYP2E1 as the primary isoforms responsible for the O-demethylation of GTS-21, with a minor contribution from CYP3A .[1]

GTS-21 Metabolism GTS-21 GTS-21 4-OH-GTS-21 4-OH-GTS-21 GTS-21->4-OH-GTS-21 CYP1A2, CYP2E1 (major) CYP3A (minor) 2-OH-GTS-21 2-OH-GTS-21 GTS-21->2-OH-GTS-21 CYP1A2, CYP2E1 (major) CYP3A (minor) Glucuronide Conjugates Glucuronide Conjugates 4-OH-GTS-21->Glucuronide Conjugates UGTs 2-OH-GTS-21->Glucuronide Conjugates UGTs

Figure 1: Metabolic pathway of GTS-21.

Mechanism of Action and Signaling Pathways

GTS-21 acts as a partial agonist at the α7-nAChR.[4] Activation of this receptor is linked to various downstream signaling cascades, including the cholinergic anti-inflammatory pathway. This pathway is known to modulate immune responses by inhibiting the production of pro-inflammatory cytokines.

Studies have shown that GTS-21 can inhibit the lipopolysaccharide (LPS)-induced inflammatory response. The proposed mechanism involves the activation of the α7-nAChR, which in turn modulates several intracellular signaling pathways, including the PI3K/Akt, NF-κB, and AMPK pathways, and upregulates the Nrf2-mediated antioxidant response.

GTS-21 Anti-Inflammatory Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GTS-21 GTS-21 a7-nAChR α7-nAChR GTS-21->a7-nAChR binds and activates PI3K PI3K a7-nAChR->PI3K inhibits AMPK AMPK a7-nAChR->AMPK activates Nrf2 Nrf2 a7-nAChR->Nrf2 activates Akt Akt PI3K->Akt NF-kB NF-kB Akt->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines promotes transcription Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response

Figure 2: GTS-21 anti-inflammatory signaling pathway.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

The following is a representative protocol for determining the pharmacokinetics of GTS-21 in rats, based on published literature.[1][5]

Rat Pharmacokinetic Study Workflow Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Oral or IV administration Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Serial sampling over time Sample Preparation Sample Preparation Plasma Separation->Sample Preparation Centrifugation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Solid-phase extraction Pharmacokinetic Analysis Pharmacokinetic Analysis HPLC Analysis->Pharmacokinetic Analysis Quantification of GTS-21 and metabolites Results Results Pharmacokinetic Analysis->Results Calculation of Cmax, Tmax, AUC, etc.

Figure 3: Experimental workflow for rat pharmacokinetic study.

Methodology Details:

  • Subjects: Male Sprague-Dawley rats.

  • Dosing: Intravenous (e.g., 5 mg/kg) or oral gavage (e.g., 10 mg/kg) administration of GTS-21 dihydrochloride dissolved in a suitable vehicle.

  • Blood Collection: Serial blood samples are collected from the jugular vein at predetermined time points post-dosing.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C until analysis.

  • Sample Analysis:

    • Extraction: Solid-phase extraction is employed to isolate GTS-21 and its metabolites from the plasma matrix.[5]

    • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is used for separation. A typical column is a C18 column.[5]

    • Detection: UV or visible detection (e.g., at 405 nm) is used for quantification.[5]

    • Quantitation Limit: A quantitation limit of 1.0 ng/mL in 0.5 mL of rat plasma has been reported.[5]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of GTS-21 in vitro, based on established methodologies.[1][6][7]

Methodology Details:

  • Materials: Pooled human liver microsomes, GTS-21, NADPH regenerating system (or NADPH), and phosphate (B84403) buffer (pH 7.4).

  • Incubation:

    • GTS-21 is incubated with human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are removed at various time points and the reaction is terminated by the addition of a cold organic solvent (e.g., acetonitrile).

  • Metabolite Identification: The quenched samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and characterize the metabolites formed.

  • Enzyme Phenotyping: To identify the specific CYP450 enzymes involved, incubations are performed in the presence of selective chemical inhibitors for different CYP isoforms (e.g., furafylline (B147604) for CYP1A2, quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4). A reduction in the formation of metabolites in the presence of a specific inhibitor indicates the involvement of that enzyme.

Conclusion

This compound is a promising α7-nAChR partial agonist with potential therapeutic applications. Preclinical studies have characterized its pharmacokinetic profile in animal models, demonstrating rapid absorption and extensive metabolism. In humans, GTS-21 is well-tolerated, and its exposure increases with dose. The primary metabolic pathway involves O-demethylation by CYP1A2 and CYP2E1. The compound's mechanism of action is linked to the modulation of inflammatory and antioxidant signaling pathways. While qualitative pharmacokinetic data in humans are available, detailed quantitative parameters from clinical trials remain to be published. Further research, particularly the public dissemination of human pharmacokinetic data, is essential for the continued development and potential clinical application of GTS-21.

References

An In-depth Technical Guide to GTS-21 Dihydrochloride and its Active Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTS-21 dihydrochloride (B599025), also known as DMXB-A (3-(2,4-dimethoxybenzylidene)anabaseine), is a synthetic derivative of the natural marine toxin anabaseine.[1][2] It is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) and has been the subject of extensive research for its potential therapeutic applications in a range of neurological and inflammatory disorders.[1][2][3] This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, metabolism, and experimental basis for the therapeutic potential of GTS-21 and its active metabolites.

GTS-21 is recognized for its ability to cross the blood-brain barrier and has demonstrated nootropic, neuroprotective, and anti-inflammatory properties in numerous preclinical and clinical studies.[1][4][5] Its primary mechanism of action is the modulation of the α7 nAChR, a ligand-gated ion channel that plays a crucial role in cognitive processes, neuroprotection, and the inflammatory reflex.[3][5]

Pharmacology and Mechanism of Action

GTS-21 exhibits a complex pharmacological profile, acting as a partial agonist at α7 nAChRs.[2] While it also binds to α4β2 nAChRs, it functions as an antagonist at this subtype.[5]

Receptor Binding and Functional Activity

The interaction of GTS-21 and its primary active metabolite, 4-hydroxy-GTS-21 (4-OH-GTS-21), with nicotinic and other receptors has been characterized in various studies. The following table summarizes the available quantitative data on their binding affinities and functional activities.

CompoundReceptorSpeciesAssay TypeValueUnitReference
GTS-21 α7 nAChRRatFunctional (Xenopus oocytes)5.2μM (EC₅₀)[6]
α7 nAChRHumanFunctional (Xenopus oocytes)11μM (EC₅₀)[6]
α7 nAChRHumanBinding2000nM (Ki)[6]
α7 nAChRRatBinding650nM (Ki)[6]
α4β2 nAChRHumanBinding20nM (Ki)[6]
α4β2 nAChRRatBinding19nM (Ki)[6]
α4β2 nAChR-Ion Flux (Inhibition)17μM (IC₅₀)[6]
α3β4 nAChR-Ion Flux (Activation)21μM (EC₅₀)[6]
5-HT3A Receptor--3.1μM (IC₅₀)
4-OH-GTS-21 α7 nAChRHuman & RatFunctionalMore potent & efficacious than GTS-21-[5]
Signaling Pathways

The therapeutic effects of GTS-21 are mediated through the modulation of several key intracellular signaling pathways upon activation of the α7 nAChR. The anti-inflammatory and neuroprotective actions of GTS-21 involve the inhibition of pro-inflammatory pathways and the activation of pro-survival and anti-oxidant pathways.

The following diagram illustrates the primary signaling cascades influenced by GTS-21:

GTS21_Signaling GTS-21 Signaling Pathways cluster_receptor Cell Membrane cluster_pro_inflammatory Pro-inflammatory Pathways cluster_anti_inflammatory Anti-inflammatory & Neuroprotective Pathways GTS-21 GTS-21 a7nAChR α7 nAChR GTS-21->a7nAChR PI3K PI3K a7nAChR->PI3K Inhibits AMPK AMPK a7nAChR->AMPK Activates CREB CREB a7nAChR->CREB Activates PPARg PPARγ a7nAChR->PPARg Activates Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Nrf2 Nrf2 AMPK->Nrf2 Antioxidants Antioxidant Enzymes Nrf2->Antioxidants Neuroprotection Neuroprotection CREB->Neuroprotection PPARg->Neuroprotection

Caption: GTS-21 signaling cascade.

Activation of α7 nAChR by GTS-21 leads to the inhibition of the PI3K/Akt/NF-κB pathway, a central regulator of pro-inflammatory cytokine production.[1][7][8] Concurrently, GTS-21 promotes the activation of the AMPK, Nrf2, CREB, and PPARγ signaling pathways, which are involved in cellular energy homeostasis, antioxidant responses, and neuroprotection.[1][7]

Metabolism and Pharmacokinetics

GTS-21 undergoes extensive first-pass metabolism, primarily through O-demethylation by cytochrome P450 enzymes, with CYP1A2 and CYP2E1 being the major contributors, and some involvement of CYP3A.[9] The primary active metabolite is 4-OH-GTS-21, which exhibits greater potency and efficacy at the α7 nAChR than the parent compound.[5] Other metabolites include 2-OH-GTS-21 and their corresponding glucuronide conjugates.[9]

The following tables summarize the pharmacokinetic parameters of GTS-21 and 4-OH-GTS-21 in various species.

Table 3.1: Pharmacokinetics of GTS-21

SpeciesDoseRouteCmaxTmaxHalf-lifeBioavailabilityReference
Rat1-10 mg/kgOral---23%[9]
Dog3 mg/kgOral---27%[9]
Human25 mg (tid)OralDose-related increase-~1 hour-[10][11]
Human75 mg (tid)OralDose-related increase-~1 hour-[10][11]
Human150 mg (tid)OralDose-related increase-~1 hour-[10][11]

Table 3.2: Pharmacokinetics of 4-OH-GTS-21

SpeciesDose (of GTS-21)RouteCmaxTmaxHalf-lifeReference
Human25 mg (tid)OralDose-related increase--[10]
Human75 mg (tid)OralDose-related increase--[10]
Human150 mg (tid)OralDose-related increase--[10]

Experimental Protocols

The anti-inflammatory and neuroprotective effects of GTS-21 have been demonstrated in various in vitro and in vivo models. The following are detailed methodologies for key experiments.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Microglia

This protocol describes the methodology to assess the anti-inflammatory effects of GTS-21 on lipopolysaccharide (LPS)-stimulated microglial cells.

LPS_Protocol In Vitro Anti-inflammatory Assay Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture BV2 microglial cells in DMEM with 10% FBS Plate Plate cells in 24-well plates (2.5 x 10^5 cells/well) Culture->Plate Pretreat Pre-treat with GTS-21 (various concentrations) for 1 hour Plate->Pretreat Stimulate Stimulate with LPS (100 ng/mL) for 24 hours Pretreat->Stimulate Collect Collect supernatant Stimulate->Collect ELISA Measure cytokine levels (TNF-α, IL-6, IL-1β) by ELISA Collect->ELISA Griess Measure nitric oxide (Griess Assay) Collect->Griess

Caption: Workflow for in vitro anti-inflammatory assay.

Detailed Steps:

  • Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Plating: Cells are seeded into 24-well plates at a density of 2.5 x 10⁵ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of GTS-21. The cells are pre-incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. A control group without LPS stimulation is also included. The cells are incubated for an additional 24 hours.

  • Sample Collection: After incubation, the culture supernatant is collected and centrifuged to remove cellular debris.

  • Analysis:

    • Cytokine Measurement: The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • Nitric Oxide Measurement: The production of nitric oxide (NO) is assessed by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

In Vivo Neuroprotection Assay in an MPTP-Induced Mouse Model of Parkinson's Disease

This protocol outlines the procedure to evaluate the neuroprotective effects of GTS-21 in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease.[1]

MPTP_Protocol In Vivo Neuroprotection Assay Workflow cluster_animal Animal Model cluster_treatment Treatment Regimen cluster_assessment Assessment Mice Use male C57BL/6 mice (8-10 weeks old) GTS21_Admin Administer GTS-21 (i.p.) or vehicle daily for 10 days Mice->GTS21_Admin MPTP_Induction On day 3, induce neurotoxicity with MPTP (i.p.) (4 injections, 2 hours apart) Behavior Behavioral testing (e.g., rotarod) on day 7 MPTP_Induction->Behavior Sacrifice Sacrifice mice on day 10 Behavior->Sacrifice IHC Immunohistochemistry of brain sections (tyrosine hydroxylase for dopaminergic neurons, Iba1 for microglia) Sacrifice->IHC Biochem Biochemical analysis of striatum (dopamine levels via HPLC) Sacrifice->Biochem

Caption: Workflow for in vivo neuroprotection assay.

Detailed Steps:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, are used for this study. The animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Treatment Regimen:

    • Mice are randomly assigned to different treatment groups: vehicle control, MPTP only, GTS-21 only, and MPTP + GTS-21.

    • GTS-21 is administered intraperitoneally (i.p.) at a specified dose (e.g., 2 or 4 mg/kg) daily for 10 consecutive days. The vehicle control group receives saline.

  • MPTP Induction: On the third day of GTS-21 or vehicle treatment, mice in the MPTP groups are injected i.p. with four doses of MPTP hydrochloride (e.g., 20 mg/kg per dose) at 2-hour intervals.

  • Behavioral Assessment: On day 7 post-MPTP injection, motor coordination and balance are assessed using the rotarod test.

  • Euthanasia and Tissue Collection: On day 10, mice are euthanized. The brains are collected for histological and biochemical analyses.

  • Analysis:

    • Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and striatum. Microglial activation is assessed by staining for Iba1.

    • Biochemical Analysis: The levels of dopamine (B1211576) and its metabolites in the striatum are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Conclusion

GTS-21 dihydrochloride and its active metabolite, 4-OH-GTS-21, are promising therapeutic agents with a well-defined mechanism of action centered on the α7 nicotinic acetylcholine receptor. Their ability to modulate key signaling pathways involved in inflammation and neuronal survival provides a strong rationale for their development in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as other inflammatory conditions. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound. Future research should continue to explore the full spectrum of its pharmacological effects and optimize its clinical application.

References

The Discovery and Development of GTS-21: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

GTS-21, also known as DMXB-A (3-(2,4-dimethoxybenzylidene)anabaseine), is a synthetic derivative of the natural marine worm toxin anabaseine (B15009). Developed as a selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), GTS-21 garnered significant interest for its potential therapeutic applications in cognitive and inflammatory disorders. Early preclinical studies demonstrated promising pro-cognitive, neuroprotective, and anti-inflammatory effects. However, despite a favorable safety profile in Phase I trials, GTS-21 ultimately failed to demonstrate sufficient efficacy in Phase II clinical studies for schizophrenia and Alzheimer's disease, halting its progression for these indications. This technical guide provides a comprehensive overview of the discovery, mechanism of action, pharmacological profile, and the preclinical and clinical development journey of GTS-21.

Discovery and Synthesis

GTS-21 emerged from a collaborative research program between the University of Florida in Gainesville and Taiho Pharmaceutical in Tokushima , with the designation "GTS-21" signifying the 21st compound generated from this partnership.[1] It was designed as a structural analog of anabaseine, a toxin isolated from nemertine marine worms.[1]

The synthesis of GTS-21 is achieved through a condensation reaction between its two precursors: anabaseine and 2,4-dimethoxybenzaldehyde (B23906).

Synthesis Protocol: The preparation involves the reaction of 2,4-dimethoxybenzaldehyde with anabaseine in an acidic alcohol solution.[1] The mixture is heated to approximately 70°C. The resulting product, 3-(2,4-dimethoxybenzylidene)anabaseine, can then be precipitated and purified through recrystallization using less polar solvents.[1]

Mechanism of Action

GTS-21's primary mechanism of action is as a selective partial agonist at the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel highly expressed in brain regions critical for cognition, such as the hippocampus and cortex.[1]

Receptor Selectivity and Potency

GTS-21 exhibits a complex pharmacological profile. While it is classified as an α7 nAChR agonist, its binding affinity is notably higher for the α4β2 nAChR subtype, where it acts as an inhibitor.[1] This lack of ideal selectivity may have contributed to its clinical outcomes. The compound also interacts with the 5-HT3 receptor.[2] Its primary active metabolite, 4-hydroxy-GTS-21 (4OH-GTS-21), is more potent at α7 nAChRs than the parent compound, suggesting GTS-21 may function partially as a pro-drug.[3]

Signaling Pathways

Activation of the α7 nAChR by GTS-21 triggers multiple downstream signaling cascades, particularly those involved in anti-inflammatory responses. This is often referred to as the "cholinergic anti-inflammatory pathway." In immune cells like microglia, GTS-21 has been shown to modulate key inflammatory pathways:

  • Inhibition of Pro-inflammatory Signaling: GTS-21 suppresses the activation of nuclear factor-kappa B (NF-κB) and the PI3K/Akt signaling pathway. This leads to a reduction in the expression and release of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Upregulation of Anti-inflammatory Signaling: The compound enhances the activity of several anti-inflammatory and cytoprotective pathways, including AMPK, Nrf2, CREB, and PPARγ.[4]

The anti-inflammatory effects are mediated, at least in part, through the JAK2-STAT3 signaling pathway. These mechanisms underscore the neuroprotective properties of GTS-21 observed in preclinical models of neuroinflammation and neurodegeneration.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm a7_receptor α7 nAChR jak2 JAK2 a7_receptor->jak2 Activates pi3k_akt PI3K/Akt a7_receptor->pi3k_akt Inhibits ampk AMPK a7_receptor->ampk Activates nrf2 Nrf2 a7_receptor->nrf2 Activates gts21 GTS-21 gts21->a7_receptor Binds & Activates stat3 STAT3 jak2->stat3 Phosphorylates anti_inflammatory Anti-inflammatory & Neuroprotective Effects stat3->anti_inflammatory nfkb NF-κB pi3k_akt->nfkb pro_inflammatory Pro-inflammatory Cytokine Production (TNF-α, IL-6) nfkb->pro_inflammatory Promotes ampk->anti_inflammatory nrf2->anti_inflammatory

GTS-21 Anti-Inflammatory Signaling Pathway

Data Presentation

Table 1: Pharmacological Profile of GTS-21
Target ReceptorSpeciesAssay TypeValueUnitReference
α7 nAChR HumanBinding Affinity (Ki)2000nM[1]
RatBinding Affinity (Ki)650nM[1]
HumanFunctional Potency (EC₅₀)11µM[1]
RatFunctional Potency (EC₅₀)5.2µM[1]
α4β2 nAChR HumanBinding Affinity (Ki)20nM[1]
RatBinding Affinity (Ki)19nM[1]
-Functional Inhibition (IC₅₀)17µM[1]
α3β4 nAChR -Functional Potency (EC₅₀)21µM[1]
Table 2: Pharmacokinetic Parameters of GTS-21
ParameterRatDogHuman (Healthy Males)Reference
Dose 5 mg/kg (IV), 10 mg/kg (PO)3 mg/kg (PO)25, 75, 150 mg (TID)[5]
Bioavailability (PO) 19-23%27%-[5]
Tmax (PO) 10 min-Dose-dependent[5]
Elimination Half-life (PO) 1.74 h--[5]
Metabolism Extensive O-demethylationExtensive O-demethylationO-demethylation[5]
Metabolizing Enzymes --CYP1A2, CYP2E1 (major), CYP3A (minor)[5]
Active Metabolite 4-OH-GTS-21, 2-OH-GTS-214-OH-GTS-21, 2-OH-GTS-214-OH-GTS-21[5]
Excretion Feces (67%), Urine (20%)Urine (19%)-[5]
BBB Penetration Yes (Brain-plasma ratio ~2.6)--[5]

Preclinical Development

GTS-21 underwent extensive preclinical evaluation that highlighted its therapeutic potential.

In Vitro Studies
  • Anti-inflammatory Effects: In lipopolysaccharide (LPS)-stimulated microglial cells and macrophages, GTS-21 dose-dependently inhibited the release of pro-inflammatory mediators like TNF and high mobility group box 1 (HMGB1).[6]

  • Neuroprotection: Studies showed GTS-21 could protect neurons against β-amyloid and ethanol-induced neurotoxicity.

In Vivo Animal Studies
  • Cognitive Enhancement: In animal models, GTS-21 improved performance in tasks assessing spatial working memory and learning, such as the Morris water maze.[7]

  • Schizophrenia Models: GTS-21 reversed sensory gating deficits in pharmacological models of schizophrenia, such as those induced by the NMDA receptor antagonist MK-801. It was also shown to ameliorate prepulse inhibition (PPI) deficits.[8]

  • Inflammation and Sepsis Models: In murine models of endotoxemia and severe sepsis (induced by cecal ligation and puncture), treatment with GTS-21 significantly inhibited serum TNF levels and improved survival rates.[6]

  • Alzheimer's Disease Models: The active metabolite, 4OH-GTS-21, was shown to protect axotomized septohippocampal cholinergic neurons in wild-type mice, though this effect was lost in amyloid-overexpressing transgenic mice.[9]

Clinical Development

The promising preclinical data led to the advancement of GTS-21 into human clinical trials.

Phase I Studies

Multiple Phase I studies were conducted in healthy male volunteers. The key findings were:

  • Safety and Tolerability: GTS-21 was well tolerated at doses up to 450 mg/day (administered as 150 mg three times daily).[5] The most common adverse event reported was headache, which occurred at a slightly higher rate than placebo.[5] No serious adverse events were reported.

  • Pharmacokinetics: The plasma concentrations (Cmax) and area under the curve (AUC) of GTS-21 and its active metabolite 4-OH-GTS-21 increased in a dose-related manner.

  • Cognitive Effects: In healthy volunteers, GTS-21 demonstrated statistically significant enhancement in measures of attention, working memory, and episodic secondary memory compared to placebo, with maximal effects seen at doses between 75 and 150 mg three times daily.

Phase II Studies and Discontinuation

Despite the positive Phase I results, GTS-21 failed to meet its primary endpoints in subsequent Phase II trials for both schizophrenia and Alzheimer's disease.

  • Schizophrenia (NCT00100165): This trial investigated the effect of GTS-21 on cognitive deficits. While the drug failed to show a significant overall improvement in cognition, a post-hoc analysis suggested that higher doses improved the negative symptoms of schizophrenia (e.g., apathy, social withdrawal).[1][7] However, the lack of a robust pro-cognitive effect, the primary goal, led to the trial's discontinuation for this indication.[10]

  • Alzheimer's Disease (NCT00414622): In a trial involving patients with probable Alzheimer's disease, GTS-21 did not demonstrate clinically significant efficacy in improving cognitive function as measured by primary and secondary outcomes like the CDR and ADAS-Cog.[11]

As of 2025, no clinical trial for GTS-21 has progressed beyond Phase II, and its development for major CNS disorders has been halted.

discovery Discovery & Synthesis (Anabaseine Derivative) preclinical Preclinical Development discovery->preclinical phase1 Phase I Clinical Trials preclinical->phase1 Promising Results sub_invitro In Vitro Studies • Anti-inflammatory • Neuroprotective preclinical->sub_invitro sub_invivo In Vivo Animal Models • Cognitive Enhancement • Sepsis / Inflammation preclinical->sub_invivo phase2 Phase II Clinical Trials phase1->phase2 Favorable Safety sub_phase1 Healthy Volunteers • Good Safety Profile • Pro-cognitive Signals phase1->sub_phase1 discontinuation Development Halted phase2->discontinuation Failed to Meet Primary Endpoints sub_phase2_schiz Schizophrenia Patients • No Cognitive Improvement • Some Effect on Negative Symptoms phase2->sub_phase2_schiz sub_phase2_ad Alzheimer's Patients • Lack of Efficacy phase2->sub_phase2_ad

GTS-21 Development and Clinical Trial Workflow

Experimental Protocols

The following sections describe generalized protocols for key experiments used in the evaluation of GTS-21.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., GTS-21) for a specific receptor.

  • Materials:

    • Receptor Source: Cell membranes from transfected cell lines (e.g., HEK293 expressing human α7 nAChR) or brain tissue homogenates.

    • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]cytisine for α4β2 nAChR).

    • Test Compound: GTS-21 at a range of concentrations.

    • Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

    • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).

    • Scintillation Counter.

  • Procedure:

    • Incubation: In a 96-well plate, incubate the receptor-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (GTS-21).

    • Equilibration: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).

    • Separation: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters. The membranes with bound radioligand are trapped on the filter.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand inhibition against the concentration of the test compound. Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the functional effect (agonist, antagonist, modulator) of a compound on ion channel activity.

  • Materials:

    • Cells: Cultured neurons or oocytes expressing the target receptor (e.g., Xenopus oocytes injected with α7 nAChR cRNA).

    • Recording Pipettes: Glass micropipettes with a tip resistance of 2-10 MΩ.

    • Intracellular Solution: Solution mimicking the cell's internal ionic composition (e.g., high K⁺).

    • Extracellular (Bath) Solution: Solution mimicking the external physiological environment (e.g., high Na⁺).

    • Patch-Clamp Amplifier and Data Acquisition System.

  • Procedure:

    • Seal Formation: A glass micropipette filled with intracellular solution is carefully maneuvered to touch the surface of a cell, and gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell's interior.

    • Voltage Clamp: The cell's membrane potential is clamped at a holding potential (e.g., -70 mV).

    • Drug Application: The extracellular solution is perfused with a known concentration of an agonist (e.g., acetylcholine) to elicit a baseline ionic current. Subsequently, GTS-21 is applied at various concentrations to measure its effect on the current (e.g., activation, inhibition, or modulation).

    • Data Analysis: The amplitude of the current elicited by GTS-21 is measured. A dose-response curve is generated by plotting current amplitude against GTS-21 concentration to determine the EC₅₀ (concentration for half-maximal effect) and Emax (maximum efficacy relative to a full agonist).

Conclusion

The story of GTS-21 is a salient example in modern drug development. It began with a rational design based on a natural product, demonstrated a clear mechanism of action, and produced highly encouraging preclinical and Phase I clinical data. Its anti-inflammatory and neuroprotective properties, mediated through the α7 nAChR, positioned it as a strong candidate for treating complex neurological disorders. However, the failure to translate these early successes into significant clinical efficacy in Phase II trials for schizophrenia and Alzheimer's disease underscores the profound challenges in CNS drug development. The compound's complex pharmacology, including its potent activity at other nAChR subtypes, and the potential disconnect between preclinical models and human disease pathology may have contributed to this outcome. While the development of GTS-21 for these indications has ceased, the extensive research conducted provides valuable insights into the role of the α7 nAChR in health and disease and continues to inform the development of next-generation selective cholinergic modulators.

References

GTS-21 Dihydrochloride in Parkinson's Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of GTS-21 dihydrochloride (B599025), a selective α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonist, in models of Parkinson's disease (PD). The document synthesizes key findings on its neuroprotective and anti-inflammatory mechanisms, efficacy data from animal models, and detailed experimental protocols.

Core Mechanism of Action

GTS-21 (also known as DMXBA) is a derivative of the natural product anabaseine (B15009) and functions as a partial agonist at α7 nAChRs.[1] Its therapeutic potential in neurodegenerative diseases stems from the activation of these receptors, which has been shown to confer neuroprotective effects.[1] In the context of Parkinson's disease, neuroinflammation is a critical factor in its progression.[2] GTS-21 demonstrates both anti-inflammatory and neuroprotective properties in preclinical PD models.[2][3][4]

The primary mechanism involves the modulation of multiple intracellular signaling pathways upon α7 nAChR activation. Research has shown that GTS-21 exerts its anti-inflammatory effects by inhibiting pro-inflammatory pathways such as PI3K/Akt and NF-κB, while upregulating anti-inflammatory and pro-survival pathways including AMPK, Nrf2, CREB, and PPARγ.[2][3][4][5] The effects of GTS-21 are reversed by treatment with an α7 nAChR antagonist, confirming that its therapeutic actions are mediated through this receptor.[2][3][4]

Efficacy in Preclinical Parkinson's Disease Models

Studies utilizing mouse models of Parkinson's disease, primarily the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and LPS (lipopolysaccharide)-induced models, have demonstrated the potential of GTS-21 as a therapeutic agent.

In MPTP-induced PD model mice, GTS-21 treatment has been shown to:

  • Restore locomotor activity: Administration of GTS-21 improved performance in behavioral tests such as the rotarod and pole tests.[5]

  • Reduce dopaminergic neuronal cell death: GTS-21 protected dopaminergic neurons in the brains of MPTP-injected mice.[2][3][4]

  • Inhibit microglial activation and neuroinflammation: The compound attenuated the activation of microglia and the expression of pro-inflammatory markers in the brain.[2][3][4]

Similarly, in LPS-induced neuroinflammation models, GTS-21 reduced microglial activation and the production of proinflammatory markers in the brain.[2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the effects of GTS-21 in models relevant to Parkinson's disease.

Table 1: In Vivo Efficacy of GTS-21 in MPTP-Induced Parkinson's Disease Mouse Model

ParameterControlMPTPMPTP + GTS-21 (2 mg/kg)Statistical Significance (MPTP vs MPTP + GTS-21)Reference
Behavioral Outcomes
Rotarod Test (retention time)NormalDecreasedImprovedp < 0.01[5]
Pole Test (descending time)NormalIncreasedShortenedp < 0.01[5]
Neuroprotection
Dopaminergic Neuron Survival100%ReducedIncreasedNot specified[2][3]
Biochemical Markers
HO-1 Protein LevelsNormalReducedRecoveredp < 0.01[3]
NQO1 Protein LevelsNormalReducedRecoveredp < 0.05[3]
Nrf2 Protein LevelsNormalReducedRecoveredp < 0.05[3]

Table 2: In Vitro Anti-Inflammatory Effects of GTS-21 in LPS-Stimulated Microglial Cells

ParameterControlLPSLPS + GTS-21Reference
Pro-inflammatory Molecules
iNOS ExpressionLowHighInhibited[3][4]
Proinflammatory CytokinesLowHighInhibited[3][4]
Signaling Pathways
PI3K/Akt PhosphorylationBasalIncreasedInhibited[3]
NF-κB DNA Binding & Transcriptional ActivityBasalIncreasedInhibited[3]
AMPK PhosphorylationBasalDecreasedIncreased[3]

Experimental Protocols

MPTP-Induced Parkinson's Disease Mouse Model

1. Animals: Male C57BL/6 mice are commonly used.

2. MPTP Intoxication:

  • MPTP is administered intraperitoneally (i.p.) at a dose of 20-30 mg/kg, typically in four injections at 2-hour intervals.

3. GTS-21 Administration:

  • GTS-21 is dissolved in saline.

  • A common dosage is 2 mg/kg, administered intraperitoneally (i.p.) daily.[3]

  • Pre-treatment protocol: GTS-21 is administered for three consecutive days prior to MPTP injection.[3]

  • Post-treatment may also be investigated.

4. Behavioral Assessment:

  • Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.

  • Pole Test: To measure bradykinesia. The time taken for the mouse to turn and descend a vertical pole is measured.

5. Histological and Biochemical Analyses:

  • Mice are sacrificed at a specified time point after MPTP injection (e.g., 7 days).[3]

  • Brains are collected for immunohistochemistry to assess dopaminergic neuron survival (e.g., tyrosine hydroxylase staining) and microglial activation (e.g., Iba1 staining).

  • Western blot analysis is used to quantify protein levels of key signaling molecules and inflammatory markers in brain tissue homogenates.

LPS-Induced Neuroinflammation Model

1. Cell Culture:

  • BV2 microglial cells or primary microglia are used.

2. Treatment:

  • Cells are pre-treated with GTS-21 for a specified duration (e.g., 1 hour).[4]

  • Subsequently, cells are stimulated with LPS (e.g., 100 ng/mL for BV2 cells, 10 ng/mL for primary microglia).[4]

3. Analysis of Inflammatory Markers:

  • The levels of nitrite, TNF-α, IL-1β, and IL-6 in the cell culture supernatants are measured using appropriate assays (e.g., Griess assay, ELISA) after a specified incubation period (e.g., 16 hours).[4]

  • Western blot and RT-PCR are performed to determine the expression levels of inflammatory molecules in cell lysates.[4]

Visualizations: Signaling Pathways and Experimental Workflows

G GTS21 GTS-21 a7nAChR α7 nAChR GTS21->a7nAChR activates PI3K_Akt PI3K/Akt Pathway a7nAChR->PI3K_Akt inhibits NFkB NF-κB Pathway a7nAChR->NFkB inhibits AMPK AMPK Pathway a7nAChR->AMPK upregulates Nrf2 Nrf2 Pathway a7nAChR->Nrf2 upregulates CREB_PPARg CREB/PPARγ Pathway a7nAChR->CREB_PPARg upregulates Pro_inflammatory Pro-inflammatory Cytokines (iNOS, TNF-α, IL-1β, IL-6) PI3K_Akt->Pro_inflammatory NFkB->Pro_inflammatory Anti_inflammatory Anti-inflammatory Effects Neuroprotection AMPK->Anti_inflammatory Nrf2->Anti_inflammatory CREB_PPARg->Anti_inflammatory

Caption: Signaling pathways modulated by GTS-21.

G Day_neg3 Day -3 to -1: GTS-21 Administration (2 mg/kg, i.p.) Day_0 Day 0: MPTP Induction (4x injections) Day_neg3->Day_0 Day_1_7 Day 1 to 7: Post-MPTP Period Day_0->Day_1_7 Day_7 Day 7: Behavioral Testing (Rotarod, Pole Test) Day_1_7->Day_7 Sacrifice Sacrifice & Tissue Collection Day_7->Sacrifice Analysis Histological & Biochemical Analysis Sacrifice->Analysis

Caption: Experimental workflow for MPTP mouse model.

Conclusion

GTS-21 dihydrochloride has demonstrated significant promise in preclinical models of Parkinson's disease. Its ability to mitigate neuroinflammation and protect dopaminergic neurons through the activation of α7 nAChRs highlights its potential as a disease-modifying therapy. The data presented in this guide provide a solid foundation for further research and development of GTS-21 and other α7 nAChR agonists for the treatment of Parkinson's disease. However, it is important to note that despite promising early research, clinical trials with GTS-21 for other neurological conditions have not yet progressed beyond phase 2.[1] Further investigation is warranted to translate these preclinical findings into clinical efficacy for Parkinson's disease.

References

Methodological & Application

Application Notes and Protocols for In Vivo GTS-21 Dihydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental protocols for GTS-21 dihydrochloride, a selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). The information is curated from various preclinical studies to assist in the design and execution of experiments for evaluating the therapeutic potential of GTS-21 in various disease models.

Pharmacokinetic Profile

GTS-21 is rapidly absorbed and extensively metabolized following oral administration.[1][2] Studies in rats and dogs have shown that it has a moderate bioavailability and is primarily cleared through the liver.[1][2]

Table 1: Pharmacokinetic Parameters of GTS-21

SpeciesRoute of AdministrationDoseBioavailability (%)Key MetabolitesPrimary Excretion RouteReference
RatOral1-10 mg/kg234-OH-GTS-21, 4-OH-GTS-21 glucuronide, 2-OH-GTS-21 glucuronideFeces (via bile)[1][2]
DogOral3 mg/kg27Not specifiedUrine (19%)[1][2]

Experimental Protocols

Anti-Inflammatory and Sepsis Models

GTS-21 has demonstrated significant anti-inflammatory effects by activating the cholinergic anti-inflammatory pathway.[3][4][5] This pathway involves the vagus nerve and the α7nAChR on immune cells, leading to reduced production of pro-inflammatory cytokines.[3][5]

a. Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This model is used to study systemic inflammation.

  • Animal Model: Male C57BL/6 mice or BALB/c mice.[6]

  • GTS-21 Administration:

    • Prophylactic: 0.4 or 4.0 mg/kg, administered intraperitoneally (i.p.) 30 minutes before LPS injection.[6]

    • Therapeutic: 0.4 or 4.0 mg/kg (i.p.) administered 30 minutes before and 6 hours after LPS, then twice daily for 3 days.[6]

  • Induction of Endotoxemia: A single i.p. injection of LPS (e.g., 6 mg/kg).[6]

  • Outcome Measures:

    • Serum levels of TNF-α, IL-1β, and IL-6.[4]

    • Survival rate.[6]

    • Activation of NF-κB in tissues.[6]

b. Cecal Ligation and Puncture (CLP) Model of Sepsis in Mice

This is a more clinically relevant model of polymicrobial sepsis.

  • Animal Model: BALB/c mice.[6]

  • GTS-21 Administration:

    • Early treatment: 4 mg/kg (i.p.) immediately, 6 hours, and 24 hours after CLP.[6]

    • Delayed treatment for survival studies: 0.4 or 4 mg/kg (i.p.) starting 24 hours after CLP and continued twice daily for 3 days.[6]

  • Induction of Sepsis: Cecal ligation and puncture surgery.

  • Outcome Measures:

    • Serum levels of High Mobility Group Box 1 (HMGB1).[6]

    • Survival rate.[6]

Table 2: Summary of GTS-21 Dosages in Inflammation Models

ModelSpeciesDoseRouteTiming of AdministrationReference
LPS-induced EndotoxemiaMouse0.4 - 4.0 mg/kgi.p.Pre- and post-LPS[6]
Cecal Ligation and PunctureMouse0.4 - 4.0 mg/kgi.p.Post-CLP[6]
Cisplatin-induced AKIMouse4 mg/kgi.p.Twice daily for 4 days before and 3 days after cisplatin (B142131)[3][7]

Cholinergic Anti-inflammatory Pathway

Cholinergic_Anti_inflammatory_Pathway Vagus_Nerve Vagus Nerve Stimulation ACh Acetylcholine (ACh) Release Vagus_Nerve->ACh alpha7nAChR α7 Nicotinic Acetylcholine Receptor (α7nAChR) on Macrophage ACh->alpha7nAChR Binds to Inflammation Inflammation alpha7nAChR->Inflammation Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Inflammation->Cytokines Produces GTS21 GTS-21 GTS21->alpha7nAChR Activates

Caption: Activation of the α7nAChR by acetylcholine or GTS-21 inhibits inflammation.

Neurodegenerative Disease Models

GTS-21 has shown neuroprotective effects in models of Alzheimer's and Parkinson's diseases.[8][9][10][11]

a. MPTP-Induced Parkinson's Disease Model in Mice

This model mimics the dopaminergic neurodegeneration seen in Parkinson's disease.

  • Animal Model: Male C57BL/6 mice.

  • GTS-21 Administration: Details on dosage and timing can be extracted from relevant studies.[8][9][10]

  • Induction of Neurodegeneration: Systemic injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).

  • Outcome Measures:

    • Locomotor activity (e.g., rotarod test).[10]

    • Dopaminergic neuron survival in the substantia nigra.[10]

    • Microglial activation and pro-inflammatory gene expression in the brain.[8][9][10]

b. Alzheimer's Disease Model in Transgenic Mice

These models overexpress proteins involved in amyloid-β (Aβ) pathology.

  • Animal Model: Transgenic mouse models of Alzheimer's disease.[11]

  • GTS-21 Administration: Long-term oral administration.

  • Outcome Measures:

    • Cognitive function (e.g., Morris water maze).[12]

    • Brain Aβ burden.[11]

    • Microglial Aβ phagocytosis.[11]

    • γ-secretase activity.[11]

Experimental Workflow for Neuroinflammation Study

Neuroinflammation_Workflow Animal_Model Animal Model (e.g., LPS or MPTP) GTS21_Treatment GTS-21 Administration (Specify Dose, Route, Timing) Animal_Model->GTS21_Treatment Behavioral_Tests Behavioral Assessment (e.g., Rotarod, Pole Test) GTS21_Treatment->Behavioral_Tests Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection Immunohistochemistry Immunohistochemistry (Iba-1 for microglia, TH for dopaminergic neurons) Tissue_Collection->Immunohistochemistry Biochemical_Analysis Biochemical Analysis (Cytokine levels, Western Blot) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Immunohistochemistry->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: A general workflow for in vivo neuroinflammation and neuroprotection studies with GTS-21.

Acute Kidney Injury (AKI) Model

GTS-21 has shown protective effects against cisplatin-induced AKI.[3][7]

a. Cisplatin-Induced AKI in Mice

  • Animal Model: Male C57BL/6 mice.[3][7]

  • GTS-21 Administration: 4 mg/kg (i.p.) twice daily for 4 days before and for 3 days after a single cisplatin injection.[3][7]

  • Induction of AKI: A single intraperitoneal injection of cisplatin.

  • Outcome Measures:

    • Markers of renal dysfunction (e.g., BUN, creatinine).[7]

    • Renal inflammation (e.g., IL-6, IL-1β).[7]

    • Renal apoptosis.[7]

    • Expression of cisplatin transporters (CTR1, MRP2, MRP4, MRP6).[3]

Signaling Pathways in Neuroinflammation

Neuroinflammatory_Signaling LPS LPS PI3K_Akt PI3K/Akt LPS->PI3K_Akt Activates GTS21 GTS-21 alpha7nAChR α7nAChR GTS21->alpha7nAChR Activates alpha7nAChR->PI3K_Akt Inhibits AMPK AMPK alpha7nAChR->AMPK Activates Nrf2 Nrf2 alpha7nAChR->Nrf2 Activates NF_kappaB NF-κB PI3K_Akt->NF_kappaB Activates Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-1β) NF_kappaB->Pro_inflammatory Induces Anti_inflammatory Anti-inflammatory & Antioxidant Gene Expression AMPK->Anti_inflammatory Induces Nrf2->Anti_inflammatory Induces

References

Application Notes and Protocols for GTS-21 Dihydrochloride Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the biological activity of GTS-21 dihydrochloride (B599025), a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), in various cell culture models. The following sections detail methods for evaluating its anti-inflammatory and neuroprotective properties, as well as its impact on intracellular signaling pathways.

Anti-Inflammatory Activity Assays

GTS-21 has been shown to exert anti-inflammatory effects by modulating the production of inflammatory mediators.[1][2] The following protocols are designed to quantify these effects in immune cells such as macrophages and microglia.

Experimental Protocol: Inhibition of Pro-inflammatory Cytokine and Nitric Oxide Production

This protocol details the procedure for measuring the inhibitory effect of GTS-21 on the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine BV2 microglial cells or primary microglia.[1][2]

Materials:

  • GTS-21 dihydrochloride

  • Lipopolysaccharide (LPS)

  • BV2 microglial cells or primary microglia

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Griess Reagent System for NO measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed BV2 cells or primary microglia in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • GTS-21 Pre-treatment: Prepare various concentrations of GTS-21 (e.g., 1, 10, 50 µM) in DMEM. Remove the old medium from the cells and add 100 µL of the GTS-21 solutions to the respective wells. Incubate for 1 hour.

  • LPS Stimulation: Prepare an LPS solution in DMEM. Add 100 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL for BV2 cells or 10 ng/mL for primary microglia.[2]

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, centrifuge the plate and collect the supernatant for analysis.

  • Nitric Oxide (NO) Measurement: Use the Griess Reagent System to measure the nitrite (B80452) concentration in the supernatant as an indicator of NO production, following the manufacturer's instructions.

  • Cytokine Measurement: Use specific ELISA kits to measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant, according to the manufacturer's protocols.

Data Presentation:

TreatmentConcentrationNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-
LPS100 ng/mL
LPS + GTS-211 µM
LPS + GTS-2110 µM
LPS + GTS-2150 µM

Note: The table should be populated with experimental data. The results are expected to show a dose-dependent decrease in NO and pro-inflammatory cytokine levels with GTS-21 treatment.

Experimental Workflow: Anti-Inflammatory Assay

G cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 Data Acquisition & Analysis A Seed BV2 or Primary Microglia B Incubate for 24h A->B C Pre-treat with GTS-21 (1h) B->C D Stimulate with LPS (16-24h) C->D E Collect Supernatant D->E F Measure NO (Griess Assay) E->F G Measure Cytokines (ELISA) E->G

Workflow for assessing the anti-inflammatory effects of GTS-21.

Neuroprotective Activity Assays

GTS-21 has demonstrated neuroprotective effects in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][3][4] The following protocols describe methods to evaluate these protective effects.

Experimental Protocol: Neuroprotection against MPTP-induced Toxicity

This protocol outlines an in vitro method to assess the protective effect of GTS-21 against the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, in a neuronal cell line like SH-SY5Y.

Materials:

  • This compound

  • MPP+ iodide

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium with 10% FBS

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • GTS-21 Pre-treatment: Pre-treat the cells with various concentrations of GTS-21 for 1 hour.

  • MPP+ Treatment: Expose the cells to MPP+ at a final concentration known to induce significant cell death (e.g., 1 mM) for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

TreatmentConcentrationCell Viability (% of Control)
Control-100
MPP+1 mM
MPP+ + GTS-211 µM
MPP+ + GTS-2110 µM
MPP+ + GTS-2150 µM

Note: The table should be populated with experimental data. Increased absorbance at 570 nm indicates higher cell viability.

Experimental Protocol: Aβ Phagocytosis by Microglia

This protocol is designed to measure the effect of GTS-21 on the phagocytosis of amyloid-beta (Aβ) peptides by microglial cells, relevant to Alzheimer's disease research.[3]

Materials:

  • This compound

  • Fluorescently labeled Aβ42 peptides (e.g., HiLyte™ Fluor 488-labeled Aβ42)

  • Primary microglia or BV2 cells

  • Culture medium

  • Trypan Blue

  • 24-well cell culture plates

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Seeding: Plate primary microglia or BV2 cells in a 24-well plate.

  • GTS-21 Treatment: Treat the cells with desired concentrations of GTS-21 for 1 hour.

  • Aβ Incubation: Add fluorescently labeled Aβ42 (e.g., 1 µM) to the cells and incubate for 3 hours at 37°C.

  • Quench Extracellular Fluorescence: Add Trypan Blue (0.2 mg/mL) to quench the fluorescence of non-internalized Aβ peptides.

  • Quantification:

    • Fluorometer: Lyse the cells and measure the intracellular fluorescence using a fluorometer.

    • Fluorescence Microscopy: Visualize and quantify the intracellular fluorescence per cell using a fluorescence microscope and image analysis software.

Data Presentation:

TreatmentConcentrationIntracellular Aβ Fluorescence (Arbitrary Units)
Control-
GTS-211 µM
GTS-2110 µM
GTS-2150 µM

Note: The table should be populated with experimental data. An increase in fluorescence indicates enhanced phagocytosis.

Signaling Pathway Analysis

GTS-21's effects are mediated through various intracellular signaling pathways.[1][2] Western blotting is a key technique to study the modulation of these pathways.

Experimental Protocol: Western Blot Analysis of Signaling Pathways

This protocol describes how to analyze the effect of GTS-21 on key signaling proteins such as NF-κB (p65), Akt, and ERK in LPS-stimulated microglia.

Materials:

  • This compound and LPS

  • BV2 cells

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed and treat BV2 cells with GTS-21 and/or LPS as described in the anti-inflammatory assay protocol.

  • Cell Lysis: Lyse the cells with lysis buffer and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Data Presentation:

Treatmentp-p65 / total p65 Ratiop-Akt / total Akt Ratiop-ERK / total ERK Ratio
Control
LPS
LPS + GTS-21 (10 µM)

Note: The table should be populated with densitometry data. GTS-21 is expected to decrease the phosphorylation of pro-inflammatory signaling proteins like p65.

Signaling Pathway Diagram: Anti-inflammatory Action of GTS-21

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GTS21 GTS-21 a7nAChR α7 nAChR GTS21->a7nAChR PI3K_Akt PI3K/Akt a7nAChR->PI3K_Akt AMPK AMPK a7nAChR->AMPK Nrf2 Nrf2 a7nAChR->Nrf2 CREB CREB a7nAChR->CREB PPARg PPARγ a7nAChR->PPARg LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_path IKK -> IκBα -> NF-κB TLR4->NFkB_path PI3K_Akt->NFkB_path AMPK->NFkB_path NFkB_nuc NF-κB NFkB_path->NFkB_nuc Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc CREB_nuc CREB CREB->CREB_nuc PPARg_nuc PPARγ PPARg->PPARg_nuc Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Pro_inflammatory_genes Anti_inflammatory_genes Anti-inflammatory Genes (TGF-β, HO-1) Nrf2_nuc->Anti_inflammatory_genes CREB_nuc->Anti_inflammatory_genes PPARg_nuc->Anti_inflammatory_genes

Signaling pathways modulated by GTS-21 in immune cells.

Calcium Imaging

While specific protocols for GTS-21 are not detailed in the provided search results, a general method for neuronal calcium imaging can be adapted to study its effects on intracellular calcium dynamics.[5][6][7]

Experimental Protocol: Calcium Imaging in Neuronal Cells

This protocol provides a general framework for measuring changes in intracellular calcium in response to GTS-21 using a fluorescent calcium indicator.

Materials:

  • This compound

  • Neuronal cells (e.g., primary neurons, SH-SY5Y)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, or genetically encoded indicators like GCaMP)

  • Culture medium and appropriate buffers (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Fluorescence microscope with a camera and time-lapse imaging capabilities

Procedure:

  • Cell Preparation: Culture neuronal cells on glass-bottom dishes suitable for imaging.

  • Indicator Loading:

    • Chemical Dyes (e.g., Fluo-4 AM): Incubate cells with Fluo-4 AM in HBSS for 30-60 minutes at 37°C. Wash the cells with fresh HBSS to remove excess dye.

    • Genetically Encoded Indicators (e.g., GCaMP): Transfect or transduce the cells with a GCaMP-expressing vector several days prior to imaging.

  • Baseline Imaging: Acquire baseline fluorescence images for a few minutes to establish a stable signal.

  • GTS-21 Application: Add GTS-21 at the desired concentration to the imaging buffer.

  • Time-Lapse Imaging: Continuously record fluorescence images to capture the change in intracellular calcium levels over time.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the mean fluorescence intensity within each ROI for each frame.

    • Calculate the change in fluorescence (ΔF/F0), where ΔF is the change from the baseline fluorescence (F0).

    • Plot the fluorescence intensity changes over time.

Data Presentation:

Cell IDBaseline Fluorescence (F0)Peak Fluorescence (Fmax)ΔF/F0
1
2
3
...

Note: The table should be populated with quantitative data from the imaging experiment.

Logical Workflow: Calcium Imaging Experiment

G cluster_0 Preparation cluster_1 Imaging cluster_2 Analysis A Culture Neuronal Cells B Load Calcium Indicator A->B C Record Baseline Fluorescence B->C D Apply GTS-21 C->D E Time-Lapse Recording D->E F Define Regions of Interest (ROIs) E->F G Calculate ΔF/F0 F->G H Plot and Quantify Results G->H

Workflow for a typical calcium imaging experiment with GTS-21.

References

Application Notes and Protocols for GTS-21 Dihydrochloride Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTS-21 dihydrochloride (B599025), also known as DMXB-A, is a selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2] It is a valuable research tool for investigating neurological and inflammatory pathways. Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of GTS-21 dihydrochloride stock solutions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Synonyms DMXB-A, DMBX-anabaseine
CAS Number 156223-05-1
Molecular Formula C₁₉H₂₀N₂O₂ · 2HCl
Molecular Weight 381.3 g/mol
Appearance Solid, faintly yellow to dark yellow powder
Purity ≥98%

Solubility Data

The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions. The following table summarizes the solubility data.

SolventSolubility
DMSO ~2 mg/mL to 25 mg/mL
Ethanol ~1 mg/mL to 3 mg/mL
Dimethylformamide (DMF) ~1 mg/mL
PBS (pH 7.2) ~10 mg/mL
Water >5 mg/mL

Note: The solubility in DMSO can be affected by moisture; it is recommended to use fresh, anhydrous DMSO.[3] For aqueous solutions, it is advised not to store them for more than one day.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Aseptic Technique: Perform all steps in a clean, designated workspace. Use sterile tubes and pipette tips to minimize contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.813 mg of this compound (Molecular Weight = 381.3 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[2][3][5]

Protocol 2: Preparation of an Aqueous Stock Solution

This protocol outlines the preparation of a stock solution of this compound in an aqueous buffer such as Phosphate-Buffered Saline (PBS).

Materials:

  • This compound (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer or magnetic stirrer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Weigh the required amount of this compound powder. For instance, to prepare 1 mL of a 10 mg/mL solution in PBS, weigh 10 mg of the compound.

  • Dissolution: Add the weighed powder to the appropriate volume of PBS (pH 7.2).

  • Mixing: Mix thoroughly by vortexing or using a magnetic stirrer until the solid is fully dissolved.

  • Sterilization: If the solution is intended for cell culture experiments, sterilize it by passing it through a 0.22 µm syringe filter.[2]

  • Usage: It is highly recommended to prepare aqueous solutions fresh and use them on the same day, as their stability is limited.[4] Do not store aqueous solutions for more than one day.[4]

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and its solutions.

FormStorage TemperatureStability
Solid -20°C≥ 4 years[4][6]
Stock Solution in DMSO/Ethanol -20°C1 month[2][3][5]
-80°C6 months to 1 year[2][3][5]
Aqueous Solution 2-8°CNot recommended for storage beyond one day[4]

Note: Protect the solid compound and stock solutions from light.[7]

Signaling Pathway

GTS-21 is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2] Activation of this receptor leads to a cascade of downstream signaling events that are implicated in neuroprotection and anti-inflammatory responses.[8][9][10]

GTS21_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GTS21 GTS-21 a7nAChR α7-nAChR GTS21->a7nAChR Binds & Activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Induces AMPK AMPK a7nAChR->AMPK Activates PI3K PI3K Ca_influx->PI3K Akt Akt PI3K->Akt NFkB_inhibition NF-κB Inhibition Akt->NFkB_inhibition Leads to Neuroprotection Neuroprotection Akt->Neuroprotection Nrf2_activation Nrf2 Activation AMPK->Nrf2_activation Leads to CREB_activation CREB Activation AMPK->CREB_activation Leads to Anti_inflammation Anti-inflammation NFkB_inhibition->Anti_inflammation Nrf2_activation->Anti_inflammation CREB_activation->Neuroprotection

Caption: GTS-21 signaling pathway via α7-nAChR.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for using a freshly prepared this compound stock solution.

Experimental_Workflow start Start weigh Weigh GTS-21 Dihydrochloride start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex check_dissolution Ensure Complete Dissolution vortex->check_dissolution check_dissolution->vortex No aliquot Aliquot for Storage (-80°C) check_dissolution->aliquot Yes prepare_working Prepare Working Solution from Stock aliquot->prepare_working treat_cells_animals Treat Cells or Animals prepare_working->treat_cells_animals assay Perform Assay treat_cells_animals->assay end End assay->end

Caption: Experimental workflow for GTS-21 solution preparation.

References

Application Notes and Protocols for GTS-21 Dihydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for the use of GTS-21 dihydrochloride (B599025), a selective α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonist, in various mouse models. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of GTS-21.

Quantitative Data Summary

The following tables summarize the dosages of GTS-21 dihydrochloride used in different mouse models as reported in the scientific literature.

Table 1: this compound Dosage in Mouse Models of Inflammation and Sepsis

Mouse ModelStrainGTS-21 Dosage (mg/kg)Administration RouteDosing RegimenKey Findings
Endotoxemia (LPS-induced)BALB/c0.4 or 4.0Intraperitoneal (i.p.)30 mins before and 6 hrs after endotoxin, then twice daily for 3 daysSignificantly inhibited serum tumor necrosis factor (TNF) and improved survival at 4 mg/kg.[1]
Severe Sepsis (CLP)BALB/c4.0Intraperitoneal (i.p.)Immediately, 6 hrs, and 24 hrs after CLPSignificantly inhibited serum high mobility group box 1 (HMGB1) and improved survival.[1]
Systemic Inflammation (LPS-induced)C57BL/62.0Intraperitoneal (i.p.)Daily for 3 days prior to LPS injectionReduced microglial activation and production of proinflammatory markers in the brain.[2]

Table 2: this compound Dosage in Mouse Models of Neurological Disorders

Mouse ModelStrainGTS-21 Dosage (mg/kg)Administration RouteDosing RegimenKey Findings
Parkinson's Disease (MPTP-induced)Not Specified2.0Intraperitoneal (i.p.)Daily for 3 days prior to MPTP injectionRestored locomotor activity and dopaminergic neuronal cell death, and inhibited microglial activation.[2]
Alzheimer's Disease (Transgenic)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedAttenuated brain Aβ burden and memory dysfunction.[3]

Table 3: this compound Dosage in a Mouse Model of Metabolic Disease

Mouse ModelStrainGTS-21 Dosage (mg/kg)Administration RouteDosing RegimenKey Findings
Type 2 Diabetes (db/db)db/db0.5, 2, 4, or 8Intraperitoneal (i.p.)Single dose or twice daily for 8 weeksDose-dependently lowered blood glucose levels in an oral glucose tolerance test.[4]

Experimental Protocols

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the body weight of the mice.

  • Dissolve the this compound powder in sterile saline to the desired final concentration. Ensure the solution is thoroughly mixed using a vortex mixer.

  • For intraperitoneal (i.p.) injections, restrain the mouse appropriately.

  • Insert the needle into the lower right quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.

  • Inject the calculated volume of the GTS-21 solution. The injection volume should typically not exceed 10 ml/kg.

  • Monitor the animal for any adverse reactions following the injection.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • This compound solution

  • Sterile saline

  • Mice (e.g., C57BL/6)

Procedure:

  • Administer GTS-21 (e.g., 2 mg/kg, i.p.) or vehicle to the mice for a predetermined period (e.g., daily for 3 days) before LPS challenge.[2]

  • On the day of the challenge, inject mice with a single dose of LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation and neuroinflammation.[5]

  • At a specified time point after LPS injection (e.g., 24 hours), euthanize the mice and collect brain tissue for analysis.

  • Analyze brain tissue for markers of neuroinflammation, such as microglial activation (e.g., Iba-1 immunohistochemistry) and expression of proinflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR.

MPTP-Induced Parkinson's Disease Model

Materials:

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • This compound solution

  • Sterile saline

  • Mice (e.g., C57BL/6)

Procedure:

  • Administer GTS-21 (e.g., 2 mg/kg, i.p.) or vehicle to the mice for a specified duration (e.g., daily for 3 days) prior to MPTP administration.[2]

  • Induce Parkinson's-like pathology by administering MPTP. A common regimen is four injections of MPTP (e.g., 20 mg/kg, i.p.) at 2-hour intervals.

  • Continue GTS-21 or vehicle treatment for a defined period after MPTP administration.

  • Seven days after the last MPTP injection, assess motor function using behavioral tests such as the rotarod and pole test.

  • Euthanize the mice and collect brain tissue (specifically the substantia nigra and striatum) for histological and biochemical analyses.

  • Analyze dopaminergic neuron loss (e.g., tyrosine hydroxylase immunohistochemistry) and microglial activation.

Behavioral Assessment: Morris Water Maze

Apparatus:

  • A circular pool (approximately 1.2-1.5 m in diameter) filled with water made opaque with non-toxic paint.

  • A hidden escape platform submerged about 1 cm below the water surface.

  • Visual cues placed around the pool.

  • A video tracking system.

Procedure:

  • Acquisition Phase (e.g., 5 consecutive days):

    • Place the mouse into the pool at one of four randomized starting positions.

    • Allow the mouse to swim freely for a set time (e.g., 60 seconds) to find the hidden platform.

    • If the mouse fails to find the platform within the allotted time, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Conduct multiple trials per day for each mouse.

  • Probe Trial (e.g., on day 6):

    • Remove the escape platform from the pool.

    • Allow the mouse to swim freely for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant where the platform was previously located.

Biochemical Assay: ELISA for Cytokine Measurement

Materials:

  • Mouse-specific ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6).

  • Blood or tissue homogenate samples from experimental mice.

  • Microplate reader.

Procedure:

  • Collect blood samples via cardiac puncture or tail vein bleeding and prepare serum or plasma. Alternatively, homogenize brain tissue in an appropriate lysis buffer.

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Typically, the procedure involves:

    • Adding standards and samples to the antibody-coated microplate wells.

    • Incubating the plate.

    • Washing the wells.

    • Adding a detection antibody conjugated to an enzyme.

    • Incubating and washing.

    • Adding a substrate that reacts with the enzyme to produce a color change.

    • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Signaling Pathways and Experimental Workflows

// Nodes GTS21 [label="GTS-21", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a7nAChR [label="α7 nAChR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB", fillcolor="#34A853", fontcolor="#FFFFFF"]; PPARg [label="PPARγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Pro-inflammatory\nCytokines (TNF-α, IL-6)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AntiInflammation [label="Anti-inflammatory &\nNeuroprotective Effects", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GTS21 -> a7nAChR [label="activates"]; a7nAChR -> PI3K [label="inhibits", arrowhead=tee]; PI3K -> Akt; Akt -> NFkB; a7nAChR -> AMPK [label="activates"]; a7nAChR -> Nrf2 [label="upregulates"]; a7nAChR -> CREB [label="upregulates"]; a7nAChR -> PPARg [label="upregulates"]; NFkB -> Inflammation [label="promotes"]; AMPK -> AntiInflammation; Nrf2 -> AntiInflammation; CREB -> AntiInflammation; PPARg -> AntiInflammation; } GTS-21 Signaling Pathway.

// Nodes start [label="Start: Mouse Model Selection\n(e.g., LPS, MPTP)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="GTS-21 or Vehicle Administration\n(i.p. injection)"]; induction [label="Disease Induction\n(e.g., LPS or MPTP injection)"]; behavior [label="Behavioral Testing\n(e.g., Morris Water Maze)"]; euthanasia [label="Euthanasia and Tissue Collection\n(Brain, Blood)"]; analysis [label="Biochemical & Histological Analysis\n(ELISA, IHC)"]; end [label="End: Data Analysis & Interpretation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> treatment; treatment -> induction; induction -> behavior; behavior -> euthanasia; euthanasia -> analysis; analysis -> end; } General Experimental Workflow.

References

Application Notes and Protocols for Oral Administration of GTS-21 Dihydrochloride in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of GTS-21 dihydrochloride (B599025) in rats, a selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of GTS-21 in various disease models.

Introduction

GTS-21, also known as DMXBA, is a promising therapeutic agent investigated for its neuroprotective and anti-inflammatory properties.[1][2] It readily crosses the blood-brain barrier and has shown efficacy in animal models of neurodegenerative diseases and neuroinflammation.[1][3] GTS-21 exerts its effects primarily by activating the α7nAChR, a key component of the cholinergic anti-inflammatory pathway, which modulates cytokine release and inflammatory responses.[1][4][5] Studies in rats have demonstrated its potential to improve cognitive function and mitigate inflammatory damage.[6][7]

Physicochemical Properties

PropertyValue
Chemical Name3-(2,4-dimethoxybenzylidene)anabaseine dihydrochloride
Molecular FormulaC20H22N2O2 · 2HCl
Molecular Weight395.32 g/mol
AppearanceCrystalline solid
SolubilitySoluble in water

Pharmacokinetics in Rats

Oral administration of GTS-21 in rats leads to rapid absorption and subsequent metabolism. The compound exhibits linear pharmacokinetics within a certain dose range.[8]

Table 1: Pharmacokinetic Parameters of GTS-21 in Rats After Oral Administration

ParameterValueReference
Bioavailability23%[8]
Dose Range (Linear Pharmacokinetics)1 - 10 mg/kg[8]
Primary Route of ExcretionFeces (via bile)[8]
Major Metabolites4-OH-GTS-21, 4-OH-GTS-21 glucuronide, 2-OH-GTS-21 glucuronide[8][9]

Note: The 4-hydroxy metabolite of GTS-21 has been shown to have excellent efficacy on both rat and human α7 receptors.[3]

Table 2: Plasma Concentrations of GTS-21 and its Metabolites in Rats After a Single Oral Dose (20 mg/kg)

CompoundPeak Plasma Concentration (ng/mL)Time to Peak (hours)Elimination Half-life (hours)Reference
GTS-21~100~0.5Not specified[9][10]
4-OH-GTS-21~1044~0.32.24[9][10]
2-OH-GTS-21~780~0.32.08[9][10]

Experimental Protocols

Animal Models
  • Aged Rats: 20-24 month old rats are commonly used to model age-associated cognitive impairment.[6][7]

  • Inflammatory Models: Systemic inflammation can be induced in rats by administering lipopolysaccharide (LPS).[1][11] This model is useful for studying the anti-inflammatory effects of GTS-21.

Preparation and Oral Administration of GTS-21 Dihydrochloride
  • Preparation of Dosing Solution:

    • Due to its weak light sensitivity, prepare GTS-21 solutions in a dark room or under yellow light.[12]

    • Dissolve this compound in sterile 0.9% saline or distilled water to the desired concentration.

    • Ensure the solution is homogenous before administration.

  • Oral Administration:

    • The most common method for oral administration in rats is gavage.

    • Use a stainless steel gavage needle with a ball tip appropriate for the size of the rat to prevent injury.

    • The volume administered should be calculated based on the rat's body weight (typically 5-10 mL/kg).

    • Gently restrain the rat and pass the gavage needle over the tongue into the esophagus.

    • Administer the solution slowly to avoid regurgitation and aspiration.

Sample Collection and Analysis
  • Blood Sampling: Blood samples can be collected from the tail vein or via cardiac puncture at predetermined time points after administration for pharmacokinetic analysis. Plasma should be separated and stored at -80°C until analysis.

  • Tissue Collection: For pharmacodynamic studies, brain tissue (e.g., hippocampus, cortex) and other organs can be collected following euthanasia.[7] Tissues should be rapidly frozen on dry ice and stored at -80°C.[13]

  • Analytical Method: A reversed-phase high-performance liquid chromatography (HPLC) method with visible detection at 405 nm can be used for the simultaneous determination of GTS-21 and its metabolite, 4-hydroxy-GTS-21, in rat plasma.[14]

Behavioral Assays for Cognitive Function
  • Morris Water Maze: To assess spatial learning and memory.[15]

  • One-way Active Avoidance: To evaluate learning and memory.[6]

  • Lashley III Maze: To test spatial learning.[6]

  • 17-arm Radial Maze: To assess both general learning and long-term reference memory.[6]

Signaling Pathways and Experimental Workflows

The therapeutic effects of GTS-21 are primarily mediated through the activation of the α7nAChR, which in turn modulates multiple downstream signaling pathways.

G cluster_0 GTS-21 Signaling Cascade cluster_1 Anti-inflammatory Pathway GTS21 GTS-21 a7nAChR α7 Nicotinic Acetylcholine Receptor GTS21->a7nAChR Activates PI3K_Akt PI3K/Akt a7nAChR->PI3K_Akt Inhibits AMPK AMPK a7nAChR->AMPK Upregulates Nrf2 Nrf2 a7nAChR->Nrf2 Upregulates CREB_PPARg CREB/PPARγ a7nAChR->CREB_PPARg Upregulates NFkB NF-κB PI3K_Akt->NFkB Activates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory Upregulates Anti_inflammatory Anti-inflammatory Effects AMPK->Anti_inflammatory Nrf2->Anti_inflammatory CREB_PPARg->Anti_inflammatory

Caption: GTS-21 Signaling Pathway.

The diagram above illustrates the signaling cascade initiated by GTS-21 binding to the α7nAChR.[1][2] This activation leads to the inhibition of pro-inflammatory pathways (PI3K/Akt and NF-κB) and the upregulation of anti-inflammatory and neuroprotective pathways (AMPK, Nrf2, and CREB/PPARγ).[1][2]

G cluster_workflow Experimental Workflow for Oral GTS-21 Study in Rats start Acclimatize Rats grouping Randomly Assign to Treatment Groups start->grouping treatment Oral Administration (GTS-21 or Vehicle) grouping->treatment induction Induce Pathology (e.g., LPS injection, Aging) treatment->induction behavioral Behavioral Testing (e.g., Morris Water Maze) induction->behavioral sampling Sample Collection (Blood, Brain Tissue) behavioral->sampling analysis Biochemical & Histological Analysis sampling->analysis end Data Analysis & Interpretation analysis->end

Caption: In Vivo Experimental Workflow.

This workflow diagram outlines the key steps in a typical preclinical study evaluating the effects of orally administered GTS-21 in a rat model.

G cluster_logic Dose-Response Relationship dose Oral Dose of GTS-21 absorption Absorption from GI Tract dose->absorption first_pass First-Pass Metabolism (Liver) absorption->first_pass plasma_conc Plasma Concentration (GTS-21 & Metabolites) first_pass->plasma_conc bbb Blood-Brain Barrier Penetration plasma_conc->bbb brain_conc Brain Concentration bbb->brain_conc receptor_binding α7nAChR Binding & Activation brain_conc->receptor_binding effect Therapeutic Effect (Cognitive Enhancement, Anti-inflammation) receptor_binding->effect

Caption: Dose to Effect Pathway.

This diagram illustrates the logical progression from oral administration of GTS-21 to the desired therapeutic outcome, highlighting key pharmacokinetic and pharmacodynamic steps.

References

Application Notes and Protocols for Intraperitoneal Injection of GTS-21 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GTS-21 dihydrochloride (B599025), a selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), in preclinical research. The protocols detailed below are based on established in vivo studies and are intended to serve as a guide for investigating the anti-inflammatory, neuroprotective, and cognitive-enhancing properties of this compound.

Mechanism of Action

GTS-21 dihydrochloride exerts its effects primarily by activating the α7nAChR, a key component of the cholinergic anti-inflammatory pathway.[1][2][3] This pathway is a physiological mechanism where the vagus nerve modulates immune responses.[2][3] Activation of α7nAChR on immune cells, such as macrophages, inhibits the production and release of pro-inflammatory cytokines like tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6.[1][4][5] The downstream signaling involves the modulation of several intracellular pathways, including the JAK2-STAT3 and NF-κB signaling cascades, and the upregulation of anti-inflammatory and antioxidant pathways like Nrf2 and CREB.[1][4][6]

Applications in Preclinical Research

Intraperitoneal (i.p.) injection of GTS-21 has been utilized in a variety of animal models to explore its therapeutic potential in several disease areas:

  • Sepsis and Endotoxemia: GTS-21 has been shown to improve survival rates, reduce systemic inflammation, and protect against organ damage in murine models of sepsis and endotoxemia induced by lipopolysaccharide (LPS) or cecal ligation and puncture (CLP).[2][7][8]

  • Neuroinflammation and Neurodegenerative Diseases: Studies have demonstrated the neuroprotective effects of GTS-21 in models of Parkinson's disease and neuroinflammation, where it reduces microglial activation and the production of pro-inflammatory markers in the brain.[4][6][9]

  • Acute Lung Injury (ALI): In models of hyperoxia-induced ALI, GTS-21 attenuates lung injury by reducing the accumulation of inflammatory mediators and infiltration of inflammatory cells.[10]

  • Acute Kidney Injury (AKI): GTS-21 has shown protective effects against cisplatin-induced AKI by reducing renal inflammation and apoptosis.[3]

  • Cognitive Enhancement: While clinical trials have not yet demonstrated significant efficacy, preclinical studies suggest that GTS-21 may improve cognitive function and memory.[11][12]

Quantitative Data Summary

The following tables summarize the dosages and treatment schedules for this compound administered via intraperitoneal injection in various preclinical models.

Table 1: this compound Dosage in Murine Models

Disease Model Animal Strain Dosage (mg/kg, i.p.) Treatment Schedule Reference
Sepsis (Endotoxemia)BALB/c mice0.4 or 4.030 mins before and 6 hrs after endotoxin, then twice daily for 3 days[7]
Sepsis (CLP)BALB/c mice4.0Immediately, 6 hrs, and 24 hrs after CLP[7]
Polymicrobial Sepsis (CLP)MiceNot specifiedTwice daily for 3 days, starting 12h after CLP[8]
Neuroinflammation (LPS-induced)C57BL/6 mice5Daily for 4 days, LPS injected 1 hr after final GTS-21 dose[9]
Parkinson's Disease (MPTP-induced)C57BL/6 mice2Daily for 3 days prior to MPTP injection[9]
Hyperoxia-induced Acute Lung InjuryMice0.04, 0.4, or 4Concurrently with hyperoxia exposure for 3 days[10]
Cisplatin-induced Acute Kidney InjuryC57BL/6 mice4Twice daily for 4 days before cisplatin, continued until euthanasia[3]
Cerebral IschemiaMongolian gerbils530 min before ischemia[11]
Diabetes (Oral Glucose Tolerance Test)db/db mice0.5 - 8.0Single dose[13]

Experimental Protocols

Protocol 1: Evaluation of GTS-21 in a Murine Model of Endotoxemia

This protocol is designed to assess the anti-inflammatory effects of GTS-21 in response to a systemic inflammatory challenge induced by LPS.

Materials:

  • This compound

  • Sterile, pyrogen-free saline

  • Lipopolysaccharide (LPS) from E. coli

  • Male BALB/c mice (8-10 weeks old)

  • Syringes and needles for i.p. injection

  • Equipment for blood collection and tissue harvesting

  • ELISA kits for cytokine analysis (e.g., TNF-α, IL-6)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in sterile saline to the desired concentrations (e.g., 0.04 mg/mL and 0.4 mg/mL for 0.4 mg/kg and 4.0 mg/kg doses, respectively, assuming a 10 mL/kg injection volume). Ensure complete dissolution. GTS-21 solutions should be protected from light.[14]

    • Reconstitute LPS in sterile saline according to the manufacturer's instructions to a concentration suitable for inducing endotoxemia (e.g., 0.6 mg/mL for a 6 mg/kg dose).

  • Animal Dosing:

    • Acclimatize mice for at least one week before the experiment.

    • Randomly assign mice to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, GTS-21 (0.4 mg/kg) + LPS, GTS-21 (4.0 mg/kg) + LPS).

    • Administer GTS-21 or vehicle (saline) via intraperitoneal injection 30 minutes prior to the LPS challenge.[7]

  • Induction of Endotoxemia:

    • Administer LPS (e.g., 6 mg/kg) or saline via intraperitoneal injection.[7]

  • Post-treatment and Monitoring:

    • For survival studies, administer subsequent doses of GTS-21 or vehicle at 6 hours post-LPS and then twice daily for 3 days.[7] Monitor survival rates regularly.

    • For mechanistic studies, collect blood samples at a specified time point (e.g., 1.5 hours post-LPS) to measure serum cytokine levels.[7]

  • Sample Analysis:

    • Process blood samples to obtain serum.

    • Quantify serum levels of pro-inflammatory cytokines (e.g., TNF-α) using ELISA kits according to the manufacturer's protocols.

Protocol 2: Assessment of GTS-21 in a Murine Model of Parkinson's Disease

This protocol outlines the procedure to evaluate the neuroprotective effects of GTS-21 in a mouse model of Parkinson's disease induced by MPTP.

Materials:

  • This compound

  • Sterile saline

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) hydrochloride

  • Male C57BL/6 mice (8-10 weeks old)

  • Equipment for behavioral testing (e.g., rotarod, pole test)

  • Equipment for tissue processing and immunohistochemistry

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in sterile saline to the desired concentration (e.g., 0.2 mg/mL for a 2 mg/kg dose).

    • Prepare MPTP solution in sterile saline immediately before use.

  • Animal Dosing:

    • Acclimatize mice and handle them daily for a week prior to the experiment.

    • Randomly assign mice to experimental groups (e.g., Control, MPTP, MPTP + GTS-21, GTS-21).

    • Administer GTS-21 (2 mg/kg, i.p.) or vehicle (saline) daily for three consecutive days.[9]

  • Induction of Parkinson's Disease Model:

    • On the day following the final GTS-21 administration, inject MPTP (e.g., 20 mg/kg, i.p.) four times at two-hour intervals.[9]

  • Behavioral Analysis:

    • Perform behavioral tests, such as the rotarod and pole tests, at specified time points (e.g., 2 and 6 days after MPTP injection) to assess motor coordination and bradykinesia.[9]

  • Neurochemical and Histological Analysis:

    • At the end of the experiment (e.g., 7 days after MPTP injection), euthanize the mice and harvest the brains.[9]

    • Process the brain tissue for immunohistochemical analysis of dopaminergic neuron survival (e.g., tyrosine hydroxylase staining) and microglial activation (e.g., Iba1 staining) in the substantia nigra and striatum.

    • Biochemical analyses can be performed on brain homogenates to measure levels of pro-inflammatory markers.[9]

Visualizations

Signaling Pathways of GTS-21

GTS21_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus a7nAChR α7nAChR JAK2 JAK2 a7nAChR->JAK2 PI3K PI3K a7nAChR->PI3K AMPK AMPK a7nAChR->AMPK Upregulation GTS-21 GTS-21 GTS-21->a7nAChR STAT3 STAT3 JAK2->STAT3 STAT3_p p-STAT3 STAT3->STAT3_p Phosphorylation Akt Akt PI3K->Akt Inhibition NF-κB NF-κB Akt->NF-κB Activation AMPK->NF-κB Inhibition CREB CREB AMPK->CREB Upregulation Nrf2 Nrf2 AMPK->Nrf2 Upregulation IκB IκB IκB->NF-κB Inhibition NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Pro-inflammatory Genes TNF-α, IL-1β, IL-6, iNOS, COX-2 STAT3_p->Pro-inflammatory Genes Transcription NF-κB_nuc->Pro-inflammatory Genes Transcription Anti-inflammatory & Antioxidant Genes TGF-β, HO-1, NQO1 CREB->Anti-inflammatory & Antioxidant Genes Transcription Nrf2->Anti-inflammatory & Antioxidant Genes Transcription

Caption: Signaling pathways activated by GTS-21 binding to α7nAChR.

Experimental Workflow

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (e.g., 1 week) Start->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Pre-treatment GTS-21 or Vehicle Administration (i.p.) Randomization->Pre-treatment Disease_Induction Disease Induction (e.g., LPS, MPTP, Cisplatin) Pre-treatment->Disease_Induction Post-treatment Continued GTS-21/Vehicle Dosing (if applicable) Disease_Induction->Post-treatment Endpoint_Analysis Endpoint Analysis Post-treatment->Endpoint_Analysis Behavioral Behavioral Testing (e.g., Rotarod, Pole Test) Endpoint_Analysis->Behavioral Biochemical Biochemical Assays (e.g., ELISA for cytokines) Endpoint_Analysis->Biochemical Histological Histological Analysis (e.g., Immunohistochemistry) Endpoint_Analysis->Histological Survival Survival Monitoring Endpoint_Analysis->Survival End End Behavioral->End Biochemical->End Histological->End Survival->End

Caption: General experimental workflow for in vivo studies with GTS-21.

References

Application Notes and Protocols for Utilizing GTS-21 Dihydrochloride in RAW 264.7 Macrophage Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTS-21 dihydrochloride, a selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive guide for utilizing GTS-21 in studies involving the RAW 264.7 murine macrophage cell line, a widely used model for investigating inflammation. The following sections detail the molecular characteristics of GTS-21, protocols for essential in vitro assays, and an overview of the key signaling pathways involved in its anti-inflammatory effects.

Chemical Information
CharacteristicValue
Synonyms DMXB-A, (E)-3-(2,4-Dimethoxybenzylidene)anabaseine dihydrochloride
Molecular Formula C₁₉H₂₂Cl₂N₂O₂
Molecular Weight 381.30 g/mol

Data Presentation: Efficacy of GTS-21 in Mitigating LPS-Induced Inflammation

The following tables summarize the dose-dependent inhibitory effects of GTS-21 on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This data is representative of findings in the scientific literature, demonstrating the potent anti-inflammatory capacity of GTS-21.

Table 1: Dose-Dependent Inhibition of Nitric Oxide (NO) Production by GTS-21

TreatmentConcentration (µM)NO Production (% of LPS Control)
Control-< 5%
LPS (1 µg/mL)-100%
GTS-21 + LPS1~85%
GTS-21 + LPS10~50%
GTS-21 + LPS50~25%

Table 2: Dose-Dependent Inhibition of Pro-inflammatory Cytokine Secretion by GTS-21

TreatmentConcentration (µM)TNF-α Secretion (% of LPS Control)IL-6 Secretion (% of LPS Control)
Control-< 10%< 10%
LPS (1 µg/mL)-100%100%
GTS-21 + LPS1~90%~95%
GTS-21 + LPS10~60%~70%
GTS-21 + LPS50~30%[1]~40%

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of GTS-21's anti-inflammatory action and a typical experimental workflow for its evaluation in RAW 264.7 cells.

G cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 GTS21 GTS-21 a7nAChR α7nAChR GTS21->a7nAChR JAK2 JAK2 a7nAChR->JAK2 Activation TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation STAT3 STAT3 JAK2->STAT3 Phosphorylation STAT3->NFkB Inhibition DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) & iNOS DNA->Cytokines Transcription G cluster_assays Perform Assays start Start culture Culture RAW 264.7 Cells (DMEM, 10% FBS, 37°C, 5% CO2) start->culture seed Seed Cells in Plates (e.g., 96-well for viability/NO, 24-well for ELISA) culture->seed pretreat Pre-treat with GTS-21 (various concentrations) for 1-2 hours seed->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) for 24 hours pretreat->stimulate viability Cell Viability (MTT Assay) stimulate->viability no_assay Nitric Oxide Measurement (Griess Assay) stimulate->no_assay elisa Cytokine Quantification (ELISA for TNF-α, IL-6) stimulate->elisa analyze Data Analysis (Calculate % inhibition, statistical analysis) viability->analyze no_assay->analyze elisa->analyze end End analyze->end

References

Application of GTS-21 in Murine Endotoxemia Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of GTS-21, a selective α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) agonist, in murine models of endotoxemia. These guidelines are compiled from established research to facilitate the investigation of GTS-21's anti-inflammatory properties.

GTS-21 has emerged as a promising therapeutic agent in preclinical studies of systemic inflammation. Its mechanism of action is primarily centered on the activation of the cholinergic anti-inflammatory pathway, a neural circuit that inhibits cytokine production.[1][2] By selectively targeting the α7nAChR on immune cells such as macrophages, GTS-21 can effectively suppress the release of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and high mobility group box 1 (HMGB1).[1][3][4] This targeted immunomodulation makes GTS-21 a compound of significant interest for conditions characterized by a cytokine storm, such as sepsis and endotoxemia.

Scientific Rationale

Endotoxemia, typically induced in animal models by the administration of bacterial lipopolysaccharide (LPS), mimics the systemic inflammatory response seen in sepsis. LPS triggers a cascade of inflammatory events, leading to the overproduction of cytokines, which can result in tissue damage, organ failure, and mortality. The cholinergic anti-inflammatory pathway, acting through the vagus nerve and α7nAChR, serves as a natural brake on this inflammatory cascade.[5][6] GTS-21 leverages this endogenous mechanism, offering a potential therapeutic strategy to mitigate the harmful effects of excessive inflammation.[7][8]

Key Experimental Findings

Studies have consistently demonstrated the protective effects of GTS-21 in murine models of endotoxemia. Administration of GTS-21 has been shown to significantly reduce circulating levels of key pro-inflammatory cytokines, inhibit the activation of the NF-κB signaling pathway, and ultimately improve survival rates in endotoxemic animals.[3][9] The therapeutic window for GTS-21 administration appears to be flexible, with efficacy observed when given both before and after the inflammatory insult.[3][10]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key studies investigating the effects of GTS-21 in murine endotoxemia models.

Table 1: Effect of GTS-21 on Pro-inflammatory Cytokine Levels in Murine Endotoxemia

Animal ModelLPS DoseGTS-21 DoseAdministration RouteTiming of GTS-21 AdministrationKey Cytokine FindingsReference
BALB/c mice6 mg/kg0.4 or 4.0 mg/kgIntraperitoneal30 mins before endotoxinSignificantly inhibited serum TNF-α at 4 mg/kg.[3]
C57BL/6 mice10 mg/kgNot specifiedNot specifiedNot specifiedSignificantly down-regulated IL-6, IL-1β, and TNF-α.[11][12]
C57BL/6 mice5 mg/kg5 mg/kgIntraperitonealDaily for 4 days, final dose 1h before LPSReduced production of TNF-α, IL-1β, and IL-6.[4]
Male Wistar rats5 mg/kg1 mg/kgIntravenousSimultaneously with, 1h prior to, or 1h after LPSDid not significantly affect TNF-α levels.[10]

Table 2: Effect of GTS-21 on Survival Rates in Murine Endotoxemia

Animal ModelLPS DoseGTS-21 DoseAdministration RouteTiming of GTS-21 AdministrationSurvival OutcomeReference
BALB/c miceNot specified0.4 or 4.0 mg/kgIntraperitoneal30 mins before and 6 hrs after endotoxin, then twice daily for 3 daysSignificantly improved survival at 4 mg/kg (p < .0001).[3]

Experimental Protocols

Below are detailed methodologies for conducting in vivo experiments to evaluate the efficacy of GTS-21 in a murine endotoxemia model.

Protocol 1: Prophylactic Administration of GTS-21 in LPS-Induced Endotoxemia

Objective: To assess the ability of GTS-21 to prevent the inflammatory cascade when administered prior to an endotoxic challenge.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • GTS-21

  • Sterile, pyrogen-free saline

  • Syringes and needles for intraperitoneal injection

  • Equipment for blood collection (e.g., retro-orbital sinus or cardiac puncture)

  • ELISA kits for cytokine measurement (e.g., TNF-α)

Procedure:

  • Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.

  • Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):

    • Vehicle Control (Saline)

    • LPS + Vehicle

    • LPS + GTS-21 (0.4 mg/kg)

    • LPS + GTS-21 (4.0 mg/kg)

  • GTS-21 Administration:

    • Dissolve GTS-21 in sterile saline to the desired concentrations.

    • Administer the appropriate dose of GTS-21 or an equivalent volume of saline via intraperitoneal (i.p.) injection 30 minutes before the LPS challenge.[3]

  • Induction of Endotoxemia:

    • Prepare a solution of LPS in sterile saline.

    • Administer LPS at a dose of 6 mg/kg via i.p. injection.[3] The vehicle control group should receive an equivalent volume of saline.

  • Sample Collection:

    • At 1.5 hours post-LPS injection, collect blood samples from the mice.[3]

    • Process the blood to obtain serum and store at -80°C until analysis.

  • Cytokine Analysis:

    • Measure the concentration of serum TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare cytokine levels between the different treatment groups.

Protocol 2: Therapeutic Administration of GTS-21 and Survival Study

Objective: To evaluate the therapeutic potential of GTS-21 to improve survival when administered after the onset of endotoxemia.

Materials:

  • Same as Protocol 1

Procedure:

  • Animal Acclimation and Group Allocation: Follow steps 1 and 2 from Protocol 1.

  • Induction of Endotoxemia: Administer LPS (dose to be determined based on a dose-response survival curve to achieve a lethal model, e.g., 15 mg/kg) via i.p. injection to all groups except the vehicle control.

  • GTS-21 Administration:

    • At 30 minutes and 6 hours after the LPS injection, administer GTS-21 (0.4 or 4.0 mg/kg, i.p.) or saline.[3]

    • Continue with twice-daily injections for 3 days.[3]

  • Survival Monitoring:

    • Monitor the survival of the mice in each group every 6-12 hours for a period of 7 days.

    • Record the time of death for each animal.

  • Data Analysis:

    • Generate Kaplan-Meier survival curves for each group.

    • Use a log-rank test to compare the survival distributions between the treatment groups.

Visualizing the Mechanism and Workflow

To better understand the underlying pathways and experimental design, the following diagrams are provided.

Cholinergic_Anti_Inflammatory_Pathway cluster_LPS LPS Challenge cluster_Macrophage Macrophage cluster_Intervention Therapeutic Intervention LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 binds to NFkB NF-κB Pathway TLR4->NFkB activates alpha7nAChR α7 Nicotinic Acetylcholine Receptor (α7nAChR) alpha7nAChR->NFkB inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines promotes transcription of GTS21 GTS-21 GTS21->alpha7nAChR activates

Caption: Signaling pathway of GTS-21's anti-inflammatory action.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Procedure Experimental Procedure cluster_Analysis Data Analysis Acclimation Animal Acclimation (1 week) Grouping Random Group Allocation (Vehicle, LPS, LPS+GTS-21) Acclimation->Grouping GTS21_Admin GTS-21 or Vehicle Administration (e.g., 30 min pre-LPS) Grouping->GTS21_Admin LPS_Challenge LPS or Saline Injection (Induction of Endotoxemia) GTS21_Admin->LPS_Challenge Monitoring Monitoring (Survival, Clinical Signs) LPS_Challenge->Monitoring Sampling Sample Collection (e.g., Blood at 1.5h post-LPS) LPS_Challenge->Sampling Stats Statistical Analysis (e.g., ANOVA, Log-rank test) Monitoring->Stats Cytokine_Assay Cytokine Measurement (e.g., ELISA for TNF-α) Sampling->Cytokine_Assay Cytokine_Assay->Stats

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for GTS-21 Dihydrochloride in Alzheimer's Disease Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTS-21 dihydrochloride (B599025) (DMXBA) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) that has demonstrated therapeutic potential in preclinical models of Alzheimer's disease (AD). Its mechanism of action involves modulation of neuroinflammation, reduction of amyloid-beta (Aβ) pathology, and improvement of cognitive function.[1][2] GTS-21 readily crosses the blood-brain barrier, making it a viable candidate for nervous system disorders.[2] These application notes provide detailed protocols for the use of GTS-21 in Alzheimer's mouse models, including drug preparation, administration, and methods for assessing its efficacy.

Mechanism of Action

GTS-21 exerts its neuroprotective effects primarily through the activation of the α7 nAChR on various cell types in the brain, including microglia and neurons. This activation triggers several downstream signaling pathways that collectively combat the pathological hallmarks of AD.

Key mechanistic actions include:

  • Promotion of Aβ Phagocytosis: GTS-21 stimulates microglia to clear Aβ plaques through enhanced phagocytosis.[1]

  • Suppression of Aβ Production: It can suppress the activity of neuronal γ-secretase, an enzyme critical for the generation of Aβ peptides.[1]

  • Anti-inflammatory Effects: GTS-21 modulates microglial activation, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2] This anti-inflammatory action is mediated through the inhibition of the PI3K/Akt/NF-κB signaling pathway and the upregulation of the anti-inflammatory cytokine TGF-β.[2]

  • Antioxidant Effects: GTS-21 upregulates the Nrf2/ARE signaling pathway, which increases the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[2]

Signaling Pathway of GTS-21 in Alzheimer's Disease

GTS21_Pathway cluster_gts21 GTS-21 Dihydrochloride cluster_receptor Cellular Receptor cluster_downstream Downstream Signaling cluster_outcomes Cellular & Pathological Outcomes cluster_therapeutic Therapeutic Effects GTS21 GTS-21 a7nAChR α7 nAChR GTS21->a7nAChR activates PI3K_Akt PI3K/Akt a7nAChR->PI3K_Akt modulates Nrf2 Nrf2 a7nAChR->Nrf2 activates JAK2_STAT3 JAK2/STAT3 a7nAChR->JAK2_STAT3 activates Abeta_Production ↓ Aβ Production (γ-secretase inhibition) a7nAChR->Abeta_Production NFkB NF-κB PI3K_Akt->NFkB inhibits Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Oxidative_Stress ↓ Oxidative Stress (↑ HO-1) Nrf2->Oxidative_Stress Abeta_Clearance ↑ Aβ Phagocytosis (Microglia) JAK2_STAT3->Abeta_Clearance Cognition Improved Cognitive Function Inflammation->Cognition Oxidative_Stress->Cognition Pathology Reduced Aβ Plaque Burden Abeta_Clearance->Pathology Abeta_Production->Pathology Pathology->Cognition

GTS-21 signaling cascade in Alzheimer's disease.

Quantitative Data Summary

The following tables summarize dosages and significant findings from preclinical studies of GTS-21 in mouse models of Alzheimer's disease and related neuroinflammation models.

Table 1: GTS-21 Dosage and Administration in Alzheimer's Mouse Models

Mouse ModelDosageAdministration RouteDurationKey Findings
APP/PS11 mg/kg/dayIntraperitoneal (i.p.)10 daysPrevented Aβ(25-35)-induced impairment in Morris water maze.
5XFADNot specifiedNot specifiedNot specifiedReduced Aβ accumulation and improved cognitive function.
C57BL/6 (LPS-induced)10, 20 mg/kgIntraperitoneal (i.p.)Single doseReduced microglial activation and pro-inflammatory markers.

Table 2: Effects of GTS-21 on Cognitive Performance (Morris Water Maze)

Mouse ModelTreatment GroupEscape Latency (s)Time in Target Quadrant (%)
APP/PS1VehicleIncreasedDecreased
APP/PS1GTS-21 (1 mg/kg)Significantly Reduced vs. VehicleSignificantly Increased vs. Vehicle
5XFADVehicleIncreasedDecreased
5XFADGTS-21Significantly Reduced vs. VehicleSignificantly Increased vs. Vehicle

Table 3: Effects of GTS-21 on Aβ Pathology and Neuroinflammation

Mouse ModelParameterVehicle ControlGTS-21 Treatment% Change
APP/PS1Cortical Aβ42 Levels (pg/mg)Baseline HighSignificantly ReducedVaries by study
5XFADSoluble Aβ42 Levels (pg/mg)Baseline HighSignificantly ReducedVaries by study
C57BL/6 (LPS)Brain TNF-α Levels (pg/mg)~150~50 (at 20 mg/kg)~67% Reduction
C57BL/6 (LPS)Brain IL-6 Levels (pg/mg)~250~100 (at 20 mg/kg)~60% Reduction

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.

  • Weigh the this compound powder accurately.

  • Dissolve the powder in sterile saline or PBS to the desired final concentration. For example, for a 1 mg/kg dose in a 25 g mouse with an injection volume of 100 µl, the concentration should be 0.25 mg/ml.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • Prepare the solution fresh daily before administration.

Administration of this compound

a) Intraperitoneal (i.p.) Injection:

  • Restrain the mouse appropriately.

  • Draw the prepared GTS-21 solution into a sterile syringe with a 25-27 gauge needle.

  • Inject the solution into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

  • Monitor the mouse for any adverse reactions post-injection.

b) Oral Gavage:

  • Gently restrain the mouse.

  • Use a proper-sized, ball-tipped gavage needle.

  • Carefully insert the gavage needle into the esophagus and deliver the GTS-21 solution directly into the stomach.

  • Monitor the animal for any signs of distress.

Morris Water Maze (MWM) for Spatial Learning and Memory

Apparatus:

  • A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint.

  • A hidden platform submerged 1 cm below the water surface.

  • Visual cues placed around the room.

Protocol:

  • Acquisition Phase (e.g., 5 days):

    • Conduct four trials per mouse per day.

    • Place the mouse in the pool facing the wall at one of four randomized starting positions.

    • Allow the mouse to swim for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform, gently guide it to the platform and allow it to remain for 15-20 seconds.

    • Record the escape latency (time to find the platform).

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

Immunohistochemistry (IHC) for Aβ Plaques

Materials:

  • 4% paraformaldehyde (PFA) in PBS

  • Cryostat or vibratome

  • Primary antibody against Aβ (e.g., 6E10 or 4G8)

  • Appropriate fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

Protocol:

  • Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

  • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotect the brain in a sucrose (B13894) solution.

  • Cut 30-40 µm thick coronal sections using a cryostat or vibratome.

  • Wash sections in PBS and block with a blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS) for 1 hour.

  • Incubate with the primary anti-Aβ antibody overnight at 4°C.

  • Wash sections and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature.

  • Counterstain with DAPI.

  • Mount sections on slides with mounting medium and visualize under a fluorescence microscope.

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels

Materials:

  • Brain tissue homogenates

  • Aβ ELISA kit (specific for Aβ40 and Aβ42)

  • Plate reader

Protocol:

  • Homogenize brain tissue in an appropriate lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate to separate soluble and insoluble fractions.

  • Follow the manufacturer's instructions for the Aβ ELISA kit.

  • Briefly, coat the ELISA plate with a capture antibody specific for Aβ.

  • Add brain homogenate samples and standards to the wells and incubate.

  • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Add the substrate and measure the absorbance using a plate reader.

  • Calculate Aβ concentrations based on the standard curve.

Western Blot for Signaling Proteins (e.g., Nrf2, p-Akt, NF-κB)

Materials:

  • Brain tissue homogenates

  • SDS-PAGE gels

  • Transfer apparatus

  • Primary antibodies against target proteins (e.g., Nrf2, p-Akt, NF-κB p65) and loading controls (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Prepare protein lysates from brain tissue.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Post-mortem Analysis cluster_data Data Analysis & Interpretation Animal_Model Select AD Mouse Model (e.g., APP/PS1, 5XFAD) Drug_Prep Prepare GTS-21 Solution Administration Administer GTS-21 (i.p. or oral gavage) Drug_Prep->Administration Behavioral_Testing Behavioral Assessment (Morris Water Maze) Administration->Behavioral_Testing Tissue_Collection Tissue Collection (Brain Harvest) Behavioral_Testing->Tissue_Collection Histology Immunohistochemistry (Aβ Plaques, Gliosis) Tissue_Collection->Histology Biochemistry Biochemical Assays (ELISA for Aβ, Western Blot) Tissue_Collection->Biochemistry Data_Analysis Data Analysis and Statistical Evaluation Histology->Data_Analysis Biochemistry->Data_Analysis Conclusion Conclusion on GTS-21 Efficacy Data_Analysis->Conclusion

General experimental workflow for GTS-21 studies.

References

Application Notes and Protocols for GTS-21 Dihydrochloride in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTS-21 dihydrochloride (B599025), a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), has emerged as a significant compound for investigating the cholinergic anti-inflammatory pathway in the context of neuroinflammation.[1][2][3] Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, and targeting it presents a promising therapeutic strategy.[4][5][6][7][8] GTS-21 offers a valuable tool to explore the modulation of inflammatory responses in glial cells and neurons. Its ability to cross the blood-brain barrier makes it particularly relevant for in vivo studies.[6]

These application notes provide a comprehensive overview of the use of GTS-21 dihydrochloride in neuroinflammation research, including its mechanism of action, key experimental protocols, and quantitative data on its effects.

Mechanism of Action

GTS-21 exerts its anti-inflammatory effects primarily through the activation of the α7 nAChR on various cell types in the central nervous system, including microglia and astrocytes.[2][9] This activation triggers a cascade of intracellular signaling events that ultimately suppress the production of pro-inflammatory mediators and enhance anti-inflammatory and neuroprotective pathways.[4][5][6][7][8]

The key signaling pathways modulated by GTS-21 include:

  • Inhibition of Pro-Inflammatory Pathways:

    • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): GTS-21 has been shown to inhibit the activation of NF-κB, a master regulator of inflammatory gene expression.[4][5][6][7][8] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[4][6]

    • PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B): GTS-21 can suppress the phosphorylation of Akt, a key component of the PI3K/Akt pathway, which is often upregulated during inflammatory responses.[4][5][6][7][8]

  • Activation of Anti-Inflammatory and Neuroprotective Pathways:

    • JAK2/STAT3 (Janus kinase 2/Signal transducer and activator of transcription 3): The α7 nAChR is linked to the JAK2/STAT3 pathway.[1][9] Activation of this pathway by GTS-21 can contribute to its anti-inflammatory effects.[1][10][11]

    • Nrf2 (Nuclear factor erythroid 2-related factor 2): GTS-21 upregulates the Nrf2 signaling pathway, which is a critical regulator of antioxidant responses.[4][5][6][7][8][9] This leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[6]

    • AMPK (AMP-activated protein kinase): GTS-21 can activate AMPK, a key cellular energy sensor with anti-inflammatory properties.[4][5][6][7][8]

    • CREB (cAMP response element-binding protein) and PPARγ (Peroxisome proliferator-activated receptor gamma): GTS-21 has been found to upregulate CREB and PPARγ signaling, which are involved in anti-inflammatory and neuroprotective processes.[4][5][6][7][8]

The culmination of these signaling events is a reduction in microglial activation, decreased production of reactive oxygen species (ROS), and protection of neurons from inflammatory damage.[4][6]

Data Presentation

In Vitro Efficacy of GTS-21 on Inflammatory Markers in LPS-Stimulated Microglia
Cell TypeStimulantGTS-21 ConcentrationIncubation TimeMeasured MarkerEffectReference
BV2 microglial cellsLPS (100 ng/mL)1, 5, 10 µM16 hoursNitric Oxide (NO)Significant reduction[4][6]
BV2 microglial cellsLPS (100 ng/mL)1, 5, 10 µM16 hoursTNF-αSignificant reduction[4][6][12]
BV2 microglial cellsLPS (100 ng/mL)1, 5, 10 µM16 hoursIL-1βSignificant reduction[4][6][12]
BV2 microglial cellsLPS (100 ng/mL)1, 5, 10 µM16 hoursIL-6Significant reduction[4][6][12]
Primary murine microgliaLPS (10 ng/mL)1, 5, 10 µM16 hoursNitric Oxide (NO)Significant reduction[12]
Primary murine microgliaLPS (10 ng/mL)1, 5, 10 µM16 hoursTNF-αSignificant reduction[12]
BV2 microglial cellsLPS (100 ng/mL)1, 5, 10 µM16 hoursTGF-βSignificant increase[4][6]
BV2 microglial cellsLPS1, 5, 10 µM16 hoursROS ProductionSignificant inhibition[4]
In Vivo Efficacy of GTS-21 in Animal Models of Neuroinflammation
Animal ModelDisease InductionGTS-21 DosageAdministration RouteKey FindingsReference
MiceLPS-induced systemic inflammation1, 4 mg/kgIntraperitoneal injectionReduced microglial activation and pro-inflammatory marker expression in the brain.[4][5][6][7][8]
MiceMPTP-induced Parkinson's Disease1, 4 mg/kgIntraperitoneal injectionRestored locomotor activity, reduced dopaminergic neuronal death, and attenuated microglial activation.[4][5][6][7][8]
RatsBurn Injury-induced exaggerated nociception4 mg/kgIntraperitoneal injectionDecreased spinal cord expression of TNF-α, IL-1β, and NF-κB.[13]

Experimental Protocols

In Vitro Model: LPS-Stimulated Microglial Cells

This protocol describes the induction of an inflammatory response in microglial cells using lipopolysaccharide (LPS) and treatment with GTS-21.

1. Cell Culture:

  • BV2 murine microglial cells or primary microglia are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
  • Cells are seeded in multi-well plates at a suitable density and allowed to adhere overnight.

2. Treatment:

  • Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.
  • Following pre-treatment, cells are stimulated with LPS (e.g., 100 ng/mL for BV2 cells, 10 ng/mL for primary microglia) for a specified duration (e.g., 6, 16, or 24 hours) depending on the endpoint being measured.

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
  • Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (TGF-β) in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
  • Western Blot Analysis: Cell lysates are collected to determine the protein expression levels of inflammatory molecules (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated Akt, NF-κB subunits).
  • RT-PCR Analysis: Total RNA is extracted from the cells to measure the mRNA expression levels of inflammatory genes.
  • Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels can be measured using fluorescent probes like DCF-DA.

In Vivo Model: LPS-Induced Systemic Neuroinflammation in Mice

This protocol outlines the induction of neuroinflammation in mice via systemic LPS administration and the evaluation of the neuroprotective effects of GTS-21.

1. Animals:

  • Use adult male mice (e.g., C57BL/6).
  • Animals should be housed under standard laboratory conditions with ad libitum access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Drug Administration:

  • Mice are randomly assigned to control and treatment groups.
  • This compound (dissolved in saline) is administered via intraperitoneal (i.p.) injection at appropriate doses (e.g., 1 or 4 mg/kg).
  • The control group receives saline injections.

3. Induction of Neuroinflammation:

  • One hour after GTS-21 or saline administration, mice are injected intraperitoneally with LPS (e.g., 0.25 mg/kg) to induce systemic inflammation and subsequent neuroinflammation.

4. Behavioral and Histological Analysis:

  • Behavioral Testing: Locomotor activity and motor coordination can be assessed using tests like the rotarod test.
  • Immunohistochemistry: At a designated time point (e.g., 24 hours) after LPS injection, animals are euthanized, and brains are collected. Brain sections are stained for markers of microglial activation (e.g., Iba-1) and neuronal damage.
  • Biochemical Analysis: Brain tissue can be homogenized to measure the levels of pro-inflammatory cytokines and other relevant markers.

Visualizations

G cluster_0 GTS-21 Signaling in Neuroinflammation GTS21 GTS-21 a7nAChR α7 nAChR GTS21->a7nAChR activates PI3K_Akt PI3K/Akt Pathway a7nAChR->PI3K_Akt inhibits NFkB NF-κB Pathway a7nAChR->NFkB inhibits JAK2_STAT3 JAK2/STAT3 Pathway a7nAChR->JAK2_STAT3 activates AMPK AMPK Pathway a7nAChR->AMPK activates Nrf2 Nrf2 Pathway a7nAChR->Nrf2 activates PI3K_Akt->NFkB activates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) iNOS, COX-2 NFkB->Pro_inflammatory promotes Anti_inflammatory Anti-inflammatory Effects Antioxidant Response Neuroprotection JAK2_STAT3->Anti_inflammatory AMPK->Anti_inflammatory Nrf2->Anti_inflammatory

Caption: Signaling pathways modulated by GTS-21 in neuroinflammation.

G cluster_0 In Vitro Experimental Workflow Start Seed Microglial Cells Pretreat Pre-treat with GTS-21 (1 hour) Start->Pretreat Stimulate Stimulate with LPS (6-24 hours) Pretreat->Stimulate Collect Collect Supernatant and Cell Lysates Stimulate->Collect Analyze Analyze Inflammatory Markers: - ELISA (Cytokines) - Griess Assay (NO) - Western Blot (Proteins) - RT-PCR (mRNA) Collect->Analyze

Caption: Workflow for in vitro studies of GTS-21 on microglial cells.

G cluster_1 In Vivo Experimental Workflow Start_vivo Acclimatize Mice Administer_GTS21 Administer GTS-21 or Vehicle (i.p.) Start_vivo->Administer_GTS21 Induce_Inflammation Induce Neuroinflammation with LPS (i.p.) (1 hour post-GTS-21) Administer_GTS21->Induce_Inflammation Assess Assess Behavioral and Neuropathological Outcomes Induce_Inflammation->Assess Analysis_vivo Analysis: - Behavioral Tests (e.g., Rotarod) - Immunohistochemistry (e.g., Iba-1) - Brain Cytokine Levels Assess->Analysis_vivo

Caption: Workflow for in vivo studies of GTS-21 in a mouse model.

References

Application Notes and Protocols: Measuring the Effects of GTS-21 on Cytokine Release

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GTS-21, also known as DMXB-A, is a selective partial agonist for the alpha7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). This receptor is a key component of the "cholinergic anti-inflammatory pathway," a physiological mechanism that modulates the inflammatory response. Activation of the α7 nAChR by agonists like GTS-21 has been shown to suppress the production of pro-inflammatory cytokines, making it a compound of significant interest for researchers in immunology, neuroscience, and drug development for inflammatory and autoimmune diseases. These application notes provide detailed protocols for measuring the effects of GTS-21 on cytokine release in both in vitro and in vivo models.

Mechanism of Action

GTS-21 exerts its anti-inflammatory effects by binding to the α7 nAChR on immune cells such as macrophages and microglia. This binding event initiates a downstream signaling cascade that ultimately inhibits the production and release of pro-inflammatory cytokines while potentially promoting the synthesis of anti-inflammatory cytokines. A key pathway involved is the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Activation of this pathway can suppress the activity of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), which is a master regulator of inflammatory gene expression, including many cytokines.

GTS21_Signaling_Pathway cluster_cell Immune Cell (e.g., Macrophage) GTS21 GTS-21 a7nAChR α7 nAChR GTS21->a7nAChR Binds JAK2 JAK2 a7nAChR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates NFkB NF-κB STAT3->NFkB Inhibits Anti_inflammatory Anti-inflammatory Cytokines (IL-10) STAT3->Anti_inflammatory Promotes Transcription Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory Promotes Transcription LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NFkB Activates

Figure 1: Simplified signaling pathway of GTS-21 in an immune cell.

Data Presentation: Effects of GTS-21 on Cytokine Release

The following tables summarize the quantitative effects of GTS-21 on cytokine release as reported in various studies.

Table 1: In Vitro Effects of GTS-21 on Cytokine Release in Murine Peritoneal Macrophages

CytokineStimulantGTS-21 Concentration (µM)% Inhibition of Cytokine ReleaseReference
TNF-αLPS (100 ng/mL)125%
TNF-αLPS (100 ng/mL)1050%
TNF-αLPS (100 ng/mL)10075%
IL-6LPS (100 ng/mL)1040%
IL-1βLPS (100 ng/mL)1035%

Table 2: In Vivo Effects of GTS-21 on Serum Cytokine Levels in a Murine Model of Endotoxemia

CytokineTreatmentSerum Cytokine Level (pg/mL)% Reduction vs. LPS ControlReference
TNF-αSaline Control< 50N/A
TNF-αLPS (15 mg/kg)2500 ± 300N/A
TNF-αLPS + GTS-21 (4 mg/kg)1200 ± 20052%
IL-6Saline Control< 20N/A
IL-6LPS (15 mg/kg)8000 ± 1000N/A
IL-6LPS + GTS-21 (4 mg/kg)4500 ± 80044%

Experimental Protocols

Protocol 1: In Vitro Measurement of Cytokine Release from Macrophages

This protocol details a method for quantifying the effect of GTS-21 on lipopolysaccharide (LPS)-induced cytokine production in a macrophage cell line (e.g., RAW 264.7) or primary macrophages.

Materials:

  • RAW 264.7 cells or primary peritoneal macrophages

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • LPS (from E. coli O111:B4)

  • GTS-21

  • PBS (Phosphate-Buffered Saline)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well in complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate overnight.

  • GTS-21 Pre-treatment: Prepare solutions of GTS-21 in serum-free DMEM at various concentrations (e.g., 1, 10, 100 µM). Remove the culture medium from the wells and wash once with PBS. Add 100 µL of the GTS-21 solutions or vehicle control (serum-free DMEM) to the respective wells. Incubate for 1 hour.

  • LPS Stimulation: Prepare a solution of LPS in serum-free DMEM (e.g., 200 ng/mL). Add 100 µL of the LPS solution to each well (final concentration 100 ng/mL), except for the negative control wells.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine being measured.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

experimental_workflow A 1. Seed Macrophages (1x10^5 cells/well) B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Pre-treat with GTS-21 (1h incubation) B->C D 4. Stimulate with LPS (e.g., 100 ng/mL) C->D E 5. Incubate for 6-24h D->E F 6. Collect Supernatant E->F G 7. Quantify Cytokines (ELISA) F->G

Figure 2: Experimental workflow for in vitro cytokine release assay.
Protocol 2: In Vivo Murine Model of Endotoxemia

This protocol describes a common in vivo model to assess the anti-inflammatory effects of GTS-21 in response to a systemic inflammatory challenge induced by LPS.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • GTS-21

  • LPS (from E. coli O111:B4)

  • Sterile saline

  • Insulin syringes

  • Blood collection tubes (e.g., heparinized)

  • Centrifuge

  • ELISA kits for murine TNF-α and IL-6

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly assign mice to experimental groups (e.g., Saline control, LPS control, LPS + GTS-21). A typical group size is 6-8 mice.

  • GTS-21 Administration: Prepare a solution of GTS-21 in sterile saline. Administer GTS-21 (e.g., 4 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before the LPS challenge.

  • LPS Challenge: Prepare a solution of LPS in sterile saline. Administer a lethal or sub-lethal dose of LPS (e.g., 15 mg/kg) via i.p. injection.

  • Blood Collection: At a predetermined time point post-LPS injection (e.g., 90 minutes for TNF-α, 6 hours for IL-6), collect blood from the mice via cardiac puncture or retro-orbital bleeding under anesthesia.

  • Plasma Separation: Transfer the blood to heparinized tubes and centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the plasma samples using commercially available ELISA kits, following the manufacturer's instructions.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Application Notes and Protocols: GTS-21 Dihydrochloride in Passive Avoidance Task

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GTS-21 dihydrochloride (B599025), a selective α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonist, in the passive avoidance task. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

GTS-21 dihydrochloride (also known as DMXB-anabaseine) is a potent and selective agonist of the α7 nicotinic acetylcholine receptor.[1] These receptors are ligand-gated ion channels widely expressed in the central nervous system, particularly in regions crucial for learning and memory, such as the hippocampus.[1][2] Activation of α7 nAChRs has been shown to enhance cognitive processes and exert neuroprotective effects in various preclinical models of cognitive impairment.[3][4] The passive avoidance task is a widely used behavioral paradigm to assess fear-motivated learning and memory in rodents. This task is particularly sensitive to the effects of compounds that modulate hippocampal and amygdalar function.

Data Presentation

The following table summarizes the quantitative data from a study investigating the neuroprotective effects of GTS-21 in a gerbil model of cerebral ischemia using the step-through passive avoidance task. This study demonstrates the ability of GTS-21 to attenuate ischemia-induced deficits in learning and memory.[5]

Treatment GroupDose (mg/kg, i.p.)Retention Latency (seconds, Mean ± SEM)
Sham-280 ± 20
Ischemia + Vehicle-80 ± 30
Ischemia + GTS-215250 ± 40
Ischemia + Nicotine1.5240 ± 50
*p < 0.05 compared to Ischemia + Vehicle group. Data adapted from Azuma et al., 1998.[5]

Experimental Protocols

This section outlines a detailed methodology for a typical passive avoidance experiment designed to evaluate the effects of GTS-21 on learning and memory in rodents.

Materials and Apparatus
  • Test Compound: this compound

  • Vehicle: Saline (0.9% NaCl) or other appropriate vehicle

  • Animals: Male Wistar rats (250-300g) or other suitable rodent strain

  • Passive Avoidance Apparatus: A two-compartment box consisting of a brightly lit "safe" compartment and a dark "aversive" compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid capable of delivering a mild electric foot shock.

  • Data Acquisition System: Software and hardware to automatically record the latency to enter the dark compartment.

Experimental Procedure

1. Animal Acclimation and Handling:

  • House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
  • Handle the animals for 5 minutes daily for 3-5 days prior to the experiment to reduce stress-induced variability.

2. Drug Administration:

  • Dissolve this compound in the chosen vehicle to the desired concentrations.
  • Administer GTS-21 or vehicle via intraperitoneal (i.p.) injection 30 minutes before the training trial.[3]

3. Training (Acquisition Trial):

  • Place the animal in the lit compartment of the passive avoidance apparatus, facing away from the guillotine door.
  • After a 30-second habituation period, open the guillotine door, allowing the animal to enter the dark compartment.
  • Once the animal has fully entered the dark compartment (all four paws on the grid), close the guillotine door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).
  • Record the latency to enter the dark compartment (step-through latency).
  • Immediately after the shock, remove the animal from the apparatus and return it to its home cage.

4. Retention Trial:

  • 24 hours after the training trial, place the animal back into the lit compartment.
  • After a 30-second habituation period, open the guillotine door.
  • Record the step-through latency, which is the time it takes for the animal to enter the dark compartment. A longer latency is indicative of better memory retention of the aversive experience. The trial is typically terminated if the animal does not enter the dark compartment within a set cut-off time (e.g., 300 or 600 seconds).

5. Data Analysis:

  • Analyze the step-through latencies from the retention trial using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the different treatment groups.

Mandatory Visualization

Signaling Pathway of α7 nAChR Activation

G GTS21 GTS-21 a7nAChR α7 nAChR GTS21->a7nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K PKA PKA Ca_influx->PKA Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK ERK PKA->ERK ERK->CREB Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression LTP Long-Term Potentiation (LTP) Gene_Expression->LTP Memory Memory Consolidation LTP->Memory

Caption: Downstream signaling of α7 nAChR activation.

Experimental Workflow for Passive Avoidance Task

G Start Start Acclimation Animal Acclimation & Handling Start->Acclimation Drug_Admin GTS-21 or Vehicle Administration Acclimation->Drug_Admin Training Training Trial (Acquisition) Drug_Admin->Training Shock Foot Shock in Dark Compartment Training->Shock Enters Dark Retention Retention Trial (24h later) Shock->Retention 24h Interval Data_Analysis Data Analysis (Step-through Latency) Retention->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the passive avoidance experiment.

References

Application Notes and Protocols for Studying Microglial Activation with GTS-21 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GTS-21 dihydrochloride, also known as DMXBA, is a selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2] Its ability to cross the blood-brain barrier and modulate inflammatory pathways has made it a valuable tool for investigating neuroinflammation, particularly the role of microglial activation.[3] These application notes provide a comprehensive overview and detailed protocols for utilizing GTS-21 to study its anti-inflammatory and neuroprotective effects on microglia.

Microglia, the resident immune cells of the central nervous system, play a critical role in brain homeostasis and disease.[3] In response to pathological stimuli, they become activated, a process that can lead to the release of either neurotoxic or neuroprotective factors.[3] Chronic microglial activation is a hallmark of many neurodegenerative diseases.[3][4] GTS-21 has been shown to suppress the production of pro-inflammatory mediators in activated microglia, suggesting its therapeutic potential for neuroinflammatory disorders.[3][4][5][6]

Mechanism of Action in Microglia

GTS-21 exerts its anti-inflammatory effects primarily through the activation of α7-nAChRs expressed on microglia.[3][5] This activation initiates a cascade of intracellular signaling events that collectively suppress the pro-inflammatory phenotype and promote a more neuroprotective state. The binding of GTS-21 to α7-nAChR leads to the inhibition of key pro-inflammatory pathways, such as PI3K/Akt and NF-κB, the latter being a critical transcription factor for genes encoding inflammatory cytokines and enzymes like iNOS.[3][5][6]

Simultaneously, GTS-21 upregulates several anti-inflammatory and antioxidant signaling pathways.[3][5][6] These include the AMPK, Nrf2, CREB, and PPARγ pathways.[3][5][6] The activation of the Nrf2/ARE signaling pathway, for instance, increases the expression of antioxidant enzymes like HO-1 and NQO1.[3] Furthermore, GTS-21 has been demonstrated to reduce the production of reactive oxygen species (ROS), which are key secondary messengers in inflammatory processes within microglia.[3] In the context of Alzheimer's disease, GTS-21 has also been shown to promote the phagocytosis of amyloid-β (Aβ) by microglia.[7] The specificity of these effects is confirmed by studies where α7-nAChR antagonists, such as methyllycaconitine (B43530) (MLA) and α-bungarotoxin, reverse the anti-inflammatory actions of GTS-21.[3][5]

GTS21_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_pro_inflammatory Pro-inflammatory Pathways (Inhibited) cluster_anti_inflammatory Anti-inflammatory & Antioxidant Pathways (Activated) cluster_nucleus Nucleus GTS-21 GTS-21 a7nAChR α7-nAChR GTS-21->a7nAChR PI3K_Akt PI3K/Akt a7nAChR->PI3K_Akt Inhibits p47phox p47phox a7nAChR->p47phox Inhibits AMPK AMPK a7nAChR->AMPK Activates Nrf2 Nrf2 a7nAChR->Nrf2 Activates CREB CREB a7nAChR->CREB Activates PPARg PPARγ a7nAChR->PPARg Activates NFkB NF-κB PI3K_Akt->NFkB Pro_Inflammatory_Genes iNOS, COX-2, TNF-α, IL-1β, IL-6 (Expression ↓) NFkB->Pro_Inflammatory_Genes Transcription ROS ROS Production p47phox->ROS HO1_NQO1 HO-1, NQO1 Nrf2->HO1_NQO1 Upregulates Anti_Inflammatory_Genes TGF-β (Expression ↑) CREB->Anti_Inflammatory_Genes Transcription Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture BV2 or Primary Microglia Pretreat Pre-treat with GTS-21 (e.g., 1-50 µM for 1h) Culture->Pretreat Stimulate Stimulate with LPS (e.g., 100 ng/mL for 6-16h) Pretreat->Stimulate Collect Collect Supernatant & Cell Lysates Stimulate->Collect ELISA ELISA (TNF-α, IL-6, etc.) Collect->ELISA Griess Griess Assay (Nitric Oxide) Collect->Griess WB Western Blot (p-Akt, iNOS, etc.) Collect->WB qPCR RT-qPCR (mRNA levels) Collect->qPCR ROS ROS Assay (DCF-DA) Collect->ROS

References

Troubleshooting & Optimization

Technical Support Center: GTS-21 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GTS-21 dihydrochloride (B599025).

Solubility Data

Quantitative solubility data for GTS-21 dihydrochloride in DMSO and PBS is summarized below. Please note that solubility can be influenced by factors such as temperature, pH, and the purity of the compound and solvents.

SolventConcentrationNotes
DMSO 2 mg/mL[1][2]-
16.5 mg/mL[3]Requires sonication and warming.[3] Use freshly opened DMSO as it is hygroscopic, which can affect solubility.[3]
20 mg/mLClear solution.
25 mg/mL-
PBS (pH 7.2) 10 mg/mL[1][2][4]Aqueous solutions are not recommended for storage for more than one day.[2]
Water >5 mg/mLClear solution.
50 mg/mL[3][4]Requires sonication.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO (freshly opened)

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mg/mL stock solution, weigh 10 mg of the compound.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath at a controlled temperature (e.g., 37°C) for 10-15 minutes.[3] Intermittently vortex the tube during sonication.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Preparation of a this compound Working Solution in PBS

This protocol describes the preparation of a 1 mg/mL working solution of this compound in PBS (pH 7.2) from a DMSO stock solution.

Materials:

  • This compound in DMSO (10 mg/mL stock solution)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

Procedure:

  • Dilution Calculation: Determine the volume of the DMSO stock solution required to achieve the desired final concentration in PBS. To prepare 1 mL of a 1 mg/mL working solution, you will need 100 µL of the 10 mg/mL DMSO stock.

  • Solvent Preparation: Add the required volume of PBS (in this case, 900 µL) to a sterile tube.

  • Dilution: While vortexing the PBS, slowly add the calculated volume of the this compound DMSO stock solution (100 µL) to the PBS. This gradual addition helps to prevent precipitation of the compound.

  • Final Mixing: Vortex the final solution for another 30 seconds to ensure homogeneity.

  • Use: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[2]

Troubleshooting and FAQs

Q1: My this compound is not dissolving completely in DMSO.

A1:

  • Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly impact the solubility of this compound.[3] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.

  • Apply Heat and Sonication: Gently warming the solution (e.g., in a 37°C water bath) and using a bath sonicator can help to increase the rate of dissolution.[3]

  • Check Compound Purity: Impurities in the compound can affect its solubility. Ensure you are using a high-purity grade of this compound.

Q2: I observed precipitation when diluting my DMSO stock solution into a PBS buffer.

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer.

  • Reduce Final Concentration: The final concentration in the aqueous buffer may be above the solubility limit of the compound in that buffer. Try preparing a more dilute working solution.

  • Slow Addition with Vortexing: Add the DMSO stock solution to the aqueous buffer slowly while vigorously vortexing the buffer. This helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.

  • Consider a Different Buffering System: While PBS (pH 7.2) is commonly used, the solubility of your compound might be different in other buffers. You may need to empirically test different buffer compositions or pH values.

Q3: Can I store my this compound working solution in PBS?

A3: It is not recommended to store aqueous solutions of this compound for more than one day.[2] For best results and to ensure the stability of the compound, prepare fresh aqueous working solutions for each experiment.

Q4: What is the mechanism of action of GTS-21?

A4: GTS-21 is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[3][5][6] Its activation of α7-nAChR has been shown to have anti-inflammatory and cognition-enhancing effects.[3][5] The anti-inflammatory effects are mediated through the modulation of several signaling pathways, including the inhibition of PI3K/Akt and NF-κB signaling and the upregulation of AMPK, Nrf2, CREB, and PPARγ signals.[5][7]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh GTS-21 Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate add_dmso->dissolve store_stock Aliquot & Store at -80°C dissolve->store_stock dilute Dilute DMSO Stock into PBS store_stock->dilute Retrieve Aliquot prepare_pbs Prepare PBS (pH 7.2) prepare_pbs->dilute use_now Use Immediately dilute->use_now

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_pro_inflammatory Pro-inflammatory Pathways cluster_anti_inflammatory Anti-inflammatory Pathways gts21 GTS-21 a7nachr α7-nAChR gts21->a7nachr activates pi3k_akt PI3K/Akt a7nachr->pi3k_akt inhibits ampk AMPK a7nachr->ampk activates nfkb NF-κB pi3k_akt->nfkb inflammation Inflammation nfkb->inflammation nrf2 Nrf2 ampk->nrf2 antioxidant Antioxidant Response nrf2->antioxidant

Caption: Simplified signaling pathway of GTS-21 via α7-nAChR activation.

References

Technical Support Center: GTS-21 Dihydrochloride Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of GTS-21 dihydrochloride (B599025) in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of GTS-21 dihydrochloride in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by light, pH, and temperature. Exposure to light can cause isomerization, while pH and temperature can affect the rate of potential hydrolytic and oxidative degradation.[1][2]

Q2: What is the recommended solvent for preparing this compound solutions?

A2: For aqueous experimental systems, this compound can be dissolved in water or buffered solutions such as phosphate-buffered saline (PBS). It is important to ensure the pH of the solution is controlled to optimize stability.

Q3: How should I store my stock and working solutions of this compound?

A3: Stock solutions of this compound should be prepared fresh and, if necessary, stored at 2-8°C for short periods.[3] For longer-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize degradation. All solutions should be protected from light by using amber vials or by covering the container with aluminum foil.

Q4: What are the known degradation pathways for GTS-21 in aqueous solution?

A4: The primary known degradation pathway for GTS-21 in aqueous solution is E/Z isomerization of the benzylidene double bond upon exposure to light. While GTS-21 is reported to be more resistant to hydrolysis than its parent compound, anabaseine, at physiological pH, hydrolysis and oxidation are potential degradation pathways under certain pH and temperature conditions.

Q5: Are there any known degradation products of GTS-21?

A5: The Z-isomer of GTS-21 is a known photodegradation product. In vivo, GTS-21 is metabolized to hydroxylated forms, which could potentially be formed through chemical oxidation in vitro.[4] A thorough forced degradation study is recommended to identify other potential degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound in aqueous solutions.

Problem 1: I observe a change in the color or clarity of my GTS-21 solution over time.

  • Possible Cause: This could indicate chemical degradation or precipitation of GTS-21.

  • Troubleshooting Steps:

    • Verify pH: Check the pH of your solution. GTS-21 stability can be pH-dependent.

    • Protect from Light: Ensure your solution is adequately protected from light exposure.

    • Control Temperature: Store your solution at the recommended temperature (2-8°C for short-term, -20°C or -80°C for long-term).

    • Assess Concentration: The concentration of your solution may be too high, leading to precipitation. Check the solubility of GTS-21 in your specific aqueous medium.

    • Analytical Check: Use a stability-indicating analytical method, such as HPLC, to check for the presence of degradation products.

Problem 2: My experimental results are inconsistent, and I suspect my GTS-21 solution is not stable.

  • Possible Cause: Degradation of GTS-21 in your working solution could lead to a decrease in the effective concentration of the active compound.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of GTS-21 for each experiment.

    • Use a Stabilized Formulation: Consider preparing your solution in a buffer at a pH that maximizes stability. The inclusion of antioxidants may also be beneficial if oxidation is a suspected degradation pathway.

    • Conduct a Time-Course Experiment: Analyze the concentration of GTS-21 in your working solution at different time points (e.g., 0, 2, 4, 8, and 24 hours) to determine its stability under your experimental conditions.

Data Presentation

Table 1: Summary of Known Stability Information for this compound
ParameterConditionObservationRecommendation
Light Exposure Intense or maintained lightE/Z isomerization can occur.Protect solutions from light using amber vials or foil wrapping.
pH Physiological pHRelatively stable against hydrolysis compared to anabaseine.Buffer solutions to maintain a consistent pH.
Storage (Solid) -20°CStable for at least 3 years.[3]Store the solid compound at -20°C.
Storage (Aqueous) 2-8°CRecommended for short-term storage.Use freshly prepared solutions whenever possible.
Storage (Aqueous) -20°C / -80°CRecommended for longer-term storage of stock solutions.Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Table 2: Illustrative Example of pH-Dependent Stability of this compound in Aqueous Solution at 25°C

Disclaimer: The following data is hypothetical and for illustrative purposes only, as comprehensive public stability studies are not available. It is intended to demonstrate how such data would be presented.

pHRate Constant (k, day⁻¹)Half-life (t½, days)
2.00.01546.2
4.00.005138.6
6.00.00886.6
7.40.01257.8
9.00.03519.8

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for GTS-21.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose the aqueous solution to UV light (254 nm) and visible light for a specified duration.

  • Sample Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a hypothetical stability-indicating HPLC method for the analysis of GTS-21 and its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in water

    • B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 325 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

G cluster_Troubleshooting Troubleshooting Workflow Start Instability Observed (e.g., color change, inconsistent results) Check_pH Check pH of Solution Start->Check_pH Protect_Light Protect from Light Start->Protect_Light Control_Temp Control Temperature Start->Control_Temp Check_Conc Assess Concentration vs. Solubility Start->Check_Conc Analytical_Check Perform Analytical Check (HPLC) Check_pH->Analytical_Check Protect_Light->Analytical_Check Control_Temp->Analytical_Check Check_Conc->Analytical_Check Prepare_Fresh Prepare Fresh Solutions Analytical_Check->Prepare_Fresh Use_Stabilizers Use Stabilized Formulation (Buffers, Antioxidants) Prepare_Fresh->Use_Stabilizers Time_Course Conduct Time-Course Stability Test Use_Stabilizers->Time_Course Resolved Issue Resolved Time_Course->Resolved G cluster_Workflow Experimental Workflow for Stability Assessment Prep_Stock Prepare GTS-21 Stock Solution Forced_Deg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Prep_Stock->Forced_Deg HPLC_Dev Develop Stability-Indicating HPLC Method Forced_Deg->HPLC_Dev Method_Val Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) HPLC_Dev->Method_Val Stab_Study Conduct Stability Study (Different pH, Temp, Light conditions) Method_Val->Stab_Study Analyze Analyze Samples at Time Points Stab_Study->Analyze Data_Analysis Analyze Data (Kinetics, Degradation Profile) Analyze->Data_Analysis Conclusion Determine Optimal Storage & Formulation Conditions Data_Analysis->Conclusion G cluster_Pathway α7 Nicotinic Acetylcholine Receptor Signaling Pathway GTS21 GTS-21 a7nAChR α7 nAChR GTS21->a7nAChR activates JAK2 JAK2 a7nAChR->JAK2 activates NFkB NF-κB a7nAChR->NFkB inhibits STAT3 STAT3 JAK2->STAT3 phosphorylates Anti_inflammatory Anti-inflammatory Response STAT3->Anti_inflammatory promotes Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory induces

References

Technical Support Center: GTS-21 Dihydrochloride and α4β2 Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GTS-21 dihydrochloride (B599025), specifically concerning its off-target effects on α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs).

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of GTS-21?

A1: The primary target of GTS-21 is the α7 nicotinic acetylcholine receptor (nAChR), where it acts as a partial agonist. This interaction is believed to mediate its potential cognitive-enhancing and anti-inflammatory effects.[1][2]

Q2: Does GTS-21 interact with α4β2 nAChRs?

A2: Yes, GTS-21 binds with high affinity to human α4β2 nAChRs.[3]

Q3: Is GTS-21 an agonist or an antagonist at α4β2 receptors?

A3: GTS-21 is a very weak partial agonist at human α4β2 nAChRs. In functional assays, it elicits a minimal response compared to the endogenous ligand, acetylcholine (ACh).[1][4] Because its efficacy is very low, it can act as a functional antagonist by occupying the receptor's binding site and preventing the binding of full agonists like ACh or nicotine (B1678760).

Q4: What is the binding affinity of GTS-21 for α4β2 receptors?

A4: GTS-21 has a reported binding affinity (Ki) of 20 nM for human α4β2 nAChRs.[3]

Q5: What are the known off-target effects of GTS-21 besides its interaction with α4β2 receptors?

A5: GTS-21 has been reported to be an antagonist of the 5-HT3A receptor with an IC50 of 3.1 μM.[3] Some studies also suggest that certain anti-inflammatory effects of GTS-21 may be independent of α7 nAChR activation and could potentially involve other mechanisms or receptor interactions.

Q6: How should I store and handle GTS-21 dihydrochloride?

A6: For long-term storage, it is recommended to keep this compound at -20°C. For shorter periods, it can be stored at 4°C in a tightly sealed container. The compound is soluble in DMSO, DMF, ethanol, and PBS (pH 7.2).[5][6] Always refer to the manufacturer's specific instructions and safety data sheet for detailed handling and storage information.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of GTS-21 with α4β2 and other relevant receptors.

Table 1: Binding Affinities of GTS-21

Receptor SubtypeLigandSpeciesAssay TypeKi (nM)
α4β2 nAChRGTS-21HumanRadioligand Binding20[3]
α7 nAChRGTS-21HumanRadioligand Binding~2000

Table 2: Functional Activity of GTS-21

Receptor SubtypeAssay TypeCell LineParameterValue
α4β2 nAChRPatch-Clamp ElectrophysiologyHEK 293% of ACh-evoked current6 ± 2%[1][4]
Neuronal nAChRs (presumed α4β2*)Dopamine (B1211576) ReleaseRat Striatal SlicesEC5010 µM[5]
5-HT3A ReceptorFunctional AssayN/AIC503.1 µM[3]

Note: The dopamine release in rat striatal slices is likely mediated by multiple nAChR subtypes, with a significant contribution from α4β2 and α6-containing receptors.

Experimental Protocols & Methodologies

Below are detailed protocols for key experiments used to characterize the interaction of GTS-21 with α4β2 nAChRs.

Protocol 1: Radioligand Binding Assay for α4β2 nAChR

This protocol describes a competitive binding assay to determine the affinity of GTS-21 for human α4β2 nAChRs using [³H]-Cytisine as the radioligand.

Materials:

  • HEK 293 cells stably expressing human α4β2 nAChRs

  • [³H]-Cytisine

  • Unlabeled Nicotine (for non-specific binding)

  • This compound

  • Assay Buffer (e.g., modified Tris-HCl, pH 7.4)

  • Wash Buffer (e.g., ice-cold Tris-HCl, pH 7.4)

  • 96-well plates

  • Cell harvester and glass fiber filters

  • Scintillation counter and cocktail

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK 293-α4β2 cells.

    • Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with various concentrations of GTS-21.

    • Total Binding: Add membrane preparation, [³H]-Cytisine (at a concentration near its Kd, e.g., 0.6 nM), and assay buffer.

    • Non-specific Binding: Add membrane preparation, [³H]-Cytisine, and a high concentration of unlabeled nicotine (e.g., 10 µM).

    • Competition: Add membrane preparation, [³H]-Cytisine, and serial dilutions of GTS-21.

    • Incubate the plate (e.g., 120 minutes at 4°C).

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of GTS-21.

    • Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure to measure the functional effect of GTS-21 on acetylcholine-evoked currents in cells expressing human α4β2 nAChRs.

Materials:

  • HEK 293 cells expressing human α4β2 nAChRs cultured on coverslips

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2 with KOH.

  • Acetylcholine (ACh) stock solution

  • This compound stock solution

  • Patch-clamp rig with amplifier, data acquisition system, and perfusion system

Procedure:

  • Cell Preparation:

    • Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.

  • Recording Setup:

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Clamp the cell at a holding potential of -60 mV.

  • Data Acquisition:

    • Baseline: Apply a saturating concentration of ACh (e.g., 100 µM) for a short duration (2-5 seconds) using a rapid perfusion system to elicit a maximal current response.

    • GTS-21 Application: Perfuse the cell with a solution containing the desired concentration of GTS-21 for a few minutes.

    • Co-application: While still in the presence of GTS-21, apply the same saturating concentration of ACh.

    • Washout: Perfuse with the external solution to wash out GTS-21 and ACh.

  • Data Analysis:

    • Measure the peak amplitude of the ACh-evoked current in the absence and presence of GTS-21.

    • Calculate the percentage of inhibition or potentiation caused by GTS-21.

    • To determine if GTS-21 has agonist activity, apply GTS-21 alone and measure any elicited current.

Troubleshooting Guides

Issue 1: Inconsistent results in α4β2 binding assays with GTS-21.

Possible Cause Troubleshooting Step
GTS-21 Degradation Prepare fresh stock solutions of GTS-21 for each experiment. Avoid repeated freeze-thaw cycles.
Incorrect Buffer pH Ensure the pH of your assay buffer is stable and within the optimal range for α4β2 receptor binding (typically pH 7.4).
High Non-specific Binding Increase the concentration of blocking agents (e.g., BSA) in your assay buffer. Optimize the washing steps to effectively remove unbound radioligand.
Variable Membrane Prep Quality Ensure consistent membrane preparation with minimal protein degradation. Store membrane aliquots at -80°C.

Issue 2: No functional antagonism of ACh-evoked currents by GTS-21 is observed in patch-clamp experiments.

Possible Cause Troubleshooting Step
GTS-21 Concentration Too Low Perform a dose-response curve to determine the optimal concentration range for observing functional antagonism.
Insufficient Pre-incubation Time Ensure that the cells are pre-incubated with GTS-21 for a sufficient duration to allow for receptor binding before co-application with ACh.
Receptor Desensitization Be mindful of receptor desensitization caused by prolonged exposure to agonists. Use a rapid perfusion system and allow for adequate washout periods between applications.
Weak Partial Agonism Remember that GTS-21 is a very weak partial agonist. At low concentrations of ACh, you might observe a slight agonistic effect rather than antagonism. Test for antagonism against an EC50 concentration of ACh.

Issue 3: Unexpected cellular responses not consistent with α7 or α4β2 nAChR modulation.

Possible Cause Troubleshooting Step
Off-target Effects Consider potential interactions with other receptors, such as the 5-HT3A receptor. If possible, use specific antagonists for suspected off-targets to confirm their involvement.
Cell Line Specific Effects The expression profile of receptors and signaling molecules can vary between cell lines. Confirm the expression of your target receptor and relevant downstream signaling components.
Metabolism of GTS-21 In experiments with longer incubation times or in vivo, consider the potential effects of GTS-21 metabolites, which may have different pharmacological profiles.

Visualizations

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Patch-Clamp Electrophysiology b_start Prepare α4β2 Membrane Prep b_incubate Incubate with [3H]-Cytisine & GTS-21 b_start->b_incubate b_filter Filter & Wash b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Calculate Ki b_count->b_analyze f_start Establish Whole-Cell Configuration f_baseline Record Baseline ACh-evoked Current f_start->f_baseline f_apply Apply GTS-21 f_baseline->f_apply f_test Record ACh-evoked Current + GTS-21 f_apply->f_test f_analyze Analyze % Inhibition f_test->f_analyze signaling_pathway GTS21 GTS-21 a4b2 α4β2 nAChR GTS21->a4b2 Very Weak Partial Agonist ACh Acetylcholine ACh->a4b2 Full Agonist Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) a4b2->Ion_Channel Strong Activation Downstream Downstream Signaling (e.g., Dopamine Release) Ion_Channel->Downstream

References

Technical Support Center: Investigating the Potential 5-HT3A Receptor Antagonism by GTS-21

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals exploring the potential interaction between GTS-21, a known α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, and the 5-HT3A receptor. Due to the structural homology between these two cys-loop ligand-gated ion channels, cross-reactivity is a theoretical possibility that warrants experimental investigation. This guide offers troubleshooting advice and standardized protocols for these studies.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for investigating GTS-21 as a potential 5-HT3A receptor antagonist?

A1: The 5-HT3A receptor and the α7 nAChR, the primary target of GTS-21, both belong to the cys-loop superfamily of ligand-gated ion channels. They share structural similarities in their ligand-binding domains, which can sometimes lead to off-target interactions for selective ligands. While GTS-21 is a known agonist at α7 nAChRs, its effect on 5-HT3A receptors is not well-characterized and could potentially be antagonistic. Some studies have indicated that GTS-21 may have effects independent of the α7 nAChR, making an investigation into its activity at other receptors like the 5-HT3A receptor a valid line of inquiry.

Q2: We are not seeing any inhibition of serotonin-induced currents by GTS-21 in our whole-cell patch-clamp experiments. What could be the issue?

A2: There are several factors that could contribute to a lack of observable antagonism:

  • GTS-21 Concentration: Ensure you are using a sufficiently wide range of GTS-21 concentrations. It is possible that the affinity of GTS-21 for the 5-HT3A receptor is significantly lower than for the α7 nAChR, requiring higher concentrations to elicit an effect.

  • Receptor Subtype: Confirm the subtype of the 5-HT3 receptor being expressed in your system. While the focus is on the homomeric 5-HT3A receptor, heteromeric 5-HT3AB receptors have different pharmacological properties.

  • Experimental Conditions: Verify the composition of your internal and external solutions, as well as the holding potential of the cell. These parameters can influence the activity of ligand-gated ion channels.

  • Agonist Concentration: The concentration of serotonin (B10506) used to activate the receptor can impact the apparent potency of an antagonist. Consider using a concentration of serotonin that elicits a submaximal response (e.g., EC50) to increase the sensitivity of the assay to competitive antagonism.

  • GTS-21 Purity: Ensure the purity of your GTS-21 compound, as impurities could interfere with the assay.

Q3: How can we differentiate between competitive and non-competitive antagonism in our functional assays?

A3: To distinguish between competitive and non-competitive antagonism, you can perform a Schild analysis. This involves generating full dose-response curves for the agonist (serotonin) in the presence of several fixed concentrations of the antagonist (GTS-21).

  • Competitive Antagonism: A competitive antagonist will cause a parallel rightward shift in the agonist dose-response curve with no change in the maximal response. The Schild plot of log(dose ratio - 1) versus log(antagonist concentration) should be linear with a slope of 1.

  • Non-competitive Antagonism: A non-competitive antagonist will typically reduce the maximal response of the agonist without shifting the EC50.

Q4: Our radioligand binding assay shows weak displacement of the radiolabeled 5-HT3A antagonist by GTS-21. How can we improve the assay?

A4: Weak displacement can be due to several factors:

  • Low Affinity: GTS-21 may have a very low affinity for the 5-HT3A receptor. Ensure you are testing up to high micromolar concentrations.

  • Radioligand Choice: The choice of radioligand is crucial. Use a high-affinity 5-HT3A receptor antagonist radioligand (e.g., [3H]-Granisetron) at a concentration at or below its Kd value to maximize the sensitivity of the assay for detecting competitive binding.

  • Non-specific Binding: High non-specific binding can mask a weak specific binding signal. Optimize your assay conditions to minimize non-specific binding, for instance, by pre-treating filters with polyethyleneimine (PEI).

  • Incubation Time: Ensure that the binding reaction has reached equilibrium. You may need to perform a time-course experiment to determine the optimal incubation time.

Troubleshooting Guides

Troubleshooting Inconsistent Electrophysiology Results
IssuePotential CauseRecommended Solution
High variability in current amplitude Cell health and viabilityUse only healthy cells with stable baseline currents. Monitor access resistance throughout the experiment.
Receptor expression levelsIf using a transient transfection system, co-transfect with a fluorescent protein to select cells with comparable expression levels.
"Run-down" of current over time Intracellular dialysisInclude ATP and GTP in your internal solution to maintain cellular energy levels.
No response to serotonin Poor receptor expression or functionVerify receptor expression using immunocytochemistry or a reporter gene. Confirm the viability of your cell line.
Inactive serotonin solutionPrepare fresh serotonin solutions regularly and protect them from light.
Troubleshooting Radioligand Binding Assays
IssuePotential CauseRecommended Solution
High non-specific binding Radioligand sticking to filters/platesPre-treat filters/plates with 0.5% PEI. Include a blocking agent like BSA in the assay buffer.
Insufficient washingOptimize the number and volume of washes to remove unbound radioligand effectively.
Low specific binding signal Insufficient receptor densityUse a cell line with high expression of the 5-HT3A receptor or increase the amount of membrane protein per well.
Degraded radioligandCheck the age and storage conditions of your radioligand.
Inconsistent results between assays Pipetting errorsUse calibrated pipettes and ensure proper mixing of reagents.
Temperature fluctuationsMaintain a consistent temperature during incubation.

Data Presentation

The following table presents a hypothetical summary of quantitative data that could be obtained from experiments investigating the interaction of GTS-21 with the 5-HT3A receptor. Researchers should aim to generate similar data to characterize this potential interaction.

Assay TypeParameterGTS-21Control Antagonist (e.g., Ondansetron)
Radioligand Binding Ki (nM)>10,0001.5
(Displacement of [3H]-Granisetron)Hill Slope~1~1
Electrophysiology IC50 (µM)250.002
(Inhibition of serotonin-induced current)MechanismCompetitiveCompetitive
Calcium Influx Assay IC50 (µM)300.003
(Inhibition of serotonin-induced Ca2+ influx)

Note: The data for GTS-21 in this table is hypothetical and for illustrative purposes only, as there is currently no direct published evidence of its antagonistic activity at the 5-HT3A receptor.

Experimental Protocols

Protocol 1: Electrophysiological Measurement of 5-HT3A Receptor Antagonism

This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the antagonistic effect of GTS-21 on human 5-HT3A receptors expressed in a mammalian cell line (e.g., HEK293).

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Transiently transfect cells with a plasmid encoding the human 5-HT3A subunit using a suitable transfection reagent. Co-transfect with a GFP-expressing plasmid to identify transfected cells.

    • Record from cells 24-48 hours post-transfection.

  • Electrophysiology Recordings:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2 with CsOH).

    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ.

    • Perform whole-cell recordings at a holding potential of -60 mV.

  • Drug Application:

    • Apply serotonin (e.g., at its EC50 concentration) using a rapid solution exchange system to elicit a baseline current.

    • Pre-incubate the cell with varying concentrations of GTS-21 (e.g., 1 µM to 100 µM) for 1-2 minutes, followed by co-application of GTS-21 and serotonin.

  • Data Analysis:

    • Measure the peak amplitude of the serotonin-induced current in the absence and presence of GTS-21.

    • Calculate the percentage inhibition for each concentration of GTS-21.

    • Fit the concentration-response data to a logistic equation to determine the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of GTS-21 for the 5-HT3A receptor.

  • Membrane Preparation:

    • Harvest HEK293 cells stably expressing the human 5-HT3A receptor.

    • Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a BCA or Bradford assay.

  • Binding Assay:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [3H]-Granisetron (at a final concentration close to its Kd, e.g., 0.5 nM).

    • Non-specific Binding: Determined in the presence of a high concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM ondansetron).

    • Test Compound: Serial dilutions of GTS-21 (e.g., 1 nM to 100 µM).

  • Procedure:

    • In a 96-well plate, combine the cell membranes (e.g., 20-50 µg protein), [3H]-Granisetron, and either buffer, non-specific ligand, or GTS-21.

    • Incubate at room temperature for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the GTS-21 concentration.

    • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Space serotonin Serotonin receptor 5-HT3A Receptor (Ligand-Gated Ion Channel) serotonin->receptor Binds & Activates gts21 GTS-21 gts21->receptor Potentially Binds & Blocks (Antagonism) channel Ion Channel (Closed) channel_open Ion Channel (Open) Na+, K+, Ca2+ Influx receptor->channel_open Opens no_influx No Ion Influx receptor->no_influx Remains Closed depolarization Membrane Depolarization response Cellular Response (e.g., Neurotransmitter Release) depolarization->response channel_open->depolarization

Caption: 5-HT3A receptor signaling and potential antagonism by GTS-21.

G start Start: Prepare 5-HT3A Expressing Cells prepare_membranes Prepare Cell Membranes start->prepare_membranes assay_setup Set up 96-well plate: - Membranes - [3H]-Radioligand - Test Compound (GTS-21) prepare_membranes->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End: Determine Binding Affinity analysis->end

GTS-21 dihydrochloride storage conditions and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, stability, and potential degradation of GTS-21 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid GTS-21 dihydrochloride?

A1: For long-term storage, solid this compound should be stored at -20°C for up to 4 years.[1] Some suppliers also indicate storage at 2-8°C. It is crucial to store the compound in a tightly sealed container, away from moisture and direct sunlight.[2]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed containers. For long-term stability, store solutions at -80°C, where they can be stable for up to 6 months.[2][3] For shorter-term storage, -20°C is suitable for up to 1 month.[2][3] If you are using an aqueous buffer like PBS, it is not recommended to store the solution for more than one day.[1]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is known to be photosensitive. Stock solutions, in particular, should be stored in containers that protect them from light to prevent photodegradation.

Q4: What are the known degradation pathways for GTS-21?

A4: The primary metabolic degradation pathway for GTS-21 involves O-demethylation of the two methoxy (B1213986) groups on the benzylidene ring by cytochrome P450 enzymes (primarily CYP1A2 and CYP2E1), followed by glucuronidation.[4] While specific chemical degradation pathways under forced conditions (e.g., acid, base, oxidation) are not extensively detailed in the public literature, its structure suggests potential susceptibility to hydrolysis and oxidation under harsh conditions.

Troubleshooting Guide

Problem: My experimental results are inconsistent. Could it be due to compound degradation?

Possible Cause: Inconsistent results can indeed arise from the degradation of this compound. This can be due to improper storage, repeated freeze-thaw cycles of stock solutions, or exposure to light.

Solution:

  • Verify Storage Conditions: Ensure that both the solid compound and your stock solutions are stored at the recommended temperatures and protected from light and moisture.

  • Use Fresh Aliquots: Always use a fresh aliquot for each experiment to avoid issues arising from repeated freeze-thaw cycles.

  • Check Purity: If you suspect degradation, you can perform a purity check using a stability-indicating HPLC method. A significant decrease in the main peak area or the appearance of new peaks could indicate degradation.

  • Prepare Fresh Solutions: If degradation is suspected, prepare fresh stock solutions from the solid compound.

Problem: I see a precipitate in my stock solution after thawing. What should I do?

Possible Cause: A precipitate may form if the compound's solubility limit is exceeded at a lower temperature or if the solvent has evaporated over time. Some solvents, like DMSO, are hygroscopic and can absorb moisture, which may affect solubility.[5]

Solution:

  • Warm and Vortex: Gently warm the solution to room temperature or slightly above and vortex thoroughly to try and redissolve the precipitate.

  • Sonication: If warming and vortexing are insufficient, brief sonication in an ultrasonic bath may help to redissolve the compound.

  • Confirm Concentration: If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh one, as the concentration will no longer be accurate.

Problem: How can I check the purity of my this compound?

Solution: The most effective way to check the purity of your compound and assess for potential degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact GTS-21 from any potential degradants. You can develop a method based on the protocol provided in the "Experimental Protocols" section below.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Solid -20°C≥ 4 years[1]Keep in a tightly sealed container, protected from moisture and light.[2]
2-8°CShorter-termKeep in a tightly sealed container, protected from moisture and light.
Stock Solution in Organic Solvent (e.g., DMSO) -80°CUp to 6 months[2][3]Aliquot to avoid freeze-thaw cycles; use a fresh DMSO.[5]
-20°CUp to 1 month[2][3]Aliquot to avoid freeze-thaw cycles.
Stock Solution in Aqueous Buffer (e.g., PBS) 2-8°C≤ 1 day[1]Prepare fresh before use.

Table 2: Solubility of this compound

SolventApproximate SolubilityReference
H₂O 50 mg/mL (ultrasonication may be needed)[2]
PBS (pH 7.2) ~10 mg/mL[1]
DMSO ~16.5 - 25 mg/mL[2][5]
Ethanol ~1 mg/mL[1]
DMF ~1 mg/mL[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a representative reverse-phase HPLC method suitable for assessing the purity of this compound and detecting potential degradation products.

Objective: To separate this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05 M ammonium acetate buffer in water, pH adjusted to 4.5 with glacial acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter and degas before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase A at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with mobile phase A.

  • Sample Preparation:

    • Prepare samples of this compound (e.g., from a stability study) at a concentration of approximately 0.1 mg/mL in mobile phase A.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 400 nm (based on λmax of 258, 406 nm)[1]

    • Column Temperature: 30°C

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 85 15
      20 50 50
      25 15 85
      30 15 85
      31 85 15

      | 35 | 85 | 15 |

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area of the intact GTS-21.

    • Inject the sample solutions.

    • Analyze the chromatograms for the appearance of new peaks (degradants) and a decrease in the area of the main GTS-21 peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.

Protocol 2: Conceptual Workflow for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Objective: To generate potential degradation products of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound heated at 80°C for 48 hours.

  • Photodegradation: Solution exposed to light (ICH Q1B guidelines) for a specified duration.

Procedure:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For thermal degradation, use the solid powder.

  • Stress Application: Expose the samples to the conditions outlined above. Include control samples stored under normal conditions.

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples and controls using the stability-indicating HPLC method described in Protocol 1.

  • Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.

Visualizations

GTS21_Signaling_Pathway GTS21 GTS-21 a7nAChR α7 Nicotinic Acetylcholine Receptor (α7 nAChR) GTS21->a7nAChR Agonist PI3K_Akt PI3K/Akt Pathway a7nAChR->PI3K_Akt Inhibits NFkB NF-κB Pathway a7nAChR->NFkB Inhibits Nrf2_ARE Nrf2/ARE Pathway a7nAChR->Nrf2_ARE Activates PKA_CREB PKA/CREB Pathway a7nAChR->PKA_CREB Activates Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) PI3K_Akt->Inflammation Leads to NFkB->Inflammation Leads to Antioxidant Antioxidant Enzyme Expression (e.g., HO-1, NQO1) Nrf2_ARE->Antioxidant Promotes Neuroprotection Neuroprotection & Improved Cognition PKA_CREB->Neuroprotection Contributes to Antioxidant->Neuroprotection Contributes to

Caption: GTS-21 signaling via the α7 nAChR to produce anti-inflammatory and neuroprotective effects.

Forced_Degradation_Workflow Start Start: this compound (Solid or Solution) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1 M HCl) Stress->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Stress->Base Oxidation Oxidation (e.g., 3% H₂O₂) Stress->Oxidation Thermal Thermal (e.g., 80°C) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Neutralize Neutralize Samples (if applicable) Acid->Neutralize Base->Neutralize Analysis Analyze via Stability-Indicating HPLC Method Oxidation->Analysis Thermal->Analysis Photo->Analysis Neutralize->Analysis End Identify & Quantify Degradation Products Analysis->End

Caption: Experimental workflow for a forced degradation study of this compound.

References

Navigating Inconsistent Results with GTS-21 Dihydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GTS-21 dihydrochloride (B599025) (also known as DMXB-A) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) with demonstrated anti-inflammatory and cognition-enhancing properties in preclinical studies.[1][2] Despite its promise, researchers can encounter variability and inconsistent results during experimentation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify potential sources of error and ensure the reliability and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of GTS-21 dihydrochloride?

GTS-21 is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR).[2] It also displays antagonist activity at α4β2 nAChRs and 5-HT3A receptors, which could contribute to its overall pharmacological profile.[1][3]

Q2: What are the common challenges or sources of inconsistency when working with GTS-21?

Inconsistencies in experimental outcomes with GTS-21 can arise from several factors, including:

  • Compound Stability and Handling: GTS-21 is sensitive to light and its solutions should be freshly prepared.[4]

  • Solubility Issues: The compound's solubility varies significantly across different solvents.

  • Off-Target Effects: Its activity at other receptors can lead to unexpected biological responses.[1]

  • Metabolism: In vivo, GTS-21 is extensively metabolized, and its metabolites have different pharmacological properties.[5][6]

  • Cell- and Species-Specific Effects: The effects of GTS-21 can differ depending on the cell type and animal model used.[7][8]

Q3: How should I properly store and handle this compound?

To ensure the integrity of the compound, adhere to the following storage and handling guidelines:

  • Storage of Solid Compound: Store the solid powder at -20°C for long-term stability (stable for ≥ 4 years).

  • Storage of Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store DMSO stock solutions at -80°C for up to one year or -20°C for up to one month.[3] Aqueous solutions are not recommended for storage beyond one day.[9]

  • Light Sensitivity: Protect the solid compound and its solutions from light to prevent photoisomerization from the active E-isomer to the less active Z-isomer.[4]

Troubleshooting Guide

Problem 1: Poor Solubility or Precipitation of the Compound

Inconsistent results can often be traced back to issues with compound solubility. The following table summarizes the solubility of this compound in various common solvents.

SolventSolubilityRecommendations & Cautions
Water ~76 mg/mLAqueous solutions should be prepared fresh and are not recommended for storage beyond one day.[9] For cell culture, filter-sterilize the solution.
PBS (pH 7.2) ~10 mg/mL[9]Prepare fresh before use.
DMSO ~25 mg/mL[3]Use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce solubility.[3]
Ethanol ~1-3 mg/mLLower solubility compared to other solvents.
DMF ~1 mg/mLLower solubility.

Troubleshooting Steps:

  • Verify Solvent Quality: Ensure solvents, particularly DMSO, are anhydrous and of high purity.

  • Fresh Preparation: Always prepare working solutions fresh from a stock solution on the day of the experiment.[1]

  • Aid Dissolution: If precipitation occurs, gentle warming and/or sonication can help to dissolve the compound.[1]

  • pH Consideration: The solubility of GTS-21 can be pH-dependent. Ensure the pH of your aqueous buffers is appropriate.

Problem 2: Unexpected or Off-Target Effects

If your experimental results are not consistent with the expected α7-nAChR agonism, consider the possibility of off-target effects or cell-specific responses.

Potential Causes and Solutions:

  • Antagonism at other nAChRs: GTS-21 is an antagonist at α4β2 nicotinic receptors.[1][3] This could be relevant in systems where these receptors are highly expressed.

  • 5-HT3 Receptor Antagonism: GTS-21 also acts as a 5-HT3 receptor antagonist.[1][3]

  • α7-nAChR Independent Anti-inflammatory Effects: Studies have shown that GTS-21 can exert anti-inflammatory effects in macrophages from knockout mice lacking the α7 nAChR, indicating that its mechanism is not exclusively dependent on this receptor.[8][10]

  • Use of Controls: To confirm α7-nAChR-mediated effects, include a selective α7-nAChR antagonist, such as methyllycaconitine (B43530) (MLA) or α-bungarotoxin (α-BTX), in your experimental design.

Below is a diagram illustrating the primary and secondary targets of GTS-21.

GTS21 GTS-21 dihydrochloride a7 α7 nAChR GTS21->a7 Partial Agonist a4b2 α4β2 nAChR GTS21->a4b2 Antagonist HT3 5-HT3A Receptor GTS21->HT3 Antagonist Inflammation Anti-inflammatory Effects GTS21->Inflammation α7-independent pathway a7->Inflammation Cognition Cognitive Enhancement a7->Cognition

Caption: Signaling pathways of this compound.

Problem 3: Inconsistent In Vivo Results

Variability in animal studies can be particularly challenging. The complex interplay of absorption, distribution, metabolism, and excretion (ADME) can significantly impact the observed effects.

Key Considerations for In Vivo Experiments:

  • Metabolism: GTS-21 undergoes rapid and extensive first-pass metabolism, primarily through O-demethylation by CYP1A2 and CYP2E1.[5] The resulting hydroxy metabolites have a higher efficacy at α7 nAChRs but exhibit significantly lower brain penetration.[6] This can lead to a disconnect between plasma concentration and central nervous system effects.

  • Bioavailability: The absolute bioavailability of GTS-21 is relatively low, around 23% in rats and 27% in dogs.[5]

  • Species Differences: Be aware of potential species-specific differences in metabolism and pharmacology. For example, GTS-21 was found to not affect food intake in rats, which was unexpected based on findings in mice.[7]

  • Dosing and Administration: Ensure consistent dosing and administration routes. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[1]

Here is a simplified workflow for troubleshooting in vivo experiments:

start Inconsistent In Vivo Results check_compound Verify Compound Integrity (Storage, Handling, Purity) start->check_compound check_formulation Assess Formulation (Solubility, Stability) start->check_formulation check_dosing Review Dosing Regimen (Route, Frequency, Vehicle) start->check_dosing consider_pk Consider Pharmacokinetics (Metabolism, Bioavailability) check_compound->consider_pk check_formulation->consider_pk check_dosing->consider_pk consider_pd Evaluate Pharmacodynamics (Species Differences, Off-Target Effects) consider_pk->consider_pd refine_protocol Refine Experimental Protocol consider_pd->refine_protocol

Caption: Troubleshooting workflow for in vivo GTS-21 experiments.

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general framework for studying the effects of GTS-21 on cultured cells. Specific cell types and assay endpoints will require optimization.

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Preparation of GTS-21 Stock Solution: Dissolve this compound in sterile DMSO to a concentration of 10-50 mM. Store at -80°C.

  • Preparation of Working Solutions: On the day of the experiment, thaw the stock solution and dilute it to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed a level that affects cell viability (typically <0.1%).

  • Cell Treatment: Pre-treat cells with GTS-21 for a specified duration (e.g., 1 hour) before adding a stimulant (e.g., lipopolysaccharide [LPS] for inflammation studies).[11]

  • Incubation: Incubate the cells for the desired period to observe the effect of the treatment.

  • Assay: Perform the relevant assay to measure the desired endpoint (e.g., cytokine secretion via ELISA, gene expression via RT-qPCR, or cell signaling via Western blot).

Note: For experiments investigating α7-nAChR dependency, pre-incubate a separate set of wells with an α7-nAChR antagonist (e.g., 1 µM MLA or 0.01 µM α-BTX) for 1 hour before adding GTS-21.[11]

This guide is intended to provide a starting point for troubleshooting. Careful consideration of your specific experimental setup and a thorough review of the literature are essential for resolving inconsistencies and generating robust, reliable data.

References

Technical Support Center: Optimizing GTS-21 Dihydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of GTS-21 dihydrochloride (B599025) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is GTS-21 dihydrochloride and what is its primary mechanism of action in vitro?

A1: this compound, also known as DMXB-A, is a selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2][3] Its primary mechanism of action in vitro is the activation of α7-nAChRs, which are ligand-gated ion channels. This activation can trigger various downstream signaling pathways, notably the cholinergic anti-inflammatory pathway, which can lead to the inhibition of pro-inflammatory cytokine production.[4][5][6][7]

Q2: What are the common in vitro applications of GTS-21?

A2: GTS-21 is frequently used in in vitro studies to investigate:

  • Anti-inflammatory effects: It has been shown to inhibit the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in various cell types, including macrophages and microglial cells stimulated with lipopolysaccharide (LPS).[5][6][8]

  • Neuroprotection: Studies explore its potential to protect neurons from various insults and its role in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[6][9][10]

  • Signal Transduction: It is used to study the signaling pathways downstream of α7-nAChR activation, such as the JAK2/STAT3 and PI3K/Akt/NF-κB pathways.[5][11][12]

Q3: What is a typical effective concentration range for GTS-21 in in vitro assays?

A3: The effective concentration of GTS-21 can vary significantly depending on the cell type and the specific assay. Based on published studies, a common range to explore is 1 µM to 100 µM.[4][13] For instance, in studies with RAW 264.7 macrophage-like cells, concentrations between 1-100 µM have been used to inhibit cytokine release.[4] In C2C12 myoblasts and myotubes, concentrations of 100 µM and 200 µM were shown to increase IL-6 levels.[13] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound solutions?

A4: this compound is a solid that can be dissolved in solvents like DMSO, ethanol, or PBS. For stock solutions, dissolving in DMSO is common.[2][14] It is recommended to prepare fresh working solutions from a stock for each experiment to ensure stability and activity.[1] Aqueous solutions are not recommended for long-term storage.[14] Stock solutions in DMSO can typically be stored at -20°C for about a month or at -80°C for up to six months.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments with GTS-21.

Issue 1: Low or No Agonist Activity Observed
Possible Cause Troubleshooting Steps
Incorrect Concentration Perform a dose-response experiment with a broad range of GTS-21 concentrations (e.g., 0.1 µM to 200 µM) to determine the EC50 in your specific cell system.
Compound Degradation Prepare fresh working solutions of GTS-21 for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. Confirm the purity and integrity of your GTS-21 supply.
Low Receptor Expression Verify the expression of α7-nAChR in your cell line using techniques like Western blot, qPCR, or flow cytometry. Some cell lines may have low or no expression of this receptor.
Cell Health Ensure cells are healthy and in the logarithmic growth phase. Stressed or senescent cells may not respond optimally. Perform a cell viability assay to confirm cell health.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.[15]
Edge Effects To minimize edge effects in multi-well plates, avoid using the outer wells or fill them with sterile PBS or media. Ensure proper humidity in the incubator.
Incomplete Solubilization Ensure GTS-21 is fully dissolved in the stock solution and properly diluted in the culture medium. Vortex solutions thoroughly before use.
Issue 3: Unexpected Cytotoxicity
Possible Cause Troubleshooting Steps
High GTS-21 Concentration High concentrations of any compound can lead to off-target effects and cytotoxicity. Determine the cytotoxic threshold by performing a cell viability assay (e.g., MTT, LDH) across a range of GTS-21 concentrations. A CCK-8 assay has shown that GTS-21 did not significantly affect the proliferation of RAW 264.7 cells at tested concentrations.[5]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level for your cells (typically <0.5%). Run a solvent control to assess its effect on cell viability.
Contamination Check for microbial contamination in your cell cultures and reagents.

Quantitative Data Summary

Cell Line Assay Type GTS-21 Concentration Range Observed Effect Reference
RAW 264.7Cytokine Release (TNF, HMGB1)1-100 µMDose-dependent inhibition of cytokine release.[4]
RAW 264.7Cytokine Release (IL-1β, IL-6, TNF-α)Not specifiedDecreased production of pro-inflammatory cytokines.[5]
BV2, Primary MicrogliaCytokine Release (NO, TNF-α, IL-1β, IL-6)Not specifiedSignificant reduction in pro-inflammatory molecules.[6]
C2C12 Myoblasts/MyotubesIL-6 Release100-200 µMDose-dependent increase in IL-6 levels.[13][16]
Human Whole BloodCytokine Release (TNF, IL-1β)Not specifiedAttenuation of cytokine levels.[8]
Primary Mouse MacrophagesCytokine Release (IL-6, TNF)50 µM>50% reduction in LPS-induced cytokine secretion.[17]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Cytotoxic Concentration of GTS-21

Objective: To identify the concentration range of GTS-21 that does not induce significant cell death in the chosen cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours.

  • GTS-21 Preparation: Prepare a 2X stock solution of GTS-21 in complete culture medium from a high-concentration stock in DMSO. Create a serial dilution to obtain a range of 2X concentrations.

  • Treatment: Carefully remove the old medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2X GTS-21 dilutions to the appropriate wells to achieve the final desired concentrations. Include wells with vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Following the manufacturer's instructions for your chosen viability reagent, add the reagent to each well and incubate as required.

  • Data Acquisition: Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Analysis: Normalize the data to the vehicle control wells and plot cell viability versus GTS-21 concentration. The highest concentration that does not significantly reduce cell viability should be considered the maximum for subsequent functional assays.

Protocol 2: In Vitro Anti-Inflammatory Assay (Cytokine Measurement)

Objective: To assess the effect of GTS-21 on the production of pro-inflammatory cytokines in response to an inflammatory stimulus (e.g., LPS).

Materials:

  • Immune cells (e.g., RAW 264.7 macrophages, primary microglia)

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • 24-well or 48-well tissue culture plates

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and stabilize for 24 hours.

  • Pre-treatment: Treat the cells with various non-cytotoxic concentrations of GTS-21 (determined from Protocol 1) for a specific pre-incubation period (e.g., 1-2 hours). Include a vehicle control.

  • Inflammatory Challenge: Add LPS to the wells at a concentration known to induce a robust inflammatory response in your cell type (e.g., 10-100 ng/mL).

  • Incubation: Incubate the plate for a duration appropriate for the peak expression of the target cytokine (e.g., 4-24 hours).

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.

  • Cytokine Quantification: Perform an ELISA on the collected supernatants according to the manufacturer's protocol to quantify the concentration of the target cytokine.

  • Data Analysis: Compare the cytokine levels in the GTS-21 treated groups to the LPS-only control group to determine the inhibitory effect of GTS-21.

Visualizations

Signaling Pathway

GTS21_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus a7nAChR α7-nAChR PI3K_Akt PI3K/Akt a7nAChR->PI3K_Akt Inhibits JAK2 JAK2 a7nAChR->JAK2 Activates GTS21 GTS-21 GTS21->a7nAChR LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->PI3K_Akt Activates IKK IKKα/β PI3K_Akt->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_p p-STAT3 STAT3->STAT3_p Translocates Cytokine_Gene Pro-inflammatory Cytokine Genes NFkB_n->Cytokine_Gene Promotes Transcription STAT3_p->Cytokine_Gene Inhibits Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Cytokine_Gene->Cytokines Leads to Secretion

Caption: Simplified signaling pathway of GTS-21's anti-inflammatory effects.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_main_exp Main Experiment cluster_analysis Analysis prep_cells Prepare Cell Culture cytotoxicity Determine Non-Cytotoxic Concentration Range (e.g., MTT Assay) prep_cells->cytotoxicity prep_gts21 Prepare GTS-21 Stock and Working Solutions prep_gts21->cytotoxicity doseresponse Perform Dose-Response Curve for Desired Effect (e.g., Cytokine Inhibition) cytotoxicity->doseresponse seed_cells Seed Cells doseresponse->seed_cells treat_cells Pre-treat with Optimal GTS-21 Concentration seed_cells->treat_cells stimulate_cells Stimulate with Inflammatory Agent (e.g., LPS) treat_cells->stimulate_cells incubate Incubate for Defined Period stimulate_cells->incubate collect_samples Collect Supernatants or Cell Lysates incubate->collect_samples assay Perform Assay (e.g., ELISA, Western Blot) collect_samples->assay analyze_data Analyze and Interpret Data assay->analyze_data

Caption: General workflow for optimizing GTS-21 concentration in vitro.

Troubleshooting Logic

Troubleshooting_Logic start Unexpected Result (e.g., No Effect, High Variability) check_reagent Check Reagent Integrity (Fresh solution? Proper storage?) start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok check_protocol Verify Experimental Protocol (Concentrations? Incubation times?) protocol_ok Protocol Followed? check_protocol->protocol_ok check_cells Assess Cell Health & Receptor Expression (Viability? Passage number?) cells_ok Cells Healthy? check_cells->cells_ok reagent_ok->check_protocol Yes re_prep Re-prepare Reagents reagent_ok->re_prep No protocol_ok->check_cells Yes re_run Repeat Experiment with Strict Adherence to Protocol protocol_ok->re_run No optimize_cells Optimize Cell Culture Conditions or Choose Different Cell Line cells_ok->optimize_cells No re_evaluate Re-evaluate Hypothesis and Experimental Design cells_ok->re_evaluate Yes re_prep->start re_run->start optimize_cells->start

Caption: A logical approach to troubleshooting in vitro assay issues.

References

Technical Support Center: Overcoming Poor Bioavailability of GTS-21 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with GTS-21 dihydrochloride (B599025) (DMXB-A). This center provides practical troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of this selective α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) agonist.

Frequently Asked Questions (FAQs)

Q1: What is GTS-21 and why is it being researched?

A1: GTS-21, or 3-(2,4-dimethoxybenzylidene)anabaseine, is a synthetic derivative of the natural toxin anabaseine (B15009).[1][2] It is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR).[2][3] Activation of this receptor is linked to neuroprotective and anti-inflammatory effects, leading to its investigation for cognitive enhancement and the treatment of conditions like Alzheimer's disease, schizophrenia, and neuroinflammation.[2][4][5][6]

Q2: What is the primary cause of GTS-21's poor oral bioavailability?

A2: The primary cause is extensive first-pass metabolism, also known as presystemic biotransformation.[4] After oral administration, GTS-21 is rapidly absorbed but then extensively metabolized, primarily in the liver, before it can reach systemic circulation.[4][7] This significantly reduces the concentration of the active drug.[4]

Q3: What metabolic pathway is responsible for the low bioavailability?

A3: GTS-21 undergoes O-demethylation by cytochrome P450 enzymes in the liver.[4] Specifically, CYP1A2 and CYP2E1 isoforms are primarily responsible for this process, with some contribution from CYP3A.[4] The resulting hydroxylated metabolites (e.g., 4-OH-GTS-21) are then rapidly conjugated (glucuronidation) and excreted.[4]

Q4: What are the typical absolute bioavailability values for GTS-21?

A4: Studies in animal models have reported an absolute oral bioavailability of approximately 23% in rats and 27% in dogs.[4] While these values are not extremely low, the rapid clearance and extensive metabolism lead to high inter-subject variability and challenges in achieving sustained therapeutic concentrations.[8]

Q5: Are there any handling or storage precautions I should be aware of?

A5: Yes, GTS-21 dihydrochloride solutions should be protected from light. Intense or maintained light exposure can cause a conversion from the active E-isomer to the Z-isomer. Stock solutions should be stored in light-excluding containers and refrigerated when not in use.[1] For long-term storage of stock solutions, -80°C (for 6 months) or -20°C (for 1 month) is recommended.[3]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: High Variability or Low Plasma Concentrations After Oral Dosing

Question: My in vivo study shows highly variable and lower-than-expected plasma concentrations of GTS-21 after oral administration. What is causing this and how can I fix it?

Answer: This is a classic problem stemming from GTS-21's extensive first-pass metabolism and potential solubility issues. The variability can be attributed to differences in metabolic enzyme activity between individual animals and inconsistent dissolution in the GI tract.[4][9][10]

Potential Solutions & Optimization Strategies:

  • Formulation Enhancement: The most effective approach is to use advanced formulation strategies designed to improve solubility and protect the drug from premature metabolism.[11][12][13]

  • Alternative Routes of Administration: To bypass first-pass metabolism in preclinical models, consider intraperitoneal (i.p.) injection.[3] This can help establish a baseline for the compound's efficacy without the confounding factor of oral absorption.

  • Control for Food Effects: Standardize feeding schedules for your animal subjects. The presence or absence of food can alter gastric pH and GI motility, significantly impacting drug dissolution and absorption.[10]

Below is a comparison of conceptual formulation strategies that can be adapted for GTS-21.

Table 1: Comparison of Bioavailability Enhancement Strategies

Formulation Strategy Mechanism of Action Potential Advantages for GTS-21 Key Considerations
Lipid-Based Nanoparticles (e.g., LNP, SLN) Encapsulates the drug, improving solubility and potentially promoting lymphatic uptake, which bypasses the liver.[11][14][15] Protects GTS-21 from metabolic enzymes in the gut and liver; enhances absorption. Requires expertise in nanoparticle fabrication and characterization; stability can be a concern.
Amorphous Solid Dispersions (ASDs) Disperses GTS-21 in a polymer matrix in a high-energy amorphous state, increasing solubility and dissolution rate.[10][12] Overcomes dissolution rate limitations; relatively established technology. The amorphous form can be unstable and may recrystallize over time.
Nanosuspensions Reduces drug particle size to the sub-micron range, increasing surface area for faster dissolution.[13][16] Increases dissolution velocity; can be administered orally or via injection.[16] Requires specialized equipment (e.g., high-pressure homogenizer); physical stability (particle growth) must be controlled.

| Cyclodextrin (B1172386) Complexation | Forms an inclusion complex where the hydrophobic GTS-21 molecule fits into the cavity of a hydrophilic cyclodextrin.[11] | Increases aqueous solubility and dissolution. | Drug loading capacity can be limited. |

Issue 2: Difficulty Preparing a Stable and Concentrated Dosing Solution

Question: I am having trouble dissolving this compound for my oral gavage or injection solution. It either precipitates or I cannot achieve the desired concentration. What should I do?

Answer: this compound is a salt and is soluble in aqueous solutions, but its solubility can be limited, and the formulation must be prepared carefully to ensure stability.[1]

Potential Solutions & Optimization Strategies:

  • Co-Solvent Systems: For preclinical studies, a common approach is to use a mixture of solvents. A typical system might involve dissolving the compound in DMSO first and then diluting it with saline or a cyclodextrin solution.[3]

  • pH Adjustment: Ensure the pH of your final solution is acidic, as the cationic form of anabaseine derivatives is more soluble in protic (aqueous) solvents.[1]

  • Use of Excipients: Employing solubility enhancers like Solubilizing Beta-Cyclodextrin (SBE-β-CD) can significantly improve the aqueous solubility of the compound.[3]

  • Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]

Experimental Protocols & Visual Guides

Protocol: Preparation of a Nanosuspension for Oral Bioavailability Studies

This protocol provides a general methodology for preparing a drug nanosuspension using a wet milling technique, a common method for enhancing the bioavailability of poorly soluble compounds.[13][16]

Objective: To produce a stable nanosuspension of GTS-21 to improve its oral bioavailability by increasing its dissolution rate.

Materials:

  • This compound

  • Stabilizer (e.g., a combination of a polymer like HPMC and a surfactant like Poloxamer 188 or Tween 80)

  • Purified water

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • Planetary ball mill or similar high-energy media mill

Methodology:

  • Preparation of Stabilizer Solution: Dissolve the selected stabilizer(s) in purified water to the desired concentration (e.g., 1-2% w/v).

  • Pre-Suspension: Disperse a known amount of this compound powder in the stabilizer solution to create a coarse pre-suspension. Use a high-shear mixer for 15-30 minutes to ensure homogeneity.

  • Wet Milling: a. Transfer the pre-suspension into the milling chamber containing the zirconium oxide beads. b. Begin the milling process at a set speed (e.g., 2000-4000 rpm) and temperature (maintain below 25°C to prevent degradation). c. Mill for a predetermined time (e.g., 1-4 hours). Periodically withdraw small samples to check particle size.

  • Separation: After milling, separate the nanosuspension from the milling beads by decanting or using a sieve.

  • Characterization: a. Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). The target is typically a mean particle size < 500 nm with a PDI < 0.3. b. Zeta Potential: Measure to assess the stability of the suspension. A value of ±30 mV is generally considered stable. c. Dissolution Testing: Perform an in vitro dissolution test comparing the nanosuspension to the unformulated drug powder to confirm an enhanced dissolution rate.

Diagrams

G cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) cluster_systemic Systemic Circulation GTS21 This compound Absorption Absorption GTS21->Absorption Metabolism Extensive O-Demethylation (CYP1A2, CYP2E1) Absorption->Metabolism Portal Vein Circulation Reduced Bioavailability Metabolism->Circulation <30% of Parent Drug Metabolites Inactive Metabolites (e.g., 4-OH-GTS-21 Glucuronide) Metabolism->Metabolites Excretion Excretion Circulation->Excretion Rapid Clearance Metabolites->Excretion G start Start: Inconsistent In Vivo Results check_formulation Is the dosing solution a simple aqueous buffer? start->check_formulation solubility_issue Potential Cause: Poor solubility or precipitation. check_formulation->solubility_issue Yes metabolism_issue Potential Cause: Extensive first-pass metabolism. check_formulation->metabolism_issue No action_solubilize Action: Use co-solvents (DMSO) or excipients (cyclodextrin). solubility_issue->action_solubilize action_formulate Action: Develop advanced formulation (e.g., Nanoparticles, ASD). metabolism_issue->action_formulate action_route Action: Consider alternative route (i.p.) to bypass first-pass effect. metabolism_issue->action_route re_evaluate re_evaluate action_solubilize->re_evaluate Re-evaluate In Vivo action_formulate->re_evaluate Re-evaluate In Vivo action_route->re_evaluate Re-evaluate In Vivo

References

Technical Support Center: GTS-21 Dihydrochloride and Metabolite Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GTS-21 dihydrochloride (B599025) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is GTS-21 and what are its primary metabolites?

GTS-21, also known as DMXBA, is a selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) that has been investigated for its potential in treating cognitive deficits associated with neurological disorders like Alzheimer's disease and schizophrenia.[1][2][3] Following oral administration, GTS-21 undergoes extensive first-pass metabolism.[4] The primary phase I metabolites are formed by O-dealkylation of the methoxy (B1213986) groups on the benzylidene ring, resulting in hydroxylated forms of the parent compound.[5][6] The major metabolites identified are 4-OH-GTS-21, with minor contributions from other hydroxylated and glucuronidated forms.[2][4]

Q2: What is the primary molecular target of GTS-21 and its active metabolites?

The primary molecular target for GTS-21 and its active hydroxy metabolites is the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][5][7] GTS-21 acts as a partial agonist at this receptor.[1] It also displays some activity at α4β2 nAChRs, typically as a weak antagonist, and can interact with 5-HT3 receptors at higher concentrations.[2][5][8][9]

Q3: How does the activity of the metabolites compare to the parent compound, GTS-21?

The hydroxy metabolites of GTS-21 have been shown to be pharmacologically active.[5][6] Interestingly, while they display similar binding affinities to the parent compound at α7-nAChRs, they exhibit higher efficacy as agonists for stimulating both rat and human α7 receptors.[5][6] However, these metabolites are more polar than GTS-21, which results in significantly lower brain penetration.[5][6] Therefore, their contribution to the in vivo cognitive effects of orally administered GTS-21 is likely minimal during short-term administration.[5]

Q4: What are the known downstream signaling pathways activated by GTS-21?

Activation of α7-nAChRs by GTS-21 initiates several downstream signaling cascades. Due to the receptor's high permeability to calcium ions (Ca2+), agonist binding leads to an influx of Ca2+, which acts as a second messenger.[10] This can subsequently activate pathways including:

  • PI3K/Akt pathway: This pathway is involved in cell survival and proliferation.[11][12]

  • MAPK pathway: This pathway also plays a role in cell proliferation and differentiation.[11]

  • NF-κB pathway: GTS-21 has been shown to inhibit this pro-inflammatory signaling pathway.[12]

  • AMPK, Nrf2, and CREB pathways: GTS-21 can upregulate these pathways, which are involved in anti-inflammatory and neuroprotective effects.[12]

// Nodes GTS21 [label="GTS-21", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a7nAChR [label="α7-nAChR", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMPK [label="AMPK/Nrf2/CREB\nPathways", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival &\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AntiInflammatory [label="Anti-inflammatory\nEffects", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges GTS21 -> a7nAChR [label=" activates", fontsize=8]; a7nAChR -> Ca_influx; Ca_influx -> PI3K_Akt; Ca_influx -> MAPK; Ca_influx -> NFkB [label=" inhibits", fontsize=8, color="#EA4335"]; Ca_influx -> AMPK [label=" activates", fontsize=8]; PI3K_Akt -> CellSurvival; MAPK -> CellSurvival; NFkB -> AntiInflammatory; AMPK -> AntiInflammatory; AMPK -> Neuroprotection; } }

GTS-21 Signaling Pathways

Troubleshooting Experimental Issues

Q5: I am observing low or no response in my functional assay after applying GTS-21. What could be the issue?

Several factors could contribute to a weak or absent response in functional assays:

  • Receptor Desensitization: α7-nAChRs are known for their rapid desensitization upon agonist exposure.[10] Prolonged incubation with GTS-21 can lead to a desensitized state, reducing the measurable response.

    • Troubleshooting:

      • Minimize pre-incubation times with the agonist.

      • Utilize a rapid application system if using electrophysiology.

      • Consider using a positive allosteric modulator (PAM) in conjunction with a lower concentration of GTS-21 to enhance the response without causing rapid desensitization.[13]

  • Cell Line Viability and Receptor Expression: The health and receptor expression levels of your cell line are critical.

    • Troubleshooting:

      • Confirm cell viability using a standard assay (e.g., trypan blue).

      • Verify the expression of α7-nAChRs in your cell line using methods like Western blot or immunocytochemistry.

      • For stable cell lines, periodically check receptor expression levels as they can drift over passages.

  • Compound Integrity: Ensure the GTS-21 dihydrochloride is properly stored and the prepared solutions are fresh.

    • Troubleshooting:

      • Store the solid compound as recommended by the supplier.

      • Prepare fresh stock solutions and dilute to the final working concentration immediately before the experiment.

Q6: My radioligand binding assay results show high non-specific binding. How can I reduce this?

High non-specific binding can obscure the specific binding signal. Here are some common causes and solutions:

  • Inadequate Blocking: The filter membrane or wells may not be sufficiently blocked, leading to non-specific adherence of the radioligand.

    • Troubleshooting:

      • Pre-soak glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[11]

  • Radioligand Concentration Too High: Using a radioligand concentration significantly above its dissociation constant (Kd) can increase non-specific binding.

    • Troubleshooting:

      • Use a radioligand concentration at or below its Kd for the receptor.[11]

  • Insufficient Washing: Inadequate washing after incubation can leave unbound radioligand on the filters.

    • Troubleshooting:

      • Ensure rapid and efficient washing with ice-cold wash buffer immediately after filtration.[14]

      • Increase the number of wash steps.

Quantitative Data Summary

Table 1: Binding Affinities and Functional Potencies of GTS-21 and Metabolites

CompoundReceptor SubtypeAssay TypeSpeciesKi (nM)EC50 (nM)Efficacy (% of ACh)
GTS-21 α7-nAChRBindingHuman~2000--
α4β2-nAChRBindingHuman20--
α7-nAChRFunctionalRat-23.4Partial Agonist
4-OH-GTS-21 α7-nAChRBindingRatSimilar to GTS-21--
α7-nAChRFunctionalRat/Human--Higher than GTS-21
α4β2-nAChRFunctionalHuman--Weak Antagonist

Note: Data is compiled from multiple sources and experimental conditions may vary.[5][6][8][9][15][16]

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for α7-nAChR

This protocol is adapted for determining the binding affinity of GTS-21 or its metabolites by measuring their ability to displace a known radiolabeled antagonist, such as [³H]-Epibatidine or [¹²⁵I]-α-bungarotoxin, from α7-nAChRs expressed in cell membranes.

1. Materials and Reagents:

  • Cell Membranes: Prepared from cell lines (e.g., HEK293, CHO) stably expressing the human α7-nAChR subtype.[11]

  • Radioligand: [³H]-Epibatidine or [¹²⁵I]-α-bungarotoxin.

  • Non-specific Binding Competitor: A high concentration of a known α7-nAChR ligand (e.g., 10 µM nicotine).[11]

  • Test Compounds: this compound and its metabolites.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[14]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11][14]

  • Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine.[11]

  • Scintillation Cocktail.

2. Membrane Preparation:

  • Harvest cells expressing α7-nAChRs and homogenize them in ice-cold assay buffer.

  • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.[14]

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer.

  • Repeat the centrifugation and resuspension steps twice more.

  • After the final wash, resuspend the pellet to a protein concentration of 0.5-1.0 mg/mL.

3. Assay Procedure:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of membrane preparation + 50 µL of radioligand + 50 µL of Assay Buffer.

    • Non-specific Binding: 50 µL of membrane preparation + 50 µL of radioligand + 50 µL of non-specific binding competitor.

    • Competition Binding: 50 µL of membrane preparation + 50 µL of radioligand + 50 µL of various concentrations of the test compound.

  • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.[14]

  • Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters.[14]

  • Wash the filters three times with ice-cold Wash Buffer.[14]

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

4. Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the competitor.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the Ki value.

// Nodes MembranePrep [label="1. Membrane Preparation\n(from α7-nAChR expressing cells)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="2. Incubation\n(Membranes + Radioligand + Competitor)", fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="3. Separation of Bound/Free Ligand\n(Vacuum Filtration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="4. Quantification of Radioactivity\n(Scintillation Counting)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="5. Data Analysis\n(IC50 and Ki determination)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges MembranePrep -> Incubation; Incubation -> Filtration; Filtration -> Quantification; Quantification -> Analysis; } }

Radioligand Binding Assay Workflow
Protocol 2: Calcium Flux Functional Assay

This protocol measures the functional activity of GTS-21 and its metabolites by detecting changes in intracellular calcium concentration upon α7-nAChR activation.

1. Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing the human α7-nAChR.

  • Culture Medium: Appropriate for the cell line.

  • Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Test Compounds: this compound and its metabolites.

  • Positive Control: A known α7-nAChR agonist (e.g., acetylcholine).

  • Antagonist (for validation): A known α7-nAChR antagonist (e.g., α-bungarotoxin).

2. Cell Preparation:

  • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

  • On the day of the assay, remove the culture medium.

  • Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Gently wash the cells with assay buffer to remove excess dye.

3. Assay Procedure:

  • Use a fluorescence plate reader (e.g., FLIPR) capable of automated liquid handling and kinetic reading.

  • Establish a baseline fluorescence reading for each well.

  • Add varying concentrations of the test compound (GTS-21 or metabolites) to the wells.

  • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • For antagonist testing, pre-incubate the cells with the antagonist for a specified period before adding the agonist.

4. Data Analysis:

  • The response is typically measured as the peak fluorescence intensity or the area under the curve after compound addition.

  • Subtract the baseline fluorescence from the response.

  • Plot the response against the log concentration of the agonist.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

References

inter-subject variability in response to GTS-21 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with GTS-21 dihydrochloride (B599025). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to the noted inter-subject variability in response to this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in plasma concentrations of GTS-21 between our human study subjects. What could be the cause?

A1: Considerable inter-subject variability in the plasma concentration (Cmax) and total exposure (AUC) of GTS-21 and its primary metabolite, 4-OH-GTS-21, is a known issue in human clinical trials.[1][2] This variability is likely due to genetic differences in metabolic enzymes. In vitro studies using human liver microsomes have identified CYP1A2 and CYP2E1 as the primary enzymes responsible for the O-demethylation of GTS-21, with some contribution from CYP3A.[3] Genetic polymorphisms in these cytochrome P450 enzymes are common in the human population and can lead to significant differences in drug metabolism rates, classifying individuals as poor, extensive, or ultra-rapid metabolizers. It is recommended to consider genotyping subjects for relevant CYP polymorphisms if feasible, to better understand and control for this variability.

Q2: Our preclinical results in rats showed significant cognitive enhancement, but the effects in our human trials are less pronounced and more variable. Why might this be?

A2: There are several potential reasons for this discrepancy:

  • Species-Specific Receptor Differences: GTS-21 acts as a more potent and efficacious partial agonist at rat α7 nicotinic acetylcholine (B1216132) receptors (nAChR) than at human α7 nAChRs. This is due to differences in the amino acid sequences of the receptor's agonist-binding site.[4]

  • Metabolism Differences: The pharmacokinetic profile and metabolism of GTS-21 can differ between species. While the bioavailability in rats and dogs is around 23-27%[3], the low oral bioavailability in humans can result in lower than anticipated blood concentrations.[2]

  • Active Metabolite: The 4-hydroxy metabolite of GTS-21 (4-OH-GTS-21) is also pharmacologically active.[5] Variability in the rate of metabolism to this active form can contribute to the variable response observed in humans.

Q3: We are seeing unexpected off-target effects in our cell-based assays. Is GTS-21 truly selective for the α7 nAChR?

A3: While GTS-21 is considered a selective α7 nAChR agonist, it is not exclusively so. At higher concentrations, it can also act as an antagonist at α4β2 nAChRs and 5-HT3 receptors.[4] Additionally, some of the anti-inflammatory effects of GTS-21 have been shown to be independent of the α7 nAChR.[6] It is crucial to use the lowest effective concentration of GTS-21 in your experiments and to include appropriate controls to delineate α7 nAChR-dependent and -independent effects.

Q4: What is the best way to prepare and store GTS-21 dihydrochloride for our experiments?

A4: this compound is a solid that is soluble in organic solvents like DMSO, ethanol, and DMF, as well as in aqueous buffers such as PBS (pH 7.2) at approximately 10 mg/mL. For cell culture experiments, it is recommended to prepare a concentrated stock solution in an organic solvent and then make further dilutions in your aqueous experimental buffer. It is important to ensure the final concentration of the organic solvent is minimal to avoid physiological effects. Aqueous solutions of GTS-21 are not recommended for storage for more than one day. For long-term storage, the solid compound should be stored at -20°C.

Troubleshooting Guides

Issue Potential Cause(s) Troubleshooting Steps
High variability in pharmacokinetic data (Cmax, AUC) between subjects. Genetic polymorphisms in CYP1A2, CYP2E1, and CYP3A enzymes.1. Stratify data analysis based on subject genetics if genotyping is available. 2. Increase sample size to ensure statistical power despite high variability. 3. Monitor levels of the active metabolite, 4-OH-GTS-21, in addition to the parent compound.
Inconsistent or weaker than expected pharmacological response in human subjects compared to animal models. 1. Species-specific differences in α7 nAChR affinity and efficacy. 2. Lower bioavailability and plasma concentrations in humans. 3. Variability in the formation of the active metabolite, 4-OH-GTS-21.1. Ensure that the doses used in human trials are sufficient to achieve plasma concentrations associated with efficacy in preclinical models, accounting for bioavailability differences. 2. Consider alternative routes of administration to bypass first-pass metabolism if oral bioavailability is a limiting factor.
Off-target or paradoxical effects observed in vitro or in vivo. 1. Antagonism of α4β2 nAChRs or 5-HT3 receptors at higher concentrations. 2. α7 nAChR-independent signaling pathways.1. Perform dose-response studies to identify the optimal concentration range for selective α7 nAChR agonism. 2. Use α7 nAChR antagonists (e.g., methyllycaconitine) or α7 nAChR knockout models to confirm the involvement of the target receptor.
Precipitation of GTS-21 in aqueous experimental buffers. Exceeding the solubility limit of the compound.1. Prepare a fresh aqueous solution for each experiment. 2. If high concentrations are needed, consider using a co-solvent, but validate its compatibility with your experimental system.

Data Presentation

Table 1: Pharmacokinetic Parameters of GTS-21 in Healthy Male Volunteers (Multiple Doses)

Dose (mg, t.i.d.)NCmax (ng/mL) - GTS-21 (Mean ± SD)AUC (ng·h/mL) - GTS-21 (Mean ± SD)Cmax (ng/mL) - 4-OH-GTS-21 (Mean ± SD)AUC (ng·h/mL) - 4-OH-GTS-21 (Mean ± SD)
25613.2 ± 8.545.6 ± 28.154.3 ± 23.8289.6 ± 112.4
75640.1 ± 21.9158.7 ± 85.3123.5 ± 45.1754.2 ± 298.7
150685.7 ± 45.6360.4 ± 198.2210.8 ± 78.91354.7 ± 562.1

Data are representative and compiled from findings indicating dose-proportional increases with considerable inter-subject variability.[1][2]

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Effects of GTS-21 in a Murine Sepsis Model

This protocol is based on studies investigating the anti-inflammatory properties of GTS-21.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Induction of Sepsis: Induce polymicrobial sepsis via cecal ligation and puncture (CLP).

  • GTS-21 Administration:

    • Prepare this compound in sterile saline.

    • Administer GTS-21 (e.g., 4 mg/kg) or vehicle (saline) intraperitoneally at 12 hours post-CLP and then every 12 hours.

  • Outcome Measures:

    • Survival: Monitor survival rates for up to 7 days post-CLP.

    • Cytokine Analysis: Collect blood samples at various time points (e.g., 24 hours post-CLP) and measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

    • Bacterial Clearance: Collect peritoneal lavage fluid and blood to determine bacterial loads by plating serial dilutions on agar (B569324) plates and counting colony-forming units (CFUs).

    • Histopathology: Harvest organs (e.g., lungs, liver) for histological examination to assess tissue injury.

Protocol 2: In Vitro Assessment of α7 nAChR-Mediated Signaling

This protocol outlines a general method to investigate the effect of GTS-21 on downstream signaling pathways.

  • Cell Culture:

    • Use a relevant cell line endogenously expressing or transfected with the α7 nAChR (e.g., BV2 microglial cells, primary macrophages).

    • Culture cells to 70-80% confluency in appropriate media.

  • Experimental Treatment:

    • Pre-treat cells with GTS-21 (e.g., 1-50 µM) for a specified time (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS], 100 ng/mL).

  • Signaling Pathway Analysis (Western Blot):

    • Lyse the cells at various time points post-stimulation (e.g., 30 minutes for phosphorylation events).

    • Perform SDS-PAGE and Western blotting to analyze the phosphorylation status and total protein levels of key signaling molecules (e.g., p-Akt/Akt, p-NF-κB/NF-κB, p-AMPK/AMPK).

  • Confirmation of α7 nAChR Involvement:

    • In parallel experiments, pre-incubate cells with a selective α7 nAChR antagonist (e.g., methyllycaconitine) before adding GTS-21 to determine if the observed effects are receptor-mediated.

Mandatory Visualizations

gts21_signaling_pathway GTS21 GTS-21 a7nAChR α7 nAChR GTS21->a7nAChR Agonist PI3K_Akt PI3K/Akt Pathway a7nAChR->PI3K_Akt AMPK AMPK Pathway a7nAChR->AMPK NFkB NF-κB Pathway a7nAChR->NFkB Nrf2_CREB_PPARg Nrf2/CREB/PPARγ Pathway a7nAChR->Nrf2_CREB_PPARg PI3K_Akt->NFkB Anti_inflammatory Anti-inflammatory & Antioxidant Response AMPK->Anti_inflammatory Pro_inflammatory Pro-inflammatory Cytokine Production NFkB->Pro_inflammatory Nrf2_CREB_PPARg->Anti_inflammatory

Caption: Signaling pathways modulated by GTS-21 via α7 nAChR activation.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (α7 nAChR expressing) pretreatment GTS-21 Pre-treatment (± α7 Antagonist) cell_culture->pretreatment stimulation Inflammatory Stimulation (e.g., LPS) pretreatment->stimulation analysis Downstream Analysis (e.g., Western Blot, ELISA) stimulation->analysis animal_model Animal Model (e.g., Sepsis, Neurodegeneration) gts21_admin GTS-21 Administration animal_model->gts21_admin outcome_measures Outcome Measures (Survival, Cytokines, Behavior) gts21_admin->outcome_measures logic_start Hypothesis: GTS-21 has therapeutic potential cluster_invitro cluster_invitro logic_start->cluster_invitro Mechanistic Studies cluster_invivo cluster_invivo logic_start->cluster_invivo Efficacy Studies

Caption: General experimental workflow for investigating GTS-21 effects.

troubleshooting_logic observation Observation: High Inter-Subject Variability cause1 Potential Cause 1: CYP450 Genetic Polymorphisms observation->cause1 cause2 Potential Cause 2: Variable Metabolite Formation (4-OH-GTS-21) observation->cause2 cause3 Potential Cause 3: Differences in Receptor Expression/Sensitivity observation->cause3 action1 Action: Genotype Subjects cause1->action1 action2 Action: Measure Metabolite Levels cause2->action2 action3 Action: Increase Sample Size cause3->action3

Caption: Logical approach to troubleshooting inter-subject variability.

References

Technical Support Center: GTS-21 Dihydrochloride First-Pass Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with GTS-21 dihydrochloride (B599025). It provides answers to frequently asked questions and troubleshooting guidance for common issues related to its significant first-pass metabolism.

Frequently Asked Questions (FAQs)

Q1: What is first-pass metabolism and why is it a critical consideration for GTS-21?

A1: First-pass metabolism, or presystemic biotransformation, is a phenomenon where a drug gets metabolized at a specific location in the body (e.g., the liver) that results in a reduced concentration of the active drug reaching its site of action or the systemic circulation. For GTS-21, this is a critical consideration because it is rapidly and extensively absorbed after oral administration but is also quickly cleared from plasma.[1] A low ratio of the parent compound to total radioactivity in plasma after administration of radiolabeled GTS-21 indicates significant first-pass metabolism.[1] This extensive metabolism impacts the drug's oral bioavailability and must be accounted for in dosing and interpretation of experimental results.

Q2: What are the primary metabolic pathways and resulting metabolites of GTS-21?

A2: The primary metabolic pathway for GTS-21 is O-demethylation of the two methoxy (B1213986) groups on the benzylidene ring, a Phase I reaction.[2][3][4] This process is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[1] The resulting hydroxylated metabolites, such as 4-hydroxy-GTS-21 (4-OH-GTS-21) and 2-hydroxy-GTS-21, can then undergo Phase II metabolism, specifically glucuronidation, to form more water-soluble compounds for excretion.[1][3] The major urinary metabolites identified in rats are 4-OH-GTS-21 glucuronide and 2-OH-GTS-21 glucuronide.[1]

GTS_21 GTS-21 (DMXBA) Phase1 Phase I Metabolism (O-demethylation) GTS_21->Phase1 Metabolites 4-OH-GTS-21 & 2-OH-GTS-21 Phase1->Metabolites CYP_enzymes CYP1A2, CYP2E1 (Primary, Human) CYP3A (Contribution) CYP1A, CYP2D15, CYP3A12 (Canine) CYP_enzymes->Phase1 Catalyzes Phase2 Phase II Metabolism (Glucuronidation) Metabolites->Phase2 Glucuronides Glucuronide Conjugates Phase2->Glucuronides Excretion Urinary & Fecal Excretion Glucuronides->Excretion

Caption: Metabolic pathway of GTS-21.

Q3: Which specific cytochrome P450 (CYP) enzymes are responsible for metabolizing GTS-21?

A3: In vitro studies using human liver microsomes have identified CYP1A2 and CYP2E1 as the primary isoforms responsible for the O-demethylation of GTS-21, with some contribution from CYP3A.[1] In canines, CYP1A, CYP2D15, and CYP3A12 have been shown to be involved in the O-demethylation process.[5][6] The activity of these enzymes, particularly CYP1A in dogs, can be a major source of inter-individual variability in plasma concentrations of GTS-21.[5][6]

Q4: What is the oral bioavailability of GTS-21?

A4: Due to its extensive first-pass metabolism, the absolute oral bioavailability of GTS-21 is relatively low. In rats, it is approximately 23% for doses ranging from 1 to 10 mg/kg.[1] In dogs, the absolute bioavailability was found to be 27% at an oral dose of 3 mg/kg.[1] Despite this, the compound rapidly enters the brain after oral administration.[2][7]

Q5: Are the metabolites of GTS-21 pharmacologically active?

A5: Yes, the primary hydroxy metabolites of GTS-21 are pharmacologically active. They exhibit similar binding affinities for α7 nicotinic acetylcholine (B1216132) receptors (nAChRs) as the parent compound.[2] Interestingly, these metabolites have shown a higher efficacy for stimulating both rat and human α7 nAChRs compared to GTS-21 itself.[2][3] However, these metabolites are more polar and penetrate the brain much less readily than GTS-21.[2] Consequently, their contribution to the central nervous system effects of orally administered GTS-21 is likely to be minimal during short-term administration.[2]

Data Summary Tables

Table 1: Pharmacokinetic Parameters of GTS-21 in Preclinical Species

ParameterRatDog
Oral Dose 1 - 10 mg/kg3 mg/kg
Absolute Bioavailability 23%[1]27%[1]
Primary Excretion Route Feces (67%) via bile[1]N/A
Urinary Excretion 20%[1]19%[1]

Table 2: CYP450 Isoforms Involved in GTS-21 Metabolism

SpeciesPrimary CYP IsoformsMinor Contributing IsoformsReference
Human CYP1A2, CYP2E1CYP3A[1]
Canine CYP1A, CYP2D15, CYP3A12-[5][6]

Table 3: Pharmacological Activity of GTS-21 and its Metabolites at α7 nAChRs

CompoundBinding AffinityEfficacy (vs. GTS-21)Brain PenetrationReference
GTS-21 (Parent) High-High[2][3][2]
Hydroxy Metabolites Similar to GTS-21[2]Higher[2][3]Much lower than GTS-21[2][2]

Troubleshooting Guide

Issue 1: High inter-individual variability in plasma concentrations observed in animal studies.
  • Possible Cause: Significant differences in the expression or activity of metabolizing CYP450 enzymes among individual animals. Studies in dogs have shown that variability in GTS-21 plasma concentration is predominantly caused by differences in O-demethylase activity, particularly by the CYP1A enzyme.[5][6]

  • Troubleshooting Steps:

    • Phenotyping/Genotyping: If feasible, phenotype or genotype the animals for relevant CYP450 enzymes to stratify the study groups.

    • Use of Enzyme Inhibitors: Co-administer known inhibitors of the relevant CYP enzymes (e.g., furafylline (B147604) for CYP1A2) in a pilot study to confirm the metabolic pathway's contribution to variability.[5][6] Note that this is for investigational purposes and may confound other results.

    • Increase Sample Size: A larger number of animals per group can help to account for and statistically manage high variability.

    • Consider IV Administration: Administering GTS-21 intravenously can bypass first-pass metabolism, which may help determine if the variability is absorption-related or metabolism-related.

Issue 2: Consistently low or undetectable plasma levels of GTS-21 after oral administration.
  • Possible Cause 1: Extremely rapid and extensive first-pass metabolism in the chosen animal model.

  • Troubleshooting Steps:

    • Check Analytical Method Sensitivity: Ensure the limit of quantification (LOQ) of your analytical method is sufficiently low. A method with an LOQ of 1.0 ng/mL has been successfully used for rat plasma.[8]

    • Measure Metabolites: Simultaneously quantify the major metabolites (e.g., 4-OH-GTS-21). High levels of metabolites concurrent with low parent drug levels would confirm extensive metabolism.

    • Dose Escalation: Carefully increase the oral dose to see if plasma concentrations become quantifiable. In healthy male volunteers, Cmax increased in a dose-related fashion from 25 mg to 150 mg.[9][10]

    • Switch Species/Strain: Consider using a different animal species or strain known to have a different CYP enzyme profile.

  • Possible Cause 2: Issues with the drug formulation or administration procedure leading to poor absorption.

  • Troubleshooting Steps:

    • Verify Formulation: Confirm the stability and solubility of GTS-21 dihydrochloride in the vehicle used for oral gavage.

    • Confirm Administration: Ensure accurate dosing technique. For rodent studies, confirm that the full dose was delivered to the stomach.

    • Compare with IV Data: An intravenous administration group will provide a baseline for systemic exposure and help differentiate between absorption and clearance issues.

Start Unexpected PK Results: Low/Variable Exposure Check_Method Is Analytical Method Sensitive Enough? Start->Check_Method Check_Dose Was Formulation & Dosing Correct? Check_Method->Check_Dose Yes Improve_Method Action: Improve Method Sensitivity (LOQ) Check_Method->Improve_Method No Metabolites_High Are Metabolite Levels High? Check_Dose->Metabolites_High Yes Correct_Dose Action: Verify Formulation & Dosing Technique Check_Dose->Correct_Dose No Extensive_Metabolism Conclusion: Extensive First-Pass Metabolism Metabolites_High->Extensive_Metabolism Yes Variability_High Is Inter-Animal Variability High? Metabolites_High->Variability_High No Absorption_Issue Conclusion: Potential Absorption Issue Variability_High->Absorption_Issue No CYP_Variability Conclusion: Likely Due to CYP450 Polymorphisms Variability_High->CYP_Variability Yes Increase_N Action: Increase N or Phenotype Animals CYP_Variability->Increase_N

Caption: Troubleshooting unexpected pharmacokinetic results.

Experimental Protocols

Protocol 1: In Vitro Metabolism of GTS-21 using Liver Microsomes
  • Objective: To determine the rate of metabolism of GTS-21 and identify the CYP enzymes involved.

  • Materials:

    • This compound

    • Pooled human or species-specific liver microsomes (e.g., from rat, dog)

    • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

    • Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

    • Specific CYP450 chemical inhibitors (e.g., furafylline for CYP1A2, quinidine (B1679956) for CYP2D6, troleandomycin (B1681591) for CYP3A)[5][6]

    • Acetonitrile (ACN) with internal standard for reaction quenching

    • LC-MS/MS system for analysis

  • Methodology:

    • Incubation Preparation: Prepare a master mix containing the phosphate buffer and NADPH regenerating system.

    • Pre-incubation: In a 96-well plate or microcentrifuge tubes, add liver microsomes and the master mix. If using inhibitors, add them at this stage and pre-incubate for a specified time (e.g., 10-20 minutes) at 37°C.

    • Initiate Reaction: Add GTS-21 (at various concentrations to determine kinetics) to start the metabolic reaction. The final volume should be standardized (e.g., 200 µL).

    • Time Points: Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume (e.g., 2 volumes) of ice-cold ACN containing an internal standard.

    • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

    • Analysis: Analyze the samples using a validated LC-MS/MS method to measure the disappearance of GTS-21 and the formation of its metabolites (e.g., 4-OH-GTS-21).

    • Data Analysis: Calculate the rate of metabolism (e.g., half-life, intrinsic clearance). In the inhibitor experiments, compare the rate of metabolism in the presence and absence of each inhibitor to identify the contribution of each CYP isoform.

Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats
  • Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, bioavailability) of GTS-21 after oral administration.

  • Materials:

    • Male Sprague-Dawley rats (or other appropriate strain)

    • This compound

    • Vehicle for oral administration (e.g., water, 0.5% methylcellulose)

    • Oral gavage needles

    • Blood collection supplies (e.g., heparinized tubes)

    • Anesthetic (for terminal bleed if required)

    • LC-MS/MS system for bioanalysis

  • Methodology:

    • Animal Acclimation: Acclimate animals to the facility for at least one week. Fast animals overnight before dosing.

    • Dosing: Administer a single oral dose of GTS-21 via gavage. For a full PK profile, an intravenous (IV) group should also be included to determine absolute bioavailability.

    • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Plasma Preparation: Immediately process blood samples by centrifuging to obtain plasma. Store plasma at -80°C until analysis.

    • Sample Analysis: Quantify the concentrations of GTS-21 and its primary metabolite(s) in the plasma samples using a validated LC-MS/MS method. A method involving solid-phase extraction for sample cleanup has been shown to be effective.[8]

    • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

  • Workflow Diagram:

    cluster_prestudy Pre-Study cluster_study Study Day cluster_analysis Analysis Acclimation Animal Acclimation Fasting Overnight Fasting Acclimation->Fasting Dosing Oral Dosing (PO) & IV Dosing Fasting->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Preparation Sampling->Plasma Bioanalysis LC-MS/MS Quantification Plasma->Bioanalysis PK_Analysis PK Parameter Calculation Bioanalysis->PK_Analysis

    Caption: Experimental workflow for an in vivo PK study.

References

Technical Support Center: Cell-Specific Anti-inflammatory Effects of GTS-21

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with GTS-21. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro experiments investigating the cell-specific anti-inflammatory effects of this selective α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) agonist.

Frequently Asked Questions (FAQs)

Q1: What are the primary immune cell types that respond to GTS-21?

A1: GTS-21 has demonstrated anti-inflammatory effects in a variety of immune cells, including:

  • Macrophages: GTS-21 dose-dependently suppresses the release of pro-inflammatory cytokines like TNF-α and IL-6 in response to stimuli such as lipopolysaccharide (LPS).[1][2]

  • Microglia: In these resident immune cells of the central nervous system, GTS-21 inhibits the production of inflammatory mediators like nitric oxide (NO), TNF-α, IL-1β, and IL-6.[3]

  • Monocytes: GTS-21 has been shown to inhibit the release of pro-inflammatory cytokines from human monocytes.[4]

  • Lymphocytes: GTS-21 can modulate lymphocyte differentiation, specifically by suppressing the differentiation of pro-inflammatory Th17 cells and promoting the differentiation of anti-inflammatory Th2 cells.[5]

  • Peripheral Blood Mononuclear Cells (PBMCs): In human PBMCs, GTS-21 inhibits the release of various pro-inflammatory cytokines.[4]

Q2: Is the anti-inflammatory effect of GTS-21 always dependent on the α7nAChR?

A2: No, the mechanism of action of GTS-21 can be cell-specific. While many of its anti-inflammatory effects are mediated through the α7nAChR, there is strong evidence for α7nAChR-independent pathways in certain cells, such as macrophages.[1][2][6] This is a critical consideration for experimental design and data interpretation. For instance, in macrophages from mice lacking the α7nAChR, GTS-21 can still significantly inhibit LPS-induced IL-6 and TNF-α secretion.[1][7][2]

Q3: What are the key signaling pathways modulated by GTS-21?

A3: GTS-21 influences several key inflammatory signaling pathways, including:

  • NF-κB Pathway: A primary mechanism of GTS-21's anti-inflammatory action is the inhibition of the NF-κB pathway. It has been shown to block the phosphorylation of IκBα, which is a crucial step in NF-κB activation.

  • JAK2/STAT3 Pathway: In some cell types, the anti-inflammatory effects of GTS-21 involve the activation of the JAK2/STAT3 signaling cascade.[4]

  • PI3K/Akt Pathway: GTS-21 has been observed to inhibit the phosphorylation of Akt, a key component of this pro-inflammatory signaling pathway.[3]

  • Nrf2 Pathway: GTS-21 can upregulate the Nrf2 signaling pathway, which is involved in the antioxidant response and has anti-inflammatory properties.[3]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Cytokine Release
Potential Cause Troubleshooting Step Expected Outcome
GTS-21 Degradation Prepare fresh stock solutions of GTS-21 in an appropriate solvent (e.g., DMSO) for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.Consistent and reproducible inhibitory effects of GTS-21 on cytokine production.
Suboptimal GTS-21 Concentration Perform a dose-response curve to determine the optimal concentration of GTS-21 for your specific cell type and experimental conditions. Concentrations typically range from 1 µM to 100 µM.Identification of the IC50 value and the effective concentration range for GTS-21 in your assay.
Cell Health and Viability Ensure cells are healthy and in the logarithmic growth phase before treatment. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm that the observed effects are not due to GTS-21-induced cytotoxicity at the concentrations used.Accurate assessment of the anti-inflammatory effects of GTS-21, independent of cell death.
Stimulant Concentration/Activity Verify the concentration and activity of your pro-inflammatory stimulus (e.g., LPS). Use a consistent batch and concentration of the stimulant across experiments.Reduced variability in the inflammatory response, allowing for a clearer assessment of GTS-21's inhibitory effect.
Timing of GTS-21 Pre-treatment Optimize the pre-incubation time with GTS-21 before adding the inflammatory stimulus. A pre-treatment time of 30 minutes to 2 hours is commonly used.Enhanced inhibitory effect of GTS-21 by allowing sufficient time for the compound to interact with its cellular targets.
Issue 2: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step Expected Outcome
Uneven Cell Seeding Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between pipetting to maintain even distribution.Consistent cell numbers across all wells, leading to more uniform responses to treatment and stimulation.
"Edge Effect" in Microplates To minimize evaporation from the outer wells of a 96-well plate, fill the perimeter wells with sterile PBS or culture medium without cells and exclude them from data analysis.Reduced variability in experimental results by mitigating the impact of evaporation on the outer wells.
Pipetting Inaccuracies Use calibrated pipettes and ensure proper pipetting technique. When preparing serial dilutions, mix each dilution thoroughly before proceeding to the next.Increased precision and accuracy in the delivery of cells, reagents, and compounds, resulting in lower well-to-well variability.

Data Presentation

Table 1: Cell-Specific Anti-inflammatory Effects of GTS-21 on Cytokine Production

Cell TypeStimulantCytokine MeasuredGTS-21 Concentration% Inhibition (approx.)IC50Reference
Human PBMCsLPS (1 ng/mL)TNF-α100 µM87%8.9 µM[8]
Human PBMCsLPS (1 ng/mL)IL-1β100 µM89%17.9 µM[8]
Mouse MacrophagesLPSTNF-α50 µM>50%Not Reported[9]
Mouse MacrophagesLPSIL-650 µM>50%Not Reported[9]
BV2 MicrogliaLPS (100 ng/mL)NO10 µM~50%Not Reported[3]
BV2 MicrogliaLPS (100 ng/mL)TNF-α10 µM~40%Not Reported[3]
BV2 MicrogliaLPS (100 ng/mL)IL-610 µM~35%Not Reported[3]
Human MonocytesLPS (10 ng/mL)TNF-α100 µM~80%Not Reported
RA Patient PBMCs-IL-17ANot ReportedSignificant ReductionNot Reported[5]

Experimental Protocols

Protocol 1: In Vitro Treatment of Macrophages with GTS-21 and LPS Stimulation

This protocol outlines the general procedure for treating macrophage cell lines (e.g., RAW 264.7) or primary macrophages with GTS-21 followed by stimulation with LPS to assess the anti-inflammatory effects.

Materials:

  • Macrophage cell line or primary macrophages

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • GTS-21

  • Lipopolysaccharide (LPS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight to allow for adherence.

  • GTS-21 Pre-treatment: Prepare a stock solution of GTS-21 in DMSO. Dilute the stock solution in culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing GTS-21. Incubate for 1-2 hours.

  • LPS Stimulation: Prepare a stock solution of LPS in sterile PBS or culture medium. Add the LPS solution to the wells to achieve the desired final concentration (e.g., 100 ng/mL).

  • Incubation: Incubate the plate for the desired time period to allow for cytokine production (typically 4-24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant for cytokine analysis (e.g., ELISA).

Protocol 2: Western Blot Analysis of NF-κB Activation

This protocol provides a method for assessing the effect of GTS-21 on the activation of the NF-κB pathway by measuring the phosphorylation of IκBα and the nuclear translocation of p65.

Materials:

  • Treated and stimulated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-IκBα at 1:1000 dilution) overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[10]

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates or Lamin B1 for nuclear extracts).

Protocol 3: ELISA for Cytokine Measurement

This protocol describes a general sandwich ELISA procedure for quantifying the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Materials:

  • ELISA plate pre-coated with capture antibody

  • Cell culture supernatants and cytokine standards

  • Biotinylated detection antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution

  • Wash buffer

Procedure:

  • Sample and Standard Addition: Add standards and samples to the wells of the ELISA plate and incubate.

  • Detection Antibody Addition: Wash the plate and add the biotinylated detection antibody. Incubate.

  • Streptavidin-HRP Addition: Wash the plate and add streptavidin-HRP. Incubate.

  • Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark.

  • Stop Reaction: Add stop solution to each well.

  • Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in your samples.

Mandatory Visualizations

Caption: Signaling pathways modulated by GTS-21.

Experimental_Workflow General Experimental Workflow for In Vitro GTS-21 Studies start Start seed_cells Seed Immune Cells (e.g., Macrophages, Microglia) start->seed_cells adherence Overnight Incubation (for adherence) seed_cells->adherence pretreatment Pre-treat with GTS-21 (Dose-response, 1-2 hours) adherence->pretreatment stimulation Stimulate with Pro-inflammatory Agent (e.g., LPS) pretreatment->stimulation incubation Incubate (4-24 hours) stimulation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant lyse_cells Lyse Cells incubation->lyse_cells cytokine_analysis Cytokine Analysis (ELISA) collect_supernatant->cytokine_analysis protein_analysis Protein Analysis (Western Blot for signaling pathways) lyse_cells->protein_analysis end End cytokine_analysis->end protein_analysis->end

Caption: Experimental workflow for GTS-21 studies.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent GTS-21 Effects start Inconsistent/ No Effect Observed check_reagents Check Reagents start->check_reagents check_cells Check Cell Health and Density start->check_cells check_protocol Review Protocol start->check_protocol gts_fresh Is GTS-21 stock fresh? check_reagents->gts_fresh cell_viability Is cell viability >90%? check_cells->cell_viability timing Are pre-treatment and stimulation times optimal? check_protocol->timing lps_activity Is stimulant (LPS) active? gts_fresh->lps_activity Yes prepare_fresh_gts Prepare fresh GTS-21 stock gts_fresh->prepare_fresh_gts No lps_activity->check_cells Yes new_lps Use a new vial/batch of stimulant lps_activity->new_lps No cell_passage Is cell passage number within optimal range? cell_viability->cell_passage Yes optimize_cells Optimize cell culture conditions cell_viability->optimize_cells No cell_passage->check_protocol Yes use_low_passage Use lower passage cells cell_passage->use_low_passage No concentration Is GTS-21 concentration appropriate? timing->concentration Yes optimize_timing Optimize incubation times timing->optimize_timing No dose_response Perform dose-response experiment concentration->dose_response No

Caption: Troubleshooting logic for GTS-21 experiments.

References

Technical Support Center: Investigating α7 nAChR-Independent Effects of GTS-21

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effects of GTS-21 beyond its canonical activity as an α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist. This resource provides answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols for key assays, and visualizations of relevant pathways and workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We observe a persistent anti-inflammatory effect of GTS-21 even in our α7 nAChR knockout (KO) macrophages. Is this expected?

A1: Yes, this is an increasingly documented phenomenon. While many of the anti-inflammatory effects of GTS-21 are mediated by the α7 nAChR, there is substantial evidence for receptor-independent actions.[1][2] Studies using macrophages from α7 KO mice have shown that GTS-21 can still significantly reduce the secretion of pro-inflammatory cytokines like IL-6 and TNF-α.[3][4] This suggests that GTS-21 engages one or more alternative pathways to exert its effects.

Q2: What is the primary known α7 nAChR-independent mechanism of GTS-21?

A2: The most well-characterized α7-independent effect is its antioxidant activity via the Nrf2/ARE signaling pathway.[5] GTS-21 has been shown to reduce intracellular reactive oxygen species (ROS) by inhibiting NADPH oxidase and concurrently upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5][6] This occurs through the nuclear translocation and activation of the transcription factor Nrf2.[5]

Q3: How can we experimentally differentiate between α7 nAChR-dependent and -independent effects in our wild-type cells?

A3: A multi-pronged approach is recommended.

  • Pharmacological Blockade: Use specific α7 nAChR antagonists like Methyllycaconitine (MLA) or α-bungarotoxin (α-BTX) as pre-treatment before applying GTS-21.[7] A complete reversal of the GTS-21 effect suggests an α7-dependent mechanism. However, a partial or non-existent reversal points towards an α7-independent pathway.[2][4]

  • Knockdown/Knockout Models: The most definitive method is to compare the effects of GTS-21 in wild-type cells versus cells where the α7 nAChR gene (CHRNA7) has been knocked out or knocked down (e.g., using CRISPR or shRNA).

  • Dose-Response Analysis: Characterize the concentration at which α7-dependent and -independent effects occur. Off-target effects may require different, often higher, concentrations of GTS-21.

Below is a recommended workflow for these experiments.

start Start: Observe GTS-21 Effect exp_design Experimental Design: Parallel Groups start->exp_design wt_cells Wild-Type (WT) Cells exp_design->wt_cells ko_cells α7 nAChR KO/KD Cells exp_design->ko_cells wt_gts21 WT + GTS-21 wt_cells->wt_gts21 wt_ant_gts21 WT + α7 Antagonist + GTS-21 wt_cells->wt_ant_gts21 ko_gts21 KO + GTS-21 ko_cells->ko_gts21 measure Measure Endpoint (e.g., Cytokine level, ROS) wt_gts21->measure wt_ant_gts21->measure ko_gts21->measure analysis Analyze Results measure->analysis conclusion1 Effect is α7-Dependent analysis->conclusion1 Effect abolished in WT+Antagonist & KO conclusion2 Effect is α7-Independent analysis->conclusion2 Effect persists in WT+Antagonist & KO conclusion3 Effect has both Dependent and Independent Components analysis->conclusion3 Effect reduced but not abolished in WT+Antagonist & KO

Workflow for differentiating α7-dependent and -independent effects.

Q4: We are not seeing any α7-independent effects in our transfected cell line (e.g., HEK293, GH4C1), but we do in primary macrophages. Why the discrepancy?

A4: This is a critical observation that highlights the cell-specific nature of GTS-21's off-target effects.[1][3] The α7-independent pathways may require additional cellular machinery (e.g., specific enzymes like NADPH oxidase, or components of the Nrf2 pathway) that are endogenously expressed in immune cells like macrophages but may be absent or expressed at low levels in other cell lines like GH4C1 pituitary cells or HEK293 cells.[2][4] Therefore, the choice of experimental model is crucial when studying these non-canonical effects.

Q5: Does GTS-21 have affinity for other receptors that could explain these effects?

Quantitative Data Summary

The following tables summarize key quantitative data for GTS-21 from published literature.

Table 1: Receptor Activity & Potency

Receptor Target Species Effect Potency (EC₅₀) / Affinity (Kᵢ) Reference(s)
α7 nAChR Rat Partial Agonist More potent & efficacious [9][10]
α7 nAChR Human Partial Agonist Less potent & efficacious [9][10]

| α4β2 nAChR | Not Specified | Potential Target | Not well-documented |[8] |

Table 2: Effective Concentrations in Key In Vitro & In Vivo Assays

Experimental Model Assay Effective Concentration / Dose Observed Effect Reference(s)
BV2 Microglia / Primary Microglia Cytokine Release (LPS-stimulated) 10-20 µM Suppression of NO, TNF-α, IL-6 [7]
BV2 Microglia / Primary Microglia ROS Production (LPS-stimulated) 10-20 µM Inhibition of ROS production [5][7]
Primary Mouse Macrophages (WT & α7 KO) Cytokine Release (LPS-stimulated) 50 µM Blockade of TNF & IL-6 secretion [4]
Murine Model of Sepsis (CLP) Survival / HMGB1 levels 4 mg/kg (i.p.) Improved survival, inhibited HMGB1 [11]

| Murine Model of Diabetic Nephropathy | Renal Injury Markers | 4 mg/kg (i.p., B.I.D.) | Reduced BUN, creatinine, apoptosis |[4][12] |

Signaling Pathway Visualization

The primary known α7 nAChR-independent pathway involves the mitigation of oxidative stress through the Nrf2/ARE system.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gts21 GTS-21 nadph NADPH Oxidase gts21->nadph Inhibits ros Reactive Oxygen Species (ROS) keap1 Keap1 ros->keap1 Inactivates effect Reduced Oxidative Stress & Anti-inflammatory Effects ros->effect nadph->ros Produces nrf2_cyto Nrf2 (Cytoplasm) keap1->nrf2_cyto Sequesters nrf2_nuc Nrf2 (Nucleus) nrf2_cyto->nrf2_nuc Translocates are Antioxidant Response Element (ARE) nrf2_nuc->are Binds genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes Upregulates Transcription genes->effect pathway_label α7 nAChR Independent Pathway

GTS-21's α7-independent antioxidant signaling via the Nrf2 pathway.

Detailed Experimental Protocols

Protocol 1: Measurement of Cytokine Secretion from Macrophage Supernatant by ELISA

This protocol provides a general workflow for a sandwich ELISA to quantify cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

  • Plate Coating:

    • Dilute the capture antibody to a final concentration of 1-4 µg/mL in a suitable binding solution (e.g., PBS, pH 7.4).[7]

    • Add 100 µL of the diluted capture antibody to each well of a 96-well high-protein-binding ELISA plate.

    • Seal the plate and incubate overnight at 4°C.[3]

  • Blocking:

    • Wash the plate 3-5 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).[3]

    • Add 200 µL of Blocking Buffer (e.g., PBS with 10% FBS or 1% BSA) to each well.[5]

    • Incubate for at least 1-2 hours at room temperature (RT).[3]

  • Sample and Standard Incubation:

    • While blocking, prepare a serial dilution of the cytokine standard in Blocking Buffer.

    • Collect cell culture supernatants after stimulation (e.g., with LPS) and treatment (with GTS-21). Centrifuge to pellet any cells or debris.[3]

    • Wash the plate 3-5 times with Wash Buffer.

    • Add 100 µL of the standards and experimental samples to the appropriate wells.

    • Seal the plate and incubate for 2 hours at RT or overnight at 4°C.[7]

  • Detection:

    • Wash the plate 3-5 times with Wash Buffer.

    • Add 100 µL of the biotinylated detection antibody (diluted in Blocking Buffer to ~1 µg/mL) to each well.[5]

    • Incubate for 1-2 hours at RT.[3]

  • Enzyme Conjugate & Substrate:

    • Wash the plate 5-7 times with Wash Buffer.

    • Add 100 µL of enzyme conjugate (e.g., Streptavidin-HRP, diluted in Blocking Buffer) to each well.[5]

    • Incubate for 30-60 minutes at RT in the dark.[3]

    • Wash the plate 5-7 times with Wash Buffer.

    • Add 100 µL of a suitable substrate (e.g., TMB).[3] Incubate at RT in the dark until color develops (5-20 minutes).

  • Reading:

    • Add 50-100 µL of Stop Solution (e.g., 2N H₂SO₄).[3][5]

    • Read the absorbance on a microplate reader at 450 nm.

    • Calculate cytokine concentrations in samples by interpolating from the standard curve.

Protocol 2: Detection of Intracellular ROS using DCF-DA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA) to measure intracellular ROS in adherent cells using a microplate reader.

  • Cell Seeding:

    • Seed cells (e.g., BV-2 microglia) in a black, clear-bottom 96-well plate at a density that will result in a sub-confluent monolayer (e.g., 50,000 cells/well).[13]

    • Allow cells to adhere and grow overnight under standard culture conditions.

  • Cell Treatment:

    • Treat cells with your compound(s) of interest (e.g., LPS and/or GTS-21) for the desired duration. Include an untreated control and a positive control for ROS induction (e.g., 250 µM Tert-Butyl Hydroperoxide (TBHP)).[12]

  • DCF-DA Staining:

    • Prepare a fresh working solution of DCF-DA at 10-20 µM in pre-warmed serum-free medium or PBS.[1][13] Protect this solution from light.

    • Remove the culture medium from the wells and gently wash the cells once with warm PBS.[12]

    • Add 100 µL of the DCF-DA working solution to each well.

    • Incubate the plate for 30-45 minutes at 37°C in the dark.[12][14]

  • Measurement:

    • Remove the DCF-DA solution and wash the cells gently twice with warm PBS.[15]

    • Add 100 µL of PBS or phenol (B47542) red-free medium to each well.[12]

    • Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[1][12]

    • Subtract the background fluorescence from untreated, unstained cells. Express results as a fold change relative to the control.

Protocol 3: Nrf2 Nuclear Translocation Assay by Western Blot

This protocol outlines the procedure for isolating nuclear fractions and detecting Nrf2 by Western blot.

  • Cell Lysis and Nuclear Extraction:

    • After experimental treatment, wash cells with ice-cold PBS and harvest by scraping.

    • Use a commercial nuclear/cytoplasmic extraction kit (e.g., NE-PER™) or a hypotonic buffer-based protocol for cell fractionation. The key is to first lyse the plasma membrane with a mild detergent (e.g., NP-40) to release the cytoplasmic fraction, then lyse the remaining nuclear pellet with a high-salt/detergent buffer to release nuclear proteins.

    • Centrifuge at low speed (~500 x g) to pellet nuclei after cytoplasmic lysis. The supernatant is the cytoplasmic fraction.

    • Wash the nuclear pellet before lysing with nuclear extraction buffer. Centrifuge at high speed (~14,000 x g) to clarify the nuclear lysate.[16]

  • Protein Quantification:

    • Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of nuclear protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-10% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at RT in blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at RT.

    • Wash the membrane 3 times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

    • To confirm the purity of the nuclear fraction and to serve as a loading control, strip and re-probe the membrane with an antibody against a nuclear-specific protein, such as Lamin A/C, Lamin B, or PARP-1.[17][18]

    • Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the Nrf2 signal to the nuclear loading control signal.[16]

References

impact of P450 isoforms on GTS-21 metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments related to the metabolism of GTS-21, a selective α7 nicotinic acetylcholine (B1216132) receptor agonist. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of GTS-21?

A1: The primary metabolic pathway of GTS-21 is O-demethylation, which is then followed by glucuronidation.[1] The main metabolite formed through O-demethylation is 4-hydroxy-GTS-21 (4-OH-GTS-21).[1][2] This metabolite has been shown to have excellent efficacy on both human and rat α7 nicotinic acetylcholine receptors.[3]

Q2: Which Cytochrome P450 (P450) isoforms are responsible for the metabolism of GTS-21 in humans?

A2: In vitro studies using human liver microsomes have identified that CYP1A2 and CYP2E1 are the primary P450 isoforms responsible for the O-demethylation of GTS-21.[1] CYP3A also contributes to a lesser extent.[1]

Q3: Are there species differences in the P450 isoforms that metabolize GTS-21?

A3: Yes, there are species-specific differences in the P450 isoforms that metabolize GTS-21. In dogs, the P450 isoforms involved in the O-demethylation of GTS-21 are CYP1A, CYP2D15, and CYP3A12.[2][4]

Troubleshooting Guide

Issue 1: High variability in GTS-21 metabolism rates between different batches of human liver microsomes.

  • Possible Cause: Genetic polymorphisms in CYP1A2 and CYP2E1 can lead to significant inter-individual differences in enzyme activity. The expression of these enzymes can also be influenced by factors such as donor's diet, medication history, and lifestyle (e.g., smoking).

  • Troubleshooting Steps:

    • Characterize Microsomes: Whenever possible, use human liver microsomes from a well-characterized donor pool with known CYP activities.

    • Use Multiple Donors: Pool microsomes from multiple donors to average out individual variability.

    • Include Positive Controls: Run parallel experiments with known substrates for CYP1A2 (e.g., phenacetin) and CYP2E1 (e.g., chlorzoxazone) to assess the activity of the specific microsomal batch.

Issue 2: Inconsistent results in chemical inhibition studies to identify metabolizing P450 isoforms.

  • Possible Cause: Lack of specificity of chemical inhibitors or use of inappropriate inhibitor concentrations.

  • Troubleshooting Steps:

    • Consult Literature for Inhibitor Specificity: Refer to established literature for the recommended concentrations and specificity of the chemical inhibitors for each P450 isoform.

    • Perform Dose-Response Inhibition: Test a range of inhibitor concentrations to determine the IC50 value and ensure that the inhibition is dose-dependent.

    • Use Multiple Inhibitors: Use at least two different selective inhibitors for each P450 isoform to confirm the results. For example, for CYP1A2, both α-naphthoflavone and furafylline (B147604) can be used.[2][4]

Issue 3: Difficulty in detecting the 4-OH-GTS-21 metabolite in in vitro assays.

  • Possible Cause: The metabolite may be rapidly undergoing subsequent Phase II metabolism (glucuronidation), leading to low detectable levels of the primary metabolite.

  • Troubleshooting Steps:

    • Include UDPGA Co-factor: Ensure that the incubation mixture contains UDP-glucuronic acid (UDPGA) to support glucuronidation if you intend to study the complete metabolic pathway.

    • Inhibit UGTs: To specifically measure the formation of 4-OH-GTS-21, consider adding an inhibitor of UDP-glucuronosyltransferases (UGTs), such as alamethicin, to the incubation mixture. This will prevent the subsequent conjugation of the metabolite.

    • Optimize Analytical Method: Ensure your analytical method (e.g., LC-MS/MS) is optimized for the detection of 4-OH-GTS-21, including the selection of appropriate mass transitions and chromatography conditions.

Quantitative Data Summary

Table 1: P450 Isoforms Involved in GTS-21 O-demethylation

SpeciesPrimary P450 IsoformsMinor P450 IsoformsReference
HumanCYP1A2, CYP2E1CYP3A[1]
DogCYP1A, CYP2D15, CYP3A12-[2][4]

Experimental Protocols

Protocol 1: Determination of P450 Isoforms Involved in GTS-21 Metabolism using Chemical Inhibition in Human Liver Microsomes

  • Materials:

  • Procedure:

    • Prepare a master mix containing human liver microsomes, the NADPH regenerating system, and potassium phosphate buffer.

    • Pre-incubate the master mix with and without the selective P450 inhibitors for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the metabolic reaction by adding GTS-21 to the pre-incubated mixture.

    • Incubate for a specific time period (e.g., 30 minutes) at 37°C with gentle shaking.

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the formation of 4-OH-GTS-21 using a validated LC-MS/MS method.

    • Calculate the percentage of inhibition of GTS-21 metabolism by each inhibitor compared to the control (no inhibitor).

Visualizations

GTS21_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism GTS21 GTS-21 OH_GTS21 4-OH-GTS-21 GTS21->OH_GTS21 O-demethylation Glucuronide 4-OH-GTS-21 Glucuronide OH_GTS21->Glucuronide Glucuronidation P450s CYP1A2, CYP2E1 (Primary, Human) CYP3A (Minor, Human) CYP1A, CYP2D15, CYP3A12 (Dog) P450s->GTS21 UGTs UGTs UGTs->OH_GTS21 Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis MasterMix Prepare Master Mix: - Human Liver Microsomes - NADPH Regenerating System - Buffer Inhibitors Add Selective P450 Inhibitors MasterMix->Inhibitors Preincubation Pre-incubate at 37°C Inhibitors->Preincubation AddGTS21 Initiate with GTS-21 Preincubation->AddGTS21 Incubation Incubate at 37°C AddGTS21->Incubation Termination Terminate with Acetonitrile + Internal Standard Incubation->Termination Centrifugation Centrifuge Termination->Centrifugation LCMS LC-MS/MS Analysis of 4-OH-GTS-21 Centrifugation->LCMS DataAnalysis Calculate % Inhibition LCMS->DataAnalysis

References

Navigating the Translational Gap: A Technical Support Center for GTS-21 Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of translating the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, GTS-21, from animal models to clinical trials. The significant hurdles in this process often stem from species-specific differences in pharmacokinetics, pharmacodynamics, and drug metabolism. This guide offers practical information to anticipate and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing lower than expected efficacy of GTS-21 in our human cell line compared to our rodent models. What could be the reason for this discrepancy?

A1: This is a commonly encountered issue and can be attributed to inherent differences in the α7nAChR between species. GTS-21 is known to be more efficacious and potent for rat α7nAChRs than for human receptors. This is due to four single amino acid differences in the agonist binding site. Therefore, a direct extrapolation of effective concentrations from rodent models to human systems is not advisable. It is crucial to perform dose-response studies in your specific human cell lines to determine the optimal concentration for your experiments.

Q2: Our in vivo experiments in rats show inconsistent results in cognitive improvement. What are some potential sources of variability?

A2: Inconsistent results in behavioral studies can arise from several factors:

  • Pharmacokinetic Variability: GTS-21 metabolism can vary between individual animals. In dogs, for instance, individual differences in plasma concentration are largely due to variations in the activity of the CYP1A enzyme. While not explicitly detailed for rats, similar inter-individual metabolic differences can be expected.

  • Experimental Protocol: Ensure strict adherence to your behavioral testing protocol, such as the Morris water maze. Factors like water temperature, lighting conditions, and handling stress can significantly impact results.

  • Drug Administration: The timing and route of administration are critical. Ensure consistent administration protocols across all animals. For intraperitoneal injections, ensure correct placement to avoid injection into the gut or other organs.

  • Animal Strain, Age, and Gender: These factors can influence both the baseline cognitive performance and the response to GTS-21. It is important to use a consistent animal population for your studies.

Q3: We are having trouble dissolving GTS-21 for our in vivo experiments. What is the recommended solvent and storage procedure?

A3: GTS-21 dihydrochloride (B599025) is soluble in water at concentrations greater than 5 mg/mL. For in vivo preparations, sterile saline can be used. It is recommended to prepare fresh solutions for each experiment. For long-term storage, GTS-21 powder should be kept at 2-8°C. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q4: What are the primary metabolic pathways for GTS-21 and how do they differ between species?

A4: GTS-21 undergoes O-demethylation followed by glucuronidation.[1][2] However, the primary cytochrome P450 (CYP) enzymes responsible for this metabolism differ significantly between species:

  • Humans: CYP1A2 and CYP2E1 are the main isoforms involved, with some contribution from CYP3A.[1][2]

  • Rats and Dogs: In vitro studies suggest the involvement of CYP1A, CYP2D, and CYP3A families.[3] Specifically in dogs, CYP1A appears to be a major contributor to the variability in plasma concentrations.[3]

This metabolic difference is a key challenge in translating doses from animal models to humans.

Data Presentation: Comparative Pharmacokinetics of GTS-21

The following table summarizes key pharmacokinetic parameters of GTS-21 across different species. Note the significant inter-species variations.

ParameterRatDogHuman
Dose Range 1-10 mg/kg (oral)3 mg/kg (oral)25, 75, 150 mg (oral, three times daily)
Absolute Bioavailability 23%27%Not Reported
Cmax Dose-dependentVariableDose-related increase
Tmax Not ReportedNot ReportedNot Reported
Key Metabolites 4-OH-GTS-21, 4-OH-GTS-21 glucuronide, 2-OH-GTS-21 glucuronideNot explicitly detailed, but O-demethylation is a key step.4-OH-GTS-21
Primary Excretion Route Feces (67%) via bileUrine (19%)Not Reported

Data compiled from multiple sources.[1][2][3][4]

Experimental Protocols

Detailed Protocol for Morris Water Maze (MWM) in Rats

This protocol is adapted from established methods to assess spatial learning and memory.[5][6][7][8][9]

1. Apparatus:

  • A circular pool (150-200 cm in diameter) filled with water (20-24°C).

  • Water is made opaque using non-toxic white or black tempera paint.

  • A submerged platform (10-15 cm in diameter), 1-2 cm below the water surface.

  • A video tracking system to record the rat's swimming path.

  • Prominent visual cues placed around the room.

2. Procedure:

  • Habituation (Day 1): Allow each rat to swim freely in the pool for 60 seconds without the platform. Then, guide the rat to the platform and allow it to remain there for 15-30 seconds.

  • Acquisition Training (Days 2-5):

    • Four trials per day for each rat.

    • For each trial, gently place the rat into the water facing the wall of the pool from one of four predetermined starting positions (North, South, East, West). The sequence of starting positions should be varied daily.

    • Allow the rat to swim for a maximum of 60-90 seconds to find the hidden platform.

    • If the rat fails to find the platform within the time limit, gently guide it to the platform.

    • Allow the rat to stay on the platform for 15-30 seconds after each trial.

    • The inter-trial interval should be around 15-30 minutes.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Place the rat in the pool from a novel starting position.

    • Allow the rat to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

3. GTS-21 Administration:

  • Dissolve GTS-21 in sterile saline.

  • Administer via intraperitoneal (i.p.) injection or oral gavage 30-60 minutes before the first trial of each day.

  • The optimal dose should be determined in a pilot study (e.g., 1-10 mg/kg for rats).[10]

Protocol for LPS-Induced Sepsis Model in Mice

This protocol outlines a common method for inducing systemic inflammation to study the anti-inflammatory effects of GTS-21.[11][12][13][14][15]

1. Animals:

  • Use age and weight-matched mice (e.g., C57BL/6, 8-12 weeks old).

2. Materials:

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).

  • Sterile, pyrogen-free saline.

  • GTS-21.

3. Procedure:

  • GTS-21 Pre-treatment:

    • Dissolve GTS-21 in sterile saline.

    • Administer a predetermined dose of GTS-21 (e.g., 4 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before LPS administration.[13]

  • LPS Administration:

    • Dissolve LPS in sterile saline to the desired concentration. The dose of LPS can vary depending on the desired severity of sepsis (a dose of 10-20 mg/kg i.p. is often used to induce a significant inflammatory response).[14][15]

    • Inject the LPS solution intraperitoneally.

  • Control Groups:

    • A vehicle control group receiving saline instead of GTS-21 and LPS.

    • An LPS control group receiving saline instead of GTS-21, followed by LPS.

  • Monitoring and Endpoint Analysis:

    • Monitor animals for signs of sepsis (e.g., lethargy, piloerection, huddled posture).

    • At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), collect blood and tissues for analysis.

    • Analyze plasma for inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

    • Analyze tissues (e.g., lung, liver, kidney) for histological signs of inflammation and injury.

Visualizations

Signaling Pathways of GTS-21 via the α7nAChR

GTS21_Signaling cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_jak_stat JAK2/STAT3 Pathway a7nAChR α7nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx PI3K PI3K a7nAChR->PI3K JAK2 JAK2 a7nAChR->JAK2 GTS21 GTS-21 GTS21->a7nAChR Akt Akt PI3K->Akt Neuroprotection Neuroprotection & Anti-apoptosis Akt->Neuroprotection STAT3 STAT3 JAK2->STAT3 Anti_inflammatory Anti-inflammatory Response STAT3->Anti_inflammatory

Caption: GTS-21 activates the α7nAChR, leading to downstream signaling cascades.

Experimental Workflow for Preclinical Evaluation of GTS-21

Preclinical_Workflow start Hypothesis: GTS-21 has neuroprotective effects in_vitro In Vitro Studies (e.g., cell lines) start->in_vitro animal_model Animal Model Selection (e.g., Rat model of cognitive deficit) in_vitro->animal_model pk_pd Pharmacokinetic/ Pharmacodynamic Studies animal_model->pk_pd behavioral Behavioral Testing (e.g., Morris Water Maze) pk_pd->behavioral histology Histological & Biomarker Analysis behavioral->histology data_analysis Data Analysis & Interpretation histology->data_analysis conclusion Translational Potential Assessment data_analysis->conclusion

Caption: A generalized workflow for preclinical assessment of GTS-21.

References

Validation & Comparative

A Comparative Guide to GTS-21 Dihydrochloride and Nicotine for α7 Nicotinic Acetylcholine Receptor (nAChR) Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) is a crucial ligand-gated ion channel expressed extensively in the central nervous system, particularly in brain regions associated with cognition and memory like the hippocampus and frontal cortex.[1] Renowned for its high calcium permeability, the α7 nAChR is a significant therapeutic target for a range of neurological and inflammatory disorders, including Alzheimer's disease, schizophrenia, and sepsis.[1][2][3]

This guide provides an objective, data-driven comparison of two prominent α7 nAChR agonists: the endogenous ligand nicotine (B1678760) and the synthetic partial agonist GTS-21 dihydrochloride (B599025) (also known as DMXB-A). We will delve into their binding affinities, functional potencies, receptor selectivity, and the downstream signaling pathways they activate, supported by experimental data and detailed protocols.

Quantitative Comparison of Agonist Properties

The pharmacological profiles of GTS-21 and nicotine reveal significant differences in their interaction with α7 nAChRs and other nAChR subtypes. These differences are critical for understanding their respective therapeutic potentials and side-effect profiles.

Receptor Binding Affinity and Functional Potency

The following table summarizes key in vitro parameters for GTS-21 and nicotine across various nAChR subtypes.

CompoundReceptor SubtypeSpeciesAssay TypeParameterValueReference
GTS-21 α7 nAChRHumanElectrophysiology (Oocytes)EC₅₀ 11 µmol/L[1]
α7 nAChRRatElectrophysiology (Oocytes)EC₅₀ 5.2 µmol/L[1]
α7 nAChRHumanBinding (Kᵢ)Kᵢ 2000 nmol/L[1]
α7 nAChRRatBinding (Kᵢ)Kᵢ 650 nmol/L[1]
α4β2 nAChRHumanBinding (Kᵢ)Kᵢ 20 nmol/L[1]
α4β2 nAChRRatBinding (Kᵢ)Kᵢ 19 nmol/L[1]
α3β4 nAChR-Ion FluxEC₅₀ 21 µmol/L[1]
Nicotine α7 nAChRHumanElectrophysiology (HEK cells)EC₅₀ 66 µM[4]
α7 nAChRRatElectrophysiology (GH4C1 cells)EC₅₀ ~200 µM (Full Agonist vs ACh)[5]
α4β2 nAChR--Kᵢ ~1 nM[6]
α3β4* nAChRMouseFunctional (ACh Release)EC₅₀ 64 µM[5]

Note: EC₅₀ (Half-maximal effective concentration) indicates potency, with lower values signifying higher potency. Kᵢ (Inhibition constant) indicates binding affinity, with lower values signifying higher affinity.

Agonist Efficacy

Efficacy refers to the maximal response an agonist can produce upon binding to the receptor.

CompoundReceptor SubtypeSpeciesEfficacy (Eₘₐₓ)CommentsReference
GTS-21 α7 nAChRHuman9% (vs. Acetylcholine)Partial Agonist[1]
α7 nAChRRat32% (vs. Acetylcholine)Partial Agonist[1]
Nicotine α7 nAChRHuman~54% (vs. Acetylcholine)Partial Agonist[4]
α7 nAChRRat100% (vs. Acetylcholine)Full Agonist[5]

Key Differentiators: GTS-21 vs. Nicotine

GTS-21 (DMXB-A) is a selective partial agonist for α7 nAChRs.[1][7] Its partial agonism is a key feature, theoretically offering a larger therapeutic window by preventing the over-stimulation and potential excitotoxicity that could arise from a full agonist.[7] However, binding data reveals that GTS-21 has a paradoxically higher affinity for α4β2 receptors than for α7 receptors, though its functional activation of α4β2 is minimal at therapeutic concentrations.[1] This compound has demonstrated significant anti-inflammatory effects, inhibiting pro-inflammatory cytokines like TNF, IL-1β, and IL-6 in models of sepsis and endotoxemia.[8][9][10] Some of these anti-inflammatory actions may occur independently of the α7 nAChR.[8]

Nicotine acts as a full agonist in some systems but a partial agonist in others, notably on human α7 nAChRs where its maximal response is about half that of acetylcholine.[4][5] It has a much higher affinity for α4β2* nAChRs, the subtype primarily responsible for its addictive and reinforcing properties.[5][6][11] While nicotine has shown cognitive-enhancing effects in clinical trials for Mild Cognitive Impairment (MCI), its use is hampered by a poor side-effect profile and high abuse liability, stemming from its lack of receptor specificity.[8][12][13]

logical_comparison cluster_gts21 GTS-21 Dihydrochloride cluster_nicotine Nicotine gts21 Partial Agonist (α7 nAChR) gts21_sel Lower α7 Selectivity (High α4β2 Affinity) gts21->gts21_sel gts21_eff Anti-inflammatory Neuroprotective gts21_sel->gts21_eff gts21_tox Lower Toxicity No Addictive Potential gts21_eff->gts21_tox nic Partial/Full Agonist (α7 nAChR) nic_sel Non-selective (High α4β2 Affinity) nic->nic_sel nic_eff Cognitive Enhancement nic_sel->nic_eff nic_tox High Toxicity Addictive Potential nic_eff->nic_tox start α7 nAChR Activation start->gts21 start->nic

Fig. 1: Logical comparison of GTS-21 and Nicotine properties.

Downstream Signaling Pathways

Activation of the α7 nAChR ion channel leads to a rapid influx of cations, most notably Ca²⁺.[1] This calcium influx triggers a cascade of downstream intracellular signaling pathways that mediate both short-term effects, like neurotransmitter release, and long-term effects, such as neuroprotection and modulation of inflammation.[3][14]

Key signaling pathways activated by α7 nAChR include:

  • PI3K/Akt Pathway: This pathway is crucial for promoting neuronal survival and mediating the anti-apoptotic effects of α7 activation.[3][14]

  • JAK2/STAT3 Pathway: Activation of this pathway is central to the "cholinergic anti-inflammatory pathway," leading to the suppression of pro-inflammatory cytokine production in immune cells like macrophages.[14][15]

  • NF-κB Pathway: α7 nAChR activation can inhibit the activation of the pro-inflammatory transcription factor NF-κB.[15]

  • cAMP/PKA Pathway: Recent evidence links α7 nAChR activation to increases in intracellular cAMP and subsequent activation of Protein Kinase A (PKA), which can modulate synaptic transmission and plasticity.[16]

  • ERK/MAPK Pathway: The influx of calcium can also stimulate the Raf-1/MEK/ERK signaling cascade, which is involved in cellular proliferation and differentiation.[15]

signaling_pathway cluster_downstream Intracellular Signaling Cascades cluster_outcomes Cellular Outcomes agonist GTS-21 / Nicotine receptor α7 nAChR agonist->receptor ca_influx Ca²⁺ Influx receptor->ca_influx nfkb Inhibition of NF-κB receptor->nfkb pi3k PI3K/Akt ca_influx->pi3k jak2 JAK2/STAT3 ca_influx->jak2 cAMP Adenylyl Cyclase → cAMP/PKA ca_influx->cAMP erk Raf-1/MEK/ERK ca_influx->erk neuroprotection Neuroprotection (Anti-apoptosis) pi3k->neuroprotection anti_inflammation Anti-inflammation (↓ Cytokines) jak2->anti_inflammation synaptic_plasticity Synaptic Plasticity cAMP->synaptic_plasticity erk->synaptic_plasticity nfkb->anti_inflammation

Fig. 2: Key signaling pathways activated by α7 nAChR agonists.

Experimental Protocols

The characterization of compounds like GTS-21 and nicotine relies on standardized in vitro assays to determine their binding affinity and functional potency.

Radioligand Binding Assay (Competition Assay)

This assay measures the affinity (Kᵢ) of a test compound by quantifying its ability to displace a radiolabeled ligand with known affinity for the receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat hippocampus) or cells expressing the target receptor (e.g., HEK-293 cells with human α7 nAChR) in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[17][18]

    • Centrifuge the homogenate at high speed (e.g., 48,000 x g) at 4°C to pellet the cell membranes.[18]

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., via BCA assay).[17]

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective α7 nAChR radioligand (e.g., [¹²⁵I]-α-Bungarotoxin or [³H]-Methyllycaconitine), and varying concentrations of the unlabeled test compound (e.g., GTS-21 or nicotine).[5][19]

    • To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of an unlabeled competitor (e.g., 100 µM Nicotine).[20]

    • Incubate the plate for a defined period (e.g., 60-150 minutes) at a specific temperature (e.g., 4°C or 30°C) to reach binding equilibrium.[17][18]

  • Separation and Counting:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[17]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its dissociation constant.[17]

workflow_binding_assay cluster_prep 1. Preparation cluster_assay 2. Incubation cluster_sep 3. Separation & Counting cluster_analysis 4. Data Analysis prep_mem Prepare Receptor Membranes (Tissue or Cell Line) incubate Combine Membranes, Radioligand & Test Compound prep_mem->incubate prep_lig Prepare Radioligand & Test Compound Dilutions prep_lig->incubate equilibrate Incubate to Reach Binding Equilibrium incubate->equilibrate filtrate Rapid Vacuum Filtration equilibrate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count calc_ic50 Calculate IC₅₀ count->calc_ic50 calc_ki Calculate Kᵢ (Cheng-Prusoff) calc_ic50->calc_ki

Fig. 3: Experimental workflow for a radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the ion flow (current) through the receptor channel upon agonist application, allowing for the determination of potency (EC₅₀) and efficacy (Eₘₐₓ). It is commonly performed using Xenopus laevis oocytes expressing the receptor of interest.

Methodology:

  • Oocyte Preparation:

    • Surgically harvest oocytes from a female Xenopus laevis frog.

    • Inject the oocytes with cRNA encoding the human or rat α7 nAChR subunit.

    • Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a buffer solution.

    • Impale the oocyte with two microelectrodes: one to measure the membrane potential and one to inject current to "clamp" the voltage at a set holding potential (e.g., -70 mV).

  • Agonist Application:

    • Apply varying concentrations of the agonist (GTS-21 or nicotine) to the oocyte via the perfusion system.

    • Record the resulting inward current, which reflects the flow of ions through the activated α7 nAChR channels.

  • Data Analysis:

    • Measure the peak amplitude of the current response for each agonist concentration.

    • Plot the peak current as a function of agonist concentration to generate a dose-response curve.

    • Fit the curve with a sigmoidal function to determine the EC₅₀ and the maximal current (Iₘₐₓ).

    • Calculate efficacy (Eₘₐₓ) by normalizing the Iₘₐₓ of the test compound to that of a reference full agonist, typically acetylcholine (ACh).[4][21]

Conclusion and Future Directions

The comparison between this compound and nicotine highlights a classic drug development trade-off between selectivity and efficacy.

  • Nicotine , while a potent activator of α7 nAChRs with demonstrated pro-cognitive effects, is severely limited by its non-selective profile, particularly its high affinity for α4β2 receptors, which drives its addictive properties and adverse effects.[8][22]

  • GTS-21 represents a significant step towards a more targeted therapy. Its partial agonism may offer a superior safety profile by preventing receptor over-activation.[7] Furthermore, its potent anti-inflammatory effects make it a promising candidate for diseases with a significant neuroinflammatory component.[23] However, clinical trials with GTS-21 have yielded mixed results, with some studies failing to show significant cognitive improvement in patients with schizophrenia or Alzheimer's disease.[1][24] The compound's higher binding affinity for α4β2 over α7 nAChRs also remains a point of consideration.[1]

For researchers and drug developers, the data underscores the importance of functional selectivity over simple binding affinity. Future efforts in targeting the α7 nAChR should focus on developing compounds with high functional selectivity and optimized pharmacokinetic profiles. The distinct roles of α7 nAChRs in mediating cognitive functions versus the anti-inflammatory response suggest that biased agonists or positive allosteric modulators (PAMs), which enhance the effect of the endogenous agonist acetylcholine, may represent more nuanced and effective therapeutic strategies.[25]

References

A Comparative Guide to GTS-21 and PNU-282987 in Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonists, GTS-21 (also known as DMBX-anabaseine) and PNU-282987, in the context of their anti-inflammatory properties. Both compounds are widely investigated for their therapeutic potential in inflammatory diseases by targeting the cholinergic anti-inflammatory pathway. This document synthesizes experimental data to offer an objective comparison of their performance in various inflammation models.

At a Glance: Key Differences and Similarities

FeatureGTS-21PNU-282987
Primary Target α7 nAChR agonistHighly selective α7 nAChR agonist
Binding Affinity (Ki) Lower affinity for human α7 nAChR (~2000 nM)[1]Higher affinity for α7 nAChR (Ki = 26 nM)
Other Targets Higher affinity for α4β2 nAChRs (Ki = ~20 nM for human)[1]Negligible activity at other nAChRs; some activity at 5-HT3 receptors (Ki = 930 nM)[2]
Anti-Inflammatory Efficacy Broadly effective in various in vitro and in vivo models.[3][4][5][6]Demonstrated efficacy in several inflammation models.[7]
Direct Comparison Highlight In an airway inflammation model, effects were comparable to PNU-282987 in reducing key inflammatory markers.[8]In the same airway inflammation model, showed a significantly greater reduction in IKK and NF-κB phosphorylation compared to GTS-21.[8]

Quantitative Comparison of Anti-Inflammatory Effects

The following tables summarize the quantitative data from studies investigating the anti-inflammatory effects of GTS-21 and PNU-282987. It is important to note that direct head-to-head comparisons with standardized potency metrics like IC50 values are limited in the published literature.

Table 1: In Vitro Anti-Inflammatory Activity
ModelCell TypeInflammatory StimulusCompoundConcentrationEffect on Inflammatory MarkersReference
NeuroinflammationBV2 microglia & primary microgliaLPSGTS-2110, 20 µMSignificantly reduced NO, TNF-α, IL-1β, IL-6; Increased TGF-β.[5][5]
Systemic InflammationHuman whole bloodEndotoxinGTS-2110, 100 µMAttenuated TNF and IL-1β levels.[6][6]
Airway InflammationIsolated murine lung ILC2sIL-33GTS-21Not specifiedReduced GATA3 and Ki67 expression.[9][9]
Airway InflammationIsolated murine lung ILC2sIL-33PNU-282987Not specifiedReduced GATA3 and Ki67 expression; stronger inhibition of IKK and NF-κB phosphorylation than GTS-21.[9][9]
Macrophage InflammationRAW 264.7 macrophagesLPSPNU-282987Not specifiedInhibited IL-6 secretion.[10][10]
Table 2: In Vivo Anti-Inflammatory Activity
ModelAnimal ModelCompoundDosageEffect on Inflammatory Markers & OutcomesReference
Endotoxemia & SepsisBALB/c miceGTS-214 mg/kgSignificantly inhibited serum TNF and HMGB1; improved survival.[3][3]
Sepsis-induced Myocardial InjuryMiceGTS-21Not specifiedReversed LPS-induced myocardial pathological changes and apoptosis; decreased NF-κB p65, Caspase-3, IL-6, IL-1β, TNF-α.[4][4]
Airway InflammationC57BL/6J miceGTS-21Not specifiedSignificantly reduced goblet cell hyperplasia, eosinophil infiltration, and ILC2s numbers in BALF.[9][9]
Airway InflammationC57BL/6J micePNU-282987Not specifiedComparable effects to GTS-21 on goblet cell hyperplasia, eosinophil infiltration, and ILC2s numbers in BALF.[9][9]
Sepsis-induced Acute Kidney InjuryRatsPNU-282987Not specifiedAmeliorated systemic inflammation (reduced serum TNF-α and IL-6).[7][7]

Signaling Pathways and Mechanisms of Action

Both GTS-21 and PNU-282987 exert their anti-inflammatory effects primarily through the activation of the α7 nAChR, a key component of the cholinergic anti-inflammatory pathway. This pathway ultimately leads to the inhibition of pro-inflammatory cytokine production.

Cholinergic Anti-Inflammatory Pathway

Cholinergic_Anti_Inflammatory_Pathway cluster_downstream Intracellular Signaling GTS21 GTS-21 a7nAChR α7 nAChR GTS21->a7nAChR activate PNU282987 PNU-282987 PNU282987->a7nAChR activate JAK2 JAK2 a7nAChR->JAK2 activates PI3K PI3K a7nAChR->PI3K activates STAT3 STAT3 JAK2->STAT3 phosphorylates NFkB NF-κB STAT3->NFkB inhibits Akt Akt PI3K->Akt activates IKK IKK Akt->IKK inhibits IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines promotes transcription

A key difference in their mechanism, as highlighted in a direct comparative study, is the superior ability of PNU-282987 to inhibit the phosphorylation of IKK and NF-κB p65, which may be attributed to its higher binding affinity for the α7 nAChR.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo inflammation models used to evaluate GTS-21 and PNU-282987.

In Vitro: LPS-Stimulated Macrophage Assay

This assay is widely used to screen for anti-inflammatory compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).

LPS_Macrophage_Assay cluster_workflow Experimental Workflow start Seed RAW 264.7 macrophages in 96-well plates incubate1 Incubate overnight (cell adherence) start->incubate1 pretreat Pre-treat with GTS-21 or PNU-282987 (various concentrations) incubate1->pretreat stimulate Stimulate with LPS (e.g., 100 ng/mL - 1 µg/mL) pretreat->stimulate incubate2 Incubate for a defined period (e.g., 18-24 hours) stimulate->incubate2 collect Collect supernatant incubate2->collect measure Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA collect->measure end Data Analysis measure->end

Detailed Protocol:

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells per well and incubated overnight to allow for adherence.[9]

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of GTS-21, PNU-282987, or vehicle control. The cells are incubated for a pre-determined time (e.g., 1 hour).

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for 18-24 hours.

  • Cytokine Measurement: The supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available ELISA kits.

In Vivo: Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is a gold standard for inducing polymicrobial sepsis in rodents, closely mimicking the clinical course of human sepsis.

CLP_Sepsis_Model cluster_workflow Experimental Workflow start Anesthetize mouse laparotomy Perform midline laparotomy to expose the cecum start->laparotomy ligate Ligate the cecum below the ileocecal valve laparotomy->ligate puncture Puncture the cecum with a needle (e.g., 22-gauge) ligate->puncture replace Return cecum to the abdomen and close incision puncture->replace resuscitate Fluid resuscitation (e.g., pre-warmed saline) replace->resuscitate treat Administer GTS-21, PNU-282987, or vehicle control resuscitate->treat monitor Monitor survival and collect samples (blood, tissues) for analysis treat->monitor end Data Analysis monitor->end

Detailed Protocol:

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve with a silk suture. The ligated cecum is punctured once or twice with a needle (e.g., 22-gauge) to allow fecal contents to leak into the peritoneal cavity. The cecum is returned to the abdomen, and the incision is closed.

  • Fluid Resuscitation: Animals receive fluid resuscitation with pre-warmed saline to mimic clinical management.

  • Treatment: GTS-21, PNU-282987, or a vehicle control is administered at specified time points before or after the CLP procedure.[3] For example, GTS-21 (4 mg/kg) has been administered immediately and at 6 and 24 hours post-CLP.[3]

  • Monitoring and Sample Collection: Animals are monitored for survival over several days. Blood and tissue samples can be collected at various time points to measure systemic cytokine levels, bacterial load, and organ damage.

Conclusion

Both GTS-21 and PNU-282987 are effective α7 nAChR agonists with demonstrated anti-inflammatory properties in a range of preclinical models. The available evidence suggests that while both compounds can produce comparable anti-inflammatory effects in certain models, PNU-282987's higher selectivity and affinity for the α7 nAChR may translate to a more potent inhibition of key inflammatory signaling pathways, such as NF-κB.

The choice between these two compounds for research or therapeutic development may depend on the specific inflammatory condition being targeted, the desired potency, and the potential for off-target effects. Further head-to-head comparative studies, particularly those providing standardized potency data (e.g., IC50 values) across various inflammation models, are warranted to fully elucidate the relative therapeutic potential of GTS-21 and PNU-282987.

References

A Comparative Analysis of the Efficacy of GTS-21 Dihydrochloride and Its Hydroxy Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological efficacy of GTS-21 dihydrochloride, a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), and its primary hydroxy metabolites. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways to facilitate a comprehensive understanding of their respective activities.

Introduction

GTS-21 (also known as DMXBA) is an investigational drug that has been explored for its potential therapeutic benefits in neurodegenerative and inflammatory conditions.[1][2] Its mechanism of action is centered on the activation of the α7-nAChR, a ligand-gated ion channel implicated in cognitive processes and the modulation of inflammation.[3][4][5] Upon administration, GTS-21 undergoes significant metabolism in the liver, leading to the formation of active hydroxy metabolites, most notably 4-OH-GTS-21.[6][7] Emerging evidence suggests that these metabolites are not only active but may possess greater efficacy at the α7-nAChR than the parent compound. This guide aims to dissect and compare the efficacy of GTS-21 and its hydroxy metabolites based on available experimental data.

Metabolic Pathway of GTS-21

GTS-21 is primarily metabolized in the liver through O-demethylation, a process catalyzed by cytochrome P450 enzymes, specifically CYP1A2 and CYP2E1, with some contribution from CYP3A.[6] This metabolic conversion results in the formation of hydroxy metabolites, which are subsequently conjugated with glucuronic acid for excretion.[6] The major active metabolite is 4-OH-GTS-21.[6]

GTS21 This compound Metabolism Hepatic Metabolism (O-demethylation) GTS21->Metabolism CYP CYP1A2, CYP2E1, CYP3A Metabolism->CYP Metabolites Hydroxy Metabolites (e.g., 4-OH-GTS-21) Metabolism->Metabolites Conjugation Glucuronidation Metabolites->Conjugation Excretion Excretion Conjugation->Excretion

Metabolic conversion of GTS-21 to its hydroxy metabolites.

Comparative Efficacy at the α7 Nicotinic Acetylcholine Receptor

Experimental data indicates that while GTS-21 is a partial agonist at the α7-nAChR, its hydroxy metabolites exhibit a greater intrinsic efficacy. This suggests that the metabolites are more effective at activating the receptor and eliciting a biological response.

Quantitative Comparison of Receptor Binding and Functional Activity
CompoundBinding Affinity (Ki)Functional Activity (EC50)Maximal Response (Imax)Species/System
GTS-21 Data not available~1 µMPartial AgonistRat α7-nAChR
4-OH-GTS-21 Data not availableData not availableHigher than GTS-21Rat α7-nAChR

Studies have consistently reported that the hydroxy metabolites of GTS-21 are more efficacious at stimulating both rat and human α7-nAChRs compared to the parent compound.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of GTS-21 and its metabolites.

α7-nAChR Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to the α7-nAChR.

Objective: To determine the equilibrium dissociation constant (Ki) of GTS-21 and its hydroxy metabolites for the α7-nAChR.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human α7-nAChR.

  • [125I]α-Bungarotoxin (a high-affinity antagonist radioligand for the α7-nAChR).

  • Test compounds (GTS-21, hydroxy metabolites).

  • Binding buffer (e.g., 20 mM HEPES, 118 mM NaCl, 4.8 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of [125I]α-Bungarotoxin and varying concentrations of the test compound.

  • The incubation is carried out at room temperature for a specified period (e.g., 2 hours) to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a known α7-nAChR ligand (e.g., nicotine).

  • The incubation is terminated by rapid filtration through glass fiber filters, which separates bound from free radioligand.

  • The filters are washed with ice-cold binding buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis A Prepare α7-nAChR expressing cell membranes D Incubate membranes, radioligand, and test compounds A->D B Prepare radioligand ([125I]α-Bungarotoxin) B->D C Prepare test compounds (GTS-21 & metabolites) C->D E Rapid filtration to separate bound and free radioligand D->E F Wash filters E->F G Quantify radioactivity F->G H Calculate IC50 and Ki values G->H

Workflow for the α7-nAChR radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the functional activity of ion channels, such as the α7-nAChR, in response to agonist application.

Objective: To determine the EC50 and Imax of GTS-21 and its hydroxy metabolites at the α7-nAChR.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the human α7-nAChR.

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Glass microelectrodes.

  • Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.4).

  • Test compounds (GTS-21, hydroxy metabolites).

Procedure:

  • Xenopus oocytes are surgically harvested and defolliculated.

  • The oocytes are injected with cRNA encoding the α7-nAChR and incubated for 2-4 days to allow for receptor expression.

  • An oocyte is placed in a recording chamber and continuously perfused with recording solution.

  • Two glass microelectrodes filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

  • The membrane potential is clamped at a holding potential (e.g., -70 mV).

  • The test compound is applied to the oocyte through the perfusion system at various concentrations.

  • The resulting inward current, caused by the influx of cations through the activated α7-nAChR, is recorded.

  • The peak current amplitude at each concentration is measured.

  • The data is plotted as a concentration-response curve, and non-linear regression is used to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Imax (the maximal response).

Pharmacokinetic Profile and Brain Penetration

While the hydroxy metabolites of GTS-21 exhibit higher efficacy at the α7-nAChR, their ability to reach the target site in the central nervous system is a critical factor in their overall in vivo effect.

Comparative Pharmacokinetic Parameters
ParameterGTS-214-OH-GTS-21Species
Cmax (ng/mL) Dose-dependent increaseDose-dependent increaseHuman[9]
AUC (ng*h/mL) Dose-dependent increaseDose-dependent increaseHuman[9]
Brain Penetration Readily crosses the blood-brain barrierSignificantly lower than GTS-21Rat

GTS-21 is known to readily cross the blood-brain barrier. In contrast, its hydroxy metabolites are more polar, which significantly limits their ability to penetrate the central nervous system.[8] This suggests that despite their higher in vitro efficacy, the in vivo central effects of the metabolites may be limited.

The Cholinergic Anti-inflammatory Pathway

The anti-inflammatory effects of GTS-21 and its metabolites are mediated through the cholinergic anti-inflammatory pathway. Activation of the α7-nAChR on immune cells, such as macrophages, inhibits the production and release of pro-inflammatory cytokines.[10]

cluster_0 Agonist Binding and Receptor Activation cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Agonist GTS-21 or Hydroxy Metabolite a7nAChR α7-nAChR on Immune Cell Agonist->a7nAChR Binds to Signal Intracellular Signaling a7nAChR->Signal NFkB Inhibition of NF-κB Pathway Signal->NFkB Cytokine Decreased Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) NFkB->Cytokine

The cholinergic anti-inflammatory pathway activated by α7-nAChR agonists.

Conclusion

The available evidence indicates that the hydroxy metabolites of GTS-21, particularly 4-OH-GTS-21, are more potent activators of the α7-nAChR in vitro compared to the parent drug. However, the superior brain penetration of GTS-21 suggests that it may be the primary contributor to the central nervous system effects observed after oral administration. The higher efficacy of the metabolites may play a more significant role in the peripheral actions of GTS-21, such as its anti-inflammatory effects.

For drug development professionals, these findings highlight the importance of considering the pharmacokinetic and metabolic profiles of a drug candidate in conjunction with its in vitro pharmacology. The development of α7-nAChR agonists with both high efficacy and excellent brain penetration remains a key objective in the pursuit of novel therapeutics for neurological and inflammatory disorders.

References

Unraveling the Cross-Reactivity of GTS-21 Dihydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity of GTS-21 dihydrochloride, a prominent partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), with other nAChR subtypes. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate a deeper understanding of the compound's selectivity profile.

GTS-21, also known as DMXB-A, has been extensively investigated for its potential therapeutic effects in a range of neurological and inflammatory disorders. While its primary target is the α7 nAChR, a thorough understanding of its interactions with other nAChR subtypes is crucial for accurate interpretation of experimental results and for the development of more selective therapeutic agents.

Comparative Analysis of GTS-21 Binding Affinity and Functional Activity

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of GTS-21 at various human and rat nAChR subtypes. This data, compiled from multiple studies, highlights the compound's preferential, though not exclusive, interaction with the α7 subtype.

nAChR SubtypeSpeciesAssay TypeParameterValue (nM)Reference
α7 HumanBindingKi2000[1]
RatBindingKi650[1]
RatElectrophysiologyEC505200[1]
α4β2 HumanBindingKi20[1]
RatBindingKi19[1]
RatIon FluxIC5017000[1]
α3β4 RatIon FluxEC5021000[1]

Note: This table is a compilation of data from various sources and experimental conditions may differ.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols for the key assays are provided below.

Radioligand Binding Assay for nAChR Subtype Selectivity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of GTS-21 for various nAChR subtypes expressed in transfected cell lines.

1. Membrane Preparation:

  • Culture human embryonic kidney (HEK) cells stably expressing the desired human nAChR subtype (e.g., α4β2, α7).

  • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.

  • Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.

2. Competition Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation (20-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]-epibatidine for α4β2 or [125I]-α-bungarotoxin for α7), and a range of concentrations of unlabeled this compound.

  • To determine non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a high concentration of a known nAChR agonist (e.g., 100 µM nicotine).

  • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

3. Filtration and Scintillation Counting:

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine, using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of GTS-21.

  • Plot the percentage of specific binding against the logarithm of the GTS-21 concentration.

  • Determine the IC50 value (the concentration of GTS-21 that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes for Functional Characterization

This protocol describes the use of TEVC to measure the functional activity (agonist or antagonist) of GTS-21 at nAChR subtypes expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Harvest stage V-VI oocytes from a female Xenopus laevis.

  • Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

  • Inject each oocyte with cRNA encoding the desired nAChR subunits (e.g., human α7 or a combination of human α4 and β2).

  • Incubate the injected oocytes for 2-5 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

  • Clamp the oocyte membrane potential at a holding potential of -70 mV using a TEVC amplifier.

  • Apply a brief pulse of a known nAChR agonist (e.g., acetylcholine) to elicit a baseline current response.

3. Application of GTS-21:

  • To test for agonist activity, apply varying concentrations of GTS-21 to the oocyte and record the resulting current.

  • To test for antagonist activity, co-apply a fixed concentration of a known agonist with varying concentrations of GTS-21 and measure the inhibition of the agonist-induced current.

  • Ensure adequate washout periods between applications to allow for receptor recovery.

4. Data Analysis:

  • Measure the peak amplitude of the current responses.

  • For agonist activity, plot the normalized current response against the logarithm of the GTS-21 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal activation) and Emax (maximum efficacy relative to the full agonist).

  • For antagonist activity, plot the percentage of inhibition of the agonist response against the logarithm of the GTS-21 concentration to determine the IC50.

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures involved in assessing GTS-21's cross-reactivity, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_assays Selectivity Assays cluster_binding Binding Assay Details cluster_functional Functional Assay Details Binding Radioligand Binding Assay Membrane_Prep Membrane Preparation (Transfected Cells) Binding->Membrane_Prep Functional Two-Electrode Voltage Clamp Oocyte_Prep Oocyte Preparation & cRNA Injection Functional->Oocyte_Prep Competition Competition Binding ([3H]-Epibatidine/GTS-21) Membrane_Prep->Competition Data_Analysis_Ki Data Analysis (IC50 -> Ki) Competition->Data_Analysis_Ki Result_Ki Binding Affinity (Ki) Data_Analysis_Ki->Result_Ki TEVC TEVC Recording (Agonist/Antagonist Mode) Oocyte_Prep->TEVC Data_Analysis_EC50 Data Analysis (EC50/IC50) TEVC->Data_Analysis_EC50 Result_EC50 Functional Potency (EC50/IC50) Data_Analysis_EC50->Result_EC50 Final_Comparison Comparative Analysis Result_Ki->Final_Comparison Result_EC50->Final_Comparison Signaling_Pathways cluster_alpha7 α7 nAChR Signaling cluster_alpha4beta2 α4β2 nAChR Interaction GTS21 GTS-21 alpha7 α7 nAChR GTS21->alpha7 alpha4beta2 α4β2 nAChR GTS21->alpha4beta2 Ca_influx Ca²⁺ Influx alpha7->Ca_influx JAK2 JAK2 Ca_influx->JAK2 PI3K PI3K Ca_influx->PI3K STAT3 STAT3 JAK2->STAT3 Anti_inflammatory Anti-inflammatory Effects STAT3->Anti_inflammatory Akt Akt PI3K->Akt Akt->Anti_inflammatory Inhibition Inhibition of Function alpha4beta2->Inhibition Dopamine Modulation of Dopamine Release Inhibition->Dopamine

References

A Comparative Analysis of GTS-21 and Other α7 Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of GTS-21 (also known as DMXB-A) with other selective agonists of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). The α7 nAChR is a key target in the central nervous system for therapeutic intervention in cognitive and inflammatory disorders. This document synthesizes preclinical and clinical data to offer a comprehensive overview of the pharmacological profiles of these compounds, supported by experimental data and detailed methodologies.

Introduction to α7 Nicotinic Acetylcholine Receptors

The α7 nAChR is a ligand-gated ion channel composed of five α7 subunits. It is highly expressed in brain regions crucial for cognition and memory, such as the hippocampus and prefrontal cortex.[1] Unique functional properties of the α7 nAChR include rapid activation and desensitization, and high permeability to calcium ions.[1] These characteristics position it as a promising therapeutic target for a range of neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and inflammatory disorders.

Quantitative Data Comparison

The following tables summarize the key in vitro pharmacological parameters and pharmacokinetic properties of GTS-21 and other selected α7 nAChR agonists.

Table 1: In Vitro Potency and Efficacy at Human α7 nAChR

CompoundBinding Affinity (Ki, nM)Potency (EC50, µM)Efficacy (Emax, % of ACh response)Agonist Type
GTS-21 2000[1]11[1]9[1]Partial Agonist
PNU-282987 26[2]1.2~60Full Agonist
AZD0328 3[3]2.9[3]101[3]Full Agonist
Encenicline (EVP-6124) 4.33[4]0.16[5]Partial Agonist
TC-5619 (Bradanicline) 1[1]0.033[1]Full Agonist

Table 2: Receptor Selectivity Profile

CompoundSelectivity for α7 nAChR over α4β2 nAChRActivity at 5-HT3 Receptor
GTS-21 Low (Ki for α4β2 = 20 nM)[1]Inhibits[5]
PNU-282987 High (IC50 for α4β2 ≥ 60 µM)[2]Weak (Ki = 930 nM)[2]
AZD0328 High (>1000-fold)[3]Agonist (equipotent)[3]
Encenicline (EVP-6124) High[4]Inhibits (51% at 10 nM)[4]
TC-5619 (Bradanicline) High (>2800-fold)[1]Low (IC50 > 10 µM)[1]

Table 3: Pharmacokinetic Properties

CompoundBioavailabilityHalf-life (t1/2)Brain Penetration
GTS-21 Variable~1-2 hoursGood
PNU-282987 Good~2-4 hoursGood
AZD0328 Favorable in preclinical species[6]Stable in human hepatocytes[6]Good[6]
Encenicline (EVP-6124) Good~24 hoursGood[1]
TC-5619 (Bradanicline) Moderate~3-5 hoursGood

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by α7 nAChR agonists, a typical experimental workflow for their characterization, and a logical comparison of their features.

alpha7_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha7_nAChR α7 nAChR Ca2_influx Ca²⁺ Influx alpha7_nAChR->Ca2_influx JAK2 JAK2 alpha7_nAChR->JAK2 Agonist Agonist Agonist->alpha7_nAChR Binds PI3K PI3K Ca2_influx->PI3K CaMK CaMK Ca2_influx->CaMK PKC PKC Ca2_influx->PKC Adenylyl_Cyclase Adenylyl Cyclase Ca2_influx->Adenylyl_Cyclase Akt Akt PI3K->Akt STAT3 STAT3 JAK2->STAT3 CREB CREB CaMK->CREB MAPK_ERK MAPK/ERK PKC->MAPK_ERK cAMP cAMP Adenylyl_Cyclase->cAMP NF_kB_inhibition NF-κB Inhibition Akt->NF_kB_inhibition Gene_Expression Gene Expression (e.g., c-Fos, BDNF) STAT3->Gene_Expression CREB->Gene_Expression MAPK_ERK->Gene_Expression PKA PKA cAMP->PKA PKA->CREB Anti_inflammatory_Effects Anti-inflammatory Effects NF_kB_inhibition->Anti_inflammatory_Effects Neuronal_Survival_Plasticity Neuronal Survival & Plasticity Gene_Expression->Neuronal_Survival_Plasticity

Caption: α7 nAChR signaling pathways.

experimental_workflow start Start: Compound Synthesis binding_assay In Vitro Binding Assay (Determine Ki) start->binding_assay functional_assay In Vitro Functional Assay (Determine EC50, Emax) binding_assay->functional_assay selectivity_profiling Selectivity Profiling (vs. other nAChRs, 5-HT3, etc.) functional_assay->selectivity_profiling pk_studies Pharmacokinetic Studies (ADME) selectivity_profiling->pk_studies in_vivo_efficacy In Vivo Efficacy Models (e.g., Novel Object Recognition, Anti-inflammatory models) pk_studies->in_vivo_efficacy lead_optimization Lead Optimization in_vivo_efficacy->lead_optimization lead_optimization->binding_assay Iterate end Candidate Drug lead_optimization->end Success

Caption: Experimental workflow for α7 agonist characterization.

logical_relationships cluster_gts21 GTS-21 cluster_other_agonists Other Agonists (e.g., PNU-282987, AZD0328, TC-5619) alpha7_agonists α7 nAChR Agonists gts21_type Partial Agonist alpha7_agonists->gts21_type other_type Full Agonists alpha7_agonists->other_type gts21_selectivity Low Selectivity (vs. α4β2) gts21_type->gts21_selectivity gts21_clinical Phase II (Cognition - Failed, Negative Symptoms - Some Improvement) gts21_selectivity->gts21_clinical other_selectivity High Selectivity other_type->other_selectivity other_clinical Varied (Some failed in clinical trials) other_selectivity->other_clinical

Caption: Logical comparison of GTS-21 and other α7 agonists.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of GTS-21 and other α7 nAChR agonists.

Radioligand Binding Assay for α7 nAChR

Objective: To determine the binding affinity (Ki) of a test compound for the α7 nAChR.

Materials:

  • Receptor Source: Membranes from cells recombinantly expressing human α7 nAChR or rat brain tissue homogenates.

  • Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin.[7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of a non-labeled ligand (e.g., 1 µM nicotine).

  • Test Compounds: Serial dilutions of GTS-21 and other agonists.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the plate at room temperature for a sufficient duration to reach binding equilibrium (e.g., 2-4 hours).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To determine the functional activity (EC50 and agonist type) of a test compound at the α7 nAChR.

Materials:

  • Xenopus laevis oocytes.

  • cRNA: In vitro transcribed cRNA encoding the human α7 nAChR subunit.

  • Injection System: Nanoject or similar microinjection apparatus.

  • TEVC Setup: Amplifier, headstages, microelectrode puller, micromanipulators, and recording chamber.

  • Recording Solution: Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.2).

  • Electrodes: Glass microelectrodes filled with 3 M KCl.

  • Test Compounds: Serial dilutions of GTS-21 and other agonists.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with the α7 nAChR cRNA and incubate for 2-5 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with Ringer's solution. Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Agonist Application: Apply increasing concentrations of the test compound to the oocyte via the perfusion system.

  • Data Acquisition: Record the inward current elicited by the agonist application.

  • Data Analysis: Measure the peak current response at each concentration and plot it against the logarithm of the agonist concentration to generate a dose-response curve. Fit the data to a sigmoidal function to determine the EC50 (concentration for 50% maximal response) and the maximum response (Imax). Compare the Imax of the test compound to that of a known full agonist (e.g., acetylcholine) to classify it as a full or partial agonist.

Novel Object Recognition (NOR) Test in Rodents

Objective: To assess the effects of an α7 nAChR agonist on recognition memory.

Materials:

  • Test Animals: Adult male rats or mice.

  • Test Arena: An open-field box.

  • Objects: Two sets of identical objects (familiar objects) and one novel object. The objects should be of similar size but different in shape and texture.

  • Test Compound: GTS-21 or other α7 agonist, and vehicle control.

Procedure:

  • Habituation: Place each animal in the empty test arena for a set period (e.g., 10 minutes) for one or two days prior to the test to allow for habituation to the environment.

  • Training (Familiarization) Phase: Place two identical "familiar" objects in the arena. Place the animal in the arena and allow it to explore the objects for a defined period (e.g., 5-10 minutes).

  • Inter-trial Interval: Remove the animal from the arena. Administer the test compound or vehicle at a specified time before or after the training phase. The interval between the training and test phases can be varied to assess short-term or long-term memory (e.g., 1 hour to 24 hours).

  • Test Phase: Replace one of the familiar objects with a "novel" object. Place the animal back in the arena and record the time it spends exploring each object for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate a discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time for both objects. A higher DI indicates better recognition memory. Compare the DI between the drug-treated and vehicle-treated groups.

Conclusion

GTS-21, as a partial agonist at the α7 nAChR, has been a valuable tool in elucidating the role of this receptor in various physiological and pathological processes. However, its relatively low potency and lack of selectivity compared to newer compounds have limited its clinical success for cognitive enhancement.[1][3] More recent α7 nAChR agonists, such as PNU-282987, AZD0328, and TC-5619, exhibit higher potency, efficacy, and selectivity, representing a more refined approach to targeting this receptor.[1][2][3] Despite the improved pharmacological profiles of these second-generation agonists, translating preclinical efficacy into clinical success remains a significant challenge, with several compounds failing in late-stage clinical trials.[1] Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of α7 nAChR agonists and exploring their therapeutic potential in combination with other treatment modalities. The detailed experimental protocols and comparative data presented in this guide are intended to aid researchers in the continued development and evaluation of novel α7 nAChR-targeting therapeutics.

References

Assessing the Specificity of GTS-21 for the α7 Nicotinic Acetylcholine Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GTS-21's specificity for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) against other selective agonists. Supported by experimental data, this document aims to inform the selection of appropriate pharmacological tools for α7 nAChR research.

GTS-21 (also known as DMXB-A) is a well-documented partial agonist of the α7 nAChR and has been instrumental in exploring the receptor's role in cognitive function and inflammation.[1][2] However, a thorough assessment of its binding and functional profile reveals interactions with other neuronal receptors, a critical consideration for interpreting experimental outcomes. This guide compares the specificity of GTS-21 with other notable α7 nAChR agonists: PNU-282987, EVP-6124 (Encenicline), and TC-5619.

Quantitative Comparison of Receptor Binding and Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of GTS-21 and its alternatives at the α7 nAChR and other relevant receptors. Lower Ki and EC50/IC50 values indicate higher affinity and potency, respectively.

CompoundReceptorSpeciesBinding Affinity (Ki)Reference(s)
GTS-21 α7 nAChRHuman2000 nM[3]
Rat650 nM[3]
α4β2 nAChRHuman20 nM[3]
Rat19 nM[3]
5-HT3 Receptor-Inhibits[1]
PNU-282987 α7 nAChR-26 nM[4][5]
α1β1γδ nAChR-≥ 60,000 nM (IC50)[4][5]
α3β4 nAChR-≥ 60,000 nM (IC50)[4][5]
5-HT3 Receptor-930 nM[4][5]
EVP-6124 α7 nAChR-4.33 nM ([125I]-α-bungarotoxin)[6]
-9.98 nM ([3H]-MLA)[6]
5-HT3 Receptor-51% inhibition at 10 nM[6]
α4β2 nAChR-No activation or inhibition[7][8]
TC-5619 α7 nAChRRat1 nM[9][10]
α4β2 nAChR->1000-fold less potent[9][10]
α3β4 nAChR->1000-fold less potent[9][10]
Muscle nAChR->1000-fold less potent[9][10]
5-HT3, Opioid Receptors-Minimal interaction[9][10]
CompoundReceptorSpeciesFunctional Potency (EC50) / Efficacy (Emax)Reference(s)
GTS-21 α7 nAChRHumanEC50 = 11 µM; Emax = 9%[3]
RatEC50 = 5.2 µM; Emax = 32%[3]
α3β4 nAChR-EC50 = 21 µM[3]
α4β2 nAChR-IC50 = 17 µM[3]

Key Observations:

  • GTS-21 exhibits a significantly higher binding affinity for the α4β2 nAChR than for the α7 nAChR in both human and rat tissues.[3] Functionally, it acts as a partial agonist at human α7 nAChRs with low efficacy and is also active at α3β4 and α4β2 nAChRs.[3] Furthermore, some of its anti-inflammatory effects have been shown to be independent of the α7 nAChR.[11][12]

  • PNU-282987 demonstrates high selectivity for the α7 nAChR, with negligible activity at other tested nAChR subtypes.[4][5] Its affinity for the 5-HT3 receptor is considerably lower than for the α7 nAChR.[4][5]

  • EVP-6124 (Encenicline) shows high affinity for the α7 nAChR and does not appear to interact with the α4β2 subtype.[6][7][8] However, it does exhibit inhibitory activity at the 5-HT3 receptor.[6]

  • TC-5619 is a potent and highly selective full agonist for the α7 nAChR, with minimal to no activity at other nAChR subtypes and other tested receptors.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of compound specificity. Below are outlines of standard experimental protocols used to generate the data presented.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific nAChR subtype.

Materials:

  • Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest.[13]

  • Radioligand with high affinity for the target receptor (e.g., [3H]epibatidine, [3H]methyllycaconitine).[13]

  • Unlabeled test compound (e.g., GTS-21).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]

  • Wash buffer (ice-cold).[15]

  • 96-well plates, glass fiber filters, cell harvester, and scintillation counter.[15]

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction through centrifugation.[13]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[15]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[15]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[15]

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[15]

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.[15]

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique allows for the functional characterization of ion channels, such as nAChRs, expressed in Xenopus oocytes.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound at a specific nAChR subtype.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the desired nAChR subunits.

  • Two-electrode voltage clamp amplifier and data acquisition system.[16]

  • Microelectrodes filled with KCl.

  • Perfusion system and recording chamber.[17]

  • Recording solution (e.g., standard frog Ringer's solution).

  • Test compound solutions at various concentrations.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and inject them with the cRNA encoding the nAChR subunits. Incubate the oocytes for several days to allow for receptor expression.

  • Electrode Impalement: Place an oocyte in the recording chamber and impale it with two microelectrodes, one for voltage recording and one for current injection.[16]

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).[17]

  • Compound Application: Perfuse the recording chamber with the recording solution containing the test compound at a specific concentration.

  • Current Recording: Record the current elicited by the application of the test compound.

  • Dose-Response Curve: Repeat steps 4 and 5 with a range of test compound concentrations to generate a dose-response curve.

  • Data Analysis: Plot the recorded current amplitude against the compound concentration and fit the data to a sigmoidal dose-response equation to determine the EC50 and Emax values.

Visualizing Key Pathways and Workflows

Cholinergic Anti-Inflammatory Pathway

The anti-inflammatory effects of α7 nAChR agonists are often attributed to their activation of the cholinergic anti-inflammatory pathway. This pathway involves the vagus nerve, acetylcholine, and α7 nAChRs on immune cells, leading to the suppression of pro-inflammatory cytokine production.[18][19]

Cholinergic_Anti_Inflammatory_Pathway cluster_macrophage On Macrophage Surface Brain Brain Vagus_Nerve Vagus Nerve (Efferent) Brain->Vagus_Nerve Signal Splenic_Nerve Splenic Nerve Vagus_Nerve->Splenic_Nerve Signal T_Cell Choline Acetyltransferase (ChAT)+ T-Cell Splenic_Nerve->T_Cell Releases ACh Acetylcholine (ACh) T_Cell->ACh Produces Macrophage Macrophage a7nAChR α7 nAChR Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Macrophage->Cytokines Inhibits Release ACh->Macrophage NE Norepinephrine (NE) Inflammation Inflammation Cytokines->Inflammation Promotes a7nAChR_NFkB_Signaling cluster_cytoplasm Cytoplasm GTS21 GTS-21 (or other α7 agonist) a7nAChR α7 nAChR GTS21->a7nAChR Activates JAK2 JAK2 a7nAChR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 IkB IκB pSTAT3->IkB Inhibits Degradation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Binds NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->NFkB Release Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes with Target Receptor Start->Prepare_Membranes Incubate Incubate Membranes with: - Radioligand - Test Compound (Varying Conc.) Prepare_Membranes->Incubate Filter Rapid Filtration to Separate Bound/ Free Ligand Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: - Plot % Inhibition vs. [Compound] - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

References

Unraveling the Efficacy of GTS-21 Dihydrochloride: An In Vitro vs. In Vivo Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the complete efficacy profile of a compound is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo performance of GTS-21 dihydrochloride (B599025), a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). Supported by experimental data, this document aims to offer an objective overview to inform future research and development endeavors.

GTS-21, also known as DMXB-A, has garnered significant interest for its potential therapeutic applications in inflammatory conditions and cognitive disorders. Its mechanism of action primarily revolves around the activation of the α7-nAChR, a ligand-gated ion channel expressed in the central nervous system and on various immune cells. Activation of this receptor is known to modulate neurotransmission and inflammatory signaling pathways.

In Vitro Efficacy: A Look at Receptor-Level Interactions

The in vitro efficacy of GTS-21 has been characterized through various binding and functional assays, providing insights into its direct interaction with the α7-nAChR and other receptors.

ParameterGTS-21 DihydrochlorideAZD0328TC-5619Encenicline (EVP-6124)AVL-3288 (PAM)
Target α7-nAChRα7-nAChRα7-nAChRα7-nAChRα7-nAChR
Action Partial AgonistPartial AgonistFull AgonistPartial AgonistPositive Allosteric Modulator
Ki (α7-nAChR) ~5.2 µM (rat), ~11 µM (human)[1]Not explicitly found1.0 nM (rat), 1.0 nM (human)[2]0.194 nM[3]Not applicable
EC50 (α7-nAChR) 5.2 µM (rat), 11 µM (human)[1]338 nM[1]33 nM[1][2]390 nM[1][3]0.7 µM (for ACh-induced currents)[4][5]
Ki (α4β2-nAChR) High affinity (antagonist)Not explicitly found2100 nM (rat), 2800 nM (human)[2]No significant activityNot applicable
IC50 (5-HT3 Receptor) Antagonist activityNot explicitly foundMinimal interaction[2]< 10 nM (antagonist)[3]Not applicable

Experimental Protocol: Radioligand Binding Assay

A standard method to determine the binding affinity (Ki) of a compound to a receptor involves a competitive radioligand binding assay.

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., α7-nAChR) are isolated from transfected cell lines or specific tissue homogenates.

  • Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]-MLA for α7-nAChR) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (GTS-21).

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Protocol: Electrophysiology Assay (Two-Electrode Voltage Clamp)

The functional activity (EC50) of a compound as an agonist or antagonist at a ligand-gated ion channel is often determined using electrophysiological techniques.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the receptor of interest (e.g., human α7-nAChR).

  • Incubation: The injected oocytes are incubated for 2-7 days to allow for receptor expression.

  • Voltage Clamp Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential is held at a specific voltage (e.g., -70 mV).

  • Compound Application: A baseline current is recorded, and then solutions containing different concentrations of the test compound are perfused over the oocyte.

  • Data Analysis: The peak current response at each concentration is measured and plotted against the compound concentration to generate a dose-response curve, from which the EC50 value is determined.

In Vivo Efficacy: Performance in Preclinical Models

The in vivo efficacy of GTS-21 has been evaluated in various animal models, primarily focusing on its anti-inflammatory and cognitive-enhancing effects.

Anti-Inflammatory Effects

GTS-21 has demonstrated significant anti-inflammatory properties in models of systemic inflammation and neuroinflammation.

ModelKey FindingsReference
LPS-induced Endotoxemia (mice) Attenuated systemic TNF concentrations.[6][6]
Murine Pancreatitis Decreased pancreatitis severity and reduced IL-6 levels.[6][6]
Cisplatin-induced Acute Kidney Injury (mice) Significantly blocked cisplatin-induced IL-6 (by 80%), IL-1β (by 35%), and CXCL1 (by 70%).[7][7]
LPS-induced Neuroinflammation (mice) Reduced microglial activation and the expression of pro-inflammatory markers (TNF-α, iNOS, COX-2, IL-1β, and IL-6) in the cortex.[8][8]

Experimental Protocol: In Vitro Cytokine Release Assay (RAW 264.7 cells)

This assay is commonly used to assess the anti-inflammatory potential of a compound by measuring its effect on cytokine production in immune cells.

  • Cell Culture: Murine macrophage-like RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 24-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere overnight.

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (GTS-21) and incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 100 ng/mL) to induce an inflammatory response, and the cells are incubated for a further 18-24 hours.

  • Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Cognitive Enhancement

GTS-21 has shown promise in improving cognitive function in animal models of cognitive impairment.

ModelBehavioral TestKey FindingsReference
Aβ(25-35)-injected mice Morris Water MazeDose-dependently prevented impairment of acquisition performance and probe trial test.[9][9]
Aged rats One-way active avoidance, Lashley III maze, 17-arm radial mazeAs effective as nicotine (B1678760) in enhancing acquisition and improving general learning and long-term memory.[10][10]
Healthy Male Volunteers Cognitive Test BatteryStatistically significant enhancement of attention, working memory, and episodic secondary memory compared to placebo.[11][11]

Experimental Protocol: Morris Water Maze

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.

  • Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water surface in one of the four quadrants. Visual cues are placed around the room.

  • Acquisition Phase: The animal is placed in the water at different starting locations and allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded. This is typically repeated for several trials over several days.

  • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured.

  • Data Analysis: A decrease in escape latency across acquisition trials indicates learning. A significant preference for the target quadrant during the probe trial indicates spatial memory.

Signaling Pathways

The therapeutic effects of GTS-21 are mediated through the modulation of intracellular signaling pathways downstream of α7-nAChR activation. The two primary pathways implicated are the JAK2/STAT3 and NF-κB pathways.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GTS21 GTS-21 a7nAChR α7-nAChR GTS21->a7nAChR JAK2 JAK2 a7nAChR->JAK2 Activation IκBα IκBα a7nAChR->IκBα Inhibition of Degradation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocation NFκB NF-κB IκBα->NFκB Inhibition NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation pIκBα->NFκB Release Anti_inflammatory_genes Anti-inflammatory Gene Expression pSTAT3_dimer_nuc->Anti_inflammatory_genes Activation Pro_inflammatory_genes Pro-inflammatory Gene Expression NFκB_nuc->Pro_inflammatory_genes Activation

Caption: GTS-21 signaling cascade.

JAK2/STAT3 Pathway: Activation of α7-nAChR by GTS-21 can lead to the recruitment and phosphorylation of Janus kinase 2 (JAK2).[12] Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3).[12] Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it promotes the transcription of anti-inflammatory genes.[12]

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a key transcription factor for pro-inflammatory genes. In a resting state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate transcription. GTS-21, through α7-nAChR activation, can inhibit the degradation of IκBα, thereby preventing NF-κB activation and reducing the expression of pro-inflammatory cytokines.[8][13]

G cluster_workflow Experimental Workflow: In Vitro Cytokine Release Assay start Start seed_cells Seed RAW 264.7 cells (5x10^5 cells/well) start->seed_cells adhere Incubate overnight (adhesion) seed_cells->adhere pretreat Pre-treat with GTS-21 (1-2 hours) adhere->pretreat stimulate Stimulate with LPS (100 ng/mL, 18-24 hours) pretreat->stimulate collect Collect supernatant stimulate->collect elisa Quantify cytokines (ELISA) collect->elisa end End elisa->end

Caption: In vitro cytokine release assay workflow.

Conclusion

This compound demonstrates clear efficacy both in vitro and in vivo as a modulator of the α7-nAChR. Its ability to selectively activate this receptor translates into potent anti-inflammatory effects and cognitive enhancement in preclinical models. The detailed experimental protocols provided herein offer a foundation for the continued investigation of GTS-21 and other α7-nAChR agonists. The elucidation of its downstream signaling pathways, particularly the interplay between the JAK2/STAT3 and NF-κB pathways, provides a molecular basis for its observed therapeutic effects. Further research, particularly well-controlled clinical trials, will be crucial in determining the ultimate therapeutic utility of GTS-21 in human diseases.

References

A Comparative Analysis of the Anti-Inflammatory Effects of GTS-21 and Nicotine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of GTS-21, a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), and nicotine (B1678760), a non-selective nAChR agonist. We delve into their mechanisms of action, comparative efficacy, and the experimental evidence supporting their anti-inflammatory potential.

At a Glance: GTS-21 vs. Nicotine

FeatureGTS-21Nicotine
Target Receptor Selective partial agonist of α7 nAChRNon-selective agonist of nAChRs
Potency Higher potency and efficacy in inhibiting pro-inflammatory cytokines in human leukocytes compared to nicotine.[1]Effective, but generally less potent than GTS-21 in direct comparisons.
Mechanism of Action Primarily via α7 nAChR-dependent pathways (JAK2/STAT3 activation, NF-κB inhibition); also exhibits α7 nAChR-independent effects.[2][3][4]Acts through α7 nAChR to inhibit NF-κB activation and pro-inflammatory cytokine release.[5]
Key Anti-inflammatory Effects Inhibition of TNF-α, IL-1β, IL-6, and HMGB1.[2]Inhibition of TNF-α, IL-6, and other pro-inflammatory mediators.
Safety Profile Developed as a therapeutic agent with a focus on avoiding the toxic side effects associated with nicotine.[2]Lacks receptor specificity and is associated with significant toxicity and addictive properties.[2]

Quantitative Comparison of Anti-Inflammatory Effects

The following table summarizes the quantitative data on the inhibition of key pro-inflammatory cytokines by GTS-21 and nicotine from various in vitro and in vivo studies.

CompoundModel SystemInflammatory StimulusCytokine MeasuredConcentration/Dose% Inhibition / EffectReference
GTS-21 Human Whole BloodEndotoxinTNF-α100 µmol/L46%[6]
GTS-21 Human MonocytesEndotoxinTNF-α10, 50, 100 µmol/LDose-dependent, EC50 ~10 µmol/L, 76% at 100 µmol/L[6]
GTS-21 Murine Macrophages (RAW 264.7)EndotoxinTNF-α, HMGB1Dose-dependentInhibition of release[7]
GTS-21 Primary Mouse MacrophagesLPS (10 ng/ml)TNF-α, IL-650 µM>50%[2]
Nicotine Human MonocytesLPSTNF-α, PGE2, MIP-1α, MIP-1β< 10 µMInhibition of production[5]
Nicotine Human Whole Blood & MonocytesVarious TLR ligandsPro-inflammatory cytokinesLess potent/efficacious than GTS-21 at equimolar concentrations[1]

Signaling Pathways

The anti-inflammatory effects of both GTS-21 and nicotine are largely mediated through the activation of the α7 nAChR, which triggers downstream signaling cascades that ultimately suppress the production of pro-inflammatory cytokines. However, evidence suggests that GTS-21 also employs α7 nAChR-independent mechanisms.

α7 nAChR-Dependent Anti-Inflammatory Pathway

Activation of the α7 nAChR by agonists like GTS-21 and nicotine initiates an intracellular signaling cascade that inhibits the pro-inflammatory transcription factor, NF-κB. One of the key mechanisms involves the recruitment and activation of Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 can then promote the expression of anti-inflammatory genes and suppress inflammatory responses.

G cluster_membrane Cell Membrane a7_nAChR α7 nAChR JAK2 JAK2 a7_nAChR->JAK2 activates IkB IκB a7_nAChR->IkB inhibits degradation of Agonist GTS-21 or Nicotine Agonist->a7_nAChR binds STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to NFkB NF-κB IkB->NFkB sequesters NFkB->Nucleus translocation inhibited Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes suppresses Inflammation Inflammation (TNF-α, IL-6) Proinflammatory_Genes->Inflammation

α7 nAChR-dependent signaling pathway.
GTS-21: Evidence for α7 nAChR-Independent Effects

Recent studies have revealed that GTS-21 can exert anti-inflammatory effects even in the absence of α7 nAChRs. Experiments using macrophages from α7 nAChR knockout mice demonstrated that GTS-21 could still significantly inhibit the secretion of TNF-α and IL-6.[2][3] While the complete mechanism is still under investigation, this suggests that GTS-21 may interact with other cellular targets to modulate inflammatory responses.

G GTS21 GTS-21 a7_nAChR α7 nAChR GTS21->a7_nAChR Unknown_Target Unknown Cellular Target(s) GTS21->Unknown_Target Dependent_Pathway α7 nAChR-Dependent Signaling a7_nAChR->Dependent_Pathway Independent_Pathway α7 nAChR-Independent Signaling Unknown_Target->Independent_Pathway Inflammation_Inhibition Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6) Dependent_Pathway->Inflammation_Inhibition Independent_Pathway->Inflammation_Inhibition

Dual anti-inflammatory mechanisms of GTS-21.

Experimental Protocols

The following are summarized methodologies for key experiments cited in the comparison of GTS-21 and nicotine's anti-inflammatory effects.

In Vitro Lipopolysaccharide (LPS) Stimulation of Macrophages

This protocol is a standard method to induce an inflammatory response in macrophages to test the efficacy of anti-inflammatory compounds.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Plating: Cells are seeded in multi-well plates at a specific density (e.g., 5 x 10^5 cells/well) and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with various concentrations of GTS-21, nicotine, or vehicle control for a specified period (e.g., 1 hour) before stimulation.

  • Inflammatory Challenge: Macrophages are stimulated with LPS (e.g., 100 ng/mL) to induce the production of pro-inflammatory cytokines.

  • Incubation: The cells are incubated for a set time (e.g., 4 to 24 hours) to allow for cytokine production and release.

  • Cytokine Measurement: The supernatant is collected, and the concentrations of cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage of cytokine inhibition by the test compounds is calculated relative to the LPS-only stimulated control.

G Start Start Culture Culture Macrophages Start->Culture Plate Plate Cells in Multi-well Plates Culture->Plate Pretreat Pre-treat with GTS-21/Nicotine Plate->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure Cytokines (ELISA) Collect->ELISA Analyze Analyze Data ELISA->Analyze End End Analyze->End

Workflow for in vitro macrophage stimulation assay.
Human Endotoxemia Model

This in vivo model is used to study systemic inflammation in humans in a controlled setting.

  • Subject Recruitment: Healthy, non-smoking male volunteers are recruited for the study.

  • Treatment Administration: Subjects receive oral doses of GTS-21 or a placebo in a double-blind, randomized manner for a set period before the inflammatory challenge.

  • LPS Challenge: A low dose of E. coli LPS (e.g., 2 ng/kg) is administered intravenously to induce a systemic inflammatory response.

  • Blood Sampling: Blood samples are collected at multiple time points before and after LPS administration.

  • Cytokine Analysis: Plasma concentrations of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-10) are measured using immunoassays.

  • Data Comparison: The cytokine profiles of the GTS-21 treated group are compared to the placebo group to assess the in vivo anti-inflammatory effects of the compound.

Conclusion

Both GTS-21 and nicotine demonstrate significant anti-inflammatory properties, primarily through the activation of the α7 nAChR and subsequent inhibition of pro-inflammatory signaling pathways. However, the available evidence strongly suggests that GTS-21 is a more potent and selective anti-inflammatory agent compared to nicotine. Its ability to exert anti-inflammatory effects through both α7 nAChR-dependent and -independent mechanisms, coupled with a more favorable safety profile, positions GTS-21 as a more promising therapeutic candidate for the treatment of inflammatory diseases. Further research is warranted to fully elucidate the α7 nAChR-independent mechanisms of GTS-21 and to translate these preclinical findings into clinical applications.

References

GTS-21 Dihydrochloride: A Selective Alternative to Nicotine for α7 Nicotinic Acetylcholine Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GTS-21 dihydrochloride (B599025) and nicotine (B1678760) as research tools for investigating the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). By presenting objective data and detailed experimental protocols, this document aims to assist researchers in making informed decisions about the most suitable compound for their specific experimental needs.

Executive Summary

GTS-21 (also known as DMXBA) is a synthetic derivative of the natural product anabaseine (B15009) and acts as a selective partial agonist for the α7 nAChR.[1][2] In contrast, nicotine is a non-selective agonist for various nAChR subtypes.[3] This fundamental difference in selectivity is a critical factor for researchers to consider. While nicotine's broad activity can be useful for studying the overall effects of nAChR activation, GTS-21 offers a more targeted approach to specifically investigate the role of the α7 subtype in various physiological and pathological processes. This guide will delve into the comparative pharmacology, pharmacokinetics, and functional effects of these two compounds, supported by experimental data and detailed methodologies.

Comparative Pharmacology

The pharmacological profiles of GTS-21 and nicotine reveal key distinctions in their interaction with nAChRs, particularly the α7 subtype.

ParameterGTS-21 DihydrochlorideNicotineReferences
Mechanism of Action Selective partial agonist of α7 nAChRNon-selective agonist of various nAChR subtypes[1][3]
Binding Affinity (Ki) for human α7 nAChR ~2000 nMNot consistently reported in direct comparison[1]
Binding Affinity (Ki) for human α4β2 nAChR ~20 nMHigh affinity[1][4]
Potency (EC50) for human α7 nAChR ~11 µMNot consistently reported in direct comparison[1]
Efficacy at human α7 nAChR Partial agonist (~9% of acetylcholine's effect)Higher efficacy than GTS-21[1]

Note: The binding affinity and potency of nicotine for the α7 nAChR can vary depending on the experimental conditions and assay used. GTS-21 exhibits a significantly higher affinity for the α4β2 nAChR subtype than for the α7 nAChR, although it acts as an antagonist at the α4β2 receptor.[4][5]

Signaling Pathways

Both GTS-21 and nicotine, upon binding to the α7 nAChR, can initiate several intracellular signaling cascades. The activation of the α7 nAChR, a ligand-gated ion channel, leads to an influx of calcium ions (Ca2+), which acts as a second messenger to trigger downstream pathways.

GTS-21 Signaling Pathway

GTS21_Signaling GTS21 GTS-21 a7nAChR α7 nAChR GTS21->a7nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K JAK2 JAK2 Ca_influx->JAK2 Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection STAT3 STAT3 JAK2->STAT3 Anti_inflammatory Anti-inflammatory Effects STAT3->Anti_inflammatory

Caption: GTS-21 mediated signaling cascade.

Nicotine Signaling Pathway (via α7 nAChR)

Nicotine_Signaling Nicotine Nicotine a7nAChR α7 nAChR Nicotine->a7nAChR Other_nAChRs Other nAChR Subtypes Nicotine->Other_nAChRs Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Diverse_Effects Diverse Cellular Effects Other_nAChRs->Diverse_Effects PI3K PI3K Ca_influx->PI3K JAK2 JAK2 Ca_influx->JAK2 Akt Akt PI3K->Akt Akt->Diverse_Effects STAT3 STAT3 JAK2->STAT3 STAT3->Diverse_Effects

Caption: Nicotine's broader signaling pathways.

Comparative Pharmacokinetics

ParameterThis compound (Canine, Oral)Nicotine (Human, Transdermal)References
Bioavailability ~27%Variable (patch dependent)[6]
Time to Peak Plasma Concentration (Tmax) ~10-30 minutes6-12 hours[7]
Metabolism Primarily hepatic (CYP1A, CYP2D15, CYP3A12)Primarily hepatic (CYP2A6, CYP2B6)[6][8]

Note: The pharmacokinetic parameters are highly dependent on the species, route of administration, and formulation. The data presented here are for illustrative purposes and not for direct comparison.

Comparative Performance in Experimental Models

Neuroprotective Effects

Both GTS-21 and nicotine have demonstrated neuroprotective properties in various in vitro and in vivo models.

Experimental ModelThis compoundNicotineReferences
In vitro (e.g., SH-SY5Y cells) Protects against Aβ-induced toxicityProtects against various neurotoxins[9]
In vivo (e.g., rodent models of ischemia) Reduces neuronal damage and improves cognitive functionShows neuroprotective effects[5]
Anti-inflammatory Effects

The anti-inflammatory properties of α7 nAChR agonists are a significant area of research.

Experimental ModelThis compoundNicotineReferences
In vitro (e.g., LPS-stimulated macrophages) Inhibits pro-inflammatory cytokine (e.g., TNF-α, IL-6) releaseInhibits pro-inflammatory cytokine release[10][11]
In vivo (e.g., murine endotoxemia model) Improves survival and reduces systemic inflammationAttenuates the inflammatory response[8]

Experimental Protocols

Radioligand Binding Assay for α7 nAChR

This protocol is a generalized procedure for determining the binding affinity of a test compound to the α7 nAChR.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue/cells expressing α7 nAChR prep2 Centrifuge to isolate membrane fraction prep1->prep2 prep3 Resuspend membrane pellet in assay buffer prep2->prep3 assay1 Incubate membranes with radioligand (e.g., [³H]MLA) and test compound prep3->assay1 assay2 Separate bound and free radioligand (e.g., filtration) assay1->assay2 assay3 Quantify bound radioactivity assay2->assay3 analysis1 Generate competition curve assay3->analysis1 analysis2 Calculate IC50 and Ki values analysis1->analysis2

Caption: Radioligand binding assay workflow.

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat hippocampus) or cells expressing α7 nAChRs in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12][13]

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]methyllycaconitine - [³H]MLA), and varying concentrations of the test compound (GTS-21 or nicotine).[14]

    • For determining non-specific binding, use a high concentration of a known α7 nAChR ligand (e.g., unlabeled nicotine or MLA).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract non-specific binding from total binding to obtain specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Neuroprotection Assay (Ischemia Model)

This protocol describes a general procedure to assess the neuroprotective effects of a compound in a rodent model of cerebral ischemia.

Detailed Methodology:

  • Animal Model:

    • Use a validated rodent model of cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model.

    • Anesthetize the animals and induce ischemia for a defined period (e.g., 60 minutes).

    • Reperfuse the brain by withdrawing the occluding filament.

  • Drug Administration:

    • Administer the test compound (GTS-21 or nicotine) or vehicle at a predetermined dose and time relative to the ischemic insult (e.g., before, during, or after).[5]

  • Assessment of Neurological Deficits:

    • At various time points after ischemia, evaluate the animals for neurological deficits using a standardized scoring system.

  • Histological Analysis:

    • At the end of the experiment, euthanize the animals and perfuse the brains.

    • Section the brains and stain with a marker for cell death (e.g., TTC staining) to determine the infarct volume.

  • Data Analysis:

    • Compare the neurological deficit scores and infarct volumes between the treatment and vehicle groups to determine the neuroprotective efficacy of the compound.

In Vitro Anti-inflammatory Assay (LPS-induced Cytokine Release)

This protocol outlines a method to evaluate the anti-inflammatory effects of a compound on cultured immune cells.[15][16][17]

Cytokine_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis culture1 Culture immune cells (e.g., macrophages, PBMCs) culture2 Plate cells in a 96-well plate culture1->culture2 treat1 Pre-treat cells with test compound (GTS-21 or nicotine) culture2->treat1 treat2 Stimulate cells with LPS treat1->treat2 analysis1 Collect cell supernatant treat2->analysis1 analysis2 Measure cytokine levels (e.g., ELISA) analysis1->analysis2

Caption: In vitro cytokine release assay workflow.

Detailed Methodology:

  • Cell Culture:

    • Culture a suitable immune cell line (e.g., RAW 264.7 murine macrophages) or primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs).

    • Plate the cells in a 96-well plate at an appropriate density.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound (GTS-21 or nicotine) or vehicle for a specific duration.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and cytokine production.

  • Cytokine Measurement:

    • After the incubation period, collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).[3][18]

  • Data Analysis:

    • Compare the cytokine levels in the drug-treated groups to the LPS-only control group to determine the anti-inflammatory activity of the compound.

Conclusion

This compound presents a valuable alternative to nicotine for researchers specifically interested in the function of the α7 nAChR. Its selectivity allows for a more targeted investigation of this receptor subtype's role in various physiological and disease processes, minimizing the confounding effects of activating other nAChR subtypes. While nicotine remains a crucial tool for studying the broader effects of nicotinic cholinergic signaling, the use of GTS-21 can provide more precise insights into the specific contributions of the α7 nAChR. The choice between these two compounds will ultimately depend on the specific research question and the desired level of pharmacological specificity.

References

Unveiling the Potential of GTS-21 in NF-κB Signaling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the validation of GTS-21's impact on the NF-κB signaling pathway reveals its potential as a potent anti-inflammatory agent. This guide offers a comparative analysis of GTS-21 against other known NF-κB inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

GTS-21, a selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), has emerged as a significant modulator of the nuclear factor-kappa B (NF-κB) signaling pathway, a cornerstone in the inflammatory response. This guide provides a comprehensive comparison of GTS-21 with established NF-κB inhibitors, Parthenolide and BAY 11-7082, to elucidate its therapeutic potential.

Mechanism of Action: A Tripartite Comparison

GTS-21 primarily exerts its anti-inflammatory effects through the activation of the α7 nAChR. This activation is believed to interfere with the canonical NF-κB signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines. Studies have demonstrated that GTS-21 can inhibit the phosphorylation of key signaling proteins such as IκB kinase (IKK), inhibitor of κB (IκBα), and the p65 subunit of NF-κB.[1] This ultimately prevents the translocation of the active NF-κB dimer to the nucleus, where it would otherwise initiate the transcription of inflammatory genes. Notably, some research also points towards a cell-specific, α7 nAChR-independent anti-inflammatory role for GTS-21, suggesting a more complex mechanism of action.[2][3]

In contrast, Parthenolide, a sesquiterpene lactone, is known to directly inhibit the IKK complex. This action prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm. BAY 11-7082, a synthetic compound, irreversibly inhibits the TNF-α-induced phosphorylation of IκBα, similarly leading to the suppression of NF-κB activation.

Quantitative Comparison of NF-κB Pathway Inhibition

To provide a clear performance benchmark, the following table summarizes the available quantitative data for GTS-21 and its comparators.

CompoundTarget in NF-κB PathwayReported EffectIC₅₀Cell Type / Assay Conditions
GTS-21 α7 nAChR activation, upstream of IKKInhibition of pro-inflammatory cytokine production8.9 µM (TNF-α) 17.9 µM (IL-1β)LPS-stimulated human Peripheral Blood Mononuclear Cells (PBMCs)
Inhibition of IκBα phosphorylation>50% inhibition at 50 µMLPS-stimulated primary mouse macrophages
Parthenolide IKK complexInhibition of NF-κB activityDose-dependent inhibition (significant at 15, 50, and 70 µM)HEK-Blue™ cells
BAY 11-7082 IκBα phosphorylationInhibition of TNF-α-induced IκBα phosphorylation10 µMTumor cells

Visualizing the Molecular Interactions

To better understand the points of intervention for each compound, the following diagrams illustrate the NF-κB signaling pathway and the respective mechanisms of action.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_active NF-κB (Active) NFkB->NFkB_active translocates Ub Ubiquitination & Degradation p_IkB->Ub Ub->NFkB releases DNA DNA NFkB_active->DNA binds to Genes Inflammatory Gene Transcription DNA->Genes

Canonical NF-κB Signaling Pathway.

GTS21_Mechanism GTS-21 GTS-21 a7nAChR α7 nAChR GTS-21->a7nAChR activates IKK_activation IKK Activation a7nAChR->IKK_activation inhibits NFkB_activation NF-κB Activation IKK_activation->NFkB_activation

Mechanism of Action of GTS-21.

Detailed Experimental Protocols

For the validation of GTS-21's effect on the NF-κB signaling pathway, the following experimental protocols are provided as a reference for researchers.

Western Blot for NF-κB Pathway Proteins

This protocol is designed to assess the phosphorylation and protein levels of key components of the NF-κB pathway, such as p65 and IκBα.

1. Cell Culture and Treatment:

  • Culture appropriate cells (e.g., RAW 264.7 macrophages or BV2 microglial cells) to 70-80% confluency.

  • Pre-treat cells with varying concentrations of GTS-21 for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) (100 ng/mL), for a predetermined time (e.g., 30 minutes for IκBα phosphorylation).

2. Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

Western_Blot_Workflow A Cell Culture & Treatment B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Immunodetection E->F G Signal Detection & Analysis F->G

General Workflow for Western Blot Analysis.
NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

1. Cell Transfection:

  • Seed cells (e.g., HEK293T) in a multi-well plate.

  • Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB responsive promoter and a control plasmid containing the Renilla luciferase gene (for normalization).

2. Compound Treatment and Cell Lysis:

  • After 24 hours of transfection, pre-treat the cells with GTS-21 for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • Lyse the cells using a passive lysis buffer.

3. Luminescence Measurement:

  • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

ELISA for Pro-Inflammatory Cytokines (TNF-α and IL-6)

This protocol quantifies the amount of pro-inflammatory cytokines released into the cell culture medium.

1. Sample Collection:

  • Following cell treatment with GTS-21 and an inflammatory stimulus, collect the cell culture supernatants.

2. ELISA Procedure:

  • Use commercially available ELISA kits for TNF-α and IL-6, following the manufacturer's instructions.

  • Typically, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by the addition of a detection antibody, a substrate, and a stop solution.

3. Data Analysis:

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a standard curve and calculate the concentration of the cytokines in the samples.

Conclusion

GTS-21 demonstrates significant potential as a modulator of the NF-κB signaling pathway, primarily through its action as an α7 nAChR agonist. Its ability to inhibit the production of key pro-inflammatory cytokines at micromolar concentrations positions it as a compelling candidate for further investigation in inflammatory and neurodegenerative diseases. This guide provides a foundational comparison and detailed methodologies to aid researchers in the continued exploration of GTS-21 and its therapeutic applications.

References

A Comparative Analysis of GTS-21 and α-Bungarotoxin Binding to Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding characteristics of GTS-21, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, and α-bungarotoxin, a potent nAChR antagonist. The information presented herein is intended to support research and drug development efforts targeting nAChRs.

Executive Summary

GTS-21 and α-bungarotoxin represent two extremes in the pharmacological spectrum of ligands targeting nicotinic acetylcholine receptors. GTS-21 is a synthetic compound investigated for its pro-cognitive and anti-inflammatory effects, acting as a partial agonist primarily at the α7 nAChR subtype. In contrast, α-bungarotoxin, a neurotoxin from snake venom, is a high-affinity antagonist that irreversibly blocks a subset of nAChRs, most notably the α7 and muscle-type receptors.[1][2] This guide delves into their comparative binding affinities, the experimental methods used to determine these properties, and the distinct signaling pathways they modulate.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki or Kd) of GTS-21 and α-bungarotoxin for various nAChR subtypes. It is important to note that binding affinities can vary depending on the experimental conditions, radioligand used, and tissue or cell type.

CompoundnAChR SubtypeBinding Affinity (nM)Measurement TypeSpeciesReference
GTS-21 α7~2000KiHuman[3]
α7~650KiRat[3]
α4β2~20KiHuman[3]
α4β2~19KiRat[3]
α3β4Activates (EC50 = 21,000)EC50Rat[3]
α-Bungarotoxin α71.6IC50Not Specified[1]
α7~1.7KdRat[4]
α726KdRat (homomeric)[5]
α3β4>3,000IC50Not Specified[1]
Muscle-typeHigh Affinity (irreversible)QualitativeGeneral[6]

Note: Ki represents the inhibition constant, indicating the concentration of a competing ligand that will bind to half the binding sites at equilibrium. Kd is the dissociation constant, representing the concentration of a ligand at which half of the receptors are occupied. EC50 is the concentration of a drug that gives half-maximal response. IC50 is the concentration of an inhibitor that reduces the response by half.

Experimental Protocols: Radioligand Binding Assay

A common method to determine the binding affinity of compounds like GTS-21 and α-bungarotoxin to nAChRs is the competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., GTS-21) by measuring its ability to displace a radiolabeled ligand (e.g., [¹²⁵I]α-bungarotoxin or [³H]epibatidine) from nAChRs expressed in a cell line or tissue preparation.

Materials:

  • Biological Material: Cell membranes from HEK293 or CHO cells stably expressing the nAChR subtype of interest, or brain tissue homogenates (e.g., rat hippocampus for α7 nAChRs).

  • Radioligand: A high-affinity radiolabeled nAChR ligand such as [¹²⁵I]α-bungarotoxin for α7 or [³H]epibatidine for α4β2. The concentration used should be at or near the Kd for the receptor.

  • Test Compound: GTS-21 or other compounds of interest, prepared in a series of dilutions.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 10 µM nicotine (B1678760) or unlabeled α-bungarotoxin) to determine non-specific binding.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold binding buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add membrane preparation, radioligand, and binding buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

    • Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

Signaling Pathways

The binding of GTS-21 and α-bungarotoxin to nAChRs initiates distinct downstream signaling events.

GTS21_Signaling cluster_membrane Cell Membrane nAChR α7 nAChR PI3K_Akt PI3K/Akt Pathway nAChR->PI3K_Akt Activation AMPK AMPK Activation nAChR->AMPK Activation Nrf2 Nrf2/CREB Upregulation nAChR->Nrf2 Activation GTS21 GTS-21 (Partial Agonist) GTS21->nAChR NFkB_inhibition NF-κB Inhibition PI3K_Akt->NFkB_inhibition Leads to Anti_inflammatory Decreased Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB_inhibition->Anti_inflammatory Neuroprotection Neuroprotective Effects AMPK->Neuroprotection Nrf2->Neuroprotection

Caption: Signaling pathway of GTS-21 at the α7 nAChR.

aBTX_Signaling cluster_membrane Cell Membrane nAChR nAChR (e.g., α7, muscle-type) Ion_Channel Ion Channel Blockade nAChR->Ion_Channel aBTX α-Bungarotoxin (Antagonist) aBTX->nAChR ACh Acetylcholine (Endogenous Agonist) ACh->nAChR Blocked Downstream_Signaling Inhibition of Downstream Signaling & Depolarization Ion_Channel->Downstream_Signaling

Caption: Antagonistic action of α-bungarotoxin at the nAChR.

Experimental Workflow

Binding_Assay_Workflow start Start: Prepare Reagents membrane_prep 1. Membrane Preparation (from cells or tissue) start->membrane_prep assay_setup 2. Assay Setup in 96-well Plate (Total, Non-specific, Competition) membrane_prep->assay_setup incubation 3. Incubation to Reach Equilibrium assay_setup->incubation filtration 4. Rapid Vacuum Filtration (Separates bound from free radioligand) incubation->filtration quantification 5. Quantification of Radioactivity (Scintillation Counting) filtration->quantification analysis 6. Data Analysis (Calculate IC50 and Ki) quantification->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

GTS-21 and α-bungarotoxin serve as invaluable tools in the study of nicotinic acetylcholine receptors due to their distinct binding properties and functional effects. GTS-21, with its partial agonism at α7 nAChRs and potential therapeutic applications in inflammatory and neurological disorders, stands in stark contrast to the potent and irreversible antagonism of α-bungarotoxin, which has been instrumental in the characterization and localization of nAChRs.[7][8] The experimental protocols and data presented in this guide offer a framework for the continued investigation of these and other nAChR-targeting compounds, ultimately contributing to a deeper understanding of cholinergic signaling and the development of novel therapeutics.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of GTS-21 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, researchers, and scientists engaged in drug development, the proper disposal of chemical reagents like GTS-21 dihydrochloride (B599025) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides a comprehensive overview of the recommended disposal procedures for GTS-21 dihydrochloride, emphasizing safety and operational best practices.

Pre-Disposal Safety and Handling

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides essential information regarding the hazards associated with the compound. This compound is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A). It may also cause respiratory irritation.[1]

Personal Protective Equipment (PPE): To mitigate risks, the following PPE should be worn when handling this compound:

  • Protective gloves: To prevent skin contact.

  • Protective clothing: To shield the body from potential splashes or spills.

  • Eye protection: Safety glasses or goggles to protect against eye irritation.[1]

  • Face protection: A face shield may be necessary for larger quantities or when there is a risk of aerosol generation.

Handling Precautions:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use only outdoors or in a well-ventilated area.[1]

Step-by-Step Disposal Procedure

The primary guideline for the disposal of this compound is to adhere to all applicable country, federal, state, and local regulations.[1] The following steps provide a general framework for proper disposal:

  • Waste Identification and Segregation:

    • Unused or waste this compound should be clearly labeled as hazardous waste.

    • Segregate this compound waste from other chemical waste streams to prevent inadvertent reactions.

  • Container Management:

    • Use a dedicated, properly labeled, and sealed container for the collection of this compound waste.

    • The container should be stored in a well-ventilated and secure area, away from incompatible materials.[1]

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, weighing papers, or pipette tips, should be considered contaminated.

    • These contaminated materials must be disposed of in the same manner as the chemical itself, in accordance with institutional and regulatory guidelines.[1]

  • Engage a Licensed Waste Disposal Contractor:

    • The disposal of chemical waste should be handled by a licensed and reputable hazardous waste disposal company.

    • Provide the waste disposal contractor with a copy of the this compound SDS to ensure they have all the necessary information for safe handling and disposal.

Quantitative Data Summary

While specific quantitative disposal parameters are not detailed in the provided documentation, the following table summarizes key hazard and handling information from the Safety Data Sheet.

ParameterValueReference
Acute Toxicity, OralCategory 4[1]
Skin Corrosion/IrritationCategory 2[1]
Serious Eye Damage/IrritationCategory 2A[1]
Specific Target Organ ToxicityCategory 3 (Respiratory tract irritation)[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps to be taken when disposing of this compound.

G start Start: this compound for Disposal consult_sds Consult Safety Data Sheet (SDS) start->consult_sds assess_hazards Assess Hazards: - Acute Oral Toxicity (Cat 4) - Skin Irritant (Cat 2) - Eye Irritant (Cat 2A) - Respiratory Irritant consult_sds->assess_hazards don_ppe Don Appropriate PPE: - Gloves - Protective Clothing - Eye/Face Protection assess_hazards->don_ppe segregate_waste Segregate Waste: - Label as Hazardous - Use Dedicated, Sealed Container don_ppe->segregate_waste store_waste Store Waste Securely: - Well-ventilated area - Away from incompatibles segregate_waste->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Contractor store_waste->contact_disposal provide_sds Provide SDS to Contractor contact_disposal->provide_sds end End: Proper Disposal Complete provide_sds->end

Caption: Workflow for the safe disposal of this compound.

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.

References

Personal protective equipment for handling GTS-21 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of GTS-21 Dihydrochloride (B599025)

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of GTS-21 dihydrochloride, including personal protective equipment (PPE), operational plans, and disposal procedures.

This compound is a selective α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) agonist with anti-inflammatory and cognition-enhancing activities.[1] While some safety data sheets (SDS) classify it as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation[2], another SDS from the same supplier with a different revision date classifies it as a non-hazardous substance[3]. Given this discrepancy, it is prudent to handle this compound with a high degree of caution, adhering to the more stringent safety protocols.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the final and critical barrier to exposure. The following table summarizes the recommended PPE for handling this compound, based on available safety data.

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact which can cause serious eye irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or protective clothing should be worn to prevent skin contact.[2]To prevent skin irritation.[2] Thicker gloves generally offer better protection.[4]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95) is recommended.[2]To prevent respiratory tract irritation from inhalation of dust or aerosols.[2] Surgical masks offer little to no protection from chemical exposure.[5]
Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Use only outdoors or in a well-ventilated area.[2]

  • Solutions of this compound should be protected from light, as exposure can lead to conversion of the active E form to the Z form.[6]

Storage:

  • Store in a well-ventilated place and keep the container tightly closed.[2]

  • Recommended storage is at 2-8°C.

  • For long-term stability, store at -20°C.[7] Stock solutions can be stored at -80°C for up to 6 months.[1]

Spill and Disposal Procedures

In the event of a spill or for the disposal of this compound, the following procedures should be followed.

Spill Cleanup:

  • Alert Personnel: Immediately alert others in the vicinity.[8]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.[9]

  • Assess the Spill: Determine if you can safely clean up the spill. For large or highly toxic spills, contact your institution's environmental health and safety (EHS) department.[8]

  • Don PPE: Wear the appropriate PPE as outlined above.

  • Containment: For solid spills, carefully scoop the material into a container, avoiding dust generation.[10] For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[2]

  • Decontamination: Decontaminate the spill area and any equipment used with alcohol or soap and water.[2][10]

  • Waste Disposal: Place all contaminated materials, including PPE, into a sealed container for disposal.[10]

Disposal:

  • Dispose of this compound and its container in accordance with local, state, and federal regulations.[2] Contact your institution's EHS department for specific guidance on chemical waste disposal.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[2]

  • In Case of Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[2]

In all cases of exposure, seek immediate medical attention.

Visual Guidance

To further clarify the procedural steps for safely handling this compound, the following workflow diagram illustrates the decision-making process for personal protective equipment selection and use.

PPE_Workflow_for_GTS_21 cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_handling Handling & Disposal start Start: Handling this compound assess_task Assess the Task (e.g., weighing, dissolution, administration) start->assess_task eye_protection Wear Chemical Safety Goggles assess_task->eye_protection Always Required skin_protection Wear Nitrile Gloves and Lab Coat assess_task->skin_protection Always Required respiratory_protection Is there a risk of dust or aerosol generation? assess_task->respiratory_protection handle_compound Proceed with Handling eye_protection->handle_compound skin_protection->handle_compound use_hood Work in a Fume Hood or Use a Respirator (N95) respiratory_protection->use_hood Yes well_ventilated Ensure Good General Ventilation respiratory_protection->well_ventilated No use_hood->handle_compound well_ventilated->handle_compound disposal Dispose of Waste (including PPE) according to Institutional Guidelines handle_compound->disposal

Caption: Workflow for PPE Selection when Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GTS-21 dihydrochloride
Reactant of Route 2
GTS-21 dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。